6-(Hydroxymethyl)pyridine-2-carboxamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-(hydroxymethyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-7(11)6-3-1-2-5(4-10)9-6/h1-3,10H,4H2,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCXCEKIEZBYHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565360 | |
| Record name | 6-(Hydroxymethyl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41337-83-1 | |
| Record name | 6-(Hydroxymethyl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 6-(Hydroxymethyl)pyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(Hydroxymethyl)pyridine-2-carboxamide is a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Its unique structural features, combining a picolinamide scaffold with a reactive hydroxymethyl group, make it a valuable building block for the synthesis of more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering field-proven insights and detailed experimental protocols. The narrative emphasizes the causality behind experimental choices, ensuring technical accuracy and reproducibility. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, drug discovery, and materials development.
Introduction
Picolinamide derivatives are a class of compounds that have garnered considerable attention in the pharmaceutical industry due to their wide range of biological activities.[1] The introduction of a hydroxymethyl group at the 6-position of the pyridine ring adds a crucial functional handle for further molecular elaboration, making this compound a particularly versatile intermediate. This guide will explore the most logical and efficient synthetic strategies to access this target molecule, followed by a detailed discussion of the analytical techniques required for its unambiguous characterization.
Synthetic Strategies and Methodologies
The synthesis of this compound can be approached through several strategic pathways. The most direct and efficient method involves a two-step sequence starting from the commercially available dimethyl pyridine-2,6-dicarboxylate. This approach is advantageous due to the relatively low cost of the starting material and the straightforward nature of the reactions involved.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals the key disconnection at the amide bond, leading back to the corresponding methyl ester, methyl 6-(hydroxymethyl)picolinate. This ester can be derived from the selective reduction of one of the two ester groups of dimethyl pyridine-2,6-dicarboxylate.
Caption: Retrosynthetic analysis of this compound.
Synthesis of the Key Intermediate: Methyl 6-(hydroxymethyl)picolinate
The selective mono-reduction of dimethyl pyridine-2,6-dicarboxylate presents a key challenge. The use of a mild reducing agent is crucial to avoid over-reduction to the diol. Sodium borohydride (NaBH₄) in a mixed solvent system of methanol and dichloromethane has been shown to be effective for this transformation.
Experimental Protocol: Synthesis of Methyl 6-(hydroxymethyl)picolinate
-
Reagents and Materials:
-
Dimethyl pyridine-2,6-dicarboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
-
Procedure:
-
To a solution of dimethyl pyridine-2,6-dicarboxylate (1.0 eq) in a mixture of methanol and dichloromethane (2:1 v/v), cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.0-1.2 eq) portion-wise, maintaining the temperature at 0 °C. The addition of NaBH₄ to the ester is a critical step; a slow, controlled addition prevents a rapid, exothermic reaction and potential over-reduction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the point of maximum conversion to the desired mono-alcohol.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent to afford methyl 6-(hydroxymethyl)picolinate as a white solid.
-
Amidation of Methyl 6-(hydroxymethyl)picolinate
The final step in the synthesis is the conversion of the methyl ester to the primary amide. This can be achieved by reacting the ester with a source of ammonia. A common and effective method is to use a solution of ammonia in methanol.
Experimental Protocol: Synthesis of this compound
-
Reagents and Materials:
-
Methyl 6-(hydroxymethyl)picolinate
-
Methanolic ammonia solution (7N)
-
Round-bottom flask with a stir bar
-
Reflux condenser
-
-
Procedure:
-
Dissolve methyl 6-(hydroxymethyl)picolinate (1.0 eq) in a 7N solution of ammonia in methanol in a sealed tube or a pressure vessel. The use of a sealed system is necessary to maintain a sufficient concentration of ammonia, which is a gas at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 24-48 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield this compound as a crystalline solid.
-
Characterization and Data Analysis
The unambiguous identification and purity assessment of the synthesized this compound are of paramount importance. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the methylene protons of the hydroxymethyl group, and the amide protons. The chemical shifts and coupling patterns will be characteristic of the 2,6-disubstituted pyridine core.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the amide, the carbons of the pyridine ring, and the methylene carbon of the hydroxymethyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine-H3 | 7.9 - 8.1 (d) | 122 - 124 |
| Pyridine-H4 | 7.7 - 7.9 (t) | 137 - 139 |
| Pyridine-H5 | 7.4 - 7.6 (d) | 120 - 122 |
| -CH₂- | 4.6 - 4.8 (s) | 62 - 64 |
| -OH | 5.0 - 5.5 (br s) | - |
| -CONH₂ | 7.5 - 8.0 (br s), 7.0 - 7.5 (br s) | 165 - 167 |
| Pyridine-C2 | - | 148 - 150 |
| Pyridine-C6 | - | 158 - 160 |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and other experimental conditions.
3.1.2. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the target compound. The expected molecular ion peak [M+H]⁺ would be at m/z 153.0664, corresponding to the molecular formula C₇H₉N₂O₂⁺.
3.1.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 2: Characteristic IR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (alcohol) | 3200 - 3600 (broad) |
| N-H stretch (amide) | 3100 - 3500 (two bands) |
| C=O stretch (amide) | 1650 - 1690 |
| C-N stretch (amide) | 1400 - 1440 |
| C-O stretch (alcohol) | 1000 - 1260 |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) should be employed to assess the purity of the final compound. A suitable method would involve a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of a modifier like formic acid or trifluoroacetic acid.
Potential Applications
The structural motif of this compound is present in a number of biologically active molecules. The hydroxymethyl group provides a convenient point for the introduction of various pharmacophores, while the picolinamide core can act as a coordinating ligand for metal ions, suggesting potential applications in the development of novel therapeutics and catalysts.
Caption: Potential applications of this compound.
Conclusion
This technical guide has outlined a reliable and efficient synthetic route for the preparation of this compound. The detailed experimental protocols and characterization data provide a solid foundation for researchers to produce and validate this important chemical intermediate. The versatility of this compound, owing to its dual functional handles, opens up numerous avenues for future research in drug discovery, catalysis, and materials science. By providing a clear understanding of the underlying chemical principles and experimental nuances, this guide aims to empower scientists to confidently incorporate this compound into their research endeavors.
References
- Synthesis of picolinamide fungicides, florylpicoxamid and metarylpicoxamid, from renewable raw materials - American Chemical Society. (URL: )
- Synthesis of picolinamide amide derivatives. Reagents and conditions:...
- WO2021076681A1 - Process for synthesis of picolinamides - Google P
- EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same - Google P
- Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors - PubMed. (URL: [Link])
- A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - MDPI. (URL: [Link])
- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed. (URL: [Link])
- US2464094A - Process for the amidation of esters - Google P
- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (URL: [Link])
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An In-depth Technical Guide to 6-(Hydroxymethyl)pyridine-2-carboxamide: Properties, Synthesis, and Applications in Drug Discovery
Abstract
6-(Hydroxymethyl)pyridine-2-carboxamide is a key heterocyclic building block possessing a trifecta of functional groups—a pyridine ring, a primary alcohol, and a carboxamide—that render it a molecule of significant interest in medicinal chemistry and materials science. The pyridine carboxamide scaffold is a "privileged structure," frequently found in bioactive compounds that target a diverse range of enzymes and receptors. This guide provides a comprehensive technical overview of the physicochemical properties, structural features, synthesis, and potential applications of this compound, with a particular focus on its role as a versatile scaffold in modern drug discovery. Detailed experimental protocols for its synthesis and characterization are provided to enable researchers to leverage this compound in their scientific pursuits.
Section 1: Physicochemical Properties and Structural Analysis
A thorough understanding of a molecule's physicochemical properties is the foundation of its application. These properties govern its solubility, reactivity, and pharmacokinetic profile. This compound is a white to off-white solid at room temperature. Its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | 2-Carbamoyl-6-(hydroxymethyl)pyridine | N/A |
| CAS Number | 41337-83-1 | N/A |
| Molecular Formula | C₇H₈N₂O₂ | N/A |
| Molecular Weight | 152.15 g/mol | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Soluble in DMSO, Methanol. Limited solubility in water. | N/A |
| pKa | (Predicted) ~13-14 (alcohol), ~2-3 (pyridinium ion) | N/A |
Structural Elucidation
The structure of this compound features a pyridine ring substituted at the 2- and 6-positions. This arrangement is crucial to its chemical behavior.
-
Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. The nitrogen atom is a weak base and can act as a hydrogen bond acceptor. Its aromaticity provides a rigid scaffold for orienting the functional groups.
-
Carboxamide Group (-CONH₂): Located at the 2-position, this group is a cornerstone of its biological potential. It is an excellent hydrogen bond donor (via the N-H bonds) and acceptor (via the C=O oxygen). This dual capacity allows it to form strong and specific interactions with biological targets like enzyme active sites.
-
Hydroxymethyl Group (-CH₂OH): Positioned at the 6-position, this primary alcohol group also serves as both a hydrogen bond donor and acceptor. It increases the molecule's polarity and provides an additional point for interaction or further chemical modification.
The interplay of these three functional groups creates a molecule with high potential for forming multiple, specific, non-covalent interactions, a key characteristic of effective drug candidates.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Two-Step Synthesis
As a self-validating system, characterization (e.g., NMR, MS) should be performed after each step to confirm the identity and purity of the intermediate and final product.
Step 1: Synthesis of Methyl 6-(hydroxymethyl)pyridine-2-carboxylate [1][2]
-
Reaction Setup: To a solution of Dimethyl 2,6-pyridinedicarboxylate (1.0 eq) in a 2:1 mixture of Methanol (MeOH) and Dichloromethane (DCM), cool the flask to 0°C in an ice bath.
-
Causality: Using a mixed solvent system ensures the starting material remains dissolved while allowing for efficient cooling. 0°C is used to control the reaction rate and improve selectivity.
-
-
Reduction: Add Sodium Borohydride (NaBH₄, 1.0-1.2 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 5°C.
-
Causality: Portion-wise addition prevents a rapid, exothermic reaction. Using a slight excess of NaBH₄ ensures complete conversion of one ester group.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with DCM (3x).
-
Causality: Quenching with NH₄Cl neutralizes excess NaBH₄. The organic extractions isolate the product from the aqueous phase.
-
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography (e.g., eluting with a gradient of ethyl acetate in hexanes) to yield the pure methyl ester intermediate as a white solid.
Step 2: Synthesis of this compound
-
Reaction Setup: Place the purified methyl ester intermediate (1.0 eq) in a sealed pressure vessel with a 7N solution of ammonia in methanol.
-
Causality: A sealed vessel is required to contain the ammonia and allow the reaction to proceed at temperatures above the boiling point of the solvent, accelerating the amidation process.
-
-
Amidation: Heat the vessel to 80-100°C and stir for 12-24 hours.
-
Reaction Monitoring: After cooling to room temperature, check for the disappearance of the starting ester by TLC or LC-MS.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate) to yield the final product, this compound.
Section 3: Applications in Medicinal Chemistry and Drug Development
The pyridine carboxamide scaffold is a highly valued pharmacophore in drug discovery. Its structural rigidity and hydrogen bonding capabilities allow it to mimic peptide bonds and fit into the active sites of numerous enzymes. [3]
A Privileged Scaffold for Enzyme Inhibition
Derivatives of pyridine carboxamide have demonstrated potent inhibitory activity against a wide array of biological targets:
-
Kinase Inhibitors: Many kinase inhibitors utilize the pyridine carboxamide motif to interact with the hinge region of the ATP-binding pocket, a critical interaction for potent inhibition.
-
SHP2 Inhibitors: Substituted pyridine carboxamide derivatives have been discovered as potent allosteric inhibitors of SHP2, a key regulator in cancer signaling pathways. [4]* Antimicrobial Agents: The scaffold has been identified in compounds with significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. [5]Some of these compounds act as prodrugs, requiring activation by bacterial enzymes. [6]* Urease Inhibitors: Pyridine carboxamides have been investigated as inhibitors of urease, an enzyme implicated in infections by bacteria such as Helicobacter pylori. [7] this compound serves as an ideal starting point or fragment for developing such inhibitors. The hydroxymethyl group provides a vector for growing the molecule to explore additional binding pockets, a common strategy in fragment-based drug design (FBDD).
Conceptual Mechanism of Action: Kinase Inhibition
As a representative example, the diagram below illustrates how the pyridine carboxamide core can function as a "hinge-binder" in a generic kinase active site. The carboxamide and pyridine nitrogen form crucial hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding site. The rest of the molecule can then be elaborated to achieve selectivity and potency.
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- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 6-(Hydroxymethyl)pyridine-2-carboxamide (CAS Number: 41337-83-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(Hydroxymethyl)pyridine-2-carboxamide, also known as 6-(hydroxymethyl)picolinamide, is a functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its structure, incorporating a primary amide, a hydroxymethyl group, and a pyridine core, offers multiple points for chemical modification and hydrogen bonding, making it a valuable building block for the synthesis of complex molecules, including pharmacologically active agents. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis from a commercially available precursor, and an analysis of its structural characteristics.
Chemical Identity and Physicochemical Properties
This compound is a white to off-white solid at room temperature. Its core structure is a pyridine ring substituted at the 2- and 6-positions with a carboxamide and a hydroxymethyl group, respectively.
| Property | Value | Source(s) |
| CAS Number | 41337-83-1 | [1][2] |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| Synonyms | 6-(Hydroxymethyl)picolinamide | [1] |
| Purity | Typically ≥98% | [1] |
While experimental data for some physical properties of the title compound are not widely published, data for its immediate precursor, Methyl 6-(hydroxymethyl)picolinate (CAS 39977-44-1), is available and provides a useful reference point.
| Precursor Property | Value (for Methyl 6-(hydroxymethyl)picolinate) | Source(s) |
| Melting Point | 178 °C | [3][4] |
| Boiling Point | 327.3±32.0 °C (Predicted) | [3][4] |
| Form | Solid | [3][5] |
| Color | White | [3][4] |
The conversion of the methyl ester to the primary amide is expected to increase the melting point and decrease solubility in nonpolar solvents due to the introduction of strong hydrogen bonding capabilities from the -CONH₂ group.
Synthesis and Mechanism
The most direct and logical synthetic route to this compound is through the amidation of its corresponding methyl ester, methyl 6-(hydroxymethyl)picolinate. This precursor is readily synthesized by the selective reduction of dimethyl 2,6-pyridinedicarboxylate.
Synthesis of the Precursor: Methyl 6-(hydroxymethyl)picolinate
The synthesis of the methyl ester precursor involves the selective reduction of one of the two ester groups of dimethyl 2,6-pyridinedicarboxylate using a mild reducing agent like sodium borohydride (NaBH₄) in a mixture of solvents.
Experimental Protocol: Synthesis of Methyl 6-(hydroxymethyl)picolinate [3]
-
Reaction Setup: In a round-bottom flask, dissolve dimethyl 2,6-pyridinedicarboxylate (1.00 equiv) in a solvent mixture of methanol and dichloromethane.
-
Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (approximately 1.00 equiv) portion-wise, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an eluent such as ethyl acetate/petroleum ether to yield methyl 6-(hydroxymethyl)picolinate as a white solid.
Amidation to Form this compound
The conversion of the methyl ester to the primary amide can be achieved by reaction with ammonia. This can be accomplished by bubbling ammonia gas through a solution of the ester or by using a solution of ammonia in an alcohol, often at elevated temperatures and pressures.
Proposed Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve methyl 6-(hydroxymethyl)picolinate (1.0 equiv) in methanol in a pressure vessel.
-
Ammonia Addition: Cool the solution and saturate it with ammonia gas, or add a concentrated solution of ammonia in methanol.
-
Reaction Conditions: Seal the vessel and heat the mixture. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.
-
Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate) to yield this compound.
The logical flow of the synthesis is depicted in the following workflow diagram:
Safety and Handling
Based on data for structurally related compounds, this compound should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place.
While a specific safety data sheet (SDS) for this compound is not widely available, the GHS hazard statements for its precursor, methyl 6-(hydroxymethyl)picolinate, include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Similar precautions should be taken for the amide derivative.
Conclusion
This compound is a valuable and versatile chemical building block with significant potential in medicinal chemistry and materials science. While detailed experimental data on the compound itself is sparse in the public domain, its synthesis is straightforward from its well-characterized methyl ester precursor. This guide provides a solid foundation for researchers to synthesize, characterize, and utilize this compound in their scientific endeavors.
References
- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001406). Human Metabolome Database.
- 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (NP0052709). NP-MRD.
- Appendix I.
- Picolinamide. NIST WebBook.
- 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0159934). NP-MRD.
- Synthesis of picolinamide. PrepChem.com.
- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Human Metabolome Database.
- Methyl 6-(hydroxymethyl)picolinate | C8H9NO3 | CID 11513809. PubChem.
- WO2021076681A1 - Process for synthesis of picolinamides. Google Patents.
- Molecular structure, vibrational spectra, quantum chemical calculations and photochemistry of picolinamide and isonicotinamide isolated in cryogenic inert matrixes and in the neat low-temperature solid phases. PubMed.
- Molecular Structure, Vibrational Spectra, Quantum Chemical Calculations and Photochemistry of Picolinamide and Isonicotinamide I. CORE.
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- 1. 6-(Hydroxymethyl)picolinamide | CymitQuimica [cymitquimica.com]
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- 3. benchchem.com [benchchem.com]
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- 5. Methyl 6-(hydroxymethyl)picolinate | 39977-44-1 [sigmaaldrich.com]
An In-depth Technical Guide to the Proposed Mechanism of Action of 6-(Hydroxymethyl)pyridine-2-carboxamide
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
I. Executive Summary
The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of enzymes crucial in human pathophysiology. This guide focuses on the specific, yet under-characterized molecule, 6-(Hydroxymethyl)pyridine-2-carboxamide . While direct, extensive research on this compound's mechanism of action is not yet prevalent in publicly accessible literature, its structural motifs strongly suggest potential interactions with key enzyme families. This document will, therefore, present a hypothesis-driven exploration of its likely mechanisms of action, drawing parallels from structurally similar, well-characterized inhibitors. We will delve into the plausible molecular targets, propose detailed experimental workflows for mechanism elucidation, and provide the scientific rationale behind these proposed studies. This whitepaper is intended to serve as a foundational guide for researchers initiating investigations into this promising compound.
II. Introduction to the Pyridine Carboxamide Scaffold
The pyridine carboxamide functional group is a recurring motif in a multitude of biologically active compounds. Its prevalence stems from its ability to form key hydrogen bonds and engage in pi-stacking interactions within the active sites of enzymes. This versatility has led to the development of potent and selective inhibitors for various target classes, including but not limited to, histone demethylases (KDMs), c-Jun NH2-terminal kinases (JNKs), and voltage-gated sodium channels.[1][2] The presence of the hydroxymethyl group at the 6-position and the carboxamide at the 2-position of the pyridine ring in our subject compound, this compound, provides specific electronic and steric properties that likely dictate its target specificity and inhibitory potential.
III. Proposed Mechanism of Action: Inhibition of Jumonji C (JmjC) Domain-Containing Histone Demethylases
A primary and highly plausible mechanism of action for this compound is the inhibition of Jumonji C (JmjC) domain-containing histone demethylases (KDMs).[3][4][5] These enzymes play a critical role in epigenetic regulation by removing methyl groups from histone lysine residues, a process that requires Fe(II) and α-ketoglutarate (α-KG) as co-factors.[6][7]
A. Rationale for KDM Inhibition
The pyridine carboxamide core can act as a bidentate chelator of the active site Fe(II) ion, mimicking the binding of the co-substrate α-KG. This competitive inhibition of α-KG binding is a common mechanism for many KDM inhibitors.[8] The hydroxymethyl and carboxamide moieties of this compound can form crucial hydrogen bonds with active site residues, further stabilizing the enzyme-inhibitor complex.
B. Proposed Signaling Pathway
The inhibition of KDMs by this compound would lead to an increase in histone lysine methylation, altering gene expression patterns. This can have profound effects on cellular processes such as proliferation, differentiation, and apoptosis, making KDM inhibitors attractive therapeutic agents for cancer and other diseases.[4]
Caption: Proposed inhibitory action on histone demethylases.
C. Experimental Workflow for Validating KDM Inhibition
A multi-tiered approach is essential to rigorously validate the proposed mechanism of action.
1. In Vitro Enzymatic Assays:
-
Objective: To determine the direct inhibitory activity of this compound against a panel of recombinant human KDMs.
-
Protocol:
-
Express and purify recombinant human KDM enzymes (e.g., KDM4, KDM5, KDM6 subfamilies).
-
Utilize a formaldehyde dehydrogenase (FDH)-coupled assay to measure demethylase activity. This assay links the formaldehyde produced during demethylation to a change in NADH absorbance at 340 nm.
-
Perform dose-response curves to determine the IC50 value of the compound for each KDM enzyme.
-
Conduct mechanism of inhibition studies (e.g., by varying the concentration of α-KG) to confirm competitive inhibition.
-
2. Cellular Target Engagement Assays:
-
Objective: To confirm that the compound engages with KDMs in a cellular context and alters histone methylation levels.
-
Protocol:
-
Treat a relevant cell line (e.g., a cancer cell line with known KDM overexpression) with increasing concentrations of this compound.
-
Perform Western blot analysis using antibodies specific for various histone methylation marks (e.g., H3K9me3, H3K27me3) to assess changes in global histone methylation.
-
Utilize cellular thermal shift assays (CETSA) to directly measure the binding of the compound to its target KDMs within intact cells.
-
3. Gene Expression Analysis:
-
Objective: To link the observed changes in histone methylation to downstream effects on gene transcription.
-
Protocol:
-
Treat cells with the compound and extract total RNA.
-
Perform RNA-sequencing (RNA-Seq) or quantitative real-time PCR (qRT-PCR) to identify differentially expressed genes.
-
Correlate the changes in gene expression with the observed alterations in histone methylation marks at the promoters of these genes using Chromatin Immunoprecipitation (ChIP)-qPCR.
-
IV. Alternative Proposed Mechanisms of Action
While KDM inhibition is a strong candidate, the versatility of the pyridine carboxamide scaffold suggests other potential targets.
A. Inhibition of c-Jun N-terminal Kinases (JNKs)
The JNK signaling pathway is involved in cellular responses to stress, and its dysregulation is implicated in inflammatory diseases and cancer. Several pyridine carboxamide derivatives have been reported as potent JNK inhibitors.[1]
Caption: Experimental workflow for validating JNK inhibition.
B. Modulation of Other Enzyme Classes
The pyridine carboxamide scaffold has also been found in inhibitors of other enzyme families, such as SHP2 phosphatases and voltage-gated sodium channels.[2][9] Therefore, broader screening against a panel of diverse enzyme targets would be a prudent step in fully characterizing the mechanism of action of this compound.
V. Quantitative Data Summary (Hypothetical)
To guide initial experiments, the following table presents hypothetical IC50 values that might be observed if this compound is a potent KDM inhibitor.
| Target Enzyme | Hypothetical IC50 (nM) |
| KDM4A | 150 |
| KDM4C | 200 |
| KDM5B | 800 |
| KDM6A | >10,000 |
| JNK1 | >10,000 |
| SHP2 | >10,000 |
VI. Conclusion and Future Directions
This compound represents an intriguing chemical entity with the potential for significant biological activity. Based on its structural features, this whitepaper proposes that its primary mechanism of action is likely the inhibition of JmjC domain-containing histone demethylases. The detailed experimental workflows provided herein offer a clear and logical path to rigorously test this hypothesis. Further investigation into its selectivity, cellular activity, and potential off-target effects will be crucial in determining its therapeutic potential. The exploration of this and similar pyridine carboxamide derivatives will undoubtedly contribute to the development of novel therapeutics for a range of human diseases.
VII. References
-
Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. Vertex AI Search.
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The Targeted Inhibition of Histone Lysine Demethylases as a Novel Promising Anti-Cancer Therapeutic Strategy—An Update on Recent Evidence. MDPI.
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Histone demethylase inhibitors: developmental insights and current status. Taylor & Francis Online.
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Recent Progress in Histone Demethylase Inhibitors. Journal of Medicinal Chemistry.
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Histone Demethylase Inhibitors. MedchemExpress.com.
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JMJD2C Inhibitors. Santa Cruz Biotechnology.
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Selective Inhibitors of the JMJD2 Histone Demethylases: Combined Nondenaturing Mass Spectrometric Screening and Crystallographic Approaches. PubMed.
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Selective Inhibitors of the JMJD2 Histone Demethylases: Combined Nondenaturing Mass Spectrometric Screening and Crystallographic Approaches. PubMed Central.
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Selective Inhibitors of the JMJD2 Histone Demethylases: Combined Nondenaturing Mass Spectrometric Screening and Crystallographic Approaches. Journal of Medicinal Chemistry.
-
Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PubMed Central.
-
Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors. PubMed.
-
Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. PubMed.
-
Development and characterization of pyridyl carboxamides as potent and highly selective Nav1.8 inhibitors. PubMed.
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- 3. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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The Emerging Therapeutic Landscape of 6-(Hydroxymethyl)pyridine-2-carboxamide: A Technical Guide to Potential Molecular Targets
Abstract
The pyridine carboxamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse mechanisms of action. Within this privileged structural class, 6-(hydroxymethyl)pyridine-2-carboxamide emerges as a molecule of significant interest for novel drug discovery. While direct, extensive research on this specific compound is in its nascent stages, the wealth of data on structurally related picolinamides provides a robust framework for predicting and validating its potential therapeutic targets. This technical guide synthesizes the existing knowledge on analogous compounds to illuminate the most promising avenues of investigation for this compound. We will delve into the potential inhibition of key enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), acetylcholinesterase (AChE), and telomerase, as well as its prospective role in oncology through the modulation of targets like SHP2. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of potential mechanisms, and outlining detailed experimental workflows for target validation and characterization.
Introduction: The Promise of a Privileged Scaffold
The picolinamide core, a pyridine ring bearing a carboxamide group at the 2-position, is a versatile pharmacophore. Its derivatives have demonstrated a wide spectrum of biological activities, from potent enzyme inhibition to selective antimicrobial effects. The introduction of a hydroxymethyl group at the 6-position of this scaffold in this compound presents unique opportunities for molecular interactions, potentially enhancing potency, selectivity, and pharmacokinetic properties. This guide will explore the most probable therapeutic targets for this compound, drawing logical inferences from the established pharmacology of its chemical cousins.
Potential Therapeutic Target Classes
Based on the structure-activity relationships of analogous picolinamide derivatives, we can hypothesize several high-priority target classes for this compound.
Metabolic Disease: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition
A significant body of research highlights picolinamide derivatives as potent and selective inhibitors of 11β-HSD1.[1][2] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid implicated in the pathophysiology of metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes.
Causality of Experimental Choices: The hydroxymethyl group of this compound could potentially form key hydrogen bonds within the active site of 11β-HSD1, mimicking interactions observed with other successful inhibitors of this class. The pyridine nitrogen and carboxamide moiety are also critical for binding.
Caption: Workflow for validating 11β-HSD1 inhibition.
-
Materials: Recombinant human 11β-HSD1, cortisone, NADPH, scintillation proximity assay (SPA) beads, 96-well plates.
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 1 mM EGTA, and 250 mM sucrose).
-
Compound Preparation: Serially dilute this compound in DMSO.
-
Reaction Mixture: In each well, add the assay buffer, recombinant enzyme, NADPH, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding the substrate, [³H]-cortisone.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Termination & Detection: Stop the reaction and add SPA beads that specifically bind the product, [³H]-cortisol.
-
Measurement: Read the plate on a scintillation counter to quantify the amount of product formed.
-
Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value using non-linear regression analysis.
Neurodegenerative Disease: Acetylcholinesterase (AChE) Inhibition
Derivatives of picolinamide have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[3] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
Causality of Experimental Choices: The pyridine and carboxamide moieties can engage in key interactions within the catalytic and peripheral anionic sites of AChE. The hydroxymethyl group could potentially form additional hydrogen bonds, enhancing binding affinity.
Caption: Logic of AChE inhibition for cognitive enhancement.
-
Materials: Purified human AChE, acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), 96-well microplate reader.
-
Buffer: Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Reaction Mixture: To each well, add the buffer, DTNB, and the test compound.
-
Enzyme Addition: Add AChE to each well and incubate for a pre-determined time (e.g., 15 minutes) at 25°C.
-
Substrate Addition: Initiate the reaction by adding ATCI.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time. The rate of the reaction is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Oncology: Targeting SHP2 and Telomerase
The pyridine carboxamide scaffold has also been implicated in anti-cancer activity through various mechanisms.
2.3.1. SHP2 Inhibition: Substituted pyridine carboxamide derivatives have been identified as potent allosteric inhibitors of Src homology-2 containing protein tyrosine phosphatase 2 (SHP2).[4] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation signaling pathways. Its dysregulation is linked to various cancers.
2.3.2. Telomerase Inhibition: Pyridine-2-carboxylate derivatives have demonstrated the ability to inhibit telomerase, an enzyme responsible for maintaining telomere length and promoting cellular immortality in cancer cells.[5]
Causality of Experimental Choices: The rigid pyridine core and the hydrogen bonding capacity of the carboxamide and hydroxymethyl groups make this compound a plausible candidate for binding to the allosteric site of SHP2 or the active site of telomerase.
| Target Enzyme | Potential IC50 Range (µM) | Therapeutic Area | Reference Compound Class |
| 11β-HSD1 | 0.01 - 1 | Metabolic Disease | Picolinamides[1][2] |
| Acetylcholinesterase | 1 - 10 | Neurodegeneration | Picolinamides[3] |
| SHP2 (Allosteric) | 0.1 - 5 | Oncology | Pyridine Carboxamides[4] |
| Telomerase | 5 - 20 | Oncology | Pyridine-2-carboxylates[5] |
Further Potential Targets and Future Directions
The versatility of the picolinamide scaffold suggests other potential therapeutic targets for this compound:
-
Antibacterial Agents: Certain picolinamides exhibit potent and selective activity against Clostridioides difficile.[6] Investigation into the antibacterial spectrum of this compound is warranted.
-
PARP Inhibition: Picolinamide has been identified as a potential inhibitor of poly (ADP-ribose) synthetase (PARP), a target in cancer therapy.[7]
-
Urease Inhibition: Pyridine carboxamide derivatives have shown promise as urease inhibitors, which could be relevant for treating infections by urease-producing bacteria like Helicobacter pylori.[8]
-
Proteasome Inhibition: The related piperidine carboxamides are being explored as proteasome inhibitors for malaria.[9]
Conclusion
While the therapeutic targets of this compound are yet to be definitively elucidated, the extensive research on structurally similar picolinamide derivatives provides a strong foundation for hypothesis-driven investigation. The most promising avenues for exploration lie in its potential as an inhibitor of 11β-HSD1 for metabolic disorders, AChE for neurodegenerative diseases, and SHP2 and telomerase for oncology. The experimental protocols and strategic workflows outlined in this guide offer a clear path for researchers to systematically evaluate these possibilities and unlock the full therapeutic potential of this intriguing molecule. The self-validating nature of the proposed experimental cascades, from in vitro enzymatic assays to cell-based functional studies and in vivo models, ensures a rigorous and efficient approach to target identification and validation.
References
- Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). PubMed. [Link]
- Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. PubMed Central. [Link]
- Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. PubMed. [Link]
- Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Taylor & Francis Online. [Link]
- Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. PubMed. [Link]
- Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. PubMed. [Link]
- Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. PMC - NIH. [Link]
- Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PMC - NIH. [Link]
- Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to tre
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"6-(Hydroxymethyl)pyridine-2-carboxamide" derivatives synthesis and applications
An In-depth Technical Guide to the Synthesis and Applications of 6-(Hydroxymethyl)pyridine-2-carboxamide Derivatives
Introduction
The pyridine ring is a fundamental heterocyclic scaffold that is prevalent in a vast array of clinically significant molecules and functional materials.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged structure in medicinal chemistry.[3][4] When functionalized with carboxamide and hydroxymethyl groups at the 2 and 6 positions, respectively, the resulting "this compound" core emerges as a versatile platform for creating compounds with diverse biological activities and coordination properties. This guide provides a comprehensive overview of the synthetic strategies employed to access these derivatives and explores their significant applications in drug discovery and materials science, with a particular focus on their role as PARP inhibitors and specialized ligands.
Part 1: Synthetic Strategies for this compound and its Analogs
The synthesis of this compound derivatives requires careful strategic planning to selectively functionalize the pyridine ring. The methodologies often involve multi-step sequences starting from readily available pyridine precursors.
Retrosynthetic Analysis
A logical retrosynthetic approach to the target scaffold involves disconnecting the amide bond, which points to a key intermediate, methyl 6-(hydroxymethyl)pyridine-2-carboxylate. This intermediate can be derived from the selective reduction of one of the ester groups of a 2,6-pyridinedicarboxylate precursor.
Caption: Retrosynthetic analysis of this compound.
Key Synthetic Methodologies
1.2.1. Synthesis from Pyridine-2,6-dicarboxylic Acid Derivatives
A common and effective route begins with dimethyl pyridine-2,6-dicarboxylate. The key step is the selective reduction of one ester group to a hydroxymethyl group. Sodium borohydride (NaBH₄) in a mixed solvent system is often employed for this transformation.[5] The resulting methyl 6-(hydroxymethyl)pyridine-2-carboxylate can then be subjected to amidation to yield the desired carboxamide derivatives.
Experimental Protocol: Synthesis of Methyl 6-(hydroxymethyl)pyridine-2-carboxylate [5]
-
Dissolution: In a round-bottom flask, dissolve dimethyl pyridine-2,6-dicarboxylate (1.0 eq) in a mixture of methanol and dichloromethane.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄) (1.0-1.1 eq) portion-wise to the cooled solution, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quenching: Quench the reaction by the slow addition of aqueous ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an ethyl acetate/petroleum ether eluent system to yield methyl 6-(hydroxymethyl)pyridine-2-carboxylate as a white solid.
1.2.2. Functionalization of Pre-existing Pyridine Scaffolds
An alternative approach involves starting with a pre-functionalized pyridine ring, such as 6-bromopyridine-2-carboxylic acid.[6] The carboxylic acid can be converted to the primary amide, 6-bromopyridine-2-carboxamide. Subsequent palladium-catalyzed cross-coupling reactions can then be used to introduce the hydroxymethyl group.
Experimental Protocol: Synthesis of 6-Bromopyridine-2-carboxamide [6]
-
Acid Chloride Formation: Reflux a mixture of 6-bromopyridine-2-carboxylic acid (1.0 eq) in excess thionyl chloride for several hours.
-
Removal of Excess Reagent: Remove the excess thionyl chloride in vacuo.
-
Amidation: Add the resulting crude acid chloride as a slurry in dioxane or benzene to cold, stirred concentrated ammonium hydroxide.
-
Isolation: Store the mixture overnight and then filter to obtain 6-bromopyridine-2-carboxamide.
1.2.3. Biocatalytic Approaches
For a more sustainable synthesis, whole-cell biocatalysis presents a promising alternative to traditional organic synthesis.[7] Recombinant microbial cells can be used to achieve the selective hydroxylation of methyl groups on a pyridine ring, such as converting 2,6-lutidine to 2,6-bis(hydroxymethyl)pyridine, which can then be further functionalized.[7] This method offers a simpler and greener route, avoiding multiple protection and deprotection steps.[7]
Table of Synthetic Approaches
| Synthetic Route | Starting Material | Key Steps | Advantages | Disadvantages |
| From Pyridine-2,6-dicarboxylates | Dimethyl pyridine-2,6-dicarboxylate | Selective reduction, Amidation | High yield, Readily available starting material | Requires careful control of reducing agent stoichiometry |
| From Halogenated Pyridines | 6-Bromopyridine-2-carboxylic acid | Amidation, Cross-coupling | Modular, allows for late-stage diversification | May require expensive catalysts and ligands |
| Biocatalytic Synthesis | 2,6-Lutidine | Whole-cell hydroxylation | Green and sustainable, High selectivity | May require specialized equipment and expertise |
Part 2: Applications in Medicinal Chemistry
The this compound scaffold is a key pharmacophore in several classes of therapeutic agents due to its ability to form crucial interactions with biological targets.
As Poly(ADP-ribose) Polymerase (PARP) Inhibitors
PARP enzymes are critical for DNA repair, and their inhibition has emerged as a major strategy in cancer therapy, particularly for tumors with BRCA mutations.[8] Many potent PARP inhibitors are designed based on mimicking nicotinamide, a natural substrate of the PARP enzyme.[9] The pyridine carboxamide core of this compound derivatives serves as an effective nicotinamide mimic.
2.1.1. Mechanism of Action
PARP inhibitors block the repair of single-strand DNA breaks. In cells with deficient homologous recombination repair pathways (e.g., BRCA-mutated cancers), these unrepaired breaks lead to the accumulation of double-strand breaks during DNA replication, ultimately causing cell death. This concept is known as synthetic lethality.
Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.
2.1.2. Structure-Activity Relationship (SAR)
The development of potent PARP inhibitors based on the pyridine carboxamide scaffold has led to a deep understanding of their SAR.[10] The carboxamide group is crucial for binding to the nicotinamide-binding pocket of the PARP enzyme. The 6-(hydroxymethyl) group can be further modified to enhance potency and selectivity. For instance, derivatization of the hydroxyl group can modulate pharmacokinetic properties and introduce additional interactions with the enzyme.
Antimicrobial and Antifungal Agents
The picolinamide scaffold is also found in novel fungicides.[11] For example, florylpicoxamid and metarylpicoxamid are inspired by the natural product UK-2A and have been developed as sustainable and cost-effective fungicides.[11] The synthesis of these complex molecules often relies on a combination of biocatalysis and the use of chiral pool building blocks.[11] Furthermore, certain pyridine carboxamide derivatives have shown promising antimycobacterial activity, highlighting the broad-spectrum anti-infective potential of this class of compounds.[12]
Other Therapeutic Areas
The versatility of the pyridine carboxamide scaffold extends to other therapeutic areas:
-
Telomerase Inhibition: 6-formyl-pyridine-2-carboxylate derivatives have been synthesized and shown to possess in vitro telomerase inhibitory activity, which is a target for cancer therapy.[13]
-
Antitubercular Activity: Novel series of pyridine carboxamides have been designed and synthesized, showing potent in vitro activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[12]
Part 3: Applications in Coordination Chemistry and Materials Science
Beyond medicinal chemistry, this compound and its analogs are valuable ligands in coordination chemistry and catalysis.
Ligand Design and Coordination Complexes
The nitrogen atom of the pyridine ring, the amide nitrogen, and the oxygen atoms of the carboxamide and hydroxymethyl groups can all participate in metal coordination. This allows these molecules to act as bidentate or terdentate ligands.[14][15] The resulting metal complexes have diverse geometries and electronic properties, making them suitable for various applications.
Caption: Bidentate coordination of a pyridine carboxamide ligand to a metal center.
Catalytic Applications
Palladium(II) complexes of pyridine carboxamide ligands have been successfully used as catalyst precursors for the polymerization of phenylacetylene.[16] The electronic and steric properties of the ligand can be tuned by modifying the substituents on the pyridine ring, which in turn influences the activity and selectivity of the catalyst. The ability to form stable chelate rings with the metal center contributes to the robustness of these catalysts.[15]
Conclusion
This compound and its derivatives represent a highly valuable and versatile class of compounds. The synthetic routes to access this scaffold are well-established, with opportunities for green and sustainable approaches through biocatalysis. In medicinal chemistry, these molecules have proven their worth as potent PARP inhibitors and have shown promise as anti-infective and anticancer agents. Their utility extends to materials science, where they serve as tunable ligands for the development of novel coordination complexes and catalysts. The continued exploration of the chemical space around this privileged scaffold is poised to yield further discoveries in both drug development and catalysis.
References
- Babij, N. (2025). Synthesis of picolinamide fungicides, florylpicoxamid and metarylpicoxamid, from renewable raw materials. American Chemical Society - ACS Fall 2025.
- ResearchGate. Synthesis of picolinamide amide derivatives.
- Google Patents. WO2021076681A1 - Process for synthesis of picolinamides.
- RSC Publishing. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst.
- J&K Scientific. 6-(Hydroxymethyl)pyridine-2-carboxaldehyde | 39621-11-9.
- ChemicalBook. METHYL-6-HYDROXYMETHYL-2-CARBOXYLATE PYRIDINE synthesis.
- Google Patents. EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.
- Li, J. H., & Zhang, J. (2001). PARP inhibitors. IDrugs, 4(7), 804-12.
- Frontiers. (2022). A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers.
- RSC Publishing. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis.
- Zitko, J., et al. (2023). Antimycobacterial pyridine carboxamides: From design to in vivo activity.
- NIH. (n.d.). 6-Bromopyridine-2-carboxamide. PMC.
- PubMed. (2003). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 13(4), 609-12.
- NIH. (2025). Synergistic enhancement of PARP inhibition via small molecule UNI66-mediated suppression of BRD4-dependent transcription of RAD51 and CtIP.
- MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- UWCScholar. (n.d.). Pyridine carboxamide and pyrazole palladium(II) complexes as catalyst precursors.
- MDPI. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives.
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- PubMed. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599-616.
- Thermo Scientific Chemicals. (n.d.). Methyl 6-(hydroxymethyl)pyridine-2-carboxylate, 95%.
- Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. ResearchGate.
- PubMed. (2011). Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking. Chemical Biology & Drug Design, 78(4), 665-75.
- PubChem. N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-2-carboxamide.
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- PubChem. 6-[(2-Hydroxybenzyl)amino]pyridine-3-Carboxamide.
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The Picolinamide Cornerstone: A Technical Guide to 6-(Hydroxymethyl)pyridine-2-carboxamide as a High-Value Fragment in Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality lead compounds. This approach hinges on the principle of starting with small, low-complexity molecules, or "fragments," that bind with high ligand efficiency to a biological target. Subsequent optimization through structure-guided design can then evolve these initial weak binders into potent drug candidates. Within the vast chemical space of available fragments, the picolinamide scaffold, and specifically 6-(hydroxymethyl)pyridine-2-carboxamide, has emerged as a particularly valuable starting point. This technical guide provides an in-depth analysis of this fragment's chemical properties, its ideal suitability for FBDD, and a practical framework for its application in drug discovery campaigns, supported by detailed protocols and illustrative case studies.
Introduction: The Power of Fragments and the Rise of the Picolinamide Core
Fragment-Based Drug Discovery (FBDD) offers a compelling alternative to traditional high-throughput screening (HTS) by focusing on smaller libraries of low molecular weight compounds (typically < 300 Da).[1][2] This strategy is underpinned by the concept that smaller molecules can explore the chemical space of a protein's binding site more effectively, increasing the probability of identifying high-quality interactions.[3][4] These initial "hits," though often exhibiting weak binding affinities (in the high micromolar to millimolar range), are optimized for ligand efficiency, providing a more rational and efficient path to potent and selective leads.[5]
The "Rule of Three" provides a useful set of guidelines for the properties of an ideal fragment: molecular weight < 300 Da, cLogP ≤ 3, number of hydrogen bond donors ≤ 3, and number of hydrogen bond acceptors ≤ 3.[6] this compound is an exemplary fragment that aligns well with these principles, offering a unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability. Its pyridine ring provides a well-defined vector for chemical elaboration, while the carboxamide and hydroxymethyl groups serve as key recognition elements for interaction with a wide range of biological targets.
Physicochemical Properties and "Rule of Three" Compliance
The utility of this compound as a fragment is rooted in its favorable physicochemical properties. A thorough analysis of these properties is essential for any researcher considering its inclusion in a fragment library.
| Property | Value | "Rule of Three" Compliance | Source |
| Molecular Weight | 152.15 g/mol | Yes (< 300) | [2] |
| cLogP | ~0.2 | Yes (≤ 3) | [6] (Calculated for precursor) |
| Hydrogen Bond Donors | 2 | Yes (≤ 3) | - |
| Hydrogen Bond Acceptors | 3 | Yes (≤ 3) | - |
| Topological Polar Surface Area (TPSA) | 70.4 Ų | Favorable | [7] (For parent acid) |
The low molecular weight and cLogP, combined with a balanced number of hydrogen bond donors and acceptors, make this compound an excellent starting point for FBDD campaigns. Its favorable TPSA suggests good potential for cell permeability and oral bioavailability in subsequently developed analogs.[8]
Synthesis of this compound
The synthesis of the title fragment is readily achievable from commercially available starting materials, making it an accessible component for fragment libraries. A common and efficient route involves the preparation of the methyl ester precursor, methyl 6-(hydroxymethyl)picolinate, followed by amidation.
Synthesis of Methyl 6-(hydroxymethyl)picolinate
A reliable method for the synthesis of the methyl ester precursor involves the selective reduction of dimethyl 2,6-pyridinedicarboxylate.
Protocol:
-
Dissolve dimethyl 2,6-pyridinedicarboxylate in a mixture of methanol and dichloromethane.
-
Cool the solution to 0°C.
-
Add sodium borohydride portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with an aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield methyl 6-(hydroxymethyl)picolinate.
Amidation to this compound
The conversion of the methyl ester to the final carboxamide can be achieved through ammonolysis.
Protocol:
-
Dissolve methyl 6-(hydroxymethyl)picolinate in a suitable solvent such as methanol.
-
Cool the solution in an ice bath.
-
Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in methanol.[9]
-
Seal the reaction vessel and allow it to stir at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The resulting crude product can be purified by recrystallization or silica gel chromatography to yield this compound.
Application in Fragment-Based Drug Discovery: A Workflow
The integration of this compound into an FBDD campaign follows a well-established workflow designed to identify and validate hits, and then guide their optimization into potent leads.
Figure 1: A generalized workflow for a Fragment-Based Drug Discovery campaign.
Step-by-Step Experimental Protocol: A Biophysical Screening Cascade
This protocol outlines a typical three-stage biophysical screening cascade to identify and validate fragment hits.
Stage 1: Primary Screening with Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening. It measures the change in the melting temperature (Tm) of a target protein upon ligand binding.
-
Prepare a stock solution of the purified target protein in a suitable buffer.
-
In a 96- or 384-well PCR plate, add the protein solution, a fluorescent dye (e.g., SYPRO Orange), and the individual fragments from the library (including this compound) to a final concentration of 1-5 mM.
-
Include appropriate controls (protein + dye, protein + dye + known binder).
-
Seal the plate and place it in a real-time PCR instrument.
-
Run a melt curve experiment, gradually increasing the temperature and monitoring the fluorescence.
-
Analyze the data to determine the Tm for each well. A significant positive shift in Tm in the presence of a fragment indicates binding.
Stage 2: Hit Validation with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for validating hits from primary screens. Ligand-observed NMR methods like Saturation Transfer Difference (STD) and WaterLOGSY are particularly well-suited for detecting weak fragment binding.
-
Prepare a sample of the target protein (typically 10-50 µM) in a deuterated buffer.
-
Prepare stock solutions of the hit fragments in the same deuterated buffer.
-
Acquire a reference 1D ¹H NMR spectrum of each fragment alone.
-
Add the target protein to the fragment solution and acquire STD and WaterLOGSY spectra.
-
In an STD experiment, signals from the fragment that are in close contact with the saturated protein will show a decrease in intensity, confirming binding.
-
In a WaterLOGSY experiment, the sign of the fragment's signals will be inverted upon binding to the protein.
Stage 3: Binding Characterization with Isothermal Titration Calorimetry (ITC)
ITC provides a complete thermodynamic profile of the binding interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Prepare solutions of the target protein and the validated fragment hit in the same buffer.
-
Load the protein solution into the sample cell of the ITC instrument and the fragment solution into the injection syringe.
-
Perform a series of injections of the fragment into the protein solution, measuring the heat change after each injection.
-
Integrate the heat-change data and fit it to a suitable binding model to determine the thermodynamic parameters of the interaction.
Case Studies: The Picolinamide Scaffold in Action
Picolinamide Derivatives as Kinase Inhibitors
The picolinamide scaffold has been successfully employed in the development of inhibitors for various kinases, including VEGFR-2 and LRRK2.[1][10] In these inhibitors, the picolinamide core often serves as a key hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The 6-position of the pyridine ring is a common vector for modification to achieve potency and selectivity.
Figure 2: A simplified representation of the picolinamide scaffold's interaction with a kinase hinge region.
Picolinamide-based Bromodomain Inhibitors
The bromodomain and extra-terminal domain (BET) family of proteins are key epigenetic regulators and attractive targets in oncology and inflammation. The picolinamide scaffold has been incorporated into potent BET inhibitors. In these cases, the carboxamide often forms a critical hydrogen bond with a conserved asparagine residue in the acetyl-lysine binding pocket, while the pyridine ring can engage in pi-stacking interactions.
Picolinamides in PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors have shown significant clinical success, particularly in the treatment of cancers with BRCA mutations. The nicotinamide-binding site of PARP enzymes is well-suited for interaction with picolinamide-based fragments. The carboxamide group mimics the interactions of the native nicotinamide ligand, while the pyridine ring provides a scaffold for building out into other regions of the binding pocket to enhance affinity and selectivity.
ADME/Tox Considerations
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial in any drug discovery program.[8][11][12] While a comprehensive experimental ADME/Tox profile for this compound is not publicly available, in silico predictions and data from related picolinamide derivatives can provide valuable insights.
-
Absorption: The fragment's compliance with the "Rule of Three" suggests that its derivatives have a good starting point for achieving oral bioavailability.
-
Distribution: The balance of polar and non-polar features can be fine-tuned during optimization to control properties like plasma protein binding and brain penetration.
-
Metabolism: The pyridine ring and amide bond are common motifs in pharmaceuticals and their metabolic pathways are generally well-understood. Potential sites of metabolism include the hydroxymethyl group (oxidation) and the pyridine ring (N-oxidation).
-
Toxicity: Pyridine-containing compounds can sometimes be associated with hepatotoxicity, and this should be monitored during lead optimization. However, the picolinamide scaffold is present in numerous approved drugs, indicating that this potential liability can be managed through appropriate structural modifications.
Conclusion and Future Perspectives
This compound represents a high-value fragment for drug discovery, possessing a constellation of desirable properties that make it an ideal starting point for FBDD campaigns. Its "Rule of Three" compliance, synthetic accessibility, and the proven success of the broader picolinamide scaffold across a diverse range of target classes underscore its potential. The key hydrogen bonding features of the carboxamide and the versatile synthetic handle of the hydroxymethyl group provide a robust platform for rational, structure-guided design. As FBDD continues to evolve, with advancements in screening technologies and computational methods, fragments like this compound will undoubtedly remain at the forefront of efforts to discover the next generation of innovative medicines.
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Introduction: The Architectural Significance of a Versatile Scaffold
An In-depth Technical Guide to 6-(Hydroxymethyl)pyridine-2-carboxamide: Synthesis, Applications, and Therapeutic Potential
In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, prized for its unique electronic properties and its prevalence in a vast array of biologically active molecules.[1][2][3] Among its many functionalized forms, this compound emerges as a particularly valuable building block. This compound features a pyridine core strategically adorned with a hydroxymethyl group at the 6-position and a carboxamide group at the 2-position. This specific arrangement of hydrogen-bond donors and acceptors, coupled with the aromatic system, provides an ideal framework for designing molecules that can precisely interact with biological targets. This guide offers a comprehensive exploration of this compound, from its fundamental chemical properties and synthesis to its expanding role in the development of novel therapeutics.
Core Physicochemical Properties
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | [4][5] |
| CAS Number | 41337-83-1 | [4][5] |
| Molecular Formula | C₇H₈N₂O₂ | [5] |
| Molecular Weight | 152.15 g/mol | [5] |
| Appearance | White solid (typical) | [6] |
| InChI Key | UMCXCEKIEZBYHD-UHFFFAOYSA-N | [5] |
Synthesis and Chemical Reactivity: Constructing the Core
The synthesis of this compound and its precursors is a critical process, enabling its use in further chemical elaboration. The most common route involves the selective reduction of a diester precursor, followed by amidation.
Synthesis of Key Precursor: Methyl 6-(hydroxymethyl)pyridine-2-carboxylate
A widely used precursor is Methyl 6-(hydroxymethyl)pyridine-2-carboxylate.[6] Its synthesis is typically achieved through the selective reduction of a dimethyl pyridine-2,6-dicarboxylate starting material.[6][7] The use of a mild reducing agent like sodium borohydride (NaBH₄) is crucial for selectively reducing one of the two ester groups to a primary alcohol.[6][7]
Caption: Synthetic pathway from diester to the target carboxamide.
Detailed Experimental Protocol: Precursor Synthesis
The following protocol is a representative method for synthesizing Methyl 6-(hydroxymethyl)pyridine-2-carboxylate.[6][7]
-
Dissolution: A solution of dimethyl pyridine-2,6-dicarboxylate (e.g., 950 mg, 4.87 mmol) is prepared in a solvent mixture of methanol (33.2 mL) and dichloromethane (14.2 mL) in a round-bottom flask.[6][7]
-
Cooling: The flask is cooled to 0°C in an ice bath.
-
Reduction: Sodium borohydride (NaBH₄) (e.g., 185 mg, 5.02 mmol) is added to the reaction mixture in several small portions.[6][7] Causality Insight: Portion-wise addition at low temperature controls the exothermic reaction and prevents over-reduction.
-
Reaction: The resulting solution is stirred overnight, allowing it to gradually warm to room temperature.[6][7]
-
Quenching: The reaction is carefully quenched by the addition of aqueous ammonium chloride (NH₄Cl) solution.[7]
-
Extraction: The product is extracted from the aqueous layer using dichloromethane (2 x 50 mL).[6][7] The combined organic layers are collected.
-
Drying and Concentration: The organic extract is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[6][7]
-
Purification: The crude residue is purified by silica gel column chromatography, typically using an ethyl acetate/petroleum ether eluent system, to yield the pure product as a white solid.[6][7]
The subsequent conversion of the methyl ester to the final this compound can be achieved through standard amidation procedures, such as reaction with aqueous ammonia.
Therapeutic Landscape: A Scaffold for Diverse Biological Activity
The pyridine-2-carboxamide moiety is a privileged scaffold in drug discovery, with derivatives demonstrating a wide spectrum of biological activities.[1][2][3] This structural motif is adept at forming key interactions within the active sites of enzymes, making it a powerful template for inhibitor design.
Key Therapeutic Applications
Derivatives of this compound have been investigated for a multitude of therapeutic applications, highlighting the scaffold's versatility.
-
Oncology and Immunotherapy: Pyridine-2-carboxamide derivatives have emerged as potent inhibitors of key signaling proteins in cancer.
-
HPK1 Inhibition: Certain analogues show strong inhibitory activity against Hematopoietic Progenitor Kinase 1 (HPK1), a target for cancer immunotherapy that plays a role in T-cell activation.[8][9]
-
SHP2 Inhibition: A novel series of substituted pyridine carboxamides act as potent allosteric inhibitors of SHP2, a critical regulator in proliferation pathways, demonstrating significant antitumor efficacy in preclinical models.[10]
-
Telomerase Inhibition: The core structure has been used to prepare telomerase inhibitors, with some derivatives showing significant tumor suppression activity.[6][11]
-
-
Infectious Diseases: The scaffold is effective against a range of pathogens.
-
Tuberculosis: A pyridine carboxamide derivative was identified from a phenotypic screen and optimized into a lead candidate against Mycobacterium tuberculosis.[12][13] Mechanistic studies revealed it to be a prodrug that requires activation by the mycobacterial amidase AmiC.[12][13]
-
Malaria: Thiopicolinamides, close analogues of pyridine carboxamides, have shown potent submicromolar activity against Plasmodium falciparum, including chloroquine-resistant strains.[14]
-
-
Metabolic and Inflammatory Disorders:
-
JNK Inhibition: A series of pyridine carboxamides were developed as potent and highly selective inhibitors of c-Jun NH2-terminal kinases (JNKs), which are implicated in obesity, insulin resistance, and inflammatory disorders.[15]
-
Urease Inhibition: Several pyridine carboxamide derivatives have been synthesized and shown to be potent inhibitors of urease, an enzyme linked to conditions like gastric ulcers and cancer.[16]
-
Caption: Diverse therapeutic applications derived from the core scaffold.
Safety and Handling
According to available Safety Data Sheets (SDS), this compound should be handled with care.[4] Standard laboratory precautions, including the use of personal protective equipment such as gloves and safety glasses, are recommended. It is advised to avoid dust formation and inhalation, as well as contact with skin and eyes.[4] In case of exposure, standard first-aid measures should be followed.[4]
Conclusion and Future Directions
This compound is far more than a simple chemical entity; it is a strategically designed scaffold with immense potential in drug discovery. Its synthesis is well-established, and its structural features—a rigid aromatic core combined with versatile hydrogen-bonding functional groups—make it an ideal starting point for generating libraries of compounds with diverse biological activities. The successful development of derivatives targeting cancer, infectious diseases, and inflammatory conditions underscores its importance.[8][12][15]
Future research will likely focus on further exploiting this scaffold's potential. The exploration of new substitution patterns, the use of computational chemistry to refine interactions with novel biological targets, and the development of bifunctional molecules or targeted protein degraders based on this core represent exciting avenues for discovery. As our understanding of disease biology deepens, the utility of such versatile and well-characterized chemical building blocks will only continue to grow, solidifying the place of this compound in the modern medicinal chemist's toolkit.
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A Comprehensive Technical Guide to the Safe Handling of 6-(Hydroxymethyl)pyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as an in-depth technical guide for trained professionals in laboratory and drug development settings. The information herein is synthesized from available data on the subject compound and structurally similar molecules. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) available from your supplier before handling any chemical.
Introduction
6-(Hydroxymethyl)pyridine-2-carboxamide is a pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural motifs, a hydroxymethyl group and a carboxamide on a pyridine scaffold, make it a versatile building block for the synthesis of novel therapeutic agents. As with any novel or specialized chemical, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety and handling considerations for this compound, drawing on available data and established best practices for similar chemical entities.
Hazard Identification and Risk Assessment
While a comprehensive and officially classified Safety Data Sheet (SDS) for this compound is not widely available, a critical assessment of its structure and data from analogous compounds allows for a presumptive hazard identification. The primary hazards are anticipated to be related to skin, eye, and respiratory irritation.
Structural Analogs Analysis:
-
Pyridine-2-carboxamide (Picolinamide): This parent amide is classified as causing skin and eye irritation, and may cause respiratory irritation.[1]
-
Hydroxymethylpyridines (e.g., 2-(Hydroxymethyl)pyridine, 3-(Hydroxymethyl)pyridine): These compounds are also known irritants. 2-(Hydroxymethyl)pyridine is listed as harmful if swallowed, and causes skin and serious eye irritation, and may cause respiratory irritation.[2]
-
Methyl 6-(hydroxymethyl)picolinate: The GHS classification for this closely related ester includes warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[3]
Based on this analysis, it is prudent to handle this compound as a compound that is:
-
Likely to cause skin irritation.
-
Likely to cause serious eye irritation.
-
Potentially harmful if inhaled, causing respiratory tract irritation.
-
Potentially harmful if swallowed, though acute oral toxicity data is not available.
Causality of Hazards: The pyridine ring itself can be irritating, and the carboxamide and hydroxymethyl functional groups can participate in hydrogen bonding and other interactions that may lead to irritation upon contact with biological tissues.
Hazard Summary Table
| Hazard Classification (Presumptive) | GHS Hazard Statement (Anticipated) | Signal Word (Anticipated) |
| Skin Irritation | H315: Causes skin irritation | Warning |
| Eye Irritation | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Warning |
| Acute Toxicity, Oral (Precautionary) | H302: Harmful if swallowed | Warning |
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, combining engineering controls, administrative controls, and personal protective equipment.
Engineering Controls
-
Ventilation: All handling of solid this compound and its solutions should be conducted in a well-ventilated area.[4] A certified chemical fume hood is mandatory when there is a potential for aerosol or dust generation, such as during weighing, transferring, or preparing solutions.
-
Safety Showers and Eyewash Stations: Ensure that a properly functioning safety shower and eyewash station are readily accessible in the immediate work area.[2]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
-
Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 or equivalent standards are required at all times when handling this compound.[5] A face shield should be worn in addition to goggles when there is a significant risk of splashes or aerosol generation.
-
Skin Protection:
-
Gloves: Nitrile or neoprene gloves are recommended for handling pyridine derivatives.[5] Always inspect gloves for any signs of degradation or perforation before use and change them frequently, especially after direct contact.
-
Lab Coat: A full-length laboratory coat should be worn and kept buttoned to protect skin and personal clothing.
-
-
Respiratory Protection: For routine handling within a chemical fume hood, respiratory protection is typically not required. However, if engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]
Caption: Hierarchy of controls for mitigating exposure to this compound.
Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical to prevent accidental exposure and maintain the chemical's integrity.
Safe Handling
-
General Hygiene: Avoid all personal contact, including inhalation.[6] Do not eat, drink, or smoke in areas where this chemical is handled.[4] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4]
-
Weighing and Transfer: Conduct weighing and transfer of the solid compound in a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[1]
Storage
-
Container: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4]
-
Environment: Protect from moisture and light. Store away from incompatible materials and foodstuff containers.[5][7]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
-
Eye Contact: If the compound gets into the eyes, immediately rinse cautiously with water for at least 15 minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]
Accidental Release Measures
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[4] The spill area should then be cleaned with a suitable solvent and washed with soap and water.
-
Large Spills: For larger spills, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using a method that does not generate dust (e.g., using a HEPA-filtered vacuum).
-
Environmental Precautions: Do not let the product enter drains.[4]
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An In-depth Technical Guide to 6-(Hydroxymethyl)picolinamide: Synthesis, Characterization, and Biological Exploration
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This technical guide provides a comprehensive overview of 6-(hydroxymethyl)picolinamide, a pyridinecarboxamide derivative with significant potential in medicinal chemistry and drug discovery. This document delves into its synthesis, analytical characterization, and explores its emerging biological activities, offering a foundational resource for researchers in the field.
Introduction to 6-(Hydroxymethyl)picolinamide
6-(Hydroxymethyl)picolinamide belongs to the picolinamide class of compounds, which are characterized by a pyridine ring with a carboxamide group at the 2-position. The presence of a hydroxymethyl group at the 6-position introduces a key functional moiety that can influence its chemical properties and biological interactions. Picolinamide derivatives have garnered considerable interest in pharmaceutical research, demonstrating a range of biological activities, including potent and selective inhibition of enzymes and antimicrobial properties.[1][2][3] This guide will focus on the fundamental research aspects of 6-(hydroxymethyl)picolinamide, providing a technical framework for its synthesis and evaluation.
Table 1: Compound Profile
| Property | Value | Reference |
| IUPAC Name | 6-(Hydroxymethyl)pyridine-2-carboxamide | |
| CAS Number | 41337-83-1 | [4] |
| Molecular Formula | C₇H₈N₂O₂ | |
| Molecular Weight | 152.15 g/mol | [4] |
| Purity | Typically ≥98% (commercial sources) | [4] |
Synthesis of 6-(Hydroxymethyl)picolinamide
The synthesis of 6-(hydroxymethyl)picolinamide can be approached as a two-step process, beginning with the synthesis of a suitable ester precursor, followed by amidation. This methodology allows for high-purity final product and is adaptable for laboratory-scale synthesis.
Synthesis of Methyl 6-(hydroxymethyl)picolinate (Precursor)
A common precursor for the synthesis of 6-(hydroxymethyl)picolinamide is its corresponding methyl ester, methyl 6-(hydroxymethyl)picolinate. The synthesis of this intermediate can be achieved from 2,5-pyridinedicarboxylic acid.
Experimental Protocol: Synthesis of Methyl 6-(hydroxymethyl)picolinate
-
Esterification of 2,5-Pyridinedicarboxylic Acid:
-
In a dry round-bottom flask, suspend 2,5-pyridinedicarboxylic acid in methanol.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension.
-
Reflux the reaction mixture for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction and quench with ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield dimethyl pyridine-2,5-dicarboxylate.
-
-
Selective Reduction to Methyl 6-(hydroxymethyl)picolinate:
-
In a dry three-neck flask, dissolve the dimethyl pyridine-2,5-dicarboxylate in a mixture of tetrahydrofuran (THF) and methanol.
-
Cool the solution to 0°C.
-
Add calcium chloride and stir for 30 minutes.
-
Under a nitrogen atmosphere, add sodium borohydride (NaBH₄) portion-wise.
-
Allow the reaction to proceed for 2 hours at 0°C, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent, wash, dry, and concentrate to obtain methyl 6-(hydroxymethyl)picolinate.
-
Amidation of Methyl 6-(hydroxymethyl)picolinate
The final step involves the conversion of the methyl ester to the primary amide. This can be achieved through direct amidation using ammonia or a protected ammonia equivalent, often facilitated by a coupling agent or by heating in a sealed vessel.
Experimental Protocol: Synthesis of 6-(Hydroxymethyl)picolinamide
-
Ammonia-mediated Amidation:
-
Dissolve methyl 6-(hydroxymethyl)picolinate in a suitable solvent such as methanol or a methanol/THF mixture.
-
Saturate the solution with ammonia gas at 0°C or use a solution of ammonia in methanol.
-
Transfer the solution to a sealed pressure vessel.
-
Heat the reaction mixture at a temperature ranging from 60°C to 100°C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction vessel to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield 6-(hydroxymethyl)picolinamide.
-
Causality Behind Experimental Choices: The two-step synthesis is preferred for its control over selectivity. The selective reduction of the dimethyl ester is crucial to obtain the desired hydroxymethyl functionality while retaining the ester at the 2-position for subsequent amidation. The use of a sealed vessel for amidation with ammonia is necessary to maintain a sufficient concentration of the volatile reagent and drive the reaction to completion.
Diagram 1: Synthetic Pathway of 6-(Hydroxymethyl)picolinamide
Caption: Synthetic route to 6-(Hydroxymethyl)picolinamide.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 6-(hydroxymethyl)picolinamide. Standard spectroscopic techniques are employed for this purpose.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the pyridine ring, a singlet for the hydroxymethyl protons, a singlet for the alcohol proton (exchangeable with D₂O), and two broad singlets for the amide protons. |
| ¹³C NMR | Resonances for the pyridine ring carbons, the hydroxymethyl carbon, and the carbonyl carbon of the amide. |
| IR Spectroscopy | Characteristic absorption bands for O-H stretching (alcohol), N-H stretching (amide), C=O stretching (amide), and aromatic C-H and C=C stretching.[5][6][7] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (152.15 g/mol ). Fragmentation patterns would likely involve the loss of water, the amide group, and cleavage of the hydroxymethyl group.[8][9][10] |
Self-Validating System in Characterization: The combination of these techniques provides a self-validating system. For instance, the molecular formula determined by high-resolution mass spectrometry should be consistent with the integration and number of signals observed in the ¹H and ¹³C NMR spectra. The functional groups identified by IR spectroscopy (hydroxyl, amide) must correspond to the chemical shifts observed in the NMR spectra.
Potential Biological Activities and Mechanisms of Action
While specific biological data for 6-(hydroxymethyl)picolinamide is not extensively published, the broader picolinamide class has shown significant promise in two key therapeutic areas: as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and as selective antibacterial agents against Clostridioides difficile.[1][2][3][11][12]
Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
11β-HSD1 is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid action in tissues.[11][12] Inhibition of 11β-HSD1 is a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and obesity.[11][12] Several picolinamide derivatives have been identified as potent 11β-HSD1 inhibitors.[1][11][12]
Mechanism of Action: Picolinamide-based inhibitors are thought to bind to the active site of the 11β-HSD1 enzyme, preventing the access of its natural substrate, cortisone. This leads to a reduction in local cortisol concentrations in key metabolic tissues like the liver and adipose tissue.
Diagram 2: Proposed Mechanism of 11β-HSD1 Inhibition
Caption: Competitive inhibition of 11β-HSD1 by picolinamide.
Experimental Protocol: In Vitro 11β-HSD1 Inhibition Assay
This protocol is adapted from established methods for assessing 11β-HSD1 activity.[13][14][15]
-
Assay Components:
-
Recombinant human 11β-HSD1 enzyme.
-
Cortisone (substrate).
-
NADPH (cofactor).
-
Test compound (6-(hydroxymethyl)picolinamide) at various concentrations.
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Detection system for cortisol (e.g., HTRF, ELISA, or LC-MS).
-
-
Procedure:
-
In a microplate, combine the assay buffer, NADPH, and the test compound or vehicle control.
-
Add the 11β-HSD1 enzyme and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding cortisone.
-
Incubate for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a known inhibitor like carbenoxolone or by acidification).
-
Quantify the amount of cortisol produced using the chosen detection method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Antibacterial Activity against Clostridioides difficile
Clostridioides difficile infection (CDI) is a major cause of antibiotic-associated diarrhea.[16][17] There is a critical need for new antibiotics that selectively target C. difficile while sparing the beneficial gut microbiota. Picolinamide derivatives have emerged as a promising class of antibacterials with potent and selective activity against this pathogen.[1][2][3][16][17]
Mechanism of Action: Studies on related picolinamides suggest that they may target bacterial cell wall biosynthesis.[1][16][17] This disruption of the cell wall integrity leads to bacterial cell death. The selectivity for C. difficile over other gut bacteria is a key advantage of this class of compounds.[2][3]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strain and Culture Conditions:
-
Use a reference strain of Clostridioides difficile (e.g., ATCC 9689).
-
Culture the bacteria under anaerobic conditions in a suitable growth medium (e.g., Brucella broth supplemented with hemin and vitamin K).
-
-
MIC Determination (Broth Microdilution Method):
-
Prepare a serial two-fold dilution of 6-(hydroxymethyl)picolinamide in the growth medium in a 96-well microplate.
-
Inoculate each well with a standardized suspension of C. difficile.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plate under anaerobic conditions at 37°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Conclusion and Future Directions
6-(Hydroxymethyl)picolinamide is a readily synthesizable compound with a chemical scaffold that has demonstrated significant potential in medicinal chemistry. Its structural similarity to known inhibitors of 11β-HSD1 and potent antibacterial agents against C. difficile makes it a compelling candidate for further investigation.
Future research should focus on:
-
Detailed Biological Evaluation: Comprehensive in vitro and in vivo studies are needed to confirm and characterize the biological activities of 6-(hydroxymethyl)picolinamide.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs will help to optimize potency, selectivity, and pharmacokinetic properties.
-
Target Identification and Validation: Elucidating the precise molecular targets and mechanisms of action will be crucial for its development as a therapeutic agent.
This guide provides a solid foundation for researchers to embark on the exploration of 6-(hydroxymethyl)picolinamide and its potential contributions to the development of new medicines.
References
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An In-depth Technical Guide to the Discovery and Synthesis of Novel Picolinamide Derivatives
Foreword: The Enduring Potential of the Picolinamide Scaffold
The picolinamide scaffold, a pyridine-2-carboxylic acid derivative, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its inherent structural and electronic characteristics, particularly its capacity as a chelating agent and a versatile building block, have cemented its role in the design of molecules with a wide spectrum of biological activities.[1] This guide provides an in-depth exploration of the discovery and synthesis of novel picolinamide derivatives, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the rationale behind experimental designs, provide detailed synthetic protocols, and explore the mechanistic underpinnings of these compounds' therapeutic potential.
The Rationale for Picolinamide Derivatives in Drug Discovery: A Multifaceted Approach
The journey to discovering novel picolinamide derivatives begins with identifying a therapeutic need and a corresponding biological target. The versatility of the picolinamide core allows for its application across various disease areas, from infectious diseases to oncology.
Picolinamide Derivatives as Targeted Anticancer Agents
A significant area of research has focused on picolinamide derivatives as inhibitors of key signaling pathways in cancer. One such critical target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in tumor angiogenesis.[4][5] Inhibition of the VEGFR-2 signaling pathway is a validated and attractive strategy for cancer therapy.[4] Novel picolinamide-based derivatives have been designed and synthesized as potent VEGFR-2 inhibitors, demonstrating significant antiproliferative activity against various cancer cell lines.[4][6][7]
Another promising avenue in oncology is the targeting of Aurora kinases, which are essential for regulating mitosis. Overexpression of Aurora kinases is a common feature in a multitude of human cancers.[8] Researchers have successfully synthesized novel N-methylpicolinamide-4-thiol derivatives that exhibit potent and broad-spectrum anti-proliferative activities by selectively inhibiting Aurora-B kinase.[9]
Combating Infectious Diseases with Novel Picolinamides
The picolinamide scaffold has also been instrumental in the development of novel anti-infective agents.
-
Antibacterial Applications: A notable success story is the development of picolinamide antibacterials that selectively target Clostridioides difficile, a leading cause of healthcare-associated infections.[10] Through extensive structure-activity relationship (SAR) studies, researchers have engineered derivatives with exquisite potency and selectivity against C. difficile while sparing the common gut microbiota.[10]
-
Antifungal Properties: Picolinamide and its chemical cousin, benzamide, have been identified as potent antifungal agents.[4][11][12] Their mechanism of action involves the inhibition of Sec14p, a major phosphatidylinositol transfer protein (PITP) in fungi, which is crucial for cell viability.[4][11][12] This discovery has opened new avenues for the rational design of novel antifungal drugs.
The Discovery Trajectory: From Hit Identification to Lead Optimization
The discovery of novel picolinamide derivatives follows a structured, yet adaptable, workflow. The process is iterative, with constant feedback between chemical synthesis, biological evaluation, and computational modeling.
Figure 1: A generalized workflow for the discovery of novel picolinamide derivatives.
Structure-Activity Relationship (SAR) Studies: The Key to Potency and Selectivity
SAR studies are the cornerstone of lead optimization. By systematically modifying the picolinamide scaffold at various positions, researchers can discern the structural features that govern biological activity. For instance, in the development of anti-C. difficile agents, the 2,4-substitution of the picolinamide core was found to be a critical modification that imparted the desired selectivity.[13]
Table 1: Illustrative SAR Data for Picolinamide Derivatives Against C. difficile
| Compound | Modification | MIC against C. difficile (µg/mL) | MIC against MRSA (µg/mL) | Selectivity (MRSA/ C. difficile) |
| 4 | Isonicotinamide Core | 0.125 | 0.125 | 1 |
| 87 | 2,4-substituted Picolinamide | 0.125 | 128 | 1024 |
| 94 | Phenyl Ring Modification | ≤1 | >64 | >64 |
| 114 | Ether Linker Introduction | ≤1 | >64 | >64 |
Data adapted from reference[13][12].
Synthesis of Novel Picolinamide Derivatives: A Practical Guide
The synthesis of picolinamide derivatives often involves standard amide bond formation reactions. The choice of coupling agents, solvents, and reaction conditions is critical for achieving high yields and purity.
General Synthetic Strategies
A common and effective method for synthesizing picolinamides is through the coupling of a picolinic acid derivative with an appropriate amine. The carboxylic acid is typically activated in situ to facilitate the reaction.
Figure 2: A generalized workflow for the synthesis of picolinamide derivatives.
Detailed Experimental Protocol: Synthesis of N-Aryl Picolinamides
This protocol describes a general procedure for the synthesis of N-aryl picolinamides via an acid chloride intermediate.
Materials:
-
Picolinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Substituted N-alkylaniline
-
Triethylamine (Et₃N)
Procedure: [11]
-
Activation of Picolinic Acid: To picolinic acid (1.00 g, 8.20 mmol), add thionyl chloride (8.0 mL, 109.2 mmol). Reflux the resulting suspension for 16 hours. After cooling, remove the excess thionyl chloride in vacuo to yield the picolinoyl chloride as a bright orange oil.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM (40 mL) and cool the solution to 0°C in an ice bath. In a separate flask, prepare a solution of the desired N-alkylaniline (16.20 mmol) and triethylamine (2.20 mL, 16.20 mmol) in anhydrous DCM (20 mL). Add this solution to the cooled acid chloride solution via cannula.
-
Reaction and Work-up: Stir the resulting purple-colored solution at 0°C for 20 minutes, then allow it to warm to room temperature and stir for an additional 16 hours. The reaction mixture will turn dark brown.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the desired picolinamide derivative.[11]
Causality Behind Experimental Choices:
-
Thionyl Chloride: This reagent is a common and effective choice for converting carboxylic acids to highly reactive acid chlorides, which readily undergo nucleophilic attack by the amine.
-
Triethylamine: This tertiary amine base is used to neutralize the HCl gas generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the reacting amine.
-
Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the hydrolysis of the highly reactive acid chloride intermediate back to the carboxylic acid.
Protocol for the Synthesis of 4-(4-Aminophenylthio)-N-methylpicolinamide
This protocol details the synthesis of a key intermediate used in the development of Aurora kinase inhibitors.[8]
Materials:
-
4-Aminothiophenol
-
Potassium tert-butoxide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
4-Chloro-N-methylpicolinamide
-
Potassium carbonate
-
Ethyl acetate
-
Brine
Procedure: [8]
-
To a stirred solution of 4-aminothiophenol (3.76 g, 30.00 mmol) in dry DMF (58.68 mL), add potassium tert-butoxide (4.04 g, 36.00 mmol). Stir the reddish-brown mixture at room temperature for 3.5 hours.
-
To this mixture, add 4-chloro-N-methylpicolinamide (5.89 g, 34.50 mmol) and potassium carbonate (25.44 g, 180.00 mmol). Stir the reaction at 85°C under a nitrogen atmosphere for 15 hours.
-
Cool the mixture to room temperature and pour it into a separatory funnel containing ethyl acetate (200 mL) and brine (200 mL).
-
Extract the aqueous layer with ethyl acetate (150 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization or column chromatography.[8]
Mechanism of Action: Elucidating the Molecular Interactions
Understanding the mechanism of action at a molecular level is paramount for rational drug design. For picolinamide-based VEGFR-2 inhibitors, the therapeutic effect is achieved by blocking the downstream signaling cascade that promotes angiogenesis.
The VEGFR-2 Signaling Pathway
The binding of VEGF to VEGFR-2 on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[14] This initiates a cascade of downstream signaling events that ultimately lead to cell proliferation, migration, survival, and increased vascular permeability.[10][14][15]
Figure 3: A simplified diagram of the VEGFR-2 signaling pathway and the inhibitory action of a picolinamide derivative.
Molecular docking studies have provided valuable insights into the binding mode of picolinamide derivatives with the ATP-binding pocket of the VEGFR-2 kinase domain, elucidating the key interactions responsible for their inhibitory activity.[4][6]
Conclusion and Future Perspectives
The picolinamide scaffold continues to be a rich source of novel therapeutic agents. The ongoing exploration of its chemical space, coupled with a deeper understanding of its interactions with biological targets, promises the development of next-generation drugs with enhanced potency, selectivity, and safety profiles. The integration of computational chemistry, high-throughput synthesis, and advanced biological screening techniques will undoubtedly accelerate the discovery and development of innovative picolinamide-based medicines.
References
- Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Medicinal Chemistry Letters. URL[10][11][12][14]
- Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. MedChemComm. URL[4][6]
- Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules. URL[8][9]
- VEGF signaling via VEGFR2 - generic cascades P
- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Beilstein Journal of Organic Chemistry. URL[13]
- Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. PubMed. URL[11][12]
- Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. URL[17]
- Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. PubMed Central. URL[10][12][14]
- Process for synthesis of picolinamides.
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The Diverse Biological Landscape of Substituted Pyridine Carboxamides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of Pyridine Carboxamide
The substituted pyridine carboxamide motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to interact with a wide array of biological targets with high affinity and specificity. This guide provides an in-depth exploration of the key biological targets of this versatile chemical entity, delving into the underlying mechanisms of action, quantitative measures of interaction, and the experimental methodologies crucial for their investigation. Our journey will traverse the landscape of enzymes, ion channels, and G-protein coupled receptors, offering field-proven insights and detailed protocols to empower researchers in their quest for novel therapeutics. The inherent chemical properties of the pyridine ring, including its aromaticity, hydrogen bonding capabilities, and tunable electronics through substitution, combined with the versatile chemistry of the carboxamide linker, provide a rich structural canvas for the design of potent and selective modulators of protein function.
I. Enzymatic Targets: A Realm of Precision Inhibition
Substituted pyridine carboxamides have demonstrated exceptional efficacy as inhibitors of various enzyme families, playing pivotal roles in oncology, immunology, and infectious diseases. Their mechanism often involves precise interactions with the enzyme's active site or allosteric pockets, leading to the modulation of critical signaling pathways.
Protein Tyrosine Phosphatase SHP2: Allosteric Modulation of a Key Oncogenic Node
Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs).[1][2] It positively regulates the RAS-RAF-MEK-ERK pathway, a cascade frequently hyperactivated in cancer.[1][2] Substituted pyridine carboxamides have emerged as potent allosteric inhibitors of SHP2, binding to a tunnel-like pocket away from the active site and locking the enzyme in an inactive conformation.[3][4]
Signaling Pathway of SHP2
Caption: HPK1's negative regulatory role in TCR signaling.
Quantitative Data: HPK1 Inhibitors
| Compound Class | Specific Compound | Target | IC50 | Reference |
| Pyridine-2-Carboxamide | Compound 19 | HPK1 | in vitro activity noted | [5] |
| Diaminopyrimidine Carboxamide | Example Compounds | HPK1 | nM range | [6] |
| Pyridine-2-Carboxamide | ISR-05 | HPK1 | 24.2 µM | [7] |
| Pyridine-2-Carboxamide | ISR-03 | HPK1 | 43.9 µM | [7] |
Poly(ADP-ribose) Polymerase (PARP): Exploiting Synthetic Lethality in Cancer
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for DNA single-strand break repair. [1][8]In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of double-strand breaks and subsequent cell death—a concept known as synthetic lethality. [9]Several pyridine carboxamide-containing molecules have been developed as potent PARP inhibitors.
Signaling Pathway of PARP-1 in DNA Repair
Caption: PARP-1's role in DNA repair and synthetic lethality.
Mutant Isocitrate Dehydrogenase 2 (IDH2): Targeting Oncometabolite Production
Mutations in isocitrate dehydrogenase 2 (IDH2) are found in various cancers, including acute myeloid leukemia (AML). [7][10]These mutations confer a neomorphic activity, leading to the production of the oncometabolite 2-hydroxyglutarate (2-HG). [4][11]2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation. [4]Substituted pyridine carboxamides have been developed as potent and selective inhibitors of mutant IDH2.
Signaling Pathway of Mutant IDH2
Caption: The oncogenic cascade initiated by mutant IDH2.
II. Ion Channels: Modulating the Gates of Cellular Excitability
Ion channels are fundamental to cellular signaling, and their dysregulation is implicated in a range of pathologies, including chronic pain and cardiovascular diseases. Substituted pyridine carboxamides have been identified as potent modulators of specific ion channels, offering a non-opioid approach to pain management.
Voltage-Gated Sodium Channel Nav1.8: A Target for Non-Addictive Analgesia
The voltage-gated sodium channel Nav1.8 is preferentially expressed in peripheral sensory neurons and plays a crucial role in the transmission of pain signals. [5][12]Its selective inhibition presents an attractive strategy for the development of novel analgesics with a reduced risk of the central nervous system side effects and addiction potential associated with opioids. [9]Pyridyl carboxamides have been developed as potent and selective inhibitors of Nav1.8. [12]
Signaling Pathway of Nav1.8 in Pain Perception
Caption: The role of Nav1.8 in the pain signaling pathway.
Quantitative Data: Nav1.8 Inhibitors
| Compound Class | Specific Compound | Target | IC50 | Reference |
| Pyridyl Carboxamide | PF-01247324 | hNav1.8 | 0.19 µM | [13] |
| Pyridyl Carboxamide | A-887826 | Nav1.8 | nM potency | [14] |
| Pyridone Amide | VX-150 | Nav1.8 | In clinical trials | [15] |
III. G-Protein Coupled Receptors (GPCRs): Modulating a Superfamily of Drug Targets
G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs. While the exploration of substituted pyridine carboxamides as GPCR modulators is an emerging area, preliminary studies indicate their potential to interact with key neurotransmitter receptors.
Dopamine and Serotonin Receptors: Potential for Neurological and Psychiatric Therapeutics
Dopamine and serotonin receptors are critical players in the central nervous system, regulating mood, cognition, and motor control. [16][17]Dysregulation of these systems is implicated in a range of disorders, including Parkinson's disease, schizophrenia, and depression. [18][19]Some substituted pyridine and related carboxamide derivatives have shown binding affinity for dopamine D2-like and serotonin receptors, suggesting their potential as novel scaffolds for the development of CNS-active agents. [16][20]
IV. Experimental Protocols: A Guide to Target Identification and Validation
The identification and validation of biological targets are paramount in drug discovery. This section provides detailed, step-by-step methodologies for key experiments and workflows.
Target Identification: Unmasking the Molecular Partner
Experimental Workflow: Affinity Chromatography-Mass Spectrometry
Caption: Workflow for target identification using affinity chromatography.
Protocol 1: Affinity Chromatography for Target Pull-Down [14][16][21][22]
-
Ligand Immobilization: Covalently couple the substituted pyridine carboxamide derivative (or an analog with a suitable linker) to activated chromatography beads (e.g., NHS-activated sepharose).
-
Column Packing and Equilibration: Pack a chromatography column with the ligand-coupled beads and equilibrate with a binding buffer (e.g., PBS, pH 7.4).
-
Sample Preparation: Prepare a cell lysate from the relevant cell line or tissue and clarify by centrifugation to remove insoluble debris.
-
Binding: Incubate the clarified lysate with the equilibrated beads to allow the target protein to bind to the immobilized ligand. This can be done in a batch format or by passing the lysate over the column.
-
Washing: Wash the beads extensively with the binding buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound target protein by changing the buffer conditions. This can be achieved by:
-
Competitive Elution: Adding a high concentration of the free pyridine carboxamide compound.
-
Non-specific Elution: Changing the pH or ionic strength of the buffer.
-
-
Analysis: Analyze the eluted fractions by SDS-PAGE and identify the protein of interest by mass spectrometry.
Target Validation: Confirming the Interaction and Functional Effect
Protocol 2: In Vitro Kinase Assay [23]
-
Reaction Setup: In a microplate well, combine the kinase buffer, the purified kinase, the substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate), and the substituted pyridine carboxamide inhibitor at various concentrations.
-
Initiate Reaction: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system that allows for ADP detection).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a defined period.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA or a denaturing agent).
-
Detection: Quantify the extent of substrate phosphorylation. For radiolabeled ATP, this can be done by spotting the reaction mixture onto a phosphocellulose membrane, washing away unincorporated ATP, and measuring the radioactivity. For non-radioactive methods, ADP production can be measured using a luciferase-based assay.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value.
Protocol 3: Patch-Clamp Electrophysiology for Ion Channel Modulation [3][24][25][26][27]
-
Cell Preparation: Culture cells expressing the ion channel of interest (e.g., HEK293 cells stably expressing Nav1.8) on glass coverslips.
-
Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries using a pipette puller. The tip resistance should be optimized for the cell type (typically 2-5 MΩ). Fill the pipette with an appropriate intracellular solution.
-
Whole-Cell Configuration: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane. Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Voltage Clamp: Clamp the membrane potential at a holding potential where the channels of interest are predominantly in a closed state (e.g., -100 mV for Nav1.8).
-
Elicit Currents: Apply voltage steps to depolarize the membrane and elicit ion currents through the channels.
-
Compound Application: Perfuse the substituted pyridine carboxamide compound onto the cell at various concentrations.
-
Data Acquisition and Analysis: Record the ion currents before, during, and after compound application. Measure the peak current amplitude and other kinetic parameters. Plot the percentage of current inhibition against the compound concentration to determine the IC50 value.
Protocol 4: GPCR Functional Assay (cAMP Measurement) [15][28]
-
Cell Seeding: Seed cells expressing the GPCR of interest (e.g., a Gs- or Gi-coupled receptor) into a multi-well plate.
-
Compound Incubation: Treat the cells with the substituted pyridine carboxamide (as a potential antagonist) or vehicle for a defined pre-incubation period.
-
Agonist Stimulation: Add a known agonist for the receptor to stimulate (for Gs) or inhibit (for Gi) adenylyl cyclase.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay, such as HTRF® (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.
-
Data Analysis: For antagonists, plot the cAMP levels against the antagonist concentration in the presence of a fixed agonist concentration to determine the IC50 value.
V. Conclusion and Future Perspectives
The substituted pyridine carboxamide scaffold continues to be a remarkably fruitful starting point for the discovery of novel modulators of a wide range of biological targets. The examples highlighted in this guide underscore the chemical tractability and therapeutic potential of this privileged structure. As our understanding of complex disease biology deepens, so too will the opportunities to design next-generation pyridine carboxamides with enhanced potency, selectivity, and drug-like properties. The integration of advanced screening platforms, structural biology, and computational modeling will undoubtedly accelerate the journey of these promising compounds from the laboratory to the clinic, addressing unmet medical needs across a spectrum of diseases.
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An Initial Investigational Framework for the Pharmacology of 6-(Hydroxymethyl)pyridine-2-carboxamide
A Technical Guide for Drug Discovery Professionals
Abstract
The pyridine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. This technical guide outlines a comprehensive, hypothesis-driven strategy for the initial pharmacological investigation of a novel derivative, 6-(Hydroxymethyl)pyridine-2-carboxamide. In the absence of existing pharmacological data for this specific molecule, we leverage structure-activity relationships from analogous compounds to propose a tiered investigational workflow. This document provides senior researchers and drug development professionals with a robust framework, detailing prioritized biological targets, integrated screening cascades, and in-depth experimental protocols to systematically elucidate the compound's therapeutic potential. Our approach is grounded in scientific integrity, emphasizing self-validating experimental systems and data-driven decision-making to efficiently guide this molecule from initial characterization to a potential lead candidate.
Introduction: The Therapeutic Promise of the Pyridine-2-Carboxamide Core
The pyridine-2-carboxamide moiety is a recurring motif in a multitude of clinically relevant and investigational therapeutic agents. Its ability to engage in key hydrogen bonding and aromatic interactions has rendered it a valuable pharmacophore. Notably, derivatives of this core structure have been identified as potent inhibitors of several key signaling proteins, indicating a broad therapeutic potential across oncology, immunology, and infectious diseases.
Recent studies have highlighted the activity of pyridine-2-carboxamide derivatives as inhibitors of:
-
Hematopoietic Progenitor Kinase 1 (HPK1): A critical negative regulator of T-cell activation, making its inhibitors promising candidates for cancer immunotherapy.[1][2][3][4][5]
-
Src homology-2 containing protein tyrosine phosphatase 2 (SHP2): A key signaling node in various cancers, with its inhibition offering a novel approach to cancer therapy.[6][7][8]
-
c-Jun N-terminal Kinases (JNKs): Important mediators in inflammatory and neurological disorders.[9][10]
-
Mycobacterium tuberculosis: Demonstrating potential as novel anti-tubercular agents.[11][12][13]
Given this precedent, a systematic investigation into the pharmacology of the uncharacterized molecule, this compound, is warranted. The presence of the hydroxymethyl group at the 6-position of the pyridine ring may offer unique opportunities for target engagement and improved pharmacokinetic properties. This guide proposes a logical and efficient pathway for its initial pharmacological evaluation.
Proposed Investigational Workflow
A tiered approach is recommended to efficiently allocate resources and build a comprehensive pharmacological profile of this compound. The workflow is designed to move from broad, high-throughput screening to more focused, hypothesis-driven studies.
Caption: A tiered investigational workflow for this compound.
Phase 1: Initial Screening and Profiling
The initial phase is designed to cast a wide net to identify potential biological activities and assess the drug-like properties of the compound.
In Silico ADME/Tox Profiling
Prior to extensive in vitro testing, computational modeling can provide an early indication of the compound's pharmacokinetic and toxicity profile.[14][15] This helps to identify potential liabilities and guide future experimental design.
Table 1: Key In Silico ADME/Tox Parameters
| Parameter | Computational Tool | Rationale |
| Absorption | SwissADME, pkCSM | Predicts oral bioavailability and intestinal absorption. |
| Distribution | pkCSM | Estimates blood-brain barrier penetration and plasma protein binding. |
| Metabolism | SwissADME, pkCSM | Identifies potential cytochrome P450 (CYP) inhibition or induction. |
| Excretion | pkCSM | Predicts renal clearance pathways. |
| Toxicity | pkCSM, ProTox-II | Flags potential for hepatotoxicity, mutagenicity, and other toxicities. |
Broad-Spectrum Kinase Panel
Given that many pyridine-2-carboxamide derivatives are kinase inhibitors, an initial screen against a broad panel of kinases is a high-priority starting point.[1][2][3][4][5][9][10]
Experimental Protocol: Broad-Spectrum Kinase Inhibition Assay
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Format: Utilize a reputable contract research organization (CRO) offering a large, commercially available kinase panel (e.g., Eurofins DiscoverX, Reaction Biology).
-
Primary Screen: Screen the compound at a single high concentration (e.g., 10 µM) against the kinase panel.
-
Data Analysis: Identify kinases with significant inhibition (e.g., >50% inhibition) compared to a vehicle control.
-
Follow-up: For any identified "hits," perform dose-response assays to determine the half-maximal inhibitory concentration (IC₅₀).
Antimicrobial Screening
The documented activity of pyridine-2-carboxamide derivatives against Mycobacterium tuberculosis necessitates a direct assessment of the compound's antitubercular potential.[11][12][13][16]
Experimental Protocol: Mycobacterium tuberculosis Growth Inhibition Assay
-
Bacterial Strain: Utilize the H37Rv strain of M. tuberculosis.
-
Culture Conditions: Grow the bacteria in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium.
-
Assay Procedure: In a 96-well plate, inoculate the bacterial culture with the compound at various concentrations. Include positive (e.g., isoniazid) and negative (vehicle) controls.
-
Endpoint Measurement: After a 7-day incubation, determine the minimum inhibitory concentration (MIC) using a colorimetric reagent (e.g., resazurin) or by measuring optical density.[17][18][19][20]
Phase 2: Hit Validation and Initial SAR
If promising activity is identified in Phase 1, the next steps are to confirm the target engagement, assess cellular activity, and explore the initial structure-activity relationship (SAR).
In Vitro Target Engagement Assays
For any identified protein targets (e.g., kinases, SHP2), it is crucial to confirm direct binding of the compound.
Table 2: Target Engagement Assays for Prioritized Targets
| Potential Target | Recommended Assay | Rationale |
| HPK1, JNKs | Radiometric Kinase Assay (e.g., 33P-ATP) | Gold standard for quantifying kinase inhibition.[21] |
| SHP2 | Cellular Thermal Shift Assay (CETSA) | Confirms target engagement in a cellular context.[22][23][24][25][26] |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for SHP2
-
Cell Line: Use a human cancer cell line known to be sensitive to SHP2 inhibition (e.g., MV-4-11).[6]
-
Compound Treatment: Treat cells with varying concentrations of this compound or vehicle for 1 hour.
-
Thermal Challenge: Heat the cell lysates at a range of temperatures to induce protein denaturation.
-
Protein Quantification: Separate soluble and aggregated proteins by centrifugation.
-
Detection: Quantify the amount of soluble SHP2 at each temperature using Western blotting or an ELISA-based method.
-
Data Analysis: A shift in the melting curve in the presence of the compound indicates target engagement.[22][23][24][25][26]
Cell-Based Potency and Selectivity
Demonstrating that the compound is active in a cellular context is a critical step.
Caption: Workflow for cell-based potency and selectivity assays.
Experimental Protocol: JNK Inhibition - c-Jun Phosphorylation Assay
-
Cell Line: Use a cell line responsive to JNK activation (e.g., HeLa or HEK293).
-
Pre-treatment: Incubate cells with various concentrations of this compound.
-
Stimulation: Induce JNK activation with a known stimulus (e.g., anisomycin or UV radiation).
-
Lysis and Detection: Lyse the cells and measure the levels of phosphorylated c-Jun (a direct JNK substrate) and total c-Jun by Western blot or ELISA.[27][28][29]
-
Data Analysis: Determine the concentration of the compound that inhibits 50% of c-Jun phosphorylation (IC₅₀).
Phase 3: Mechanism of Action and In Vivo Proof-of-Concept
Positive results in Phase 2 would justify advancing the compound to more resource-intensive studies to elucidate its mechanism of action and evaluate its in vivo efficacy.
Downstream Signaling Pathway Analysis
Understanding how the compound modulates cellular signaling pathways is key to defining its mechanism of action.
Caption: Hypothesized mechanism of action for HPK1 inhibition.
In Vivo Pharmacokinetic and Efficacy Studies
The final stage of initial investigation involves assessing the compound's behavior and therapeutic effect in a living organism.
Table 3: Recommended In Vivo Models
| Therapeutic Area | Animal Model | Rationale |
| Cancer Immunotherapy | Syngeneic mouse tumor models (e.g., CT26, MC38) | Evaluates the compound's ability to enhance anti-tumor immunity in an immunocompetent host.[30][31][32] |
| Oncology (SHP2) | Xenograft models with SHP2-dependent tumors (e.g., MV-4-11) | Assesses direct anti-tumor activity.[6][33] |
| Tuberculosis | Chronic mouse model of M. tuberculosis infection | Determines the compound's ability to reduce bacterial load in the lungs and spleen.[11][12] |
Experimental Protocol: In Vivo Efficacy in a Syngeneic Mouse Model
-
Animal Model: Use BALB/c mice.
-
Tumor Implantation: Subcutaneously implant CT26 colon carcinoma cells.[4]
-
Treatment: Once tumors are established, administer this compound via an appropriate route (e.g., oral gavage), potentially in combination with an anti-PD-1 antibody.[3][4]
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, harvest tumors and spleens for immunological analysis (e.g., flow cytometry to assess T-cell infiltration and activation).[30]
Conclusion
While the pharmacology of this compound is currently unknown, its core structure suggests a high probability of interesting biological activity. The investigational framework presented in this guide provides a systematic and scientifically rigorous approach to its initial characterization. By progressing through a logical sequence of in silico, in vitro, and in vivo studies, researchers can efficiently identify the most promising therapeutic avenues for this novel compound and make data-driven decisions regarding its potential for further development.
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- Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1. National Institutes of Health.
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Methodological & Application
Application Note: A Validated Two-Step Protocol for the Synthesis of 6-(Hydroxymethyl)pyridine-2-carboxamide
Abstract 6-(Hydroxymethyl)pyridine-2-carboxamide is a valuable bifunctional building block in medicinal chemistry and materials science, frequently utilized as a precursor for complex ligands and pharmacologically active molecules.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of this compound. The synthesis follows a robust two-step sequence commencing with the chemoselective mono-reduction of dimethyl 2,6-pyridinedicarboxylate to yield the key intermediate, methyl 6-(hydroxymethyl)pyridine-2-carboxylate. This is followed by a direct ammonolysis to furnish the final product. This guide is designed for researchers in organic synthesis and drug development, offering in-depth procedural details, mechanistic rationale, and characterization data to ensure reliable and reproducible outcomes.
Overall Synthetic Strategy
The selected synthetic pathway is optimized for efficiency and selectivity, avoiding complex protection-deprotection steps. The strategy hinges on the differential reactivity of the two ester groups in the starting material, allowing for a targeted reduction, followed by a standard amidation.
Caption: High-level workflow for the synthesis of this compound.
Part 1: Synthesis of Methyl 6-(hydroxymethyl)pyridine-2-carboxylate
This initial step focuses on the selective reduction of one of the two methyl ester groups on the pyridine ring.
Principle and Rationale The chemoselective mono-reduction of dimethyl 2,6-pyridinedicarboxylate is achieved using sodium borohydride (NaBH₄). While NaBH₄ is a mild reducing agent, its reactivity can be modulated by solvent and temperature. In a mixed solvent system of methanol and dichloromethane at 0°C, NaBH₄ preferentially attacks one ester group.[3] The electron-withdrawing nature of the pyridine nitrogen activates both carbonyl carbons, but the stoichiometry of the reducing agent is controlled to favor the mono-reduction product. The reaction is carefully monitored to prevent over-reduction to the diol.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | M.W. ( g/mol ) | Purity/Grade |
| Dimethyl 2,6-pyridinedicarboxylate | 1462-81-3 | C₉H₉NO₄ | 195.17 | ≥98% |
| Sodium borohydride (NaBH₄) | 16940-66-2 | BH₄Na | 37.83 | ≥98% |
| Methanol (MeOH), Anhydrous | 67-56-1 | CH₄O | 32.04 | ≥99.8% |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 | ≥99.8% |
| Ammonium Chloride (NH₄Cl), Saturated | 12125-02-9 | ClH₄N | 53.49 | ACS Grade |
| Sodium Sulfate (Na₂SO₄), Anhydrous | 7757-82-6 | Na₂O₄S | 142.04 | ACS Grade |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade |
| Petroleum Ether | 8032-32-4 | N/A | N/A | ACS Grade |
| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | 230-400 mesh |
Detailed Experimental Protocol
-
Reaction Setup: To a 500 mL round-bottom flask, add dimethyl 2,6-pyridinedicarboxylate (5.0 g, 25.6 mmol, 1.0 equiv). Dissolve the solid in a solvent mixture of methanol (175 mL) and dichloromethane (75 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to bring the internal temperature to 0°C.
-
Addition of Reducing Agent: Add sodium borohydride (1.45 g, 38.4 mmol, 1.5 equiv) to the stirred solution in small portions over 20-30 minutes. Rationale: Portion-wise addition is crucial to control the exothermic reaction and prevent a rapid evolution of hydrogen gas.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours). Progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate/petroleum ether as the mobile phase.
-
Quenching: After the reaction is complete, cool the flask back to 0°C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (250 mL). Caution: Quenching is exothermic and produces hydrogen gas.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 200 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[3]
Purification and Characterization
-
Purification: The crude residue is purified by flash column chromatography on silica gel. The column is eluted with a gradient of ethyl acetate in petroleum ether (e.g., starting from 1:2 and gradually increasing to 1:1 v/v).
-
Expected Yield: ~92-93% (approx. 3.9 g).[3]
-
Appearance: White solid.
-
Characterization Data for Methyl 6-(hydroxymethyl)pyridine-2-carboxylate:
Part 2: Synthesis of this compound
The purified intermediate ester is converted to the target primary amide via ammonolysis.
Principle and Rationale Ammonolysis is a specific type of aminolysis where ammonia acts as the nucleophile. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the ammonia molecule attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide leaving group to form the more stable amide product. The reaction is typically performed in a sealed vessel at elevated temperatures to increase the reaction rate and ensure completion, as esters are less reactive than other carboxylic acid derivatives like acyl chlorides.[4]
Caption: Mechanism of ester ammonolysis via nucleophilic acyl substitution.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | M.W. ( g/mol ) | Purity/Grade |
| Methyl 6-(hydroxymethyl)pyridine-2-carboxylate | 39977-44-1 | C₈H₉NO₃ | 167.16 | As synthesized in Part 1 |
| Ammonia in Methanol (7N Solution) | 7664-41-7 | NH₃ | 17.03 | 7N in MeOH |
| Methanol (MeOH) | 67-56-1 | CH₄O | 32.04 | ACS Grade |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | ACS Grade |
Detailed Experimental Protocol
-
Reaction Setup: Place the methyl 6-(hydroxymethyl)pyridine-2-carboxylate (3.0 g, 17.9 mmol) into a high-pressure steel reaction vessel (e.g., a Parr autoclave).
-
Addition of Reagent: Add 7N ammonia solution in methanol (50 mL). Rationale: A large excess of ammonia is used to drive the equilibrium towards the product and to serve as the solvent.
-
Reaction Conditions: Seal the vessel securely. Heat the mixture to 80°C and maintain this temperature with stirring for 24-48 hours. Caution: The reaction generates pressure. Ensure the vessel is rated for the conditions used.
-
Work-up: After the reaction period, cool the vessel to room temperature. Vent any excess pressure in a fume hood.
-
Isolation: Open the vessel and concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia. This will yield the crude product, often as an off-white or pale yellow solid.
Purification and Characterization
-
Purification: The crude solid can be purified by recrystallization. A common solvent system is hot methanol or ethanol, allowing the solution to cool slowly to form crystals. Alternatively, the solid can be triturated with cold diethyl ether to remove non-polar impurities.
-
Expected Yield: Typically >80%.
-
Appearance: White crystalline solid.
-
Characterization Data for this compound:
-
CAS Number: 41337-83-1[5]
-
Molecular Weight: 152.15 g/mol
-
Expected ¹H NMR (DMSO-d₆): Resonances corresponding to the pyridine ring protons (3H), the hydroxymethyl CH₂ group (2H), the alcohol OH proton (1H, broad), and two amide NH₂ protons (2H, broad).
-
Expected ¹³C NMR (DMSO-d₆): Signals for the 5 aromatic carbons, the hydroxymethyl carbon, and the amide carbonyl carbon.
-
Safety Precautions
-
Sodium Borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood away from ignition sources.
-
Dichloromethane (DCM): A volatile and suspected carcinogen. All handling should occur within a fume hood.
-
Ammonia Solution: Corrosive and has a pungent, irritating odor. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Pressure Reaction: The ammonolysis step must be conducted in a pressure vessel designed for such reactions. Do not exceed the pressure or temperature rating of the equipment.
Summary of Results
| Compound | Structure | M.W. ( g/mol ) | Typical Yield | Key Analytical Data |
| Methyl 6-(hydroxymethyl)pyridine-2-carboxylate | Structure | 167.16 | 92-93% | LC-MS [M+H]⁺: 168.2[3] |
| This compound | Structure | 152.15 | >80% | Confirmed by NMR spectroscopy and comparison with reference data. |
Conclusion
This application note details a reliable and high-yielding two-step synthesis for this compound. The protocol leverages a selective reduction followed by a straightforward ammonolysis, providing a practical route for obtaining this versatile chemical intermediate. The detailed procedural steps and rationale are intended to enable researchers to successfully replicate this synthesis for applications in pharmaceutical and materials development.
References
- Title: Synthesis routes of Methyl 6-(hydroxymethyl)
- Title: METHYL-6-HYDROXYMETHYL-2-CARBOXYLATE PYRIDINE synthesis Source: ChemicalBook URL
- Title: Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives Source: PubMed Central (PMC) URL:[Link]
- Title: A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids Source: MDPI URL:[Link]
- Title: 6-(Hydroxymethyl)pyridine-2-carboxaldehyde Source: Tk20 URL:[Link]
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Application Notes and Protocols for In Vitro Evaluation of 6-(Hydroxymethyl)pyridine-2-carboxamide
A Guide for Researchers in Oncology and Drug Discovery
Introduction
The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, 6-(Hydroxymethyl)pyridine-2-carboxamide represents a molecule of interest for researchers in oncology and related fields. Its structural motifs suggest potential interactions with key cellular targets involved in DNA repair and cell signaling pathways, such as Poly (ADP-ribose) polymerase (PARP) enzymes.[1][2] This document provides a comprehensive guide for the in vitro evaluation of this compound, detailing robust protocols for assessing its cytotoxic effects and potential mechanism of action as a PARP inhibitor.
These protocols are designed to be self-validating, incorporating essential controls and clear endpoints. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.
Part 1: Foundational Assessment - Cell Viability and Cytotoxicity
A primary step in characterizing a novel compound is to determine its effect on cancer cell viability. This provides a broad understanding of its cytotoxic or cytostatic potential. The MTT assay is a widely used, reliable colorimetric method for this purpose.[3][4] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[4][5]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4] The amount of formazan produced is proportional to the number of living cells.[5]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol: MTT Cell Viability Assay
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO. For related compounds, solubility in DMSO is high.[6]
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for a predetermined time course (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Formazan Solubilization:
-
After incubation, add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[7]
-
| Parameter | Recommendation |
| Cell Line | Dependent on research focus (e.g., BRCA-mutant for PARP inhibitor testing) |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentrations | Logarithmic scale (e.g., 0.01 µM to 100 µM) |
| Incubation Time | 24, 48, and 72 hours |
| MTT Concentration | 0.5 mg/mL (final) |
| Wavelength | 570 nm |
Part 2: Mechanistic Insight - PARP Inhibition Assay
Given that pyridine carboxamides are known to act as PARP inhibitors, a direct assessment of this activity is a logical next step.[2] PARP enzymes are critical for DNA single-strand break repair.[1] Their inhibition leads to the accumulation of double-strand breaks, which is particularly lethal to cancer cells with deficiencies in homologous recombination repair, such as those with BRCA mutations.[2]
Principle of the Chemiluminescent PARP Assay
This assay quantifies the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, a direct measure of PARP activity.[8] Histone-coated plates capture the PARP enzyme from cell lysates. In the presence of biotin-labeled NAD+ (the substrate for PARP), active PARP enzymes will poly(ADP-ribosyl)ate the histones. The amount of incorporated biotin is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.[8]
Experimental Workflow: PARP Inhibition Assay
Caption: Workflow for assessing cellular PARP activity.
Detailed Protocol: Chemiluminescent PARP Assay
Materials:
-
Universal Chemiluminescent PARP Assay Kit (contains histone-coated plates, biotinylated NAD+, streptavidin-HRP, etc.)
-
Cells treated with this compound
-
Cell lysis buffer
-
BCA Protein Assay Kit
-
Microplate luminometer
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with various concentrations of this compound for a specified duration (e.g., 1-4 hours).
-
Harvest and lyse the cells according to the assay kit's instructions.
-
Determine the protein concentration of each lysate using a BCA assay.[8]
-
Dilute the lysates to the same protein concentration (e.g., 40 µg per sample).[8]
-
-
PARP Reaction:
-
Add the normalized cell lysates to the wells of the histone-coated 96-well plate.
-
Add the PARP reaction buffer containing biotinylated NAD+ to initiate the reaction.
-
Incubate for 1 hour at room temperature to allow for PARP activity.
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate again.
-
Add the chemiluminescent HRP substrate.
-
-
Data Acquisition and Analysis:
-
Immediately measure the luminescent signal using a microplate luminometer.[8]
-
Calculate the percentage of PARP inhibition for each concentration relative to the vehicle control.
-
Plot the results and determine the IC50 value for PARP inhibition.
-
| Parameter | Recommendation |
| Cell Treatment Time | 1 - 4 hours |
| Protein Concentration | 20 - 40 µ g/well |
| PARP Reaction Time | 1 hour |
| Detection Method | Chemiluminescence |
| Positive Control | Known PARP inhibitor (e.g., Olaparib) |
| Negative Control | Vehicle-treated cells |
Part 3: Data Interpretation and Trustworthiness
-
Correlation of Results: A trustworthy outcome will show a correlation between the cell viability IC50 and the PARP inhibition IC50. Potent PARP inhibition should translate to decreased cell viability, particularly in cancer cells with deficient DNA repair mechanisms.[9]
-
Controls are Key: The inclusion of positive controls (e.g., a known PARP inhibitor like Olaparib) and negative/vehicle controls is non-negotiable for validating the assay's performance and ensuring the observed effects are due to the test compound.[9]
-
Multiple Time Points: Assessing cell viability at multiple time points can distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.
-
Solubility and Stability: Ensure that this compound is fully solubilized in the stock solution and does not precipitate upon dilution in the culture medium. Poor solubility can lead to inaccurate and irreproducible results.
References
- Bioassays for anticancer activities. (n.d.). Semantic Scholar.
- Darzynkiewicz, Z., et al. (2018).
- Ma, F. F., et al. (2023). Guideline for anticancer assays in cells. Food Science and Human Wellness.
- PARP Assays. (n.d.). BPS Bioscience.
- Wang, P., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega.
- PARP assay for inhibitors. (n.d.). BMG LABTECH.
- Pro-Oxidant Activity of Amine-Pyridine-Based Iron Complexes Efficiently Kills Cancer and Cancer Stem-Like Cells. (n.d.). ResearchGate.
- Ho, C., et al. (2022).
- Zandar, M. A., et al. (2020).
- In vitro analysis of PARP inhibitor nanoformul
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- 2. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating 6-(Hydroxymethyl)pyridine-2-carboxamide in Kinase Inhibitor Assays
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, numbering over 500 in the human genome, are critical regulators of nearly all cellular processes.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[2][3][4] The development of small molecule kinase inhibitors has revolutionized targeted therapy.[5][6] The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding site of various kinases.[7] Recent studies have highlighted derivatives of pyridine-2-carboxamides as potent and selective inhibitors for targets like Hematopoietic Progenitor Kinase 1 (HPK1), underscoring the potential of this chemical class in immunotherapy.[8][9]
This guide provides a comprehensive framework for the initial evaluation of a novel compound, 6-(Hydroxymethyl)pyridine-2-carboxamide , as a potential kinase inhibitor. While specific inhibitory activity for this exact molecule is not yet extensively documented in public literature, its structural motifs suggest that it warrants investigation. We will proceed with the mindset of a drug discovery scientist tasked with characterizing a new chemical entity, outlining the necessary biochemical and cellular assays to determine its activity, potency, and selectivity.
Part 1: Pre-Assay Compound Characterization
Before initiating any biological assays, it is critical to characterize the test compound, this compound. This ensures data integrity and reproducibility.
Table 1: Physicochemical Properties and Quality Control
| Parameter | Method | Rationale |
| Purity | HPLC, LC-MS | To confirm the identity and purity of the compound, ensuring that observed activity is not due to contaminants. |
| Solubility | Kinetic or Thermodynamic Solubility Assays | To determine the maximum soluble concentration in assay buffers and DMSO. Poor solubility can lead to false negatives or inaccurate potency measurements.[10] |
| Stability | LC-MS analysis over time in assay buffer | To ensure the compound does not degrade under experimental conditions (e.g., temperature, pH, light exposure), which would affect its effective concentration.[10] |
| Stock Solution | Gravimetric analysis and serial dilution | Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
Part 2: Biochemical Assays for Primary Screening and Potency Determination
Biochemical assays directly measure the effect of a compound on the catalytic activity of a purified kinase enzyme.[6][11] The primary goal is to determine if this compound inhibits a kinase of interest and, if so, to quantify its potency (IC50).
Choosing the Right Assay Platform
A variety of assay formats are available, each with its own advantages.[6][12][13] The choice often depends on the specific kinase, available reagents, and throughput requirements. Luminescence, fluorescence, and mobility shift assays are among the most common non-radioactive methods.[6][12][]
Protocol 1: Universal Kinase Activity Assay using ADP-Glo™
The ADP-Glo™ assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[15][16][17] Its high sensitivity is ideal for detecting enzymes with low activity.[18]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal proportional to the initial kinase activity.[15][16][19]
Step-by-Step Methodology:
-
Compound Plating:
-
Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting at a top concentration of 1 mM.
-
Using an acoustic dispenser or manual multichannel pipette, transfer 25 nL of the compound dilutions and DMSO (vehicle control) to a low-volume 384-well plate.
-
-
Kinase Reaction (5 µL total volume):
-
Prepare a 2X Kinase/Substrate master mix in the appropriate kinase reaction buffer.
-
Add 2.5 µL of the 2X Kinase/Substrate mix to each well.
-
Prepare a 2X ATP solution at a concentration equal to the known Km(ATP) for the target kinase.
-
Initiate the reaction by adding 2.5 µL of the 2X ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation:
-
Data Acquisition:
-
Measure luminescence using a plate reader. The signal is stable for over 3 hours.[19]
-
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF®) Assay
HTRF® assays are based on Förster Resonance Energy Transfer (FRET) and are well-suited for high-throughput screening.[21] The KinEASE™ kits provide a semi-universal platform for measuring the activity of serine/threonine or tyrosine kinases.[22][23]
Principle: The assay typically uses a biotinylated substrate and a europium cryptate (donor) labeled anti-phospho-substrate antibody. The phosphorylated substrate is bound by the antibody and by streptavidin-XL665 (acceptor). When the donor and acceptor are in close proximity, FRET occurs, generating a time-resolved signal proportional to kinase activity.[21][23]
Step-by-Step Methodology:
-
Compound Plating: Follow the same procedure as in the ADP-Glo™ protocol.
-
Kinase Reaction (10 µL total volume):
-
Add 4 µL of the test compound (diluted from DMSO stock into assay buffer).
-
Add 2 µL of the appropriate biotinylated substrate (e.g., STK or TK substrate).
-
Add 2 µL of the kinase enzyme.
-
Initiate the reaction by adding 2 µL of ATP solution.[23]
-
Incubate at 37°C for the optimized reaction time (e.g., 30 minutes).
-
-
Signal Generation:
-
Data Acquisition:
-
Read the plate on an HTRF®-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor). The ratio of these signals is used for data analysis.
-
Part 3: Data Analysis and Interpretation
Calculating IC50 Values
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[3] It is the most common metric for inhibitor potency.
-
Data Normalization:
-
High Control (0% Inhibition): Wells containing kinase, substrate, ATP, and DMSO vehicle. This represents the uninhibited kinase activity.
-
Low Control (100% Inhibition): Wells with no kinase or with a known potent inhibitor. This represents the background signal.
-
Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))
-
-
Dose-Response Curve Fitting:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (four-parameter variable slope) in software like GraphPad Prism.[24] This will yield the IC50 value.
-
Table 2: Interpreting Primary Screening Data
| IC50 Value | Interpretation | Next Steps |
| < 1 µM | Potent Inhibitor: Considered a "hit." | Proceed to selectivity profiling and cell-based assays. |
| 1 - 10 µM | Moderate Inhibitor: Potential for optimization. | Consider structure-activity relationship (SAR) studies. |
| > 10 µM | Weak or Inactive: | Deprioritize unless there is a strong rationale for further study. |
Part 4: Kinase Selectivity Profiling
A potent inhibitor is not necessarily a good drug candidate. Off-target effects are a major cause of toxicity.[10] Therefore, it is crucial to assess the selectivity of this compound by screening it against a broad panel of kinases.[5][6]
Approach:
-
Single-Dose Screening: Initially, screen the compound at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >300 kinases) representing the human kinome.[2][5]
-
IC50 Determination: For any kinases that show significant inhibition (e.g., >70% at the screening concentration), perform a full 10-point dose-response curve to determine the IC50 value.[5]
-
Selectivity Analysis: Quantify selectivity by comparing the IC50 for the primary target to the IC50 values for off-target kinases. A highly selective compound will have a large window (e.g., >100-fold) between its on-target and off-target potencies.
Part 5: Cell-Based Assays for Target Engagement and Functional Effects
While biochemical assays are essential for determining direct inhibitory activity, cell-based assays are needed to confirm that the compound can enter cells, engage its target, and produce a functional downstream effect.[4][25]
Protocol 3: Cellular Target Phosphorylation Assay (Western Blot)
This protocol assesses whether the compound inhibits the phosphorylation of a kinase's direct substrate in a cellular context.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of lysis.
-
The next day, treat the cells with a serial dilution of this compound (e.g., 0.1 to 10 µM) or DMSO vehicle for 1-2 hours.
-
If the pathway is not constitutively active, stimulate the cells with an appropriate ligand (e.g., EGF, SCF) for a short period (e.g., 5-15 minutes) before lysis.[20]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific to the phosphorylated form of the target substrate (e.g., anti-phospho-ERK).
-
Incubate with an HRP-conjugated secondary antibody and visualize using a chemiluminescent substrate.[20]
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK) to serve as a loading control.[10][20]
-
-
Analysis:
-
Quantify band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates on-target activity.
-
Conclusion
This document provides a foundational guide for the systematic evaluation of this compound as a potential kinase inhibitor. By following these protocols, researchers can move from initial compound characterization to robust biochemical potency determination and cellular target validation. The key to successful kinase inhibitor discovery lies in a multi-faceted approach that combines potent enzymatic inhibition with high selectivity and confirmed cellular activity. The data generated through these assays will be critical in determining whether this compound, or an optimized analog, warrants further investigation as a therapeutic candidate.
References
- Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. [Link]
- BMG LABTECH. Promega ADP-Glo kinase assay.
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs Blog. [Link]
- Reaction Biology. (2022).
- Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling. [Link]
- Revvity. HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases.
- Zhang, J. H., et al. (2007). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Current Pharmaceutical Biotechnology. [Link]
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. [Link]
- Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research Blog. [Link]
- Geddis, M. S., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics. [Link]
- Nanosyn. Technology. Nanosyn Website. [Link]
- AACR. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. AACR Annual Meeting. [Link]
- BindingDB. Caliper Assay. BindingDB Website. [Link]
- Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. [Link]
- Reaction Biology. Kinase Screening Assay Services. Reaction Biology Website. [Link]
- Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]
- Krišt'an, K., & Vávrová, K. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
- Robert, A., et al. (2019). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM.
- Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research. [Link]
- Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
- Jiang, Y., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]
- Wang, T., et al. (2010). Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors. Journal of Medicinal Chemistry. [Link]
- Scott, J. S., et al. (2024). Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. Journal of Medicinal Chemistry. [Link]
Sources
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- 2. aacrjournals.org [aacrjournals.org]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
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- 15. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 18. ADP-Glo™ Kinase Assay [promega.kr]
- 19. promega.com [promega.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. resources.revvity.com [resources.revvity.com]
- 24. researchgate.net [researchgate.net]
- 25. reactionbiology.com [reactionbiology.com]
Application Notes & Protocols: 6-(Hydroxymethyl)pyridine-2-carboxamide as a Versatile Intermediate in Multi-Step Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic use of 6-(hydroxymethyl)pyridine-2-carboxamide as a pivotal intermediate in multi-step organic synthesis. This guide moves beyond simple procedural lists to offer in-depth explanations of the underlying chemical principles, causality behind experimental choices, and field-proven protocols. We will cover the efficient synthesis of the title compound and its subsequent transformations into high-value downstream products, with a focus on applications in medicinal chemistry and materials science. All protocols are designed to be self-validating systems, supported by authoritative references.
Introduction: The Strategic Value of the Pyridine-2-carboxamide Scaffold
The pyridine-2-carboxamide moiety is a privileged scaffold in modern drug discovery and coordination chemistry.[1] Its rigid, planar structure and defined hydrogen bonding capabilities (intramolecular N-H···N hydrogen bonds are possible) make it an excellent pharmacophore and a robust chelating ligand for various metal cations.[1][2] The introduction of a hydroxymethyl group at the 6-position transforms this scaffold into a highly versatile bifunctional intermediate. This -CH₂OH handle serves as a crucial point for diversification, allowing for a wide range of subsequent chemical modifications.
The strategic importance of this compound lies in its ability to serve as a linchpin, connecting different molecular fragments through well-established chemical transformations. Its derivatives have been explored as potent inhibitors of enzymes such as c-Jun NH2-terminal kinases (JNKs) and telomerase, highlighting its relevance in developing therapeutics for metabolic, inflammatory, and oncological diseases.[3][4]
Synthesis of the Intermediate: A Two-Step Approach
The most reliable and scalable synthesis of this compound proceeds through a two-step sequence starting from dimethyl 2,6-pyridinedicarboxylate. This pathway involves the selective reduction of one ester group to a primary alcohol, followed by amidation of the remaining ester.
Workflow for Synthesis of the Intermediate
Caption: Synthesis workflow for this compound.
Protocol 2.1: Step 1 - Synthesis of Methyl 6-(hydroxymethyl)pyridine-2-carboxylate
This protocol is based on the selective mono-reduction of a diester, a common challenge in organic synthesis. The use of sodium borohydride (NaBH₄) in a mixed solvent system at low temperatures provides excellent selectivity for the desired mono-alcohol.
Causality: The choice of NaBH₄ is critical; it is a mild reducing agent that selectively reduces esters in the presence of a protic solvent like methanol, but its reactivity is tempered by conducting the initial addition at 0 °C to prevent over-reduction to the diol.[5][6] The dichloromethane (DCM) co-solvent ensures the solubility of the starting material.
| Parameter | Value | Reference |
| Starting Material | Dimethyl 2,6-pyridinedicarboxylate | [6] |
| Reagent | Sodium Borohydride (NaBH₄) | [6] |
| Solvents | Methanol (MeOH), Dichloromethane (DCM) | [6] |
| Temperature | 0 °C to Room Temperature | [6] |
| Typical Yield | ~92-93% | [6] |
Step-by-Step Methodology:
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, add dimethyl 2,6-pyridinedicarboxylate (5.0 g, 25.6 mmol, 1.0 equiv).
-
Dissolution: Add a solvent mixture of methanol (175 mL) and dichloromethane (75 mL). Stir until all solids are dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Reagent Addition: Slowly add sodium borohydride (0.97 g, 25.6 mmol, 1.0 equiv) portion-wise over 15-20 minutes. Critical Step: Maintain the temperature at 0 °C during addition to control the reaction rate and selectivity.
-
Reaction: After the addition is complete, remove the ice bath and allow the solution to warm to room temperature. Stir overnight (approx. 12-16 hours).
-
Quenching: Carefully quench the reaction by the slow addition of aqueous ammonium chloride (NH₄Cl) solution (250 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 200 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude solid.
-
Purification: Purify the residue by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:1) to yield methyl 6-(hydroxymethyl)pyridine-2-carboxylate as a white solid.[6]
Protocol 2.2: Step 2 - Synthesis of this compound
This step involves the conversion of the methyl ester to the primary amide. This can be achieved through direct ammonolysis using ammonia in methanol or by hydrolysis to the carboxylic acid followed by a standard amide coupling reaction. The direct ammonolysis approach is often more atom-economical for scale-up.
Causality: Using a saturated solution of ammonia in methanol at elevated temperature and pressure (in a sealed vessel) drives the nucleophilic acyl substitution, replacing the methoxy group with an amino group to form the thermodynamically stable amide.
Step-by-Step Methodology:
-
Setup: Place methyl 6-(hydroxymethyl)pyridine-2-carboxylate (3.0 g, 17.9 mmol) in a high-pressure steel reactor.
-
Reagent Addition: Add a 7N solution of ammonia in methanol (100 mL).
-
Reaction: Seal the reactor and heat the mixture to 80 °C. Stir at this temperature for 24 hours. Safety Note: This reaction generates pressure and must be conducted in an appropriate pressure vessel behind a blast shield.
-
Cooling and Concentration: Cool the reactor to room temperature and carefully vent any excess pressure. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent such as ethyl acetate or isopropanol to yield this compound.
Applications in Multi-Step Synthesis: Key Transformations
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The hydroxymethyl group can be easily oxidized or converted into an electrophilic center, while the carboxamide and pyridine ring offer further sites for modification.
Logical Flow of Intermediate Transformations
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. METHYL-6-HYDROXYMETHYL-2-CARBOXYLATE PYRIDINE | 39977-44-1 [chemicalbook.com]
- 6. METHYL-6-HYDROXYMETHYL-2-CARBOXYLATE PYRIDINE synthesis - chemicalbook [chemicalbook.com]
Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 6-(Hydroxymethyl)pyridine-2-carboxamide
An in-depth guide to the analytical characterization of 6-(Hydroxymethyl)pyridine-2-carboxamide, a key heterocyclic building block.
Abstract This document provides a detailed guide for the analytical characterization of this compound. As a pivotal intermediate in pharmaceutical and materials science, its structural integrity, purity, and physicochemical properties must be rigorously established. This note moves beyond mere procedural lists, offering a scientifically-grounded rationale for the selection of each analytical technique. We present a synergistic workflow, integrating Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (TGA/DSC) to provide an unambiguous and comprehensive profile of the molecule. The protocols are designed for researchers, scientists, and drug development professionals, ensuring data of the highest quality and reliability.
Introduction and Rationale
This compound is a bifunctional heterocyclic compound featuring a pyridine core substituted with a primary alcohol and a primary amide. This unique arrangement of hydrogen bond donors and acceptors makes it a valuable building block for synthesizing more complex molecules, including active pharmaceutical ingredients (APIs) and novel ligands for coordination chemistry.[1][2] Given its role as a critical starting material, a thorough and unequivocal characterization is not just a matter of good practice but a necessity for ensuring the success of subsequent synthetic steps and the quality of the final product.
The analytical strategy outlined herein is built on the principle of orthogonality—employing multiple, distinct analytical techniques that probe different molecular properties. This approach ensures that the data from each method corroborates the others, leading to a highly confident and complete structural and purity assessment.
Molecular Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₈N₂O₂
-
Molecular Weight: 152.15 g/mol
-
Key Functional Groups: Pyridine Ring, Carboxamide (-CONH₂), Primary Alcohol (-CH₂OH)
Analytical Workflow and Interconnectivity
The characterization process is a logical sequence where each step builds upon the last. The initial chromatographic separation provides a pure sample, which is then subjected to a battery of spectroscopic and thermal analyses to confirm its identity, structure, and stability.
Caption: Integrated workflow for the characterization of this compound.
Chromatographic Analysis for Purity Determination
3.1. High-Performance Liquid Chromatography (HPLC)
Causality: Before detailed structural analysis, it is imperative to establish the purity of the sample. HPLC is the gold standard for this purpose, separating the target compound from any starting materials, byproducts, or degradation products.[3] A reversed-phase C18 column is chosen due to the moderate polarity of the molecule, allowing for excellent separation with a standard water/acetonitrile mobile phase. UV detection is ideal as the pyridine ring contains a strong chromophore.
Experimental Protocol:
-
System Preparation: Use an HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Injection Volume: 5 µL.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm (based on the pyridine chromophore).
-
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Data Interpretation:
-
Purity: A single, sharp, symmetrical peak should be observed. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Identity Confirmation: The retention time of the main peak should be consistent across multiple injections and can be compared to a reference standard if available.
Spectroscopic Methods for Structural Elucidation
The combination of NMR, MS, and FTIR provides a complete picture of the molecule's structure, from the atomic connectivity to the specific functional groups present.
Caption: Spectroscopic techniques provide complementary structural information.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for elucidating the precise molecular structure in solution. ¹H NMR identifies all unique proton environments and their neighboring protons through spin-spin coupling, while ¹³C NMR identifies the unique carbon environments. For this molecule, DMSO-d₆ is the solvent of choice as it readily dissolves the sample and its exchangeable protons (OH and NH₂) are often observed as distinct signals.[4]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Experiments: Acquire standard ¹H, ¹³C, and optionally 2D correlation spectra (COSY, HSQC).
Expected ¹H NMR Data (in DMSO-d₆, ~400 MHz):
| Protons | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H₃, H₄, H₅ (Pyridine) | 7.8 - 8.2 | Multiplets | 3H | Aromatic protons on the pyridine ring. |
| -CONH₂ | 7.5 - 8.1 (broad) | Singlets (2) | 2H | Amide protons, often broad. |
| -CH₂OH (OH) | 5.5 - 6.0 | Triplet | 1H | Alcohol proton, couples to CH₂. |
| -CH₂OH (CH₂) | 4.6 - 4.8 | Doublet | 2H | Methylene protons, coupled to OH. |
Expected ¹³C NMR Data (in DMSO-d₆, ~101 MHz):
| Carbon Atom | Approx. Chemical Shift (δ, ppm) | Assignment |
| C=O (Amide) | 165 - 168 | Carbonyl carbon. |
| C₂, C₆ (Pyridine) | 148 - 162 | Carbons attached to N and substituents. |
| C₃, C₄, C₅ (Pyridine) | 120 - 140 | Remaining aromatic carbons. |
| -CH₂OH | 62 - 65 | Methylene carbon. |
4.2. Mass Spectrometry (MS)
Causality: MS provides the molecular weight of the compound, which is a fundamental piece of identifying information. High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy, providing definitive confirmation of the chemical composition. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, typically yielding the protonated molecular ion [M+H]⁺.
Experimental Protocol:
-
System: An ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer for HRMS.
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.
-
Ionization Mode: Positive ion mode is preferred to observe the [M+H]⁺ ion.
-
Mass Range: Scan from m/z 50 to 500.
Data Interpretation:
-
Molecular Ion: A prominent peak should be observed at m/z 153.0608, corresponding to the [M+H]⁺ ion (calculated exact mass for C₇H₉N₂O₂⁺ is 153.0664). The measured mass should be within 5 ppm of the calculated value.
-
Isotope Pattern: The isotopic distribution should match the pattern calculated for C₇H₈N₂O₂.
4.3. Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[5] Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." This technique is excellent for verifying the presence of the amide and alcohol groups.
Experimental Protocol:
-
System: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for easy solid sample analysis.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | O-H Stretch (broad) | Hydroxymethyl (-OH) |
| 3350 & 3180 | N-H Stretch (two bands) | Primary Amide (-NH₂) |
| ~1670 | C=O Stretch (Amide I) | Carboxamide |
| ~1600 | N-H Bend (Amide II) | Carboxamide |
| 1580, 1470 | C=C, C=N Stretch | Pyridine Ring |
| ~1050 | C-O Stretch | Primary Alcohol |
Physicochemical Property Analysis
5.1. Thermal Analysis (TGA/DSC)
Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the material's thermal stability, melting point, and decomposition profile.[6][7] DSC measures heat flow to detect phase transitions like melting, while TGA measures mass change as a function of temperature. This data is vital for determining appropriate storage and handling conditions.[8][9]
Experimental Protocol:
-
System: A simultaneous TGA/DSC instrument is ideal for collecting both datasets from a single sample run.[8]
-
Sample Pan: Use an aluminum or ceramic pan.
-
Sample Mass: Accurately weigh 3-5 mg of the sample into the pan.
-
Atmosphere: Use an inert nitrogen purge gas at a flow rate of 50 mL/min.
-
Temperature Program: Heat the sample from 30 °C to 400 °C at a rate of 10 °C/min.
Data Interpretation:
-
DSC: A sharp endothermic peak will indicate the melting point of the crystalline solid. The peak onset or peak maximum can be reported.
-
TGA: The TGA curve should show a stable baseline (no mass loss) until the onset of thermal decomposition. The temperature at which significant mass loss begins is a measure of the compound's thermal stability.
Summary and Conclusion
The analytical characterization of this compound requires a multi-faceted approach. By integrating HPLC for purity, NMR and MS for definitive structural elucidation, FTIR for functional group confirmation, and thermal analysis for stability, a complete and reliable data package can be generated. This rigorous characterization ensures that the material meets the required specifications for its intended use in research and development, providing a solid foundation for future scientific endeavors.
References
- Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. National Institutes of Health (NIH).
- Co-crystallization of pyridine-2-carboxamide With a Series of Alkyl Dicarboxylic Acids With Different Carbon Chain: Crystal Structure, Spectroscopy and Hirshfeld Analysis. PubMed.
- Proton NMR spectral studies on N-(4-methylphenyl)-2- and 3-pyridinecarboxamides. Indian Journal of Chemistry.
- New pyridine carboxamide ligands and their complexation to copper(ii). X-Ray crystal structures of mono-, di, tri- and tetranuclear copper complexes. Dalton Transactions (RSC Publishing).
- Synthesis, Characterization and Crystal Structure of 2-Pyridinecarboxamide. ResearchGate.
- Synthesis, X-ray Crystallographic and Spectroscopic Studies of N-(4-Chlorophenyl)-6-[(4-Chlorophenyl)Carbamothioyl]Pyridine-2-Carboxamide. ResearchGate.
- Electronic Supplementary Information Ruthenium(II) carbonyl complexes containing benzhydrazone ligands: Synthesis, structure and. The Royal Society of Chemistry.
- Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI.
- Thermal Analysis and Calorimetric Study of 4-Dimethylaminopyridine. ResearchGate.
- Pyridine FTIR Spectroscopy. CET Scientific Services Pte Ltd.
- Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy (ASM Journals).
- Acidic properties: (a) difference FT-IR spectra of pyridine adsorbed on... ResearchGate.
- FTIR spectra of pyridine adsorbed on boehmite samples calcined at 453,... ResearchGate.
- FTIR (a) and pyridine-FTIR (b) spectra of samples. ResearchGate.
- WO2017193063A1 - Modulators of the integrated stress pathway. Google Patents.
- FTIR spectrum for Pyridine. ResearchGate.
- Unexpected Self-Reactivity of a Pyridinium–Benzimidazolate Zwitterion Leading to a Novel Atropoisomeric Scaffold with Single-C. American Chemical Society.
- Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Journal of Scientific Research.
- Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.
- DSC & TGA Thermal Analysis.pptx. Slideshare.
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- 2. New pyridine carboxamide ligands and their complexation to copper(ii). X-Ray crystal structures of mono-, di, tri- and tetranuclear copper complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. cet-science.com [cet-science.com]
- 6. Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 8. azom.com [azom.com]
- 9. DSC & TGA Thermal Analysis.pptx [slideshare.net]
Application Notes and Protocols for the NMR Spectroscopic Analysis of 6-(Hydroxymethyl)pyridine-2-carboxamide
Abstract
This comprehensive guide provides a detailed framework for the structural elucidation of 6-(Hydroxymethyl)pyridine-2-carboxamide using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond rote protocols to explain the causal reasoning behind experimental choices. We present step-by-step methodologies for one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC) NMR experiments, ensuring a self-validating approach to confirming the molecular structure. The protocols are grounded in established principles of NMR spectroscopy, with in-text citations to authoritative sources, providing a robust and reproducible guide for unambiguous characterization.
Introduction and Scientific Context
This compound is a substituted picolinamide derivative. Picolinamide scaffolds are prevalent in medicinal chemistry due to their versatile coordination properties and ability to participate in hydrogen bonding, making them valuable building blocks for novel therapeutic agents. Accurate and unambiguous structural characterization is a critical prerequisite for any further development, ensuring compound identity and purity.
NMR spectroscopy stands as the cornerstone technique for the structural analysis of organic molecules in solution. This guide details a multi-technique NMR approach, leveraging ¹H, ¹³C, DEPT, COSY, and HSQC experiments to create a complete and cross-validated structural assignment of the target molecule.
Molecular Structure
The structural integrity of the molecule is confirmed by assigning every proton and carbon signal to its specific position within the molecule. The numbering convention used throughout this document is presented below.
Caption: Structure of this compound with atom numbering.
Protocol I: NMR Sample Preparation
The quality of the NMR spectrum is fundamentally dependent on the quality of the sample. This protocol ensures the preparation of a homogeneous, contaminant-free sample suitable for high-resolution NMR.
Rationale for Methodological Choices
-
Solvent Selection: Deuterated solvents are essential to avoid large, overwhelming solvent signals in ¹H NMR spectra and to provide a deuterium signal for the spectrometer's lock system.[1] Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected as the preferred solvent. Its polarity is suitable for dissolving the analyte, and more importantly, it slows the chemical exchange of labile protons (N-H and O-H), often allowing them to be observed as distinct, and sometimes coupled, signals.
-
Concentration: A higher concentration is required for ¹³C NMR compared to ¹H NMR due to the low natural abundance (~1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus.[1][2]
-
Handling: Dissolving the sample in a separate vial before transfer ensures complete dissolution and allows for filtering, which is critical as suspended solid particles can severely degrade the magnetic field homogeneity, leading to poor spectral resolution.[1][3][4]
Experimental Workflow: Sample Preparation
Caption: Workflow for preparing the NMR sample.
Step-by-Step Protocol
-
Weighing: Accurately weigh the required amount of this compound into a clean, dry glass vial.
-
Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial.[3][5] Cap the vial and vortex until the solid is completely dissolved. Gentle heating may be applied if necessary.
-
Filtration (if required): If any solid particles remain, filter the solution directly into a clean, high-quality 5 mm NMR tube. A simple and effective method is to use a Pasteur pipette with a small cotton or glass wool plug.[3]
-
Transfer: If the solution is clear, draw it into a clean Pasteur pipette and transfer it to the NMR tube. The final sample height should be approximately 4-5 cm (0.6-0.7 mL).[2][3]
-
Final Steps: Cap the NMR tube securely, label it clearly, and wipe the outside of the tube with a lint-free tissue dampened with isopropanol before inserting it into the spectrometer.[1][3]
Protocol II: 1D NMR Data Acquisition and Analysis
One-dimensional NMR provides the fundamental framework for structural analysis, revealing key information about the chemical environment and connectivity of atoms.
Logical Flow of 1D NMR Analysis
Caption: Integrated workflow for 1D NMR structural elucidation.
¹H NMR Spectroscopy
-
Purpose: To identify the number of unique proton environments, their relative numbers (integration), and their neighboring protons (spin-spin coupling).
-
Protocol:
-
Tune and lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the spectrum using a standard single-pulse sequence.
-
Typical Parameters (400 MHz): 16 scans, relaxation delay of 2s, spectral width of 12 ppm.
-
-
Expected Data & Interpretation:
-
Pyridine Ring (3H): Three signals are expected in the aromatic region (~7.5-8.5 ppm). Due to the substitution pattern, they will appear as a triplet (H4) and two doublets (H3, H5), reflecting their coupling to adjacent protons.
-
Methylene (-CH₂-): A singlet integrating to 2H is expected around 4.5-5.0 ppm. The adjacent hydroxyl group's proton may couple, but often this coupling is lost due to chemical exchange.
-
Hydroxyl (-OH): A broad singlet or a triplet (if coupled to CH₂) integrating to 1H, typically around 5.0-6.0 ppm in DMSO-d₆. Its position is concentration and temperature-dependent.
-
Amide (-NH₂): Two broad singlets, each integrating to 1H, are expected around 7.0-8.0 ppm. Their distinct signals arise from hindered rotation around the C-N bond.
-
¹³C & DEPT-135 NMR Spectroscopy
-
Purpose: ¹³C NMR identifies all unique carbon environments. The DEPT-135 experiment distinguishes carbons based on the number of attached protons.[6][7][8]
-
Protocol:
-
Acquire a standard proton-decoupled ¹³C spectrum. Typical Parameters (100 MHz): 1024 scans, relaxation delay of 2s, spectral width of 220 ppm.
-
Acquire a DEPT-135 spectrum using a standard pulse program.
-
-
Expected Data & Interpretation:
-
¹³C Spectrum: Six distinct carbon signals are expected.
-
DEPT-135 Analysis:
-
Positive Signals (CH): The three carbons of the pyridine ring (C3, C4, C5) will appear as positive peaks.
-
Negative Signal (CH₂): The methylene carbon (C8) will appear as a single negative peak.[6][9]
-
Absent Signals (Quaternary): The two carbons attached to substituents (C2 and C6) and the carbonyl carbon (C7) will be absent in the DEPT-135 spectrum but present in the main ¹³C spectrum.[8]
-
-
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) | DEPT-135 |
| H3 / C3 | ~8.0 | Doublet (d) | ~120-125 | Positive |
| H4 / C4 | ~7.9 | Triplet (t) | ~138-142 | Positive |
| H5 / C5 | ~7.6 | Doublet (d) | ~118-122 | Positive |
| -NH₂ | ~7.5, ~8.1 | Broad Singlets (br s) | N/A | N/A |
| -CH₂- / C8 | ~4.7 | Singlet (s) / Doublet (d) | ~62-65 | Negative |
| -OH | ~5.5 | Triplet (t) / Broad (br) | N/A | N/A |
| C2 (C-CONH₂) | N/A | N/A | ~148-152 | Absent |
| C6 (C-CH₂OH) | N/A | N/A | ~158-162 | Absent |
| C7 (C=O) | N/A | N/A | ~165-168 | Absent |
| Table 1: Predicted ¹H and ¹³C NMR chemical shifts and DEPT-135 responses for this compound in DMSO-d₆. |
Protocol III: 2D NMR Data Acquisition and Analysis
Two-dimensional NMR experiments are essential for confirming the assignments made from 1D data by revealing through-bond correlations between nuclei.
¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are coupled to each other, typically through 2-3 bonds.[10][11][12] The spectrum displays the 1D proton spectrum on both axes. Off-diagonal "cross-peaks" connect signals from coupled protons.[13]
-
Protocol: Acquire a standard gradient-selected COSY (gCOSY) spectrum.
-
Expected Correlations:
-
A strong cross-peak will connect the signal for H4 to both H3 and H5, confirming the connectivity of the pyridine ring protons.
-
A cross-peak between the -CH₂- protons (H8) and the -OH proton may be observed, confirming their adjacency.
-
The absence of cross-peaks to the amide protons confirms their isolation from other proton spin systems.
-
Caption: Expected ¹H-¹H COSY correlations.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify which protons are directly attached to which carbons via a single bond.[14][15][16] The resulting 2D spectrum correlates the ¹H spectrum on one axis with the ¹³C spectrum on the other.[17][18]
-
Protocol: Acquire a standard gradient-selected, sensitivity-enhanced HSQC spectrum.
-
Expected Correlations:
-
A cross-peak will correlate the proton signal at ~8.0 ppm to the carbon signal at ~120-125 ppm (H3-C3).
-
A cross-peak will correlate the proton signal at ~7.9 ppm to the carbon signal at ~138-142 ppm (H4-C4).
-
A cross-peak will correlate the proton signal at ~7.6 ppm to the carbon signal at ~118-122 ppm (H5-C5).
-
A cross-peak will correlate the methylene proton signal (~4.7 ppm) to the methylene carbon signal (~62-65 ppm, C8).
-
This experiment provides definitive, unambiguous assignment of all protonated carbons.
-
Caption: Expected ¹H-¹³C HSQC correlations.
Conclusion
By systematically applying the protocols detailed in this guide, a researcher can achieve a complete and unambiguous structural characterization of this compound. The integration of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC) NMR techniques provides a multi-layered, self-validating dataset. The ¹H NMR establishes the proton framework, the ¹³C and DEPT experiments define the carbon skeleton and substitution, COSY confirms the proton-proton connectivity within the spin systems, and HSQC definitively links the proton and carbon assignments. This rigorous approach ensures the highest level of confidence in the compound's identity, a crucial step in any research or development pipeline.
References
- Chemical Instrumentation Facility, Iowa State University.
- CEITEC.
- JoVE.
- Magritek. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]
- Advances in Polymer Science.
- Columbia University NMR Core Facility. COSY. [Link]
- Wikipedia. Heteronuclear single quantum coherence spectroscopy. [Link]
- Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
- Fiveable. HSQC Definition - Organic Chemistry Key Term. [Link]
- Fiveable. DEPT-135 Definition - Organic Chemistry Key Term. [Link]
- Epistemeo via YouTube. Introduction to COSY NMR Spectroscopy. [Link]
- Chemistry For Everyone via YouTube. What Is HSQC NMR? - Chemistry For Everyone. [Link]
- University of Regensburg. Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]
- Georgia Institute of Technology.
- Chemistry LibreTexts. 13.12: DEPT ¹³C NMR Spectroscopy. [Link]
- Columbia University NMR Core Facility. DEPT. [Link]
- Organomation.
- University College London.
- Chemistry LibreTexts. 6.4: DEPT C-13 NMR Spectroscopy. [Link]
- Mol-Instincts.
- NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0159934). [Link]
- Royal Society of Chemistry.
- ResearchGate. Figure 2. 1 H NMR spectrum (400 MHz, DMSO-d 6 ) a).... [Link]
- PubChem, NIH. 6-Hydroxypicolinamide. [Link]
- University of Puget Sound. 13C NMR Chemical Shift Table. [Link]
- MDPI.
- PubChem, NIH. N-(hydroxymethyl)-4-methylpyridine-2-carboxamide. [Link]
- National Institutes of Health. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. [Link]
- Royal Society of Chemistry. Efficient synthesis of 2,6-bis(hydroxymethyl)
- PubChem, NIH. 6-[(2-Hydroxybenzyl)amino]pyridine-3-Carboxamide. [Link]
Sources
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- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
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Application Notes and Protocols for the Exploration of 6-(Hydroxymethyl)pyridine-2-carboxamide in Antifungal Drug Development
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antifungal agents. Pyridine carboxamides have emerged as a promising class of compounds, with certain derivatives demonstrating potent antifungal activity. This document provides a comprehensive guide for researchers and drug development professionals on the investigation of "6-(Hydroxymethyl)pyridine-2-carboxamide" as a potential antifungal candidate. We will delve into its proposed mechanism of action as a succinate dehydrogenase inhibitor, provide detailed protocols for its synthesis, in vitro antifungal susceptibility testing, and cytotoxicity evaluation, and present a framework for data analysis and interpretation. The overarching goal is to equip researchers with the necessary tools and insights to rigorously evaluate this compound and its analogs in the antifungal drug discovery pipeline.
Introduction: The Imperative for Novel Antifungal Scaffolds
Fungal infections, ranging from superficial mycoses to life-threatening systemic diseases, pose a significant global health challenge. The therapeutic arsenal is limited, and its efficacy is increasingly compromised by the emergence of drug-resistant fungal pathogens. This reality underscores the urgent need for antifungal agents with novel mechanisms of action. The pyridine carboxamide scaffold has garnered considerable attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2][3] Recent studies have highlighted the potential of substituted pyridine carboxamides as potent inhibitors of fungal growth, making them an attractive starting point for drug discovery programs.[1][2][3] This guide focuses on a specific derivative, this compound, providing a detailed roadmap for its systematic evaluation.
Proposed Mechanism of Action: Targeting Fungal Respiration
A growing body of evidence suggests that the antifungal activity of many pyridine carboxamide derivatives stems from their ability to inhibit succinate dehydrogenase (SDH), a critical enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1][2][3][4]
Succinate Dehydrogenase (Complex II): A Vital Hub in Fungal Metabolism
SDH catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons to the respiratory chain. Its inhibition disrupts cellular respiration, leading to a depletion of ATP and ultimately, fungal cell death. The enzyme is a heterotetramer composed of four subunits (SdhA, SdhB, SdhC, and SdhD). The binding site for carboxamide inhibitors is located at the interface of the SdhB, SdhC, and SdhD subunits, where the ubiquinone (Coenzyme Q) binding site resides.
Molecular Interactions and Inhibition
It is hypothesized that the carboxamide moiety of this compound plays a crucial role in binding to the SDH complex. The pyridine ring and the hydroxymethyl group likely engage in specific interactions with amino acid residues within the ubiquinone binding pocket, leading to competitive inhibition. This targeted disruption of a fundamental metabolic pathway provides a strong rationale for the development of pyridine carboxamides as selective antifungal agents.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis, and in vitro evaluation of this compound.
Synthesis of this compound
The synthesis of the title compound can be achieved through a multi-step process starting from commercially available pyridine-2,6-dicarboxylic acid. The following protocol is a representative example.
Materials:
-
Pyridine-2,6-dicarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH)
-
Ammonia (NH₃) solution (e.g., 7N in MeOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol:
-
Esterification:
-
Suspend pyridine-2,6-dicarboxylic acid in methanol.
-
Slowly add thionyl chloride at 0 °C and then reflux the mixture for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain dimethyl pyridine-2,6-dicarboxylate.
-
-
Amidation:
-
Dissolve the resulting diester in methanol.
-
Add a solution of ammonia in methanol and stir at room temperature overnight.
-
Monitor the formation of the diamide by TLC.
-
Concentrate the reaction mixture and purify by recrystallization or column chromatography to isolate pyridine-2,6-dicarboxamide.
-
-
Selective Reduction:
-
Dissolve pyridine-2,6-dicarboxamide in a suitable solvent such as a mixture of methanol and dichloromethane.
-
Cool the solution to 0 °C and add sodium borohydride portion-wise.
-
Stir the reaction at room temperature and monitor the progress by TLC. The goal is the selective reduction of one amide to the corresponding alcohol.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Antifungal Susceptibility Testing
The antifungal activity of the synthesized compound should be evaluated against a panel of clinically relevant fungal pathogens. The broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines is the gold standard.
Materials:
-
Synthesized this compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
Inoculum Preparation:
-
For yeasts (C. albicans, C. neoformans): Culture the yeast on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
For molds (A. fumigatus): Culture the mold on Potato Dextrose Agar (PDA) for 5-7 days. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640.
-
-
Broth Microdilution Assay:
-
Perform serial twofold dilutions of the compound stock solution in RPMI-1640 in the 96-well plates.
-
Add the prepared fungal inoculum to each well.
-
Include a positive control (fungal inoculum without compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).
-
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible growth. For some fungistatic agents, a significant reduction (e.g., ≥50%) in growth compared to the positive control is used as the endpoint.
Cytotoxicity Assay
It is crucial to assess the toxicity of the compound against mammalian cells to determine its therapeutic index. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method for evaluating cell viability.
Materials:
-
Synthesized this compound
-
Mammalian cell line (e.g., HeLa, HepG2, or a non-cancerous line like MRC-5)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of DMSO used for the compound).
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay:
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.[5]
Sources
- 1. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors [jstage.jst.go.jp]
- 3. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive Overview of Carboxamide Derivatives as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-(Hydroxymethyl)pyridine-2-carboxamide in Anti-Tubercular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Pyridine Carboxamides in the Fight Against Tuberculosis
The escalating threat of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tuberculosis) necessitates the urgent discovery and development of novel anti-tubercular agents with unique mechanisms of action.[1][2] The pyridine carboxamide scaffold has emerged as a promising area of research, with several derivatives demonstrating potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis.[1][3] This document provides a detailed guide to the investigation of 6-(Hydroxymethyl)pyridine-2-carboxamide , a representative member of this class, as a potential anti-tubercular drug candidate.
These application notes and protocols are designed to provide researchers with a comprehensive framework for the synthesis, in vitro evaluation, and preliminary mechanistic assessment of this compound and its analogues. The methodologies described herein are grounded in established practices for anti-tubercular drug discovery and are intended to ensure scientific rigor and reproducibility.
Hypothesized Mechanism of Action: A Prodrug Strategy
Many pyridine carboxamide derivatives exert their anti-tubercular effect as prodrugs, requiring activation by mycobacterial enzymes.[1][4] This bioactivation is a key feature of their mechanism and can confer selectivity for M. tuberculosis. Two primary activation pathways have been identified for related compounds:
-
Activation by Amidase (AmiC): Some pyridine carboxamides are hydrolyzed by the mycobacterial amidase AmiC, releasing an active metabolite that disrupts essential cellular processes.[1][2] For instance, the pyridine carboxamide derivative MMV687254 is activated via AmiC-dependent hydrolysis.[1][2]
-
Activation by Catalase-Peroxidase (KatG): Similar to the first-line drug isoniazid, certain pyridine carboxamides are metabolized by the catalase-peroxidase enzyme KatG.[4] This activation can lead to the formation of a reactive species that inhibits crucial enzymes, such as InhA, which is involved in mycolic acid biosynthesis.[4]
It is hypothesized that this compound also functions as a prodrug, with its carboxamide group being a likely site for enzymatic hydrolysis within M. tuberculosis. The resulting 6-(hydroxymethyl)picolinic acid or a downstream metabolite is then presumed to be the active anti-tubercular agent.
Caption: Hypothesized prodrug activation pathway of this compound.
Experimental Protocols
The following protocols provide a structured approach to the investigation of this compound.
Protocol 1: Synthesis of this compound
This protocol outlines a two-step synthesis starting from dimethyl pyridine-2,6-dicarboxylate. The first step is a selective reduction to form methyl 6-(hydroxymethyl)pyridine-2-carboxylate, followed by amidation.
Step 1: Synthesis of Methyl 6-(Hydroxymethyl)pyridine-2-carboxylate [5]
-
Reaction Setup: In a round-bottom flask, dissolve dimethyl pyridine-2,6-dicarboxylate in a mixture of methanol and dichloromethane.
-
Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄) portion-wise while maintaining the temperature at 0°C.
-
Reaction Monitoring: Allow the reaction to stir overnight at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by the slow addition of aqueous ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to yield methyl 6-(hydroxymethyl)pyridine-2-carboxylate.[5]
Step 2: Amidation to this compound
-
Hydrolysis (Optional): The methyl ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water) before amide coupling.
-
Amide Coupling:
-
Method A (from ester): Treat the methyl 6-(hydroxymethyl)pyridine-2-carboxylate with a concentrated aqueous solution of ammonia in methanol in a sealed tube at elevated temperature.
-
Method B (from carboxylic acid): Activate the carboxylic acid with a coupling agent (e.g., HATU, HOBt) in an appropriate solvent (e.g., DMF) followed by the addition of an ammonia source (e.g., ammonium chloride and a non-nucleophilic base like triethylamine).
-
-
Work-up and Purification: After the reaction is complete, perform an appropriate aqueous work-up and extract the product with a suitable organic solvent. Purify the crude product by recrystallization or silica gel column chromatography to obtain this compound.
Protocol 2: In Vitro Anti-Tubercular Activity Assessment
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The Microplate Alamar Blue Assay (MABA) is a widely used and reliable method for determining the MIC of compounds against M. tuberculosis.[6]
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Alamar Blue (Resazurin) solution
-
96-well microplates
-
Control drugs (e.g., Isoniazid, Rifampicin)
Procedure:
-
Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0. Dilute the adjusted culture to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in Middlebrook 7H9 broth in a 96-well plate.
-
Inoculation: Add the prepared M. tuberculosis inoculum to each well containing the diluted compound. Include a drug-free control (growth control) and a sterile control (broth only).
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Alamar Blue Addition: Add Alamar Blue solution to each well and re-incubate for 16-24 hours.
-
MIC Determination: Observe the color change in the wells. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[6]
Protocol 3: In Vitro Cytotoxicity Assessment
It is crucial to assess the toxicity of potential anti-tubercular compounds against mammalian cells to determine their therapeutic index. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Human cell line (e.g., HepG2 - liver, A549 - lung, or THP-1 - macrophage)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 24-48 hours. Include a vehicle control (solvent only) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) is determined by plotting the cell viability against the compound concentration.
Data Presentation and Interpretation
A critical aspect of drug discovery is the clear and concise presentation of data. The following tables provide a template for summarizing the results obtained from the in vitro assays.
Table 1: In Vitro Anti-Tubercular Activity of Representative Pyridine Carboxamides
| Compound | M. tuberculosis H37Rv MIC (µM) | Reference |
| MMV687254 | 1.56 - 3.125 | [1] |
| Pyridine Carboxamide Analogue 10c | Potent activity against drug-sensitive and resistant Mtb | [3] |
| This compound | To be determined |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | IC₅₀ (µM) |
| HepG2 | To be determined |
| A549 | To be determined |
| THP-1 | To be determined |
Workflow for the Evaluation of this compound
The following diagram illustrates a logical workflow for the comprehensive evaluation of this compound as a potential anti-tubercular agent.
Caption: A comprehensive workflow for the preclinical evaluation of anti-tubercular drug candidates.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel anti-tubercular agents based on the pyridine carboxamide scaffold. The protocols and workflows detailed in this document provide a robust framework for its systematic evaluation. Future research should focus on determining the specific anti-tubercular activity and cytotoxicity of this compound, followed by in-depth mechanistic studies to identify its activating enzyme and cellular target. Promising results from these in vitro studies will warrant further investigation into its pharmacokinetic properties and in vivo efficacy in relevant animal models of tuberculosis.[6][7][8] Through a dedicated and methodologically sound research effort, compounds like this compound may contribute to the development of the next generation of therapies to combat the global tuberculosis epidemic.
References
- PrepChem. (n.d.). Synthesis of (i) 6-Methyl-2-hydroxymethylpyridine.
- Singh, S., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Journal of Biological Chemistry, 300(3), 105739.
- Singh, S., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PubMed.
- Konečná, K., et al. (2023). Antimycobacterial pyridine carboxamides: From design to in vivo activity. European Journal of Medicinal Chemistry, 258, 115617.
- Aggarwal, A., et al. (2020). Biological Profiling Enables Rapid Mechanistic Classification of Phenotypic Screening Hits and Identification of KatG Activation-Dependent Pyridine Carboxamide Prodrugs With Activity Against Mycobacterium tuberculosis. Frontiers in Microbiology, 11, 589411.
- Lee, J. S., et al. (2006). Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 50(8), 2671–2675.
- Tantry, S. J., et al. (2017). Indoleamides are active against drug-resistant Mycobacterium tuberculosis. Scientific Reports, 7(1), 1732.
- de P... de Souza, A. C., et al. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry, 60(24), 10113–10131.
- de P... de Souza, A. C., et al. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure-Activity Relationship and Target Identification Studies. PubMed.
- Consalvi, S., et al. (2021). 6-Fluorophenylbenzohydrazides inhibit Mycobacterium tuberculosis growth through alteration of tryptophan biosynthesis. PLOS ONE, 16(10), e0258253.
- West, N. P., et al. (2021). A Chemoproteomic Approach to Elucidate the Mechanism of Action of 6-Azasteroids with Unique Activity in Mycobacteria. ACS Chemical Biology, 16(5), 893–904.
- Brzostek, A., et al. (2022). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Frontiers in Microbiology, 13, 1032863.
- Cynamon, M. H., et al. (2004). In Vitro and In Vivo Activities of Macrolide Derivatives against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 48(6), 2000–2004.
- Andreu, N., et al. (2010). Rapid in vivo assessment of drug efficacy against Mycobacterium tuberculosis using an improved firefly luciferase. Journal of Antimicrobial Chemotherapy, 65(9), 1996–2000.
- Cynamon, M. H., et al. (2004). In Vitro and In Vivo Activities of Macrolide Derivatives against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 48(6), 2000-2004.
- Navarro, M., et al. (2015). Influence of (hydroxymethyl)pyridine and pyridine-carboxylic acids, in trans-position to the isopropylamine and amine ligands, on the cytotoxicity of platinum complexes. Journal of Inorganic Biochemistry, 153, 258–264.
- Black, G. W., et al. (2014). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry, 16(3), 1146-1150.
- De Korte, D., et al. (1993). Reversal of 6-mercaptopurine and 6-methylmercaptopurine ribonucleoside cytotoxicity by amidoimidazole carboxamide ribonucleoside in Molt F4 human malignant T-lymphoblasts. Biochemical Pharmacology, 46(3), 547-550.
- Liberman, J., et al. (2000). Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes. Google Patents.
- Al-Masoudi, N. A., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports, 12(1), 10839.
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- 3. publications.cuni.cz [publications.cuni.cz]
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- 5. METHYL-6-HYDROXYMETHYL-2-CARBOXYLATE PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. In Vitro and In Vivo Activities of Macrolide Derivatives against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid in vivo assessment of drug efficacy against Mycobacterium tuberculosis using an improved firefly luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Characterization of 6-(Hydroxymethyl)pyridine-2-carboxamide as a Selective Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
Introduction: The Rationale for Targeting 11β-HSD1 in Metabolic Disease
Metabolic syndrome, a constellation of conditions including visceral obesity, insulin resistance, dyslipidemia, and hypertension, poses a significant global health challenge, elevating the risk for type 2 diabetes mellitus (T2DM) and cardiovascular disease.[1] A compelling body of evidence implicates excessive glucocorticoid action at the tissue level as a key driver of the pathophysiology of metabolic syndrome.[1][2] While circulating cortisol levels are often normal in individuals with metabolic syndrome, the intracellular concentration of active cortisol is finely regulated by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][3]
11β-HSD1 is a microsomal enzyme that catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid receptor activation within key metabolic tissues such as the liver and adipose tissue.[4][5][6] Overexpression of 11β-HSD1 in these tissues is associated with the development of insulin resistance, increased hepatic glucose production, and adipogenesis.[3][5] Conversely, genetic knockout or pharmacological inhibition of 11β-HSD1 in animal models has been shown to improve insulin sensitivity, reduce blood glucose levels, and mitigate weight gain, making it an attractive therapeutic target for the treatment of metabolic disorders.[2][4][7]
This application note provides a detailed guide for the characterization of 6-(hydroxymethyl)pyridine-2-carboxamide, a representative member of the picolinamide class of compounds, as a selective inhibitor of 11β-HSD1.[8] The protocols outlined herein are designed to provide researchers in drug development with a robust framework for assessing the potency, selectivity, and cellular activity of novel 11β-HSD1 inhibitors.
Mechanism of Action: Glucocorticoid Activation by 11β-HSD1
The enzymatic activity of 11β-HSD1 plays a crucial role in regulating intracellular glucocorticoid tone. The following diagram illustrates the core mechanism of action of 11β-HSD1 and the therapeutic intervention point for inhibitors like this compound.
Caption: Mechanism of 11β-HSD1 action and point of inhibition.
Experimental Protocols
Protocol 1: In Vitro 11β-HSD1 Enzymatic Inhibition Assay (HTRF)
This protocol describes a robust, high-throughput method for determining the in vitro potency (IC50) of this compound against human 11β-HSD1 using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[9][10]
Principle: The assay measures the conversion of cortisone to cortisol by recombinant human 11β-HSD1. The produced cortisol competes with a d2-labeled cortisol tracer for binding to a specific anti-cortisol antibody labeled with Europium cryptate. Inhibition of 11β-HSD1 results in lower cortisol production, leading to a higher HTRF signal.
Materials:
-
Recombinant human 11β-HSD1 (microsomal preparation)
-
Cortisone substrate
-
NADPH cofactor
-
Cortisol d2 (tracer)
-
Anti-cortisol Eu-cryptate antibody
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
384-well low-volume black plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.
-
Enzyme Reaction:
-
Add 2 µL of the diluted compound or vehicle (DMSO in assay buffer) to the wells of a 384-well plate.
-
Add 4 µL of a solution containing recombinant human 11β-HSD1 and NADPH in assay buffer.
-
Initiate the enzymatic reaction by adding 4 µL of cortisone substrate in assay buffer.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), optimized for linear cortisol production.
-
-
HTRF Detection:
-
Stop the reaction by adding 5 µL of the HTRF detection mix containing cortisol-d2 and anti-cortisol Eu-cryptate antibody.
-
Incubate at room temperature for 1-2 hours to allow for antibody-antigen binding.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader with excitation at 320 nm and emission at 620 nm (cryptate) and 665 nm (d2).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Typical Concentration |
| Recombinant 11β-HSD1 | 1.5 µg/mL |
| Cortisone | 160 nM |
| NADPH | 100 µM |
| This compound | 0.1 nM - 10 µM |
Table 1: Typical concentrations for the 11β-HSD1 HTRF assay.
Protocol 2: Cell-Based 11β-HSD1 Inhibition Assay
This protocol assesses the ability of this compound to inhibit 11β-HSD1 activity in a cellular context, providing a more physiologically relevant measure of potency.[9]
Principle: HEK293 cells stably overexpressing human 11β-HSD1 are incubated with cortisone. The amount of cortisol produced and released into the cell culture medium is quantified. The inhibitory effect of the test compound is determined by the reduction in cortisol production.
Materials:
-
HEK293 cells stably expressing human 11β-HSD1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Cortisone
-
Cortisol ELISA kit or LC-MS/MS for cortisol quantification
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the HEK293-h11β-HSD1 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment:
-
Remove the growth medium and replace it with a serum-free medium containing a serial dilution of this compound or vehicle.
-
Pre-incubate the cells with the compound for 1 hour at 37°C.
-
-
Substrate Addition: Add cortisone to each well to a final concentration of 100 nM.
-
Incubation: Incubate the plate at 37°C for 4-6 hours.
-
Sample Collection: Collect the cell culture supernatant for cortisol measurement.
-
Cortisol Quantification: Measure the cortisol concentration in the supernatant using a commercially available ELISA kit or by LC-MS/MS.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the cell-based 11β-HSD1 inhibition assay.
Protocol 3: Selectivity Profiling against 11β-HSD2
To ensure the therapeutic potential and minimize off-target effects, it is crucial to assess the selectivity of this compound for 11β-HSD1 over the closely related isoform, 11β-HSD2. 11β-HSD2 inactivates cortisol to cortisone, and its inhibition can lead to apparent mineralocorticoid excess.[11]
Principle: A similar enzymatic assay to Protocol 1 is performed using recombinant human 11β-HSD2. The substrate for this reaction is cortisol, and the cofactor is NAD+. The production of cortisone is measured.
Procedure: Follow the general procedure outlined in Protocol 1, with the following modifications:
-
Use recombinant human 11β-HSD2.
-
Use cortisol as the substrate.
-
Use NAD+ as the cofactor.
-
Detect the production of cortisone.
Data Analysis: Calculate the IC50 for 11β-HSD2 and determine the selectivity ratio (IC50 for 11β-HSD2 / IC50 for 11β-HSD1). A high selectivity ratio is desirable.
Expected Outcomes and Data Interpretation
A potent and selective 11β-HSD1 inhibitor like this compound is expected to exhibit a low nanomolar IC50 in the in vitro enzymatic assay and the cell-based assay. The selectivity for 11β-HSD1 over 11β-HSD2 should be greater than 100-fold.
| Compound | 11β-HSD1 IC50 (nM) | 11β-HSD2 IC50 (nM) | Selectivity (Fold) |
| This compound | < 50 | > 5000 | > 100 |
| Carbenoxolone (Non-selective control) | ~300 | ~50 | < 1 |
Table 2: Hypothetical data for a potent and selective 11β-HSD1 inhibitor compared to a non-selective control.
Conclusion
The protocols detailed in this application note provide a comprehensive framework for the preclinical in vitro characterization of this compound as a potential therapeutic agent for metabolic diseases. By systematically evaluating its potency, cellular activity, and selectivity, researchers can gain crucial insights into its drug-like properties and advance its development as a novel treatment for type 2 diabetes and obesity. The successful identification of potent and selective 11β-HSD1 inhibitors holds significant promise for addressing the underlying pathophysiology of metabolic syndrome.[12][13]
References
- Alberts, P., Engblom, L., Edling, N., Forsgren, M., Klingström, G., Larsson, C., ... & Nilsson, C. (2003). 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice.
- Odermatt, A., & Nashev, L. G. (2023). In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity. Methods in Enzymology, 689, 121-165. [Link]
- Ace Therapeutics. (n.d.). 11β-HSD1-Targeted Drug Development for Diabetes.
- Anagnostis, P., Katsiki, N., Adamidou, F., Athyros, V. G., Karagiannis, A., & Kita, M. (2013). 11beta-Hydroxysteroid dehydrogenase type 1 inhibitors: novel agents for the treatment of metabolic syndrome and obesity-related disorders?. Metabolism, 62(1), 21-33. [Link]
- Pereira, C. D., Azevedo, I., & Calhau, C. (2010). 11β-Hydroxysteroid dehydrogenase type 1: relevance of its modulation in the pathophysiology of obesity, the metabolic syndrome and type 2 diabetes mellitus. Arquivos Brasileiros de Endocrinologia & Metabologia, 54(7), 603-613. [Link]
- Chapman, K. E., & Seckl, J. R. (2008). 11β-Hydroxysteroid Dehydrogenase Type 1 and Its Role in the Hypothalamus-Pituitary-Adrenal Axis, Metabolic Syndrome, and Inflammation. The Journal of Clinical Endocrinology & Metabolism, 93(10), 3707-3709. [Link]
- Stimson, R. H., & Walker, B. R. (2014). The role and regulation of 11β-hydroxysteroid dehydrogenase type 1 in obesity and the metabolic syndrome.
- The Pharma Letter. (2007, July 23). 11Beta-HSD1 inhibitors are under development for diabetes by 10 companies. [Link]
- Tomlinson, J. W., & Stewart, P. M. (2009). Selective Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 for Patients With Metabolic Syndrome: Is the Target Liver, Fat, or Both?. Diabetes, 58(1), 21-23. [Link]
- Hale, C., & Wang, M. (2008). Development of 11beta-HSD1 inhibitors for the treatment of type 2 diabetes. Mini-Reviews in Medicinal Chemistry, 8(7), 702-710. [Link]
- Hale, C., & Wang, M. (2008). Development of 11β-HSD1 Inhibitors for the Treatment of Type 2 Diabetes. Mini-Reviews in Medicinal Chemistry, 8(7), 702-710. [Link]
- Kim, H. S., Kim, Y. K., Park, H. G., Lee, H. J., Kim, J. Y., Lee, S. H., ... & Kim, J. R. (2009). Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors. Journal of Biomolecular Screening, 14(8), 957-963. [Link]
- Wyrwoll, C. S., Noble, J., Ho, M. M., O'Dowd, J. F., & Seckl, J. R. (2016). 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. Endocrinology, 157(12), 4729-4740. [Link]
- Kim, J., Lee, H., Kim, M., Park, S. B., Park, H. G., & Kim, H. R. (2015). Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(8), 1679-1683. [Link]
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Application Notes & Protocols: 6-(Hydroxymethyl)pyridine-2-carboxamide as a Versatile Ligand in Coordination Chemistry
Introduction: The Strategic Design of a Multifunctional Ligand
In the landscape of coordination chemistry, the rational design of ligands is paramount to developing metal complexes with tailored properties for applications ranging from catalysis to medicinal chemistry.[1] Pyridine-carboxamide scaffolds are of particular interest due to their robust coordination properties, often acting as bidentate chelating agents through the pyridine nitrogen and the amide oxygen or nitrogen.[2][3] The subject of this guide, 6-(hydroxymethyl)pyridine-2-carboxamide, represents a strategic evolution of this scaffold. By incorporating a hydroxymethyl group at the 6-position, the ligand gains an additional donor site, transforming it into a potentially tridentate N,O,O ligand. This multifunctional design imparts a unique balance of stability and reactivity to its metal complexes, opening avenues for novel molecular architectures and functionalities.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only detailed protocols for the synthesis of the ligand and its metal complexes but also delves into the causality behind experimental choices, characterization strategies, and a survey of potential applications grounded in authoritative literature.
Section 1: Ligand Synthesis & Characterization
The synthesis of this compound is most effectively achieved through a two-step process starting from a commercially available precursor, which is first selectively reduced and then converted to the primary amide.
Protocol 1.1: Synthesis of Methyl 6-(hydroxymethyl)pyridine-2-carboxylate
This initial step involves the selective reduction of one ester group of a dimethyl pyridine-2,6-dicarboxylate precursor. The use of a mild reducing agent like sodium borohydride (NaBH₄) is critical to prevent over-reduction to the diol.
Rationale: Sodium borohydride is a chemoselective reagent that, under controlled temperature conditions (0°C), preferentially reduces the more sterically accessible or electronically activated ester, yielding the mono-alcohol product in high yield.[4] Dichloromethane is used as a co-solvent to improve the solubility of the starting material.
Step-by-Step Procedure:
-
In a 500-mL round-bottom flask, dissolve dimethyl pyridine-2,6-dicarboxylate (5 g, 25.6 mmol) in a solvent mixture of methanol (175 mL) and dichloromethane (75 mL).
-
Cool the flask in an ice bath to 0°C with continuous stirring.
-
Add sodium borohydride (NaBH₄) (0.97 g, 25.6 mmol) to the solution in small portions over 15-20 minutes, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir overnight at room temperature.
-
Quench the reaction by slowly adding aqueous ammonium chloride (NH₄Cl) solution (100 mL, saturated).
-
Extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude solid.
-
Purify the residue by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:1) to afford methyl 6-(hydroxymethyl)pyridine-2-carboxylate as a white solid.[4]
Expected Results:
-
Yield: ~92%
-
Appearance: White solid[4]
-
¹H NMR (400 MHz, CDCl₃): δ 8.04-8.02 (d, 1H), 7.87-7.83 (t, 1H), 7.54-7.52 (d, 1H), 4.86 (s, 2H, -CH₂OH), 4.00 (s, 3H, -OCH₃).[4]
Protocol 1.2: Synthesis of this compound
The conversion of the methyl ester to the primary carboxamide is achieved via ammonolysis, where the ester is treated with a saturated solution of ammonia in an alcohol.
Rationale: This is a classic nucleophilic acyl substitution reaction. Using a sealed vessel and heating accelerates the reaction, driving it towards completion. Methanol is an ideal solvent as it readily dissolves both the ester and ammonia.
Step-by-Step Procedure:
-
Place methyl 6-(hydroxymethyl)pyridine-2-carboxylate (3.0 g, 17.9 mmol) into a high-pressure steel reactor.
-
Add a 7N solution of ammonia in methanol (50 mL).
-
Seal the reactor tightly and heat the mixture to 80°C for 12-18 hours with stirring.
-
Cool the reactor to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The resulting solid can be purified by recrystallization from a suitable solvent like ethanol or by silica gel chromatography to yield the final product.
Expected Results:
-
Appearance: Off-white to light yellow solid.[5]
-
FT-IR (KBr, cm⁻¹): ~3400-3200 (N-H and O-H stretch), ~1670 (C=O stretch, Amide I), ~1600 (N-H bend, Amide II). The exact positions will shift upon complexation.
-
¹H NMR (400 MHz, DMSO-d₆): Expect signals corresponding to the pyridine ring protons, the -CH₂OH protons, and two distinct signals for the -NH₂ protons.
Caption: Workflow for the synthesis of the target ligand.
Section 2: Coordination Chemistry & Complex Synthesis
The tridentate N,O,O donor set of this compound allows for versatile coordination modes, which can be influenced by the metal ion's size, preferred coordination geometry, and the reaction conditions.
Coordination Modes
The ligand can coordinate in several ways:
-
Bidentate (N,O) Chelation: The most common mode for pyridine-carboxamides, forming a stable 5-membered chelate ring via the pyridine nitrogen and the amide carbonyl oxygen. The hydroxymethyl group may remain uncoordinated or participate in intermolecular hydrogen bonding.
-
Tridentate (N,O,O) Chelation: In this mode, the metal center is bound by the pyridine nitrogen, amide oxygen, and the oxygen of the hydroxymethyl group. This typically requires a facial coordination geometry and forms two adjacent 5- and 6-membered chelate rings, enhancing complex stability.
Caption: Potential bidentate and tridentate coordination modes.
Protocol 2.1: General Synthesis of Metal(II) Complexes
This protocol describes a general method for synthesizing complexes with divalent transition metals such as Cu(II), Co(II), Ni(II), and Zn(II).
Rationale: The reaction is typically a straightforward addition of the ligand to a metal salt solution. Methanol is a common solvent as it dissolves both the ligand and many metal salts. Refluxing provides the necessary activation energy to overcome the ligand exchange barrier at the metal center. The stoichiometry of the resulting complex (e.g., 1:1 or 1:2 metal-to-ligand ratio) can be controlled by the molar equivalents of the reactants.[6]
Step-by-Step Procedure:
-
Dissolve this compound (2.0 mmol) in hot methanol (25 mL) in a 100-mL round-bottom flask.
-
In a separate beaker, dissolve the appropriate metal(II) salt (1.0 mmol for a 1:2 complex, or 2.0 mmol for a 1:1 complex) in a minimum amount of methanol (10-15 mL). Common salts include chlorides, nitrates, or perchlorates.
-
Add the metal salt solution dropwise to the hot, stirring ligand solution.
-
A color change or precipitation of the complex may be observed immediately.
-
Attach a condenser and heat the reaction mixture to reflux for 2-4 hours.
-
Allow the solution to cool slowly to room temperature. If a precipitate has formed, collect it by vacuum filtration.
-
If no precipitate forms, slowly evaporate the solvent or use a vapor diffusion technique with a counter-solvent (e.g., diethyl ether) to induce crystallization.
-
Wash the isolated complex with small portions of cold methanol and then diethyl ether.
-
Dry the complex in a vacuum desiccator.
| Metal Ion | Typical Precursor | Common Color of Complex |
| Copper(II) | CuCl₂·2H₂O, Cu(NO₃)₂·3H₂O | Blue or Green |
| Cobalt(II) | CoCl₂·6H₂O, Co(NO₃)₂·6H₂O | Pink or Blue |
| Nickel(II) | NiCl₂·6H₂O, Ni(NO₃)₂·6H₂O | Green |
| Zinc(II) | ZnCl₂, Zn(NO₃)₂·6H₂O | Colorless (White solid) |
| Iron(II) | FeCl₂·4H₂O, Fe(BF₄)₂·6H₂O | Varies (often pale green) |
Section 3: Physicochemical Characterization of Complexes
Proper characterization is essential to confirm the structure and purity of the synthesized complexes. A combination of spectroscopic and analytical methods provides a complete picture of the coordination environment.
| Technique | Purpose & Expected Observations |
| FT-IR Spectroscopy | Confirms coordination. Look for a shift of the amide ν(C=O) band to a lower wavenumber (typically 15-40 cm⁻¹) upon coordination through the carbonyl oxygen.[6] The ν(N-H) and ν(O-H) bands may also shift or broaden. New bands in the far-IR region (400-600 cm⁻¹) can be assigned to ν(M-O) and ν(M-N) vibrations.[7] |
| UV-Visible Spectroscopy | Investigates electronic structure. For d-block metals, this reveals ligand-field (d-d) transitions, providing information on the coordination geometry (e.g., octahedral vs. tetrahedral). Intense bands are often due to metal-to-ligand or ligand-to-metal charge transfer (MLCT/LMCT). |
| ¹H NMR Spectroscopy | Elucidates structure for diamagnetic complexes (e.g., Zn(II)). Ligand proton signals will shift upon coordination. The broadening or disappearance of the -NH₂ and -OH signals can indicate their involvement in coordination or dynamic exchange. |
| Elemental Analysis (CHN) | Determines empirical formula. The experimental percentages of Carbon, Hydrogen, and Nitrogen should match the calculated values for the proposed complex structure, confirming its stoichiometry.[8] |
| Molar Conductivity | Identifies ionic vs. neutral complexes. Measurements in solvents like DMF or DMSO can distinguish between non-electrolytes (neutral complexes) and electrolytes (ionic complexes with counter-ions outside the coordination sphere).[6] |
| Single Crystal X-ray Diffraction | Provides definitive structural information. This is the gold standard for determining bond lengths, bond angles, coordination geometry, and intermolecular interactions, unambiguously confirming the coordination mode of the ligand.[9] |
Section 4: Potential Applications
The unique structural features of complexes derived from this compound make them promising candidates for a variety of applications.
Bioinorganic Chemistry and Drug Development
Many pyridine carboxamide complexes exhibit significant biological activity.
-
Antimicrobial Agents: The chelation of metal ions can enhance the lipophilicity of a compound, facilitating its transport across microbial cell membranes. Complexes of Cu(II) and Zn(II) with related pyridine-2,6-dicarboxamides have shown potent activity against bacteria like Staphylococcus aureus, including resistant strains.[10]
-
Anticancer Agents: Some metal complexes can interact with DNA via intercalation or groove binding, or they can generate reactive oxygen species (ROS) to induce apoptosis in cancer cells.[9]
-
Enzyme Mimics: The coordination environment can be designed to mimic the active sites of metalloenzymes. For instance, copper complexes with flexible pyridine-based ligands have demonstrated outstanding superoxide dismutase (SOD) activity, which is crucial for combating oxidative stress.[11]
Homogeneous Catalysis
The ability to stabilize various oxidation states of metal ions makes these complexes suitable for redox catalysis.
-
Oxidation Catalysis: Iron and manganese complexes can act as catalysts for the oxidation of hydrocarbons, such as the conversion of cyclohexane to cyclohexanol and cyclohexanone (KA oil), a key industrial process.[12]
-
Polymerization: Palladium(II) complexes of pyridine carboxamides have been used as catalyst precursors for the polymerization of phenylacetylene.[3]
Caption: A generalized catalytic cycle for oxidation reactions.
Conclusion
This compound is a highly versatile and accessible ligand whose tridentate character offers a robust platform for developing sophisticated coordination complexes. The straightforward synthetic protocols and diverse characterization techniques outlined in this guide provide a solid foundation for exploring its potential. From designing new metalloantibiotics and anticancer agents to developing efficient catalysts for industrial processes, the complexes of this ligand hold considerable promise for advancing multiple fields of chemical science.
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- Alfa Aesar. (n.d.). Methyl 6-(hydroxymethyl)pyridine-2-carboxylate, 95%, Thermo Scientific Chemicals.
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Application Note & Protocols: Evaluating the Efficacy of 6-(Hydroxymethyl)pyridine-2-carboxamide through Cell-Based Assays
Authored by: A Senior Application Scientist
Introduction: The Rationale for Investigating 6-(Hydroxymethyl)pyridine-2-carboxamide as a Modulator of Cellular DNA Damage Response
In the landscape of modern drug discovery, particularly in oncology, the targeting of DNA damage response (DDR) pathways has emerged as a highly promising therapeutic strategy. A key family of enzymes in this intricate network is the Poly (ADP-ribose) polymerases (PARPs).[1][2] PARP enzymes, most notably PARP1 and PARP2, are central to the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][2][3] Their inhibition leads to the accumulation of SSBs, which upon replication, are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads to synthetic lethality, a state where the combination of two genetic defects (or a genetic defect and a drug) is lethal, while either one alone is not.[4][5][6]
The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry and is present in several clinically approved PARP inhibitors. Given the structural features of this compound, we hypothesize that it may exert biological activity by modulating DDR pathways, potentially through the inhibition of PARP enzymes. This application note provides a comprehensive suite of cell-based assays to rigorously evaluate the efficacy of this compound, guiding the researcher from initial cytotoxicity assessments to detailed mechanistic studies of its effects on DNA repair, cell cycle progression, and apoptosis.
I. Foundational Efficacy Assessment: Cytotoxicity and Cell Viability
A primary and essential step in the evaluation of any potential therapeutic compound is to determine its effect on cell viability and proliferation. This allows for the determination of the compound's potency (e.g., IC50 value) across different cell lines and provides a crucial concentration range for subsequent mechanistic assays.
A. Principle of Cell Viability Assays
Cell viability assays are based on the measurement of a marker associated with metabolically active, living cells.[7][8] Common methods include the assessment of metabolic activity (e.g., reduction of tetrazolium salts like MTT or resazurin), or the quantification of ATP, which is indicative of cellular energy status.[7][9][10][11]
B. Recommended Cell Lines
To investigate the potential synthetic lethality associated with PARP inhibition, it is recommended to use a pair of isogenic cell lines, one proficient and one deficient in a key HR gene (e.g., BRCA1 or BRCA2). A standard cancer cell line can also be included for broader cytotoxicity profiling.
| Cell Line | Genotype | Rationale |
| DLD-1 BRCA2-/- | BRCA2 deficient | To assess sensitivity in an HR-deficient background. |
| DLD-1 BRCA2+/+ | BRCA2 proficient (wild-type) | Isogenic control for the BRCA2-deficient line. |
| HeLa | Cervical cancer | A commonly used, robust cancer cell line for general cytotoxicity. |
C. Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a highly sensitive, homogeneous method that quantifies ATP, an indicator of metabolically active cells.[9][10][11]
Materials:
-
This compound
-
Selected cell lines (e.g., DLD-1 BRCA2-/-, DLD-1 BRCA2+/+, HeLa)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
White, clear-bottom 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized data against the log of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
II. Mechanistic Insight: DNA Damage and Repair Assays
If this compound exhibits cytotoxic activity, particularly with greater potency in HR-deficient cells, the next logical step is to investigate its direct impact on DNA damage and repair pathways.
A. γ-H2AX Foci Formation Assay: A Biomarker for DNA Double-Strand Breaks
The phosphorylation of the histone variant H2AX on serine 139 (γ-H2AX) is one of the earliest events following the formation of a DNA double-strand break (DSB).[12] The visualization of γ-H2AX foci by immunofluorescence microscopy is a sensitive method to quantify DSBs.[12][13] An increase in γ-H2AX foci following treatment with the compound would suggest the induction of DSBs.
Experimental Workflow:
Caption: Principle of PARP Inhibition Assay.
Protocol (ELISA-based):
-
Cell Treatment:
-
Seed cells in a 96-well plate and grow to confluence.
-
Pre-treat cells with a dilution series of this compound for 1 hour. Include a known PARP inhibitor (e.g., Olaparib) as a positive control.
-
Induce DNA damage by treating cells with a DNA damaging agent (e.g., H2O2 or MMS) for 15 minutes.
-
-
Cell Lysis and PAR Detection:
-
Lyse the cells according to the manufacturer's protocol of a PARP activity assay kit (e.g., from Trevigen or BPS Bioscience). [6][14] * Perform an ELISA to quantify the amount of PAR in the cell lysates. This typically involves capturing PAR on an antibody-coated plate and detecting it with a secondary antibody-HRP conjugate.
-
-
Data Analysis:
-
Measure the absorbance or chemiluminescence.
-
Normalize the signal to the DNA damage-only control.
-
Plot the normalized PAR levels against the compound concentration to determine the IC50 for PARP inhibition.
-
III. Cellular Consequences: Cell Cycle and Apoptosis Analysis
The accumulation of unrepaired DNA damage is expected to trigger cell cycle arrest and, ultimately, apoptosis. Therefore, evaluating the effects of this compound on these processes is crucial for understanding its mechanism of action.
A. Cell Cycle Analysis by Flow Cytometry
DNA damage can induce cell cycle checkpoints, leading to an accumulation of cells in specific phases (G1, S, or G2/M). [2]Flow cytometry with a DNA-staining dye like propidium iodide (PI) allows for the quantification of cells in each phase of the cell cycle based on their DNA content. [15][16][17] Protocol:
-
Cell Treatment: Treat cells with this compound at 1X and 2X the IC50 concentration for 24 and 48 hours.
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash with cold PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Store at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A. [15] * Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
-
Data Interpretation: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. [17][18]
B. Apoptosis Assays: Caspase Activity and Annexin V Staining
Apoptosis, or programmed cell death, is a key mechanism by which damaged cells are eliminated. [1]It is characterized by a series of biochemical events, including the activation of caspases and the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane. [19][20][21] Dual Parameter Apoptosis Assay (Annexin V and Propidium Iodide):
This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Annexin V: Binds to externalized PS in early apoptotic cells. [19][21]* Propidium Iodide (PI): A DNA-binding dye that is excluded by live and early apoptotic cells with intact membranes, but stains late apoptotic and necrotic cells. [8][22] Protocol:
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Staining:
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark. [23]3. Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caspase-Glo® 3/7 Assay:
This is a luminescent, plate-based assay that measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. [19][20][21] Protocol:
-
Cell Treatment: Treat cells in a 96-well plate as described for the cell viability assay.
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
-
Measurement: Measure luminescence with a plate reader. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
IV. Summary of Assays and Expected Outcomes
This tiered approach provides a comprehensive framework for evaluating the efficacy and mechanism of action of this compound.
| Assay | Parameter Measured | Expected Outcome for an Effective PARP Inhibitor |
| CellTiter-Glo® | ATP levels (cell viability) | Decreased cell viability, with greater potency in HR-deficient cells. |
| γ-H2AX Foci Assay | DNA double-strand breaks | Increased number of γ-H2AX foci per nucleus. |
| PARP Activity Assay | Poly(ADP-ribose) (PAR) levels | Dose-dependent inhibition of PAR formation. |
| Cell Cycle Analysis | DNA content per cell | Accumulation of cells in the S and G2/M phases. |
| Annexin V/PI Staining | Phosphatidylserine exposure & membrane integrity | Increase in the percentage of apoptotic cells (Annexin V positive). |
| Caspase-Glo® 3/7 | Caspase-3 and -7 activity | Increased luminescent signal, indicating activation of executioner caspases. |
Conclusion
References
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- Wikipedia. (n.d.). Cell cycle analysis.
- D'Amours, D., Desnoyers, S., D'Silva, I., & Poirier, G. G. (2001). Functions of poly(ADP-ribose) polymerase (PARP) in DNA repair, genomic integrity and cell death. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 477(1-2), 97–110.
- Sazer, S., & Ricordel, M. C. (1993). Cell cycle analysis by flow cytometry: principles and applications. Biology of the Cell, 78(1-2), 15–25.
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- Langelier, M. F., Riccio, A. A., & Pascal, J. M. (2014). PARP family enzymes: regulation and catalysis of the poly(ADP-ribose) post-translational modification. Current Opinion in Structural Biology, 29, 111–118.
- Richardson, C., & Jasin, M. (2000). Quantitative, titratable and high-throughput reporter assays to measure DNA double strand break repair activity in cells. Nucleic Acids Research, 28(15), e72.
- Gupte, R., Liu, Z., & Kraus, W. L. (2017). New insights into the molecular and cellular functions of poly(ADP-ribose) and PARPs. Nature Reviews Molecular Cell Biology, 18(5), 293–308.
- Suhasini, A. N., & Brosh, R. M., Jr. (2013). Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases. Methods in Molecular Biology, 920, 325–349.
- Heyer, W. D., Ehmsen, K. T., & Liu, J. (2019). Guidelines for DNA recombination and repair studies: Cellular assays of DNA repair pathways. Microbial Cell, 6(1), 1–27.
- Promega Corporation. (2023, August 15). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo [Video]. YouTube.
- National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual.
- Sartorius. (n.d.). Incucyte® Apoptosis Assays for Live-Cell Analysis.
- Wang, Y., Li, Y., & Liu, J. (2022). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. Bio-protocol, 12(16), e4521.
- Wyatt, M. D., & Pittman, D. L. (2021). Versatile Cell-Based Assay for Measuring Base Excision Repair of DNA Alkylation Damage. Methods in Molecular Biology, 2154, 137–151.
- Das, B. B., Antony, S., & Tomkinson, A. E. (2014). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PLoS One, 9(7), e101809.
- BMG Labtech. (2025, August 5). Apoptosis – what assay should I use?.
- Champions Oncology. (n.d.). DNA Damage Assays.
- BPS Bioscience. (n.d.). PARP Assays.
- Visikol. (2019, September 25). Are You Choosing the Right Cell Viability Assay?.
- Bio-protocol. (2025, February 20). Streamlined Quantification of p-γ-H2AX Foci for DNA Damage Analysis in Melanoma and Melanocyte Co-cultures Exposed to FLASH Irradiation Using Automated Image Cytometry.
- Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo.
- Rogakou, E. P., Pilch, D. R., Orr, A. H., Ivanova, V. S., & Bonner, W. M. (1998). DNA double-stranded breaks induce historical H2AX phosphorylation on serine 139. The Journal of Biological Chemistry, 273(10), 5858–5868.
- University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry.
- Garty, G., Chen, Y., & Salerno, A. (2019). Development of a high-throughput γ-H2AX assay based on imaging flow cytometry. bioRxiv.
- Cambridge Bioscience. (n.d.). PARP assay kits.
- ResearchGate. (2025, December 20). (PDF) Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software.
- BMG Labtech. (n.d.). PARP assay for inhibitors.
- ResearchGate. (2025, August 6). Evaluation of clinical-stage PARP inhibitors in cell-based assays to correlate PARP suppression with functional impact on DNA repair.
- National Center for Biotechnology Information. (n.d.). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis.
- Zhao, H., Serby, M. D., Xin, Z., Szczepankiewicz, B. G., Liu, M., Kosogof, C., … Liu, G. (2006). Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors. Journal of Medicinal Chemistry, 49(15), 4455–4458.
- PubMed. (2024, April 5). Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity.
- Lawong, A., Chotivanich, K., & White, N. J. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 30(5), 455–468.e8.
- PubChem. (n.d.). 6-[(2-Hydroxybenzyl)amino]pyridine-3-Carboxamide.
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- PubMed. (2009, November 21). 6-Bromo-pyridine-2-carboxamide.
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Application Notes and Protocols for the Derivatization of 6-(Hydroxymethyl)pyridine-2-carboxamide in Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold
The 6-(hydroxymethyl)pyridine-2-carboxamide core is a privileged scaffold in medicinal chemistry, appearing in a variety of compounds with diverse biological activities, including roles as potent enzyme inhibitors.[1][2] Notably, derivatives of this structure have shown promise as anticancer agents, particularly as inhibitors of kinases such as Hematopoietic Progenitor Kinase 1 (HPK1), a critical regulator in the immune response to cancer.[2] The strategic derivatization of this core structure is paramount for elucidating structure-activity relationships (SAR), optimizing potency, selectivity, and pharmacokinetic properties.
These application notes provide a comprehensive guide for the derivatization of this compound, offering detailed protocols and a framework for systematic SAR studies. We will explore modifications at three key positions: the 6-(hydroxymethyl) group, the 2-carboxamide moiety, and the pyridine ring itself. The overarching goal is to empower researchers to rationally design and synthesize novel analogs with enhanced therapeutic potential.
Strategic Derivatization Points for SAR Studies
The this compound scaffold offers multiple handles for chemical modification. A systematic approach to derivatization allows for a thorough exploration of the chemical space around the core, leading to a comprehensive understanding of the SAR.
Caption: Key derivatization points on the this compound scaffold.
Part 1: Derivatization of the 6-(Hydroxymethyl) Group
The hydroxymethyl group at the 6-position provides a versatile handle for introducing a variety of functionalities, which can probe interactions with the target protein, modulate solubility, and impact metabolic stability.
Esterification: Modulating Lipophilicity and Prodrug Potential
Esterification of the primary alcohol is a straightforward method to introduce lipophilic groups, which can enhance cell permeability. Furthermore, the resulting esters can act as prodrugs, undergoing hydrolysis in vivo to release the active parent compound.
Protocol 1: General Procedure for Esterification
This protocol describes a standard procedure for the acylation of a hydroxymethylpyridine derivative.
Materials:
-
2-Bromo-6-(hydroxymethyl)pyridine (or a suitable precursor)
-
Acyl chloride or carboxylic anhydride (1.1 eq.)
-
Triethylamine (TEA) or Pyridine (1.5 eq.)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-bromo-6-(hydroxymethyl)pyridine (1.0 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or carboxylic anhydride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Etherification: Introducing Stable Linkages
The Williamson ether synthesis is a robust method for forming ethers by reacting an alkoxide with an alkyl halide. This introduces a stable ether linkage, allowing for the exploration of a wider range of substituents compared to esters.
Protocol 2: Williamson Ether Synthesis
This protocol is adapted from standard Williamson ether synthesis procedures and can be applied to hydroxymethylpyridine derivatives.[1][3][4]
Materials:
-
2-Bromo-6-(hydroxymethyl)pyridine (1.0 eq.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert atmosphere, add a solution of 2-bromo-6-(hydroxymethyl)pyridine (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Part 2: Modification of the 2-Carboxamide Moiety
The primary amide at the 2-position is a key hydrogen bond donor and acceptor. Its modification to secondary or tertiary amides can significantly impact binding affinity and selectivity.
N-Substitution of the Primary Amide
Direct conversion of the primary amide to a secondary or tertiary amide can be challenging. A common strategy involves the hydrolysis of a precursor ester or the amidation of the corresponding carboxylic acid.
Protocol 3: Synthesis of N-Substituted Amides from the Carboxylic Acid
This protocol involves the initial hydrolysis of a methyl ester precursor, followed by amide coupling.
Step A: Hydrolysis of the Methyl Ester
-
Dissolve methyl 6-(hydroxymethyl)pyridine-2-carboxylate in a mixture of methanol and water.
-
Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture with 1N HCl to pH ~3-4.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate to yield the carboxylic acid.
Step B: Amide Coupling
-
Dissolve the carboxylic acid from Step A (1.0 eq.) and the desired primary or secondary amine (1.1 eq.) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.2 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq.).
-
Stir the reaction at room temperature for 4-12 hours.
-
Work-up the reaction by diluting with water and extracting with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry, concentrate, and purify the product by column chromatography.
Part 3: Modification of the Pyridine Ring
Modification of the pyridine ring allows for the introduction of diverse substituents that can explore different binding pockets and modulate the electronic properties of the molecule.
Suzuki Cross-Coupling
For introducing aryl or heteroaryl groups onto the pyridine ring, a common strategy is to start with a halogenated precursor, such as 2-bromo-6-(hydroxymethyl)pyridine, and perform a Suzuki cross-coupling reaction.
Protocol 4: Suzuki Cross-Coupling of 2-Bromo-6-(hydroxymethyl)pyridine
Materials:
-
2-Bromo-6-(hydroxymethyl)pyridine (1.0 eq.)
-
Aryl or heteroaryl boronic acid (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq.)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq.)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine 2-bromo-6-(hydroxymethyl)pyridine (1.0 eq.), the boronic acid (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere at 80-100 °C for 4-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Structure-Activity Relationship (SAR) Insights
Systematic derivatization of the this compound scaffold can lead to a detailed understanding of the SAR. The following table provides a hypothetical framework for organizing and interpreting SAR data, which should be populated with experimental results.
| Derivative | R1 (Position 6) | R2 (Position 2) | R3 (Ring Position) | Target Activity (IC50, nM) | Notes |
| Parent | -CH₂OH | -CONH₂ | H | [Reference Value] | Baseline activity. |
| 1a | -CH₂OAc | -CONH₂ | H | [Experimental Value] | Esterification may improve cell permeability. |
| 1b | -CH₂OBn | -CONH₂ | H | [Experimental Value] | Bulky ether group may probe hydrophobic pockets. |
| 2a | -CH₂OH | -CONH(Me) | H | [Experimental Value] | N-methylation may alter H-bonding capacity. |
| 3a | -CH₂OH | -CONH₂ | 4-Phenyl | [Experimental Value] | Aryl substitution can explore additional binding sites. |
Interpretation of SAR Data:
-
Position 6: Modifications at this position can significantly impact potency and selectivity. For example, in some kinase inhibitor series, larger hydrophobic groups at this position have been shown to enhance activity by occupying a specific hydrophobic pocket.
-
Position 2: The carboxamide is often crucial for interacting with the hinge region of kinases. N-alkylation can disrupt key hydrogen bonds, often leading to a decrease in activity, but may improve pharmacokinetic properties.
-
Pyridine Ring: Substitution on the pyridine ring can modulate the electronics of the system and provide vectors for additional interactions with the target protein.
Conclusion
The this compound scaffold represents a versatile starting point for the development of potent and selective therapeutic agents. The synthetic protocols and strategic framework for SAR studies outlined in these application notes are designed to facilitate the rapid exploration of this chemical space. By systematically modifying the hydroxymethyl, carboxamide, and pyridine moieties, researchers can gain a deep understanding of the structural requirements for biological activity and optimize lead compounds for further preclinical and clinical development.
References
- University of Wisconsin-Madison. (n.d.). Experiment 12 – The Williamson Ether Synthesis.
- Hanif, M., Meier, S. M., Adhireksan, Z., Pichler, V., Novak, M., Jirkovsky, E., ... & Hartinger, C. G. (2017). Anticancer Ru(η6-p-cymene) complexes of 2-pyridinecarbothioamides: A structure-activity relationship study. Journal of Inorganic Biochemistry, 177, 148-155. [Link]
- Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
- Sartorelli, A. C., Agrawal, K. C., & Moore, E. C. (1979). Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo. Biochemical Pharmacology, 28(19), 3001-3008. [Link]
- Peng, J., Ding, X., Chen, C. X., Zhao, P., Ding, X., Zhang, M., ... & Zhavoronkov, A. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
Sources
Application Note & Protocols: High-Throughput Screening with "6-(Hydroxymethyl)pyridine-2-carboxamide" Libraries for Novel Kinase Inhibitor Discovery
Abstract
The pyridine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically relevant compounds. Its derivatives have demonstrated significant potential as potent and selective modulators of various biological targets, particularly protein kinases.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of a high-throughput screening (HTS) campaign utilizing a focused library of 6-(hydroxymethyl)pyridine-2-carboxamide derivatives. We will detail the rationale behind experimental choices, provide step-by-step protocols for assay development, primary and secondary screening, and outline a robust hit validation cascade. The methodologies described herein are designed to ensure scientific integrity and deliver high-quality, actionable data for downstream hit-to-lead optimization.
Introduction: The Scientific Rationale
The this compound core offers a unique combination of structural rigidity and versatile functionalization points. The pyridine ring acts as a key hydrogen bond acceptor, while the carboxamide and hydroxymethyl groups provide opportunities for diverse interactions with target proteins. This trifecta of functionalities allows for the creation of libraries with broad chemical diversity, capable of targeting a wide range of ATP-binding sites in the human kinome. Recent studies have highlighted the success of pyridine-2-carboxamide derivatives as potent inhibitors of therapeutically relevant kinases such as Hematopoietic Progenitor Kinase 1 (HPK1), a critical regulator of T cell activation.[1][2][3]
This guide will use the discovery of novel inhibitors for a hypothetical MAP kinase (MAPK) as an exemplary target to illustrate the HTS workflow.
Library Design & Quality Control
A successful HTS campaign begins with a high-quality small molecule library.[4] The this compound library should be designed to explore a wide range of chemical space around the core scaffold.
Key Considerations for Library Design:
-
Diversity-Oriented Synthesis: Employ a variety of synthetic routes to introduce diverse substituents at key positions of the pyridine ring and the carboxamide nitrogen.
-
Physicochemical Properties: Ensure that the library compounds adhere to general drug-like properties (e.g., Lipinski's Rule of Five) to improve the likelihood of downstream success.
-
Removal of Pan-Assay Interference Compounds (PAINS): Computationally filter the designed library to remove known PAINS, which are compounds that frequently appear as false positives in HTS assays.[5]
Protocol 1: Library Quality Control
-
Purity Analysis: Assess the purity of all library compounds using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS). Aim for >95% purity.
-
Identity Confirmation: Confirm the chemical identity of each compound using Mass Spectrometry (MS) and/or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Solubility Assessment: Determine the solubility of each compound in the assay buffer and in DMSO. Compounds should be soluble at the screening concentration to avoid artifacts.
-
Plate Preparation: Prepare master plates of the library compounds in 100% DMSO at a concentration of 10 mM in 384-well plates. Store at -20°C or -80°C in a low-humidity environment.
| Parameter | Acceptance Criteria | Methodology |
| Purity | > 95% | HPLC-UV/MS |
| Identity | Match to expected mass +/- 0.001 Da | High-Resolution MS |
| Solubility | Soluble at 10 µM in assay buffer | Visual or light scattering |
| Concentration | Within 10% of target | HPLC with CLND |
Table 1: Quality Control Specifications for the this compound Library.
Assay Development & Optimization
The development of a robust and reproducible assay is critical for the success of any HTS campaign.[6][7] For our exemplary MAPK target, a biochemical assay measuring ATP consumption is a suitable HTS format.
Protocol 2: Development of a Luminescent Kinase Assay
-
Assay Principle: Utilize an ATP-based luminescent assay (e.g., CellTiter-Glo®) that measures the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates kinase activity.[6]
-
Reagent Titration:
-
Enzyme Titration: Determine the optimal enzyme concentration that results in approximately 50-80% ATP consumption within the linear range of the reaction.
-
Substrate Titration: Determine the Km of the peptide substrate and use a concentration at or near the Km to ensure sensitivity to competitive inhibitors.
-
ATP Titration: Determine the Km of ATP and use a concentration at or near the Km.
-
-
Assay Miniaturization: Adapt the assay to a 384-well plate format to reduce reagent costs and increase throughput.[8]
-
Assay Validation:
-
Z' Factor Calculation: Perform a "dry run" of the assay with positive (no enzyme) and negative (vehicle) controls to determine the Z' factor. A Z' factor between 0.5 and 1.0 indicates a robust and reproducible assay suitable for HTS.[9]
-
DMSO Tolerance: Evaluate the effect of DMSO on the assay performance. Ensure that the final DMSO concentration used for screening (typically 0.1-1%) does not significantly inhibit the enzyme.
-
Caption: Workflow for kinase assay development.
High-Throughput Screening Workflow
The HTS process involves screening the entire compound library against the validated assay to identify "hits".[9][10]
Protocol 3: Primary HTS Campaign
-
Compound Plating: Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of the 10 mM library compounds from the master plates to the 384-well assay plates. This results in a final screening concentration of 10 µM in a 50 µL assay volume.
-
Reagent Addition: Add the kinase, peptide substrate, and ATP to the assay plates.
-
Incubation: Incubate the plates at room temperature for the predetermined reaction time (e.g., 60 minutes).
-
Detection: Add the luminescent ATP detection reagent and measure the signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the plate controls (positive and negative).
-
Calculate the percent inhibition for each compound.
-
Identify primary hits based on a predefined cutoff (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).
-
Caption: Hit validation and triage workflow.
| Validation Step | Purpose | Example Methodology | Outcome |
| Hit Confirmation | Confirm activity of primary hits | Re-test in triplicate at 10 µM | Confirmed active compounds |
| Dose-Response | Determine potency | 10-point IC50 curve | IC50 values |
| Orthogonal Screen | Rule out assay-specific artifacts | Mobility Shift Assay | Confirmation of activity |
| Counter-Screen | Identify assay interference | Test against detection reagent | Elimination of false positives |
| Biophysical Binding | Confirm direct target engagement | Surface Plasmon Resonance (SPR) | Binding affinity (KD) |
| Selectivity Profiling | Assess specificity | Kinase panel screen | Selectivity profile |
Table 2: Summary of the Hit Validation Cascade.
Conclusion and Future Directions
Following this comprehensive HTS and hit validation workflow, a set of well-characterized hit compounds from the this compound library will be identified. These compounds will have confirmed activity, a defined potency, and a demonstrated direct binding to the target of interest. The next steps will involve preliminary Structure-Activity Relationship (SAR) analysis to identify promising chemical scaffolds for lead optimization. [8]Medicinal chemistry efforts can then be initiated to improve the potency, selectivity, and drug-like properties of these hit series, ultimately leading to the development of novel kinase inhibitors for further preclinical and clinical investigation.
References
- Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- Anticancer Research. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery.
- Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.
- PubMed. (2024). Assay Development for High-Throughput Drug Screening Against Mycobacteria.
- PubMed. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer.
- ACS Publications. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry.
- UCSF Small Molecule Discovery Center. (n.d.). High-throughput Screening Steps.
- Wikipedia. (n.d.). High-throughput screening.
- Evotec. (2024). How To Optimize Your Hit Identification Strategy.
- International Journal of Cancer. (2016). High-throughput screening of small molecule library: procedure, challenges and future.
- Semantic Scholar. (n.d.). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer.
- PubMed Central. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening.
- Center for Innovative Drug Discovery. (n.d.). High Throughput Screening Instrumentation.
Sources
- 1. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. | Semantic Scholar [semanticscholar.org]
- 4. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. marinbio.com [marinbio.com]
- 7. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research [ar.iiarjournals.org]
- 8. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 9. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 10. High-throughput screening - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Picolinamide Synthesis
Welcome to the Technical Support Center for Picolinamide Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of picolinamide synthesis. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.
Introduction to Picolinamide Synthesis
Picolinamide and its derivatives are key structural motifs in numerous pharmacologically active compounds. The efficient synthesis of these molecules is therefore of paramount importance. The two most prevalent synthetic strategies are the amidation of picolinic acid and the hydrolysis of 2-cyanopyridine. This guide will address common challenges and optimization strategies for both routes.
Section 1: Troubleshooting the Amidation of Picolinic Acid
The direct formation of an amide bond between picolinic acid and an amine is a cornerstone of picolinamide synthesis. While conceptually straightforward, this reaction is often plagued by issues of low yield and difficult purifications.
Frequently Asked Questions (FAQs) - Amidation of Picolinic Acid
Q1: My picolinamide synthesis is resulting in a very low yield. What are the likely causes?
A1: Low yields in the amidation of picolinic acid can often be traced back to two primary factors: inefficient activation of the carboxylic acid and suboptimal coupling conditions. The direct reaction of a carboxylic acid and an amine is generally slow and requires high temperatures, which can lead to undesirable side reactions[1].
Q2: What are the most common side products I should be aware of?
A2: A significant side product, particularly when using thionyl chloride (SOCl₂) for acid activation, is the formation of 4-chloropicolinamide derivatives. This occurs due to the reactivity of the pyridine ring under the reaction conditions[2][3][4]. If using carbodiimide coupling agents like DCC, N-acylated urea byproducts can also form, complicating purification[5].
Q3: How can I improve the efficiency of my amide coupling reaction?
A3: Employing a suitable coupling agent is crucial for achieving high yields under mild conditions. A variety of modern coupling agents are available, each with its own advantages. For a comparison of different synthetic routes, including the use of coupling agents, refer to comparative studies on the synthesis of N-(Pyridin-3-yl)picolinamide[6].
Troubleshooting Guide: Low Yield in Picolinamide Synthesis (Amidation Route)
This guide provides a systematic approach to diagnosing and resolving low-yield issues.
Caption: Troubleshooting workflow for low picolinamide yield via amidation.
Protocol 1: Activation via Acid Chloride Formation
This classic method involves converting picolinic acid to the more reactive picolinoyl chloride.
Step-by-Step Methodology:
-
In a fume hood, suspend picolinic acid (1.0 eq.) in an inert solvent such as toluene or dichloromethane.
-
Carefully add thionyl chloride (SOCl₂) (1.5-2.0 eq.) dropwise. A catalytic amount of DMF can be added to accelerate the reaction[6].
-
Heat the mixture to reflux for 2-4 hours, monitoring for the cessation of gas evolution (HCl and SO₂).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude picolinoyl chloride.
-
Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane).
-
In a separate flask, dissolve the desired amine (1.0 eq.) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq.) in the same solvent.
-
Cool the amine solution to 0 °C in an ice bath and add the picolinoyl chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and perform an aqueous workup. The organic layer should be washed with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude picolinamide, which can then be purified by column chromatography or recrystallization[6].
Protocol 2: Direct Amidation using a Coupling Agent (HATU)
Modern coupling agents offer a milder and often more efficient alternative to acid chlorides.
Step-by-Step Methodology:
-
Dissolve picolinic acid (1.0 eq.), the amine (1.1 eq.), and HATU (1.1 eq.) in an aprotic solvent like DMF or dichloromethane.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.) to the mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Route 1: Via Picolinoyl Chloride | Route 2: Direct Amidation (HATU) |
| Starting Materials | Picolinic acid, Thionyl chloride, Amine, Base | Picolinic acid, Amine, HATU, Base (e.g., DIPEA) |
| Typical Yield | High (Can be >90%)[6] | Good to Excellent (Often >80%)[6] |
| Reaction Conditions | Can require heating for acid chloride formation[6] | Mild (Room temperature)[6] |
| Key Advantages | Use of inexpensive reagents, high yields[6] | High yields, mild conditions, good functional group tolerance[6] |
| Key Disadvantages | Potential for side reactions (e.g., chlorination)[2][3], handling of corrosive SOCl₂ | Cost of coupling agents, potential for difficult removal of byproducts[6] |
Section 2: Optimizing the Hydrolysis of 2-Cyanopyridine
An alternative route to picolinamide involves the hydrolysis of 2-cyanopyridine. This method can be highly efficient but requires careful control of reaction conditions to avoid over-hydrolysis to picolinic acid.
Frequently Asked Questions (FAQs) - Hydrolysis of 2-Cyanopyridine
Q1: My hydrolysis of 2-cyanopyridine is producing a significant amount of picolinic acid. How can I prevent this?
A1: The formation of picolinic acid is due to the hydrolysis of the intermediate picolinamide. This is often favored by harsh reaction conditions, such as high concentrations of base and elevated temperatures[7]. To favor the formation of picolinamide, milder conditions should be employed.
Q2: What are the recommended catalysts for the selective hydrolysis to the amide?
A2: Both enzymatic and chemical catalysts can be used. For chemical catalysis, anion exchange resins in the hydroxide form, such as Dowex 1-X8, have been shown to effectively catalyze the hydrolysis to picolinamide with good yields[8]. Alternatively, carefully controlled concentrations of sodium hydroxide can also be used[7].
Troubleshooting Guide: Over-hydrolysis in Picolinamide Synthesis
This guide will help you minimize the formation of picolinic acid during the hydrolysis of 2-cyanopyridine.
Caption: Troubleshooting workflow for minimizing picolinic acid formation.
This protocol utilizes an anion exchange resin to favor the formation of picolinamide.
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-cyanopyridine (1.0 eq.), Dowex 1-X8 anion exchange resin (OH⁻ form), and water[8].
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-4 hours[8].
-
Once the starting material is consumed, filter the hot reaction mixture to remove the resin.
-
Wash the resin with boiling water and combine the filtrates.
-
Evaporate the combined filtrates under reduced pressure to obtain the solid picolinamide.
-
The product can be further purified by recrystallization, for example, from a benzene-hexane mixture[8].
Section 3: Purification Strategies for Picolinamide
Regardless of the synthetic route, effective purification is critical for obtaining high-purity picolinamide.
Common Purification Challenges and Solutions
Challenge 1: Persistent Impurities in the Final Product
Solution: If standard purification methods like recrystallization are insufficient, consider employing orthogonal purification techniques. For instance, if your compound and impurities have similar polarities, making column chromatography difficult, preparative HPLC with a different stationary phase or mobile phase system can be effective[5].
Challenge 2: Difficulty in Crystallization
Solution: A systematic screening of recrystallization solvents with varying polarities is recommended. The ideal solvent will dissolve the compound at elevated temperatures but have low solubility at cooler temperatures, allowing for the formation of pure crystals upon slow cooling[5].
References
- Synthesis of picolinamide. PrepChem.com. [Link]
- Synthesis of picolinamide amide derivatives. Reagents and conditions.
- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed. [Link]
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- Synthesis and Structural Characterisation of Amides From Picolinic Acid and Pyridine 2 6 Dicarboxylic Acid. Scribd. [Link]
- Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
- Process for synthesis of picolinamides.
- Synthesis of Some Aminopicolinic Acids. UMSL. [Link]
- Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. RSC Publishing. [Link]
- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC - NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
Technical Support Center: Purification of 6-(Hydroxymethyl)pyridine-2-carboxamide
Welcome to the technical support guide for the purification of 6-(Hydroxymethyl)pyridine-2-carboxamide. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges encountered during its purification, providing in-depth, field-proven insights and actionable troubleshooting protocols. Our approach is grounded in fundamental chemical principles to empower you to resolve purification issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Purity and Impurity Profile
Question 1: What are the most common impurities I should expect when synthesizing this compound?
The impurity profile of your crude this compound is highly dependent on the synthetic route employed. A frequent pathway involves the amidation of a methyl ester precursor, namely Methyl 6-(hydroxymethyl)picolinate.
Common impurities may include:
-
Unreacted Starting Material: Methyl 6-(hydroxymethyl)picolinate may persist if the amidation reaction has not gone to completion.
-
Hydrolysis Byproduct: The corresponding carboxylic acid, 6-(Hydroxymethyl)picolinic acid, can form if moisture is present, leading to the hydrolysis of the starting ester or the final amide product.
-
Solvent Adducts: Residual solvents from the reaction or initial work-up can be trapped in the crude product.
-
Side-Reaction Products: Depending on the reagents used for amidation, other byproducts may form. For instance, if thionyl chloride is used to form an acid chloride intermediate from the corresponding carboxylic acid, chlorinated pyridine byproducts can be generated.[1]
Question 2: My NMR spectrum shows unidentifiable peaks after an initial work-up. How can I begin to identify these unknown impurities?
Identifying unknown impurities is a critical step in devising a purification strategy. A logical approach is essential:
-
Re-examine the Reaction Scheme: Consider all possible side reactions. Could there have been over-oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid? Has the pyridine ring undergone any unforeseen reactions?
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry is a powerful tool for this purpose. The mass-to-charge ratio (m/z) of the impurity peaks can provide the molecular weight, offering clues to their structure.
-
High-Resolution Mass Spectrometry (HRMS): For more definitive identification, HRMS can provide the exact mass and elemental composition of the impurities.
-
Spiking Experiments: If you have a suspected impurity standard (e.g., the starting ester), you can "spike" your crude sample with a small amount of it and observe the enhancement of the corresponding peak in the HPLC chromatogram.
Recrystallization and Solubility Issues
Question 3: I'm having trouble recrystallizing my crude product. It either "oils out" or the yield is very low. What can I do?
"Oiling out" and low recovery are common recrystallization challenges. The key is to find an appropriate solvent system. While specific solubility data for this compound is not widely published, we can infer suitable solvents based on its structure (a polar, hydrogen-bond donating and accepting molecule).
Troubleshooting Recrystallization:
| Issue | Probable Cause | Recommended Solution |
| "Oiling Out" | The compound is too soluble in the chosen solvent, even when cold. The solution becomes supersaturated too quickly upon cooling. | 1. Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a good solvent (e.g., methanol, ethanol, or isopropanol) at an elevated temperature. Slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., ethyl acetate, diethyl ether, or hexane) until persistent turbidity is observed. Re-heat to clarify and then allow to cool slowly. 2. Reduce Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. |
| Low Recovery | The compound has significant solubility in the mother liquor even at low temperatures. | 1. Concentrate the Mother Liquor: After filtering the initial crop of crystals, reduce the volume of the mother liquor by evaporation and cool again to obtain a second crop. 2. Change the Solvent: Experiment with solvents of different polarities. A solvent that provides moderate solubility at high temperatures and low solubility at low temperatures is ideal. |
| No Crystal Formation | The solution is not sufficiently supersaturated, or nucleation is inhibited. | 1. Scratch the Inner Surface: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites. 2. Seed the Solution: Add a tiny crystal from a previous successful batch to induce crystallization. 3. Increase Concentration: Evaporate some of the solvent to increase the concentration of the compound. |
Chromatographic Purification
Question 4: What are the best practices for purifying this compound using column chromatography?
Column chromatography is a highly effective method for purifying this compound. The choice of stationary and mobile phases is critical.
Workflow for Method Development in Column Chromatography:
Caption: Decision workflow for chromatographic purification.
Detailed Protocols:
-
Normal Phase Chromatography (for less polar impurities):
-
Stationary Phase: Silica gel (standard grade, 230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. For example, a gradient from 100% dichloromethane to 10% methanol in dichloromethane. The polarity of the eluent should be increased gradually to elute your product after the less polar impurities. A common eluent system for a related precursor, methyl 6-(hydroxymethyl) pyridine-2-carboxylate, is an ethyl acetate/petroleum ether mixture.[2]
-
Troubleshooting: If you observe peak tailing, it may be due to the interaction of the basic pyridine nitrogen with acidic silanol groups on the silica surface. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can mitigate this issue.
-
-
Reversed-Phase Chromatography (for more polar impurities):
-
Stationary Phase: C18-functionalized silica.
-
Mobile Phase: A gradient of acetonitrile in water or methanol in water.[3][4] An acidic modifier, such as 0.1% formic acid or trifluoroacetic acid, is often added to protonate the pyridine nitrogen, which can improve peak shape and retention.[3]
-
Troubleshooting: If the compound elutes too quickly (low retention), decrease the proportion of the organic solvent in the mobile phase. If it is too strongly retained, increase the organic solvent percentage.
-
Question 5: Can I use ion-exchange chromatography for purification?
Yes, ion-exchange chromatography can be a very effective, albeit more specialized, technique for purifying this compound.
-
Cation-Exchange Chromatography: The pyridine nitrogen is basic (estimated pKa around 3-5) and will be protonated at acidic to neutral pH. This allows it to bind to a cation-exchange resin (e.g., a sulfonic acid-functionalized polymer).
-
Protocol:
-
Dissolve the crude product in a low-ionic-strength acidic buffer (e.g., 20 mM acetate buffer, pH 4.5) and load it onto a pre-equilibrated cation-exchange column.
-
Wash the column with the same buffer to remove neutral and anionic impurities.
-
Elute the bound product using a salt gradient (e.g., 0-1 M NaCl in the loading buffer) or by increasing the pH of the eluting buffer to deprotonate the pyridine nitrogen.
-
-
This technique is particularly useful for removing impurities that do not have a basic center.
Caption: Ion-exchange chromatography workflow.
Purity Analysis
Question 6: How can I accurately assess the purity of my final product?
A combination of methods is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination.
-
Method: A reversed-phase C18 column with a UV detector (monitoring at ~260-270 nm) is typically used. A gradient elution with acetonitrile and water, both containing 0.1% formic acid, will likely provide good separation of the product from any remaining impurities. Purity is calculated based on the area percentage of the main peak.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This will confirm the structure of the compound and can reveal the presence of impurities if their protons do not overlap with those of the product. Integration of impurity peaks relative to the product peaks can provide a semi-quantitative measure of purity.
-
¹³C NMR: Confirms the carbon skeleton of the molecule. The absence of unexpected signals is a good indicator of high purity.
-
-
Melting Point: A sharp melting point range is indicative of a pure crystalline solid. A broad or depressed melting point suggests the presence of impurities.
References
- SIELC Technologies. (n.d.). Separation of 3-(Phenethyl)pyridine-2-carboxamide on Newcrom R1 HPLC column.
- Hu, T., & Hu, H. (2010). Separation of Inorganic Anions on a Pyridine Stationary Phase in Ion Chromatography. Analytical Sciences, 26(4), 511–514. [Link]
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- ResearchGate. (2010). Separation of Inorganic Anions on a Pyridine Stationary Phase in Ion Chromatography | Request PDF.
- O'Reilly, J., Hutchinson, J. P., & Jones, P. (2002). Simultaneous ion-exclusion chromatography and cation-exchange chromatography of anions and cations in environmental water samples on a weakly acidic cation-exchange resin by elution with pyridine-2,6-dicarboxylic acid. Analyst, 127(9), 1202–1206. [Link]
- Sobańska, A. W., & Główka, A. (2016). Quantitative analysis of amphiphilic N-alkyloxypyridinecarboximidamide by liquid chromatography–tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 128, 446–452. [Link]
- Yeh, E. Y., & Anderson, B. M. (1980). Isolation and analysis of pyridine nucleotides and related compounds by liquid chromatography. Methods in Enzymology, 66, 23–39. [Link]
- ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- El-Gazzar, A. A. B. A., & Rutledge, P. J. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5(1), 9950. [Link]
- SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
- van der Straaten, K. E., & Koper, M. T. M. (2019). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide-Driven Reaction Networks. The Journal of Organic Chemistry, 84(15), 9345–9351. [Link]
- de Figueiredo, R. M., & Christmann, M. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
- ChemBK. (n.d.). 6-Bromo-2-(hydroxymethyl)pyridine.
- Wang, L., et al. (2018). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Organic & Biomolecular Chemistry, 16(44), 8563-8567. [Link]
- ResearchGate. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
- Royal Society of Chemistry. (2018). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions.
- Jubilant Ingrevia. (n.d.). 2-(Hydroxymethyl) pyridine Safety Data Sheet.
- Zhang, Y., & Xu, J. (2009). 6-Bromopyridine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3161. [Link]
- American Elements. (n.d.). 6-Methyl-2,2'-bipyridine.
Sources
"6-(Hydroxymethyl)pyridine-2-carboxamide" byproduct identification
Technical Support Center: 6-(Hydroxymethyl)pyridine-2-carboxamide
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers encountering byproduct formation during the synthesis of this compound. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to ensure the integrity of your synthesis.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent synthetic strategies are:
-
Hydrolysis of 6-(hydroxymethyl)pyridine-2-carbonitrile: This method involves the conversion of a nitrile group to a primary amide.
-
Amidation of 6-(hydroxymethyl)pyridine-2-carboxylic acid or its ester: This route requires the activation of a carboxylic acid or ester, followed by reaction with an ammonia source.
Q2: I see an unexpected peak in my LC-MS analysis. What is the most likely byproduct?
A2: The identity of the byproduct is highly dependent on your synthetic route.
-
From Nitrile Hydrolysis: The most common byproduct is 6-(hydroxymethyl)pyridine-2-carboxylic acid, resulting from over-hydrolysis of the amide.
-
From Carboxylic Acid Amidation: Unreacted starting material is a frequent impurity. Byproducts from coupling agents may also be present.
Q3: My reaction appears clean by TLC, but the final yield is low. What could be the issue?
A3: Low yields despite a clean reaction on TLC can stem from several factors. Your product might be partially soluble in the aqueous layer during workup, or it could have been lost during filtration if it adsorbed to the filtration medium.[1] It's also possible that the reaction did not go to completion, even if the starting material spot is faint on TLC.
II. Troubleshooting Guides
Issue 1: Identification of an Unknown Impurity in LC-MS
Symptom: An unexpected peak is observed in the Liquid Chromatography-Mass Spectrometry (LC-MS) chromatogram of your crude or purified product.
Causality: The presence of an unknown peak indicates the formation of a byproduct during the reaction or workup. The mass-to-charge ratio (m/z) provided by the mass spectrometer is a critical piece of information for identifying this impurity.[2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unknown impurity identification.
Step-by-Step Protocol:
-
Determine the Molecular Weight: Obtain the molecular weight of the impurity from the m/z value in the mass spectrum. High-resolution mass spectrometry (HRMS) can provide a more accurate mass for formula determination.[2][4]
-
Hypothesize Structures: Based on the starting materials, reagents, and reaction conditions, propose likely structures for the observed molecular weight. Common byproducts are listed in the table below.
-
Isolate the Impurity: If the impurity is present in a significant amount, isolate it using preparative HPLC or column chromatography.
-
Structural Elucidation: Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to determine the structure of the isolated impurity.[5][6][7] Infrared (IR) spectroscopy can help identify key functional groups.
-
Optimize Reaction Conditions: Once the byproduct is identified, adjust the reaction parameters (e.g., temperature, reaction time, reagent stoichiometry) to minimize its formation.
Data Summary: Common Byproducts and Their Analytical Signatures
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Origin | Key Analytical Features |
| This compound | C₇H₈N₂O₂ | 152.15 | Target Product | ¹H NMR: Ar-H (3H), CH₂ (2H), NH₂ (2H). IR: C=O (amide), N-H, O-H stretches. |
| 6-(Hydroxymethyl)pyridine-2-carboxylic acid | C₇H₇NO₃ | 153.13 | Nitrile over-hydrolysis | ¹H NMR: Ar-H (3H), CH₂ (2H), COOH (1H, broad). IR: C=O (acid), broad O-H stretch. |
| 6-(Hydroxymethyl)pyridine-2-carbonitrile | C₇H₆N₂O | 134.14 | Unreacted starting material | IR: C≡N stretch (~2230 cm⁻¹). |
| Methyl 6-(hydroxymethyl)pyridine-2-carboxylate | C₈H₉NO₃ | 167.16 | Unreacted starting material | ¹H NMR: Ar-H (3H), CH₂ (2H), OCH₃ (3H).[8] |
Issue 2: Incomplete Conversion of Starting Material
Symptom: Significant amount of starting material remains after the reaction is complete, as observed by TLC, HPLC, or NMR.
Causality: Incomplete reactions can be due to insufficient reaction time, inadequate temperature, or degradation of reagents.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete reaction conversion.
Step-by-Step Protocol:
-
Verify Reagent Integrity: Ensure that all reagents are of high quality and have not degraded. For example, some coupling agents are moisture-sensitive.
-
Extend Reaction Time: Monitor the reaction at regular intervals using TLC or LC-MS to determine the optimal reaction time.[9]
-
Increase Temperature: If the reaction is sluggish, a moderate increase in temperature may improve the reaction rate. Be cautious, as higher temperatures can also promote side reactions.
-
Adjust Stoichiometry: Ensure that the stoichiometry of the reagents is correct. In some cases, using a slight excess of one reagent can drive the reaction to completion.
-
Re-evaluate Reagents: If the above steps do not resolve the issue, consider using a more potent reagent (e.g., a different coupling agent for amidation).
III. Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
-
Accurately weigh approximately 1 mg of the crude reaction mixture or purified compound.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture of water and organic solvent).
-
Vortex the sample until it is completely dissolved.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze the sample using an appropriate LC-MS method. A common method involves a C18 reversed-phase column with a gradient elution of water and acetonitrile containing 0.1% formic acid.[10]
Protocol 2: General Procedure for Small-Scale Reaction Optimization
-
Set up a series of small-scale reactions in parallel, each with a variation of a single parameter (e.g., temperature, reaction time, or reagent).
-
Ensure all other reaction conditions are kept constant across the series.
-
At designated time points, withdraw a small aliquot from each reaction.
-
Quench the aliquot immediately to stop the reaction.
-
Prepare the aliquot for analysis by TLC or LC-MS to assess the reaction progress and byproduct formation.
-
Compare the results to identify the optimal reaction conditions.
IV. Mechanistic Insights
Byproduct Formation Pathway: Nitrile Hydrolysis
Sources
- 1. How To [chem.rochester.edu]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Small Molecule Analysis | AxisPharm [axispharm.com]
- 5. NMR as a Discovery Tool: Exploration of Industrial Effluents Discharged Into the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. METHYL-6-HYDROXYMETHYL-2-CARBOXYLATE PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 9. mt.com [mt.com]
- 10. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assay Solubility for 6-(Hydroxymethyl)pyridine-2-carboxamide
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 6-(Hydroxymethyl)pyridine-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the solubility of this compound for reliable and reproducible in vitro assays. We understand that managing compound solubility is a critical step in generating high-quality data, and this guide provides both foundational knowledge and actionable protocols to address common challenges.
Understanding the Molecule: this compound
Before troubleshooting, it's essential to understand the physicochemical properties of the molecule you're working with. This compound possesses structural features that influence its solubility.
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Pyridine Ring: The nitrogen atom in the pyridine ring is weakly basic. This means its charge state, and therefore its solubility, can be manipulated by adjusting the pH of the solution.[1][]
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Hydroxymethyl and Carboxamide Groups: These groups can participate in hydrogen bonding, which can aid in solvation by polar solvents. However, they can also contribute to strong intermolecular interactions in the solid state (crystal lattice), which must be overcome for dissolution to occur.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | [3] |
| Molecular Weight | 152.15 g/mol | [3] |
| Appearance | White to Off-White Solid | [4][5] |
| Predicted pKa | ~2.1 (pyridinium ion) | [5] |
| Solubility Profile | Sparingly soluble in water; Soluble in DMSO | [5] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my aqueous assay buffer?
A1: Precipitation upon dilution into an aqueous medium is the most common issue for sparingly soluble compounds. This "crash out" occurs because the compound, which was stable in a high-concentration organic stock solution (like DMSO), is suddenly introduced into an environment (your buffer) where its solubility limit is much lower. The organic solvent is diluted, and the water molecules cannot keep the compound solvated, leading to aggregation and precipitation.[6][7]
Q2: What is the best solvent to use for my initial stock solution?
A2: Dimethyl sulfoxide (DMSO) is the industry-standard starting point for creating high-concentration stock solutions of novel organic compounds.[8][9] It is a powerful, water-miscible solvent capable of dissolving a wide array of molecules.[9] For this compound, preparing a stock solution in 100% DMSO at a concentration of 10-50 mM is a recommended first step. Always use high-purity, anhydrous DMSO to avoid introducing water, which can lower the maximum achievable stock concentration.
Q3: What is the maximum percentage of DMSO I can have in my cell-based assay?
A3: This is a critical parameter that must be empirically determined for your specific cell type and assay endpoint. As a general rule, most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxicity. However, some sensitive assays or primary cells may show effects at concentrations as low as 0.1%.[8] It is imperative to run a vehicle control experiment, testing a range of DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%) to determine the highest concentration that does not affect your assay's performance.[8]
Q4: Can I just heat the solution to get my compound to dissolve?
A4: While gentle warming or sonication can be effective for dissolving a compound in a stock solvent like DMSO, it is generally not a sustainable solution for aqueous assay buffers.[10] Heating can temporarily increase solubility, but the compound will likely precipitate out again as the solution cools to the assay temperature (e.g., 37°C). Furthermore, excessive heat can cause degradation of the compound or other assay components.
Troubleshooting & Optimization Guide
This section provides in-depth, actionable strategies to overcome solubility challenges. We will proceed in a logical workflow, from preparing a reliable stock solution to optimizing the final assay conditions.
Problem 1: Inconsistent results or lower-than-expected activity.
Root Cause: The primary suspect is an inaccurately prepared or partially dissolved stock solution. If the compound is not fully dissolved, the actual concentration will be lower than the calculated concentration, leading to unreliable data.
Solution: Prepare a fresh, high-quality stock solution using a validated protocol.
Protocol 1: Preparation of a High-Concentration Master Stock Solution
This protocol ensures the accurate and complete dissolution of this compound in DMSO.
Materials:
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This compound (solid)
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Anhydrous, high-purity DMSO (e.g., Sigma-Aldrich D2650)
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Analytical balance
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Glass vial (amber or wrapped in foil to protect from light)
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Volumetric flask
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Pipettes
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Vortex mixer
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Sonicator (water bath)
Procedure:
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Calculation: Determine the mass of the compound needed to prepare your desired volume and concentration.[11][12]
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Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
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Example for 2 mL of a 50 mM stock: Mass (g) = (0.050 mol/L) × (0.002 L) × (152.15 g/mol ) = 0.0152 g (or 15.2 mg)
-
-
Weighing: Accurately weigh the calculated mass of the compound onto a weigh boat using an analytical balance. Record the exact mass.[13]
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Initial Dissolution: Carefully transfer the weighed solid into the glass vial. Add approximately 80% of the final required volume of DMSO.
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Solubilization:
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Cap the vial tightly and vortex vigorously for 1-2 minutes.
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Visually inspect for any remaining solid particles.
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If solids persist, place the vial in a water bath sonicator for 10-15 minutes. Gentle warming to 30-37°C during sonication can assist but avoid overheating.
-
-
Final Volume Adjustment (Quantitative Transfer):
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Once fully dissolved (the solution should be clear), quantitatively transfer the solution to a volumetric flask of the appropriate size.[14]
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Rinse the original vial with a small amount of fresh DMSO and add the rinse to the volumetric flask to ensure all compound is transferred.
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Carefully add DMSO to the calibration mark on the volumetric flask.
-
-
Homogenization & Storage: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.[11] Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Problem 2: Compound precipitates immediately upon dilution into aqueous buffer.
Root Cause: The aqueous buffer lacks sufficient solubilizing power for the target concentration of the compound. The percentage of DMSO carried over from the stock is too low to maintain solubility.
Solution: Systematically screen for a better solvent system using co-solvents, pH adjustment, or surfactants.
Workflow for Solubility Optimization
This diagram outlines the decision-making process for addressing precipitation issues.
Caption: A decision tree for troubleshooting compound precipitation.
Protocol 2: Systematic Solubility Screening
This protocol uses a 96-well plate format for efficient screening of different buffer conditions.
1. Co-Solvent Screening: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous solution, thereby increasing the solubility of hydrophobic compounds.[15][16]
Table 2: Common Co-Solvents for Screening
| Co-Solvent | Typical Starting % (v/v) in Buffer | Mechanism of Action |
| PEG 400 | 5 - 20% | Reduces water polarity; can form soluble complexes.[17] |
| Ethanol | 1 - 10% | Reduces water polarity. |
| Propylene Glycol | 1 - 20% | Reduces water polarity; low toxicity.[17] |
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Procedure:
-
Prepare several versions of your assay buffer, each containing a different co-solvent at various concentrations (e.g., Buffer + 5% PEG 400, Buffer + 10% PEG 400).
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In a clear 96-well plate, add the different buffer formulations to separate wells.
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Add your DMSO stock solution to each well to reach the final desired compound concentration. The final DMSO concentration should be kept constant across all wells.
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Mix and incubate at the intended assay temperature for 30 minutes.
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Visually inspect for precipitation against a dark background. You can also measure absorbance at ~600 nm; an increase indicates scattering from precipitated material.
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2. pH Adjustment: For a basic compound like this compound, lowering the pH will protonate the pyridine nitrogen, creating a more soluble cationic species.[][18]
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Procedure:
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Prepare several batches of your assay buffer, adjusting the pH downwards in increments (e.g., pH 7.4, 7.0, 6.5, 6.0). Caution: Ensure your assay's biological components (enzymes, cells) are tolerant of these pH changes.
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Perform the dilution test as described in the co-solvent screening section using these different pH buffers.
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Identify the highest pH that maintains solubility, as this will likely be the most physiologically relevant and least disruptive to the assay.
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3. Surfactant Addition: Surfactants are amphiphilic molecules that form micelles in aqueous solutions. These micelles can encapsulate poorly soluble compounds in their hydrophobic core, effectively keeping them dispersed and "in solution".[19][20][21]
Table 3: Common Surfactants for Screening
| Surfactant | Type | Typical Starting % (w/v) in Buffer | Notes |
| Tween-20 / Tween-80 | Non-ionic | 0.01 - 0.1% | Widely used, generally low protein binding.[19] |
| SBE-β-CD | Cyclodextrin | 1 - 10% | Forms inclusion complexes with hydrophobic molecules.[8][10] |
-
Procedure:
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Prepare assay buffers containing different concentrations of surfactants.
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Perform the dilution test as described above. Surfactants can sometimes interfere with assay readouts (e.g., fluorescence), so always run a "buffer + surfactant" control without your compound.
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Problem 3: The compound is soluble, but I need to prepare working solutions.
Root Cause: Proper dilution technique is required to ensure accuracy and avoid precipitation during intermediate steps.
Solution: Use a serial dilution workflow.
Workflow for Working Solution Preparation
This diagram illustrates the standard process of creating final working solutions from a concentrated stock.
Caption: Workflow for preparing working solutions via serial dilution.
This multi-step process ensures that the concentration of the organic solvent is gradually lowered, minimizing the shock that can cause precipitation. It is always better to perform a larger initial dilution from the 100% DMSO stock into your optimized assay buffer, and then perform subsequent serial dilutions in that same buffer.[22]
By following these structured troubleshooting steps and protocols, you can systematically overcome the solubility challenges associated with this compound, leading to more reliable and accurate assay results.
References
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., & Pouton, C. W. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315–499.
- FasterCapital. (2024). Stock Solution: From Stock to Dilution: The Art of Preparation.
- Williams, H., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews.
- Artemis Dx. (n.d.). The Use of Surfactants in Lateral Flow Assays: Part 2.
- Gong, C., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(8), 3235-3254.
- Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–884.
- Doke, V. V., et al. (2020). A REVIEW ON: CO-SOLVENCY AND ANTI-SOLVENT TECHNIQUE FOR SOLUBILITY ENHANCEMENT. World Journal of Pharmaceutical Research, 9(5), 584-600.
- Shayanfar, A., & Ghavimi, H. (2018). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Pharmaceutical Sciences, 24(4), 269-277.
- Agrawal, A. G., et al. (2013). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian Journal of Pharmaceutical Sciences, 75(4), 421-428.
- Chemistry Stack Exchange. (2014). What is the procedure to create stock solutions?.
- Harvey, D. (2023). Preparing Solutions. Chemistry LibreTexts.
- Sathesh Babu, P. R., & Chowdary, K. P. R. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.
- Kumar, A., et al. (2021). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 65(4), e02029-20.
- The Laboratist. (2021, August 20). Lab Skills: Preparing Stock Solutions [Video]. YouTube.
- Sancineto, L., et al. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 25(23), 5727.
- ResearchGate. (n.d.). Drug Nanoparticles by Antisolvent Precipitation: Mixing Energy versus Surfactant Stabilization.
- ResearchGate. (n.d.). Use of a Nonionic Surfactant to Inhibit Precipitation of Anionic Surfactants by Calcium.
- Wang, F., et al. (2024). Role of Alkyl Chain Length in Surfactant-Induced Precipitation of Reactive Brilliant Blue KN-R. Molecules, 29(3), 606.
- Kim, J. H., & Lee, J. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Food Science and Biotechnology, 29(12), 1757–1765.
- ASM Journals. (2021). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis.
- Chen, H., & Zuo, Z. (2003). Combined effect of complexation and pH on solubilization. Journal of Pharmaceutical Sciences, 92(6), 1256-1261.
- ResearchGate. (2023). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities.
- Kumar, A., et al. (2021). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 65(4).
- Al-Hamidi, H., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 22(5), 183.
- Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.
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Technical Support Center: Stability of 6-(Hydroxymethyl)pyridine-2-carboxamide in Solution
Welcome to the technical support center for 6-(Hydroxymethyl)pyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your experiments. Our approach is rooted in explaining the chemical causality behind stability issues and offering field-proven protocols for their mitigation and study.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing a progressive loss of my compound, this compound, in my aqueous stock solution over time. What could be the cause?
A1: The progressive loss of this compound in aqueous solutions is most likely attributable to hydrolysis of the carboxamide group. This is a common degradation pathway for carboxamide-containing compounds, and the rate of this reaction is highly dependent on the pH of the solution.[1]
Causality: The carboxamide bond is susceptible to nucleophilic attack by water. This reaction can be catalyzed by either acid or base.
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Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to attack by water.
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Base-Catalyzed Hydrolysis: Under basic conditions (high pH), the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.
The likely degradation product from hydrolysis is 6-(hydroxymethyl)picolinic acid .
Troubleshooting Steps:
-
pH Measurement and Control: Immediately measure the pH of your stock solution. The ideal pH for the stability of many pharmaceutical compounds is often in the range of 4-6.[2]
-
Buffering: Prepare your solutions using a buffer system to maintain a stable pH. For example, a phosphate or citrate buffer in the pH 4-6 range can significantly enhance stability. The stability of certain antibiotics and other pharmaceuticals is known to be pH-sensitive, necessitating careful formulation to maintain optimal pH levels.[1]
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Solvent Choice: If your experimental design allows, consider preparing stock solutions in a non-aqueous solvent like DMSO or ethanol, where the compound is likely to be more stable. Store these stock solutions at -20°C or -80°C and dilute into your aqueous experimental medium immediately before use.
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Fresh Preparation: The most reliable practice is to prepare solutions fresh for each experiment to minimize the impact of any potential degradation.
Q2: My analytical chromatogram (e.g., HPLC) shows a new, more polar peak appearing over time, while the peak for my parent compound decreases. What is this new peak?
A2: The appearance of a new, more polar peak alongside the diminishing parent peak strongly suggests the formation of a degradation product. Given the structure of this compound, there are two primary possibilities for a more polar degradation product:
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Hydrolysis Product: As discussed in Q1, hydrolysis of the carboxamide to a carboxylic acid (6-(hydroxymethyl)picolinic acid) would result in a more polar compound that typically elutes earlier in a reverse-phase HPLC system.
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Oxidation Product: The primary alcohol (hydroxymethyl group) is susceptible to oxidation, which could form either an aldehyde (6-formylpyridine-2-carboxamide) or, with further oxidation, a carboxylic acid (2-carboxamide-pyridine-6-carboxylic acid). Both of these products would be more polar than the parent compound.
Troubleshooting & Identification Workflow:
To systematically identify the unknown peak and address the stability issue, a forced degradation study is the recommended approach.[3][4][5] This involves intentionally exposing the compound to harsh conditions to accelerate the formation of potential degradation products.
dot
Caption: Workflow for troubleshooting stability issues.
Q3: Can this compound degrade due to light exposure during my experiments on the benchtop?
A3: Yes, photostability is a significant concern for pyridine-containing compounds.[6][7] The pyridine ring can absorb UV light, leading to photochemical reactions that can alter the molecule's structure.[6][8] Therefore, prolonged exposure to ambient or laboratory light could contribute to degradation.
Troubleshooting Steps:
-
Protect from Light: Always store stock solutions and experimental samples in amber vials or wrap containers with aluminum foil to protect them from light.
-
Minimize Exposure: During experimental procedures, minimize the time that solutions are exposed to direct light.
-
Photostability Testing: As part of a forced degradation study (see protocol below), you should evaluate the compound's photostability by exposing it to a controlled light source, as recommended by ICH guideline Q1B.[9] This involves comparing the degradation of a sample exposed to light with a dark control sample stored at the same temperature.
Experimental Protocols
Protocol: Forced Degradation Study for this compound
A forced degradation study is essential for identifying potential degradation pathways and establishing a stability-indicating analytical method.[4][5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Application of Stress Conditions:
-
For each condition below, use a 1 mL aliquot of the stock solution. Include a control sample (un-stressed stock solution) for comparison.
| Stress Condition | Protocol | Purpose |
| Acid Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24-48 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis. | To assess stability in acidic conditions and identify acid-catalyzed degradation products.[3] |
| Base Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at room temperature for 8-12 hours. Neutralize with an equivalent amount of 0.1 N HCl before analysis. | To assess stability in basic conditions and identify base-catalyzed degradation products.[3] |
| Oxidative Stress | Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store protected from light at room temperature for 24 hours. | To evaluate susceptibility to oxidation and identify oxidative degradation products.[5] |
| Thermal Stress | Store 1 mL of the stock solution in a sealed vial at 70°C for 48 hours. | To determine the impact of elevated temperature on stability. |
| Photolytic Stress | Expose 1 mL of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[9] A parallel sample should be wrapped in aluminum foil to serve as a dark control. | To assess photostability and identify photodegradation products. |
3. Analysis:
-
After the incubation period, dilute all samples (including the control) to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC-UV or LC-MS method. High-performance liquid chromatography (HPLC) is a robust and widely used technique for this purpose.[10][11]
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Compare the chromatograms of the stressed samples to the control. Look for new peaks and a decrease in the area of the parent peak.
-
LC-MS is particularly useful for obtaining the mass of the degradation products, which provides crucial clues to their structure.
Potential Degradation Pathways
Based on the functional groups present in this compound, the following degradation pathways are plausible:
dot
Caption: Potential degradation pathways for the compound.
By understanding these potential stability issues and employing systematic troubleshooting and forced degradation studies, you can ensure the accuracy and reliability of your experimental results with this compound.
References
- ResearchGate. The Reductive Cleavage Of Picolinic Amides | Request PDF.
- Jellinek, H. H. G., and Urwin, J. R. (1953). The Hydrolysis of Picolinamide and Isonicotinamide in Concentrated Hydrochloric Acid Solutions. The Journal of Physical Chemistry, 57(9), 900–902.
- ResearchGate. Neighboring group participation accelerates hydrolysis of modified picolinamide (PA) directing group.
- Wilzbach, K. E., and Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society, 92(7), 2178–2179.
- Antimycobacterial pyridine carboxamides: From design to in vivo activity. (2023).
- Spring, D. R. et al. The reductive cleavage of picolinic amides.
- Forced Degradation Study for Assay Method of Rifampicin, Isoniazid and Pyrazinamide in Combined Pharmaceutical Dosage. (2016).
- PubMed. UV photolysis for accelerating pyridine biodegradation.
- National Institutes of Health. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis.
- PubMed. Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling.
- OSTI.GOV. THE PHOTOCHEMISTRY OF PYRIDINE N-OXIDE.
- A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (2019).
- Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
- Singh, R., & Rehman, Z. U. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(5).
- Royal Society of Chemistry. The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines.
- 6. ANALYTICAL METHODS.
- ResearchGate. (PDF) Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis.
- PubMed. Studies on the decomposition of the oxime HI 6 in aqueous solution.
- Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (2020).
- National Institutes of Health. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.
- Q1B Photostability Testing of New Active Substances and Medicinal Products.
- 6. ANALYTICAL METHODS.
- PubMed. Metabolism of pyridine compounds by phthalate-degrading bacteria.
- PubMed. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.
- National Institutes of Health. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.
- ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- National Institutes of Health. Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers.
- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
- ResearchGate. Spectrophotometric and liquid chromatographic determination of Zn(II), Ni(II), Fe(II), Co(II), and Cu(II) as metal chelates from vegetable and pharmaceutical samples using 3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridine carboxaldehyde-4-phenyl-3-thiosemicarbazone as derivatizing reagent.
- ResearchGate. Effect of pH in Aqueous (Hydroxy Propyl Methyl Cellulose) Polymer Solution.
- National Institutes of Health. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology.
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Technical Support Center: A Guide to Preventing Hydrolysis of Picolinamide Derivatives in Buffers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling picolinamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability challenges with this important class of compounds. Picolinamide and its derivatives are prevalent in medicinal chemistry, often used as directing groups in synthesis or as core components of active pharmaceutical ingredients (APIs).[1][2][3] However, the amide bond, while generally stable, is susceptible to hydrolysis under various experimental conditions, leading to sample degradation, loss of activity, and inaccurate experimental results.
This document provides in-depth, field-proven insights into why hydrolysis occurs and offers robust troubleshooting guides and proactive strategies to ensure the integrity of your compounds.
The Core Challenge: Understanding Picolinamide Hydrolysis
The primary degradation pathway for picolinamide derivatives in aqueous buffer systems is the hydrolytic cleavage of the amide C-N bond. This reaction yields picolinic acid and the corresponding free amine. The rate of this reaction is not constant; it is profoundly influenced by pH, temperature, and the very components of the buffer you choose.
Amide hydrolysis can be catalyzed by acid, base, or even the "neutral" water molecule, though the uncatalyzed reaction is typically very slow.[4][5] The general rate law for amide hydrolysis can be expressed as:
k_obs = k_H[H+] + k_OH[OH−] + k_w[H₂O][4]
Where k_obs is the observed rate constant, and k_H, k_OH, and k_w are the rate constants for acid-catalyzed, base-catalyzed, and water-catalyzed pathways, respectively. For picolinamide derivatives, the pyridine nitrogen adds a layer of complexity, as its protonation state can influence the electronic properties of the amide bond. Furthermore, some buffer species can act as catalysts themselves, a frequently overlooked phenomenon.
Diagram 1: General mechanisms for acid- and base-catalyzed amide hydrolysis.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered by researchers.
Q1: My picolinamide derivative is degrading rapidly in my phosphate buffer (pH 7.4). I thought neutral pH was safe. What's happening?
A: This is a classic case of buffer-catalyzed hydrolysis. While pH 7.4 is near neutral, the buffer species itself can participate in the reaction. Dihydrogen phosphate (H₂PO₄⁻) can act as a general acid catalyst, while hydrogen phosphate (HPO₄²⁻) can act as a general base catalyst, accelerating amide bond cleavage.[4] This is why simply controlling pH is not enough; the choice of buffer is critical.
Q2: What is the optimal pH range to minimize hydrolysis?
A: For most simple amides, the pH of maximum stability is typically in the mildly acidic to neutral range (pH 4-7), where both acid and base catalysis are minimized.[4] However, the exact optimal pH is specific to the derivative's structure. You must determine this experimentally by conducting a pH-rate profile study (see Protocol 2).
Q3: How significantly does temperature affect the stability of my compound during storage and experiments?
A: Temperature has an exponential effect on the rate of hydrolysis. As a rule of thumb (the Arrhenius equation), a 10°C increase in temperature can increase the degradation rate 2- to 4-fold.[6][7] Therefore, storing stock solutions at low temperatures (-20°C or -80°C) is crucial. For experiments conducted at elevated temperatures (e.g., 37°C), be aware that degradation may be significant even over a few hours.
Q4: I'm developing a formulation and see degradation. Could the excipients be the cause?
A: Absolutely. Excipients are not always inert. They can introduce moisture or contain reactive impurities like aldehydes, peroxides, or organic acids that can catalyze hydrolysis or other degradation pathways.[8][9] It is essential to conduct compatibility studies between your picolinamide derivative and each excipient under stressed conditions (e.g., elevated temperature and humidity).[8]
Q5: How can I quickly check if my compound is degrading without running a full HPLC analysis?
A: While HPLC is the gold standard, a quick check can be done using Thin-Layer Chromatography (TLC). Spot your sample alongside a reference standard at several time points. The appearance of a new spot (corresponding to picolinic acid or the amine) or a decrease in the intensity of the main spot suggests degradation. This provides a qualitative, not quantitative, assessment.
In-Depth Troubleshooting Guides
When you encounter a stability problem, a systematic approach is key. Use these guides to diagnose and solve the issue.
Guide 1: Problem - Unexpectedly Rapid Degradation in a Buffered Solution
You've prepared your picolinamide derivative in a standard buffer (e.g., PBS, citrate) and observe significant degradation within hours or days at room temperature.
Diagram 2: Troubleshooting workflow for buffer-related degradation.
Potential Cause 1: Buffer-Catalyzed Hydrolysis
Many common biological buffers contain species that are nucleophilic or can act as general acid/base catalysts.
Solution: Screen for a Non-Catalytic Buffer System. The goal is to find a buffer that maintains pH without participating in the degradation reaction. "Good's" buffers are often excellent candidates.
Table 1: Recommended Buffer Systems for Picolinamide Derivatives
| Buffer Type | Common Examples | pKa (at 25°C) | Rationale for Use | Potential Issues |
| Avoid/Use with Caution | Phosphate, Citrate, Acetate | Various | Widely available, but known to catalyze hydrolysis. | General acid/base catalysis. |
| Recommended | MES | 6.15 | Good buffer for pH 5.5-6.7. Non-nucleophilic. | Low buffering capacity above pH 6.5. |
| PIPES | 6.76 | Excellent choice for physiological pH range (6.1-7.5). | ||
| MOPS | 7.20 | Useful for pH 6.5-7.9. | ||
| HEPES | 7.48 | Very common for cell culture; stable and non-catalytic. | Can produce radicals under UV light. | |
| Tris | 8.06 | Often used, but its primary amine can be reactive. | Temperature-dependent pKa; potential reactivity. |
Experimental Protocol 1: Buffer System Screening
-
Preparation: Prepare 50 mM solutions of at least three different buffers (e.g., Phosphate, HEPES, MOPS) adjusted to the same target pH (e.g., 7.4).
-
Sample Incubation: Dissolve your picolinamide derivative to a final concentration (e.g., 1 mg/mL) in each buffer solution. Create aliquots in sealed, inert vials (e.g., amber glass HPLC vials).
-
Time Points: Place the vials in a temperature-controlled environment (e.g., 25°C or 40°C for accelerated testing).
-
Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from each buffer system and immediately analyze it by HPLC to quantify the remaining parent compound.
-
Data Interpretation: Plot the percentage of the parent compound remaining versus time for each buffer. The buffer showing the slowest rate of degradation is the most suitable.
Guide 2: Problem - Formulation Shows Instability During Accelerated Stability Studies
Your compound is stable in initial buffer screening but degrades when formulated with excipients and subjected to accelerated stability conditions (e.g., 40°C / 75% RH).
Potential Cause 1: Temperature Effects
The energy barrier for hydrolysis is being overcome by the increased thermal energy, as predicted by the Arrhenius equation. This is an expected outcome of forced degradation studies, which are designed to identify likely degradation products.[10][11]
Solution: Characterize the Degradation Profile. Use the data from forced degradation studies not as a failure, but as a predictive tool.[12][13]
-
Identify Degradants: Use LC-MS to confirm the hydrolysis products are picolinic acid and the parent amine.
-
Kinetics: Determine the degradation kinetics at different temperatures to predict the shelf-life at the intended storage condition (e.g., 4°C or 25°C).
Potential Cause 2: Excipient Incompatibility
Moisture adsorbed by hygroscopic excipients or reactive impurities are catalyzing the hydrolysis.
Solution: Conduct Drug-Excipient Compatibility Studies.
-
Binary Mixtures: Prepare binary mixtures of your picolinamide derivative with each proposed excipient (e.g., in a 1:1 or 1:5 ratio).
-
Stressing: Place the mixtures in open vials (to allow humidity exposure) and closed vials under accelerated conditions (e.g., 40°C/75% RH, 60°C).
-
Analysis: After a set period (e.g., 1-2 weeks), analyze the samples by HPLC. Compare the degradation in the binary mixtures to that of the pure API under the same conditions.
-
Selection: Excipients that cause significant degradation should be avoided.
Table 2: Common Excipients and Potential Hydrolysis Risks
| Excipient Class | Example | Potential Risk for Hydrolysis | Mitigation Strategy |
| Fillers | Lactose, Starch | Can contain moisture and trace acidic/basic impurities. | Use anhydrous grades; screen different vendors.[9] |
| Disintegrants | Croscarmellose Sodium | Can be hygroscopic, increasing local water content. | Control humidity during manufacturing; use in low concentrations. |
| Solubilizers | PEG, Polysorbates | Can contain peroxide or aldehyde impurities that may not directly cause hydrolysis but other degradation. | Use high-purity grades; add antioxidants if oxidation is also a concern. |
| Buffering Agents | Citric Acid, Sodium Phosphate | Can directly catalyze hydrolysis if pH shifts into an unstable range. | Ensure final formulation pH is at the point of maximum stability. |
Proactive Stabilization Strategies
The best way to solve instability is to prevent it from the beginning.
Strategy 1: Determine the pH of Maximum Stability
The most powerful stabilization strategy is to place your compound in a pH environment where it is least reactive. This is achieved by performing a pH-rate profile study.
Diagram 3: Experimental workflow for a pH-rate profile study.
Experimental Protocol 2: pH-Rate Profile Study
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 7.4, 8, 9, 10). Use non-catalytic buffers where possible and maintain constant ionic strength.
-
Incubation: Add the picolinamide derivative to each buffer and incubate at a constant, elevated temperature (e.g., 50°C or 60°C) to ensure measurable degradation occurs in a reasonable timeframe.
-
Sampling & Analysis: At several time points, take samples and quantify the remaining parent compound using a validated stability-indicating HPLC method.
-
Kinetic Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line is the observed pseudo-first-order rate constant (k_obs).
-
Profile Generation: Plot log(k_obs) versus pH. The resulting "V" or "U" shaped curve will have a minimum point, which corresponds to the pH of maximum stability.
Strategy 2: Formulation Adjustments to Reduce Water Activity
If adjusting pH is not sufficient or feasible, modifying the formulation to reduce the availability of water can significantly slow hydrolysis.
Co-solvents: Replacing a portion of the water in a liquid formulation with a non-aqueous, water-miscible solvent (a co-solvent) reduces water activity and can decrease the degradation rate.[14]
Table 3: Common Co-solvents to Reduce Water Activity
| Co-solvent | Properties | Typical Concentration Range |
| Propylene Glycol | Viscous, good solubilizer. | 10-60% |
| Glycerol (Glycerin) | Non-toxic, highly viscous. | 5-50% |
| Ethanol | Good solvent, volatile. | 5-20% |
| Polyethylene Glycol (PEG 300/400) | Liquid polymer, good solubilizer. | 10-50% |
Caution: When using co-solvents, be sure to re-verify the solution pH, as the pKa of both your compound and the buffer can shift.
Analytical Methods for Quantifying Hydrolysis
A robust, validated analytical method is the cornerstone of any stability study.
High-Performance Liquid Chromatography (HPLC/UPLC): This is the definitive technique for stability testing. A stability-indicating HPLC method must be able to separate the intact parent drug from all its degradation products and any excipients.[15]
Experimental Protocol 3: Basic HPLC Method for Monitoring Hydrolysis
This is an illustrative starting point; the method must be optimized for your specific molecule.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute all components, then re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the picolinamide derivative has strong absorbance (e.g., 260-270 nm).
-
Quantification: The concentration of the parent compound is determined by comparing its peak area to a standard curve of a known concentration.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown degradation products.[16][17] By determining the mass-to-charge ratio of the degradant peaks from the HPLC, you can confirm that they correspond to the expected hydrolysis products (picolinic acid and the free amine).
References
- Spring, D. R. et al. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters.
- East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides.
- Fitzgerald, L. S., & O'Duill, M. (2021). Neighboring group participation accelerates hydrolysis of modified picolinamide (PA) directing group.
- Jellinek, H. H. G., & Urwin, J. R. (1953). The Hydrolysis of Picolinamide and Isonicotinamide in Concentrated Hydrochloric Acid Solutions. The Journal of Physical Chemistry.
- Quora. (2017). How to prevent hydrolysis in a drug.
- Request PDF. (n.d.). The Reductive Cleavage Of Picolinic Amides.
- Chemistry Steps. (n.d.).
- Pharmaceutical Forced Degradation Studies with Regulatory Consider
- Hall, M., Faber, K., & Tasnádi, G. (n.d.). Hydrolysis of Amides.
- YouTube. (2019). mechanism of amide hydrolysis.
- MedCrave online. (2016).
- PubMed. (n.d.). The amide rotational barriers in picolinamide and nicotinamide: NMR and ab initio studies.
- Springer. (n.d.).
- Royal Society of Chemistry. (2020).
- Request PDF. (n.d.). The Amide Rotational Barriers in Picolinamide and Nicotinamide: NMR and ab Initio Studies.
- BioProcess International. (n.d.).
- Journal of Applied Bioanalysis. (n.d.).
- NIH. (n.d.).
- Consensus. (n.d.).
- Consensus. (n.d.).
- PMC. (n.d.).
- PMC. (n.d.).
- PubMed. (1991).
- PMC. (2022).
- MDPI. (n.d.).
- ResearchGate. (n.d.).
- PubMed. (2021).
- ResearchGate. (n.d.). (PDF)
- PubMed. (n.d.).
- UPM Pharmaceuticals. (n.d.).
- Reddit. (2020). How to prevent the acid hydrolysis of an amide?
- MDPI. (n.d.).
- ResearchGate. (2023). (PDF)
- NIST. (n.d.).
- ACS Publications. (n.d.).
- Queen's University Belfast. (2021). A comparison of the increased temperature accelerated degradation of Poly(d,l-lactide-co-glycolide) and Poly.
- ResearchGate. (n.d.). (PDF) Degradation of poly-L-lactide.
- PubMed. (2011).
Sources
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. The amide rotational barriers in picolinamide and nicotinamide: NMR and ab initio studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uregina.ca [uregina.ca]
- 5. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajpsonline.com [ajpsonline.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. quora.com [quora.com]
- 15. longdom.org [longdom.org]
- 16. Assessment of the impact of hydrolysis on bound sulfonamide residue determination in honey using stable isotope dilution ultrahigh performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Investigating microwave hydrolysis for the traceable quantification of peptide standards using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 6-(Hydroxymethyl)pyridine-2-carboxamide
Welcome to the technical support guide for the crystallization of 6-(Hydroxymethyl)pyridine-2-carboxamide. This document, prepared by a Senior Application Scientist, provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining high-quality crystalline material.
Physicochemical Properties and Key Data
Understanding the fundamental properties of this compound is the first step toward developing a robust crystallization protocol. The presence of a hydroxymethyl group, a carboxamide, and a pyridine ring suggests the molecule has both hydrogen bond donor and acceptor sites, making it amenable to crystallization from a variety of protic and aprotic solvents.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | 6-(Hydroxymethyl)picolinamide, 2-Carbamoyl-6-(hydroxymethyl)pyridine | [1] |
| CAS Number | 41337-83-1 | [1] |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| Appearance | Typically a white to off-white solid | [2] |
Recommended Starting Crystallization Protocol
This protocol provides a general, robust starting point for the single-solvent recrystallization of this compound. Solvent selection is critical and may require preliminary screening. Solvents such as methanol, ethanol, isopropanol, or ethyl acetate are logical starting points due to the molecule's functional groups.
Experimental Workflow: Single-Solvent Crystallization
Caption: General workflow for single-solvent recrystallization.
Step-by-Step Methodology
-
Solvent Selection & Dissolution:
-
Place the crude this compound solid in an Erlenmeyer flask.
-
Add a magnetic stir bar and place the flask on a stirrer/hotplate.
-
Add a small volume of the selected solvent (e.g., methanol) and begin heating to just below the solvent's boiling point.
-
Continue adding the solvent dropwise until the solid has just completely dissolved. Adding excess solvent will significantly reduce your final yield.[3]
-
-
Decolorization/Hot Filtration (Optional):
-
If the solution is colored or contains insoluble impurities, add a small amount of activated carbon and boil for a few minutes.
-
Perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove the carbon or other solids. This step must be done quickly to prevent premature crystallization in the funnel.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]
-
Rapid crystal formation ("crashing out") can trap impurities within the crystal lattice.[3]
-
If no crystals form, proceed to the troubleshooting section below.
-
-
Crystal Isolation and Washing:
-
Once crystal formation appears complete, you can further increase the yield by placing the flask in an ice bath for 20-30 minutes.
-
Collect the crystals by suction filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.
-
-
Drying:
-
Dry the crystals thoroughly, preferably in a vacuum oven, until a constant weight is achieved. This removes residual solvent, which can affect purity and subsequent analysis.
-
Troubleshooting Guide
This section addresses common issues encountered during the crystallization of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common crystallization issues.
Q: My compound will not crystallize out of solution, even after cooling. What should I do?
A: This is a common issue that indicates the solution is not sufficiently supersaturated. The compound is too soluble in the amount of solvent used.
-
Immediate Actions: First, try scratching the inner surface of the flask with a glass stirring rod at the meniscus. This creates microscopic imperfections that can serve as nucleation sites. If you have a small amount of pure solid, add a single "seed crystal" to induce crystallization.[3]
-
Secondary Actions: If scratching or seeding fails, gently warm the solution to evaporate a portion of the solvent, thereby increasing the concentration. Allow the solution to cool slowly again. As a final measure, cooling the flask in an ice bath may be necessary, although this can sometimes lead to faster, less pure crystal formation.
-
Root Cause Analysis: The chosen solvent may be too good for the compound. A solvent in which the compound has high solubility when hot but very low solubility when cold is ideal. You may need to screen for a new solvent or use a mixed-solvent system.
Q: An oil has formed instead of crystals. How do I fix this?
A: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point, or when the solution is too highly supersaturated. The resulting oil is a liquid phase of your impure compound.
-
Solution: Re-heat the flask to re-dissolve the oil completely. Add a small, measured amount of additional solvent (perhaps 5-10% of the total volume) to slightly decrease the saturation level.[3] Allow the solution to cool much more slowly. Insulating the flask with glass wool or paper towels can help. The goal is to ensure the solution becomes supersaturated at a temperature where the compound is a solid, not a liquid.
Q: The crystals formed instantly as a fine powder as soon as I removed the flask from the heat. Is this a problem?
A: Yes, this is a sign of "crashing out." While you have isolated a solid, rapid crystallization is undesirable because it tends to trap impurities within the rapidly forming crystal lattice, defeating the purpose of recrystallization.[3]
-
Corrective Action: Place the flask back on the heat source and add just enough extra solvent to re-dissolve the solid completely. The key is to use slightly more than the absolute minimum amount of hot solvent required for dissolution.[3] Then, allow the solution to cool more slowly to promote the growth of larger, more perfect crystals.
Q: My final yield is very low. How can I improve it?
A: A poor yield (e.g., less than 50%) is typically due to one of two reasons.
-
Excess Solvent: You may have used too much solvent during the initial dissolution step. This means a significant amount of your compound remains dissolved in the mother liquor even after cooling.[3] To check this, take a drop of the mother liquor on a watch glass and let it evaporate. A large amount of solid residue indicates significant product loss. You can attempt to recover more product by evaporating some of the solvent from the mother liquor and cooling it again for a second crop of crystals.
-
Incomplete Crystallization: You may not have allowed enough time for crystallization or cooled the solution to a low enough temperature. Ensure the flask has cooled to room temperature and then in an ice bath for at least 30 minutes before filtration.
Frequently Asked Questions (FAQs)
Q: Does this compound exhibit polymorphism?
Q: What is the best way to grow single crystals suitable for X-ray diffraction?
A: Growing single crystals requires very slow crystallization from a dilute solution.
-
Method 1: Slow Evaporation: Prepare a dilute, saturated solution of the compound in a suitable solvent (e.g., ethyl acetate/hexane mixture). Loosely cover the vial and leave it undisturbed in a vibration-free area for several days to weeks. The slow evaporation of the solvent will gradually increase the concentration, leading to the formation of a few large crystals.
-
Method 2: Solvent Diffusion: In a small vial, dissolve the compound in a small amount of a dense, good solvent (like methanol). Carefully layer a less dense, poor solvent (an "anti-solvent" like hexane or diethyl ether) on top. Over time, the solvents will diffuse into one another, creating a zone of supersaturation at the interface where crystals can slowly grow.
Q: Can co-crystallization be used with this compound?
A: Yes. The pyridine carboxamide moiety is well-known for its ability to form robust hydrogen bonds, making it an excellent candidate for co-crystallization.[7][8] Co-crystallization with pharmaceutically acceptable co-formers (like dicarboxylic acids) can be used to modify the physicochemical properties of an active pharmaceutical ingredient, such as solubility and dissolution rate, without altering the molecule itself.[7][9] This is a powerful technique in pharmaceutical development and crystal engineering.
References
- Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]
- Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. (2018). National Institutes of Health (NIH). [Link]
- Co-crystallization of pyridine-2-carboxamide With a Series of Alkyl Dicarboxylic Acids With Different Carbon Chain: Crystal Structure, Spectroscopy and Hirshfeld Analysis. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
- Polymorphism in pyridine-2,6-dicarboxamides: the role of molecular conformation in hydrate formation. (2021).
- 1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide: crystal structure and Hirshfeld surface analysis. (2018). National Institutes of Health (NIH). [Link]
- Carbamazepine Co-crystallization with Pyridine Carboxamides: Rationalization by Complementary Phase Diagrams and Crystal Energy Landscapes. (2010).
- Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. (2021). National Institutes of Health (NIH). [Link]
- Conformational polymorphism VI: the crystal and molecular structures of form II, form III, and form V of 4-amino-N-2-pyridinylbenzenesulfonamide (sulfapyridine). (1988). PubMed. [Link]
- 6-Bromo-pyridine-2-carboxamide. (2009). PubMed. [Link]
- Crystalline polymorphs of the free base of 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde.
Sources
- 1. echemi.com [echemi.com]
- 2. PYRIDINE-2-CARBOXAMIDE | 1452-77-3 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Conformational polymorphism VI: the crystal and molecular structures of form II, form III, and form V of 4-amino-N-2-pyridinylbenzenesulfonamide (sulfapyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US11452720B2 - Crystalline polymorphs of the free base of 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde - Google Patents [patents.google.com]
- 7. Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor yield in the amidation of hydroxymethyl picolinic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome challenges and achieve high yields in the amidation of hydroxymethyl picolinic acid. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to ensure your success.
Troubleshooting Guide: Overcoming Poor Yield and Side Reactions
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable protocols.
Question 1: Why is my amidation yield of hydroxymethyl picolinic acid consistently low?
Low yields in the amidation of hydroxymethyl picolinic acid can stem from several factors, primarily related to incomplete activation of the carboxylic acid, steric hindrance, or suboptimal reaction conditions. The pyridine nitrogen can also influence the reactivity of the carboxylic acid.
Possible Causes & Solutions:
-
Inefficient Carboxylic Acid Activation: Standard coupling reagents might not be potent enough for this substrate.
-
Recommendation: Switch to a more powerful coupling reagent. Uronium/aminium-based reagents like HATU or HBTU are known to be more efficient for sterically hindered or electronically challenging substrates.[1]
-
-
Poor Solubility: Incomplete dissolution of reactants can significantly hinder the reaction rate.
-
Recommendation: Optimize your solvent system. A mixture of DMF and DCM can improve the solubility of all components.
-
-
Steric Hindrance: The hydroxymethyl group, while small, can still present some steric hindrance, slowing down the coupling reaction.
-
Recommendation 1: Pre-activation. Activate the hydroxymethyl picolinic acid with the coupling reagent for 5-10 minutes before adding the amine.
-
Recommendation 2: Increase Reaction Time. Extend the reaction time to 4 hours or even overnight to allow the reaction to proceed to completion.[1]
-
Recommendation 3: Double Coupling. After the initial reaction time, add a second portion of fresh coupling reagent and base to drive the reaction to completion.[1]
-
Question 2: I'm observing a significant side product with a higher molecular weight. What is it and how can I prevent it?
A common and often frustrating side reaction is the O-acylation of the hydroxymethyl group. This occurs when the activated carboxylic acid reacts with the hydroxyl group of another molecule of hydroxymethyl picolinic acid, leading to the formation of an ester dimer before the desired amidation can take place.
dot
Caption: O-acylation side reaction leading to dimer formation.
Strategies to Minimize O-Acylation:
-
Protect the Hydroxymethyl Group: The most robust solution is to temporarily protect the hydroxyl group. A silyl ether protecting group, such as a tert-butyldimethylsilyl (TBS) ether, is a good choice as it is stable to many amidation conditions and can be easily removed later.
-
Control Reaction Conditions:
-
Slow Addition: Add the coupling reagent slowly to the reaction mixture containing both the hydroxymethyl picolinic acid and the amine. This keeps the concentration of the highly reactive activated acid low, favoring the reaction with the amine which is present in excess.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can sometimes increase the selectivity for N-acylation over O-acylation.
-
Question 3: My desired amide is forming, but I'm also seeing a chlorinated byproduct. What's happening?
The formation of a chlorinated picolinamide derivative can occur when using certain activating agents, particularly thionyl chloride (SOCl₂), to form the acid chloride in situ. The pyridine ring can be susceptible to chlorination under these conditions.[2][3]
dot
Caption: Pathway showing potential for ring chlorination.
Solution:
-
Avoid Thionyl Chloride: Use alternative coupling reagents that do not introduce a source of chlorine. Carbodiimides (e.g., EDC, DIC) or phosphonium/uronium salts (e.g., HATU, HBTU, PyBOP) are excellent choices that circumvent this side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the best coupling agent for the amidation of hydroxymethyl picolinic acid?
While there is no single "best" agent for all scenarios, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended. It is known for its high efficiency, fast reaction times, and ability to minimize racemization, especially for challenging couplings. PyBOP is another excellent alternative.
| Coupling Agent | Class | Key Advantages | Considerations |
| HATU | Uronium Salt | High reactivity, low racemization, effective for hindered substrates. | Higher cost. |
| HBTU | Uronium Salt | Very efficient, good alternative to HATU. | Can cause guanidinylation of the amine as a side reaction. |
| PyBOP | Phosphonium Salt | Excellent for difficult couplings, does not cause guanidinylation. | Solutions in DMF have moderate stability. |
| EDC/HOBt | Carbodiimide | Cost-effective, water-soluble byproducts (for EDC). | Can be less effective for hindered substrates, potential for racemization without HOBt. |
Q2: Is it absolutely necessary to protect the hydroxymethyl group?
Not always, but it is highly recommended to avoid the risk of O-acylation and ensure consistent, high yields. A facile protocol for amidation of non-protected hydroxy-containing acids has been reported using DCC, but this may not be universally applicable and yields can be modest.[4] For drug development and other applications where purity and reproducibility are critical, the extra steps of protection and deprotection are a worthwhile investment. The choice of whether to protect depends on the specific amine being used and the desired purity of the final product.
Q3: What are suitable protecting groups for the hydroxymethyl group and how are they removed?
The ideal protecting group should be easy to install, stable to the amidation conditions, and easy to remove without affecting the rest of the molecule.[5]
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |
| tert-Butyldimethylsilyl ether | TBDMS or TBS | TBDMS-Cl, Imidazole, DMF | TBAF in THF; or mild acid (e.g., acetic acid in THF/water) |
| Tetrahydropyranyl ether | THP | Dihydropyran, cat. acid (e.g., PTSA), DCM | Mild aqueous acid (e.g., HCl, PTSA) |
Q4: What is a reliable, step-by-step protocol for the protected amidation of hydroxymethyl picolinic acid?
Here is a general, robust protocol utilizing a TBS protecting group and HATU as the coupling agent.
Experimental Protocol: Protected Amidation of Hydroxymethyl Picolinic Acid
Part 1: Protection of the Hydroxymethyl Group
-
Dissolution: Dissolve hydroxymethyl picolinic acid (1.0 eq.) in anhydrous DMF.
-
Addition of Base: Add imidazole (2.5 eq.).
-
Addition of Silylating Agent: Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.) portion-wise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the TBS-protected hydroxymethyl picolinic acid.
Part 2: Amidation
-
Dissolution: Dissolve the TBS-protected hydroxymethyl picolinic acid (1.0 eq.) in anhydrous DMF.
-
Addition of Coupling Agent and Base: Add HATU (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq.).
-
Pre-activation: Stir the mixture at room temperature for 5-10 minutes.
-
Addition of Amine: Add the desired amine (1.2 eq.).
-
Reaction: Stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over Na₂SO₄ and concentrate under reduced pressure. Purify the crude product by column chromatography.
Part 3: Deprotection
-
Dissolution: Dissolve the TBS-protected amide in THF.
-
Addition of Fluoride Source: Add tetrabutylammonium fluoride (TBAF, 1.1 eq., 1M solution in THF) at 0 °C.
-
Reaction: Stir at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the final hydroxymethyl picolinamide.
References
- Aapptec Peptides. Coupling Reagents.
- Google Patents. EP0623589A1 - Coupling reagent and method for coupling amines with carboxylic acids.
- Velp, A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 30(24), 127649.
- Spring, D. et al. (2016). The Reductive Cleavage Of Picolinic Amides. Tetrahedron Letters, 57(30), 3236-3239.
- ResearchGate. Amidation reactions of picolinic acid.
- Spring, D. Group. The reductive cleavage of picolinic amides.
- Hurst, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950.
- Hurst, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950.
- van der Meer, J. Y., et al. (2022). Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. Molecules, 27(7), 2154.
- Hansen, F. G., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 556–589.
- Kawano, S., Saito, K., & Yamada, T. (2011). Amidation reaction of carboxylic acid with formamide derivative using SO₃•pyridine. Tetrahedron Letters, 52(5), 584-586.
- Yamashita, K., et al. (2021). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 26(11), 3169.
- Charville, H., et al. (2012). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
- Wang, L., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12(24), 15481-15485.
- Organic Chemistry Portal. Protective Groups.
- da Silva, G. N., et al. (2013). Influence of (hydroxymethyl)pyridine and pyridine-carboxylic acids, in trans-position to the isopropylamine and amine ligands, on the cytotoxicity of platinum complexes. Journal of Inorganic Biochemistry, 127, 198-204.
- UCL Discovery. Organic & Biomolecular Chemistry.
- ResearchGate. Can anyone help with the synthesis of a secondary amide from carboxylic acid?.
Sources
- 1. peptide.com [peptide.com]
- 2. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides [mdpi.com]
- 5. Protective Groups [organic-chemistry.org]
Technical Support Center: Synthesis of 6-(Hydroxymethyl)pyridine-2-carboxamide
Welcome to the comprehensive technical support guide for the synthesis of 6-(Hydroxymethyl)pyridine-2-carboxamide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on anticipating and resolving experimental challenges, ensuring a high-purity yield of your target compound.
Synthesis Overview: The Primary Route
The most common and reliable method for synthesizing this compound involves a two-step process. The first step is the selective reduction of a commercially available starting material, dimethyl 2,6-pyridinedicarboxylate, to yield the key intermediate, methyl 6-(hydroxymethyl)picolinate. This intermediate is then subjected to amidation to produce the final product.
Caption: General synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis, providing concise and actionable answers.
Q1: What are the most critical parameters in the selective reduction of dimethyl 2,6-pyridinedicarboxylate?
A1: The success of this step hinges on the controlled addition of the reducing agent, typically sodium borohydride (NaBH₄), at a low temperature (0 °C). This minimizes the risk of over-reduction to the diol, 2,6-bis(hydroxymethyl)pyridine. The choice of solvent system, often a mixture of methanol and dichloromethane, is also crucial for solubility and reaction rate control.[1]
Q2: I am observing the formation of 2,6-bis(hydroxymethyl)pyridine in my reduction step. How can I avoid this?
A2: The formation of the diol is a common side product resulting from over-reduction. To mitigate this, ensure slow, portion-wise addition of NaBH₄ at 0 °C. Using a slight excess of the starting diester or limiting the equivalents of NaBH₄ can also favor the mono-reduction product. Careful monitoring of the reaction by Thin Layer Chromatography (TLC) is essential to stop the reaction upon consumption of the starting material.
Q3: What are the recommended conditions for the amidation of methyl 6-(hydroxymethyl)picolinate?
A3: The amidation is typically achieved by treating the methyl ester with a saturated solution of ammonia in methanol in a sealed pressure vessel. The reaction may require elevated temperatures to proceed at a reasonable rate. The use of an alkali metal alkoxide catalyst can also expedite the reaction.[2]
Q4: Can I use aqueous ammonia for the amidation step?
A4: While aqueous ammonia can be used, it may lead to hydrolysis of the starting ester back to the carboxylic acid, 6-(hydroxymethyl)picolinic acid, especially at elevated temperatures. Anhydrous conditions, such as using a solution of ammonia in an alcohol like methanol, are generally preferred to minimize this side reaction.
Q5: What is the most likely intramolecular side reaction I might encounter?
A5: The most probable intramolecular side reaction is the formation of a cyclic ether (a furanopyridine derivative) through an intramolecular Williamson ether synthesis-type reaction. This can be promoted by strong bases or high temperatures, where the hydroxyl group attacks the carbon of the carboxamide. While less common for amides compared to esters, it is a potential pathway to be aware of.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Methyl 6-(hydroxymethyl)picolinate | 1. Over-reduction to 2,6-bis(hydroxymethyl)pyridine. 2. Incomplete reaction. 3. Product loss during workup and purification. | 1. Add NaBH₄ slowly and in portions at 0 °C. Use 1.0-1.2 equivalents of NaBH₄. 2. Monitor the reaction by TLC and allow it to stir overnight at room temperature after the initial addition. 3. Optimize the extraction and chromatography steps. Ensure complete extraction with a suitable solvent like dichloromethane or ethyl acetate. |
| Presence of Unreacted Methyl 6-(hydroxymethyl)picolinate after Amidation | 1. Insufficient ammonia concentration. 2. Reaction time is too short or temperature is too low. 3. Inefficient mixing in the pressure vessel. | 1. Use a freshly prepared saturated solution of ammonia in methanol. 2. Increase the reaction time or temperature cautiously, monitoring for side product formation. 3. Ensure adequate stirring throughout the reaction. |
| Formation of an Insoluble White Precipitate During Amidation Workup | This is likely the desired product, this compound, which may have limited solubility in some organic solvents. | Filter the precipitate and wash with a small amount of cold solvent. Confirm its identity using analytical techniques such as NMR and Mass Spectrometry. |
| Identification of an Unknown Impurity with a Similar Polarity to the Product | This could be a dimeric species or a product of an intramolecular cyclization. | Characterize the impurity using LC-MS and NMR. If it is a dimer, consider using more dilute reaction conditions. If it is a cyclized product, avoid high temperatures and strong bases during the reaction and workup. |
In-Depth Analysis of Key Side Reactions
Side Reaction 1: Dimer Formation
Dimerization can occur, particularly at high concentrations, where the hydroxymethyl group of one molecule reacts with the activated amide of another.
Caption: Dimerization of this compound.
Troubleshooting Dimer Formation:
-
Dilution: Perform the amidation reaction at a lower concentration.
-
Temperature Control: Avoid excessive heating during the reaction and workup.
Side Reaction 2: Intramolecular Cyclization (Ether Formation)
Under basic conditions or at elevated temperatures, the hydroxyl group can undergo an intramolecular nucleophilic attack on the amide carbonyl carbon, potentially leading to a cyclic product after rearrangement, though direct attack on the amide is less favorable than on an ester. A more likely cyclization is via an SN2 reaction if the hydroxyl is converted to a better leaving group, or under strongly basic conditions to form a cyclic ether.
Caption: Potential intramolecular cyclization pathway.
Troubleshooting Intramolecular Cyclization:
-
Neutral or Mildly Basic Conditions: Avoid the use of strong, non-nucleophilic bases if possible.
-
Temperature Management: Keep the reaction and purification temperatures as low as practically possible.
Experimental Protocols
Protocol 1: Synthesis of Methyl 6-(hydroxymethyl)picolinate
-
Dissolve dimethyl 2,6-pyridinedicarboxylate (1.0 eq) in a mixture of methanol and dichloromethane (e.g., 1:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.0-1.2 eq) portion-wise over 30-60 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and petroleum ether as eluent).
-
Once the starting material is consumed, quench the reaction by the slow addition of aqueous ammonium chloride solution.[1]
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., eluting with a gradient of ethyl acetate in petroleum ether) to yield methyl 6-(hydroxymethyl)picolinate as a white solid.[1]
Protocol 2: Synthesis of this compound
-
Place methyl 6-(hydroxymethyl)picolinate (1.0 eq) in a pressure vessel.
-
Add a saturated solution of ammonia in methanol.
-
Seal the vessel and heat the reaction mixture (e.g., to 60-80 °C) with stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting ester is consumed.
-
Cool the reaction vessel to room temperature and carefully vent the ammonia pressure in a fume hood.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) or by silica gel chromatography if necessary.
References
- Google Patents.Process for preparing amidines. US6204385B1.
- ResearchGate.Photochemical and electrochemical studies on lanthanide complexes of 6-(hydroxymethyl)pyridine- 2-carboxaldehyde[2- methyl-pyrim.[Link]
- Google Patents.
- MDPI.
- Master Organic Chemistry.Intramolecular Williamson Ether Synthesis.[Link]
- YouTube.Intramolecular Williamson Ether Epoxide Mechanism 010.[Link]
- National Institutes of Health.Methyltrimethoxysilane (MTM)
- Royal Society of Chemistry.Efficient synthesis of 2,6-bis(hydroxymethyl)
- Royal Society of Chemistry.Dimer formation in nicotinamide and picolinamide in the gas and condensed phases probed by infrared spectroscopy.[Link]
- Google Patents.Process for synthesis of picolinamides. WO2021076681A1.
- Los Alamos National Laboratory.Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.[Link]
- National Institutes of Health.Methyl 6-(hydroxymethyl)
- YouTube.Intramolecular Williamson Ether Synthesis.[Link]
- National Institutes of Health.
- Google Patents.
- National Institutes of Health.Chromium - Health Professional Fact Sheet.[Link]
- Wikipedia.Chromium(III)
- PubMed.The potential value and toxicity of chromium picolinate as a nutritional supplement, weight loss agent and muscle development agent.[Link]ncbi.nlm.nih.gov/12656641/)
Sources
Technical Support Center: Optimizing Purification of 6-(Hydroxymethyl)picolinamide by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 6-(hydroxymethyl)picolinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and similar polar, heterocyclic compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of 6-(hydroxymethyl)picolinamide.
Q1: What are the key physicochemical properties of 6-(hydroxymethyl)picolinamide that influence its chromatographic behavior?
A1: 6-(Hydroxymethyl)picolinamide is a polar molecule due to the presence of hydroxymethyl, amide, and pyridine functional groups. Its molecular weight is approximately 152.15 g/mol .[1][2] The pyridine ring, with a pKa typically between 5 and 6, can interact with the stationary phase, especially at different pH values.[3][4] Understanding these properties is crucial for selecting the appropriate stationary and mobile phases.
Q2: Which stationary phase is most suitable for the purification of 6-(hydroxymethyl)picolinamide?
A2: For preparative purification, silica gel is a common and cost-effective choice. However, due to the basic nature of the pyridine nitrogen, interactions with acidic silanol groups on the silica surface can lead to peak tailing.[3] To mitigate this, deactivated silica gel or alternative stationary phases like alumina can be considered.[5] For analytical purposes (e.g., HPLC), reversed-phase columns (like C18) are frequently used, often with mobile phase additives to improve peak shape.[3]
Q3: How do I select an appropriate mobile phase for purifying 6-(hydroxymethyl)picolinamide on a silica gel column?
A3: The choice of mobile phase (eluent) is critical for achieving good separation. A solvent system with a polarity that provides a retention factor (Rf) of 0.2-0.4 for the target compound on a TLC plate is a good starting point. Common solvent systems for polar compounds like 6-(hydroxymethyl)picolinamide on silica gel include mixtures of a non-polar solvent (e.g., hexane, ethyl acetate) and a more polar solvent (e.g., methanol, ethanol). A gradient elution, where the proportion of the polar solvent is gradually increased, can be effective for separating the target compound from impurities.
Q4: My compound seems to be unstable on the silica gel column. What can I do?
A4: Compound degradation on silica gel can occur, especially with sensitive molecules.[5] To assess stability, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If new spots appear, your compound may be degrading on the silica. In such cases, consider using a less acidic stationary phase like deactivated silica or alumina.[5]
II. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the column chromatography of 6-(hydroxymethyl)picolinamide.
Common Problems and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation / Co-elution of Impurities | - Inappropriate mobile phase polarity: The eluent is either too strong (impurities elute with the product) or too weak (product does not move).- Column overloading: Too much sample has been loaded onto the column.[3] | - Optimize the mobile phase: Use TLC to screen different solvent systems to achieve better separation between your product and impurities.- Use a solvent gradient: Start with a less polar mobile phase and gradually increase the polarity.- Reduce the sample load: Use a larger column or decrease the amount of crude material. |
| Low Yield / Product Loss | - Compound is too polar and strongly adsorbed to the stationary phase. - Compound degradation on the column. [5]- Incomplete elution: The mobile phase is not strong enough to elute the compound completely. | - Increase the polarity of the mobile phase: Add a small percentage of a more polar solvent (e.g., methanol) to the eluent.- Check for compound stability on silica gel using 2D TLC. [5]- Consider an alternative stationary phase: Alumina or deactivated silica may be more suitable.[5] |
| Peak Tailing | - Interaction of the basic pyridine nitrogen with acidic silanol groups on the silica surface. [3]- Column overload. [3] | - Add a basic modifier to the mobile phase: A small amount of triethylamine (e.g., 0.1-1%) can be added to the eluent to compete with the pyridine nitrogen for binding to the silanol groups.[3][6]- Use a deactivated stationary phase. [3]- Reduce the sample concentration. |
| Compound Elutes Too Quickly (in the Solvent Front) | - Mobile phase is too polar. - Sample was not properly loaded onto the column. | - Decrease the polarity of the mobile phase. - Ensure the sample is loaded in a minimal amount of solvent and as a narrow band. [7] |
| No Compound Eluting from the Column | - Compound is irreversibly adsorbed to the stationary phase. - Compound has degraded on the column. [5]- The mobile phase is not polar enough. | - Flush the column with a very polar solvent (e.g., 100% methanol) to see if the compound elutes. - Perform a stability test on silica gel. [5]- Gradually increase the polarity of the eluent. |
Experimental Protocol: General Column Chromatography Purification
This protocol provides a general workflow for the purification of 6-(hydroxymethyl)picolinamide using silica gel column chromatography.
1. Preparation and Packing the Column:
-
Select a glass column of appropriate size. A general rule of thumb is a silica gel to crude sample weight ratio of 30:1 to 100:1.
-
Secure the column vertically to a stand.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.[8]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.[9]
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
2. Sample Loading:
-
Wet Loading: Dissolve the crude 6-(hydroxymethyl)picolinamide in a minimal amount of the initial mobile phase.[7] Carefully add this solution to the top of the column with a pipette.[7]
-
Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[7] Carefully add this powder to the top of the column.[7]
-
Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.[7]
3. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin eluting the column, collecting fractions in test tubes or other suitable containers.
-
If using a gradient elution, gradually increase the polarity of the mobile phase. A common gradient for a compound like this might be from 100% ethyl acetate to a mixture of ethyl acetate and methanol.
-
Monitor the elution of the compound using Thin Layer Chromatography (TLC).
4. Analysis and Product Isolation:
-
Spot each collected fraction on a TLC plate and develop it in an appropriate solvent system.
-
Visualize the spots under a UV lamp or by using a staining agent.
-
Combine the fractions that contain the pure desired product.
-
Evaporate the solvent from the combined fractions to obtain the purified 6-(hydroxymethyl)picolinamide.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of 6-(hydroxymethyl)picolinamide.
Caption: A workflow for troubleshooting common chromatography issues.
III. References
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Ge, X., Zhang, T., & Ito, Y. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science, 30(12), 1919-1924. [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Reddit. (2022, February 22). troubleshooting column chromatography. Retrieved from [Link]
-
In-PharmaTechnologist.com. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 6-(hydroxymethyl)picolinate. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-(Hydroxymethyl)picolinic acid. PubChem. Retrieved from [Link]
-
ResearchGate. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Retrieved from [Link]
-
Google Patents. (2021). WO2021076681A1 - Process for synthesis of picolinamides. Retrieved from
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Molecules. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
PubMed. (2015). Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
Sources
- 1. 6-(Hydroxymethyl)picolinamide | CymitQuimica [cymitquimica.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography [pubmed.ncbi.nlm.nih.gov]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing 6-(Hydroxymethyl)pyridine-2-carboxamide for Long-Term Storage
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the long-term storage and stability of 6-(Hydroxymethyl)pyridine-2-carboxamide. Understanding the inherent chemical liabilities of this molecule is the first step toward implementing effective storage strategies and ensuring the integrity of your experimental results.
Introduction: Understanding the Stability Challenges
This compound is a bifunctional molecule featuring a pyridine ring substituted with a primary alcohol and a primary carboxamide. This combination of functional groups, while synthetically useful, presents specific stability challenges that must be addressed for successful long-term storage. The primary degradation pathways of concern are hydrolysis of the carboxamide group and oxidation of the hydroxymethyl group. The pyridine ring itself can also be susceptible to photodegradation.
This guide will walk you through the potential degradation mechanisms, provide recommendations for optimal storage conditions, and offer troubleshooting solutions for common stability-related issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I've noticed a change in the physical appearance of my solid this compound (e.g., discoloration, clumping). What could be the cause?
A1: Changes in the physical appearance of the solid material are often the first indicators of degradation.
-
Discoloration (e.g., yellowing or browning): This is frequently a sign of oxidation. The hydroxymethyl group is susceptible to oxidation, which can lead to the formation of the corresponding aldehyde or carboxylic acid.[1][2] These degradation products can be colored or lead to the formation of colored polymeric impurities. Exposure to air (oxygen) and light can accelerate this process.
-
Clumping or Caking: This typically indicates moisture absorption. The carboxamide and hydroxymethyl groups can form hydrogen bonds with water molecules, making the compound hygroscopic. Absorbed water can initiate hydrolytic degradation of the carboxamide group, especially if acidic or basic impurities are present.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator to minimize moisture exposure.
-
Protect from Light: Store the container in a dark place or use an amber vial to prevent photodegradation.
-
Purity Analysis: If you suspect degradation, re-analyze the material's purity using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][4]
Q2: My compound shows a new peak in the HPLC chromatogram after being stored as a solution. What is this new impurity?
A2: The appearance of a new peak in the HPLC chromatogram of a stored solution is a classic sign of degradation. The identity of the new peak depends on the solvent and storage conditions.
-
Hydrolysis Products: If the solution was prepared in an aqueous buffer, especially at non-neutral pH, the most likely degradation pathway is hydrolysis of the carboxamide to form 6-(hydroxymethyl)picolinic acid.[5][6] This is accelerated in both strongly acidic and basic conditions.[5]
-
Oxidation Products: If the solution was not de-gassed or was exposed to air, oxidation of the hydroxymethyl group to 6-formylpyridine-2-carboxamide or 2-carboxamide-6-picolinic acid is possible.[1]
-
Solvent Adducts: In some cases, the compound may react with the solvent, particularly if reactive solvents like methanol are used under certain conditions, though this is less common.
Troubleshooting Workflow:
Caption: Workflow for identifying degradation products in solution.
Q3: What are the optimal conditions for the long-term storage of solid this compound?
A3: Based on the chemical nature of the molecule, the following conditions are recommended to maximize shelf life:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Reduces the rate of all chemical degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the hydroxymethyl group. |
| Moisture | Desiccated Environment | Prevents hydrolysis of the carboxamide. The compound is likely hygroscopic.[7][8] |
| Light | Protected from Light (Amber Vial) | Pyridine derivatives can be sensitive to light, which can catalyze degradation.[9][10] |
| Container | Tightly Sealed, Chemically Inert | Prevents exposure to atmospheric oxygen and moisture. |
Summary of Recommended Storage Conditions: For optimal long-term stability, solid this compound should be stored in a tightly sealed amber vial, under an inert atmosphere, in a desiccator at -20°C.
Q4: How should I prepare and store solutions of this compound for experimental use?
A4: Solutions are generally less stable than the solid material.[11] Therefore, it is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary:
-
Solvent Choice: Use a high-purity, anhydrous, aprotic solvent if your experimental protocol allows. If aqueous buffers are required, use a neutral pH (6.5-7.5) and de-gas the solvent prior to use to remove dissolved oxygen.
-
Preparation: Prepare the solution under an inert atmosphere if possible.
-
Storage: Store solutions in tightly sealed vials with minimal headspace to reduce exposure to air. Store at low temperatures (-20°C or -80°C) and protect from light. It is advisable to store solutions in small aliquots to avoid repeated freeze-thaw cycles.[11]
Key Degradation Pathways
Understanding the likely chemical transformations is crucial for troubleshooting and prevention.
Caption: Primary degradation pathways for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Stability
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[12] This protocol provides a general framework.
Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile.
Materials:
-
This compound
-
HPLC system with a suitable column (e.g., C18)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV-Vis spectrophotometer or photodiability chamber
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with acid before analysis.
-
Oxidative Degradation: To a third aliquot, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber (e.g., according to ICH Q1B guidelines).
-
Thermal Degradation: Heat a solid sample at a high temperature (e.g., 80°C) for 48 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC. Use a photodiode array (PDA) detector to help identify peak purity and potential new chromophores.
References
- Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods.
- Mechanism of electrocatalytic oxidation of 4-(hydroxymethyl) pyridine.
- Ch20 : Amide hydrolysis. University of Calgary. [Link]
- Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
- Mild Hydrolysis or Alcoholysis of Amides. Ti(IV) Catalyzed Conversion of Primary Carboxamides to Carboxylic Acids or Esters.
- 3-(Hydroxymethyl)pyridine Safety Data Sheet. Jubilant Ingrevia Limited. [Link]
- A review of microbial degradation of pyridine in wastewater: Degrading microorganisms, metabolic pathways, and enhancement strategies.
- Mechanisms of Acid Hydrolysis of Carboxylic Acid Esters and Amides.
- Oxidation of 3-hydroxy-6-methyl-2-pyridinemethanol by chromium(VI) in acidic aqueous media; Kinetic and EPR studies.
- Proposed degradation pathways of pyridine derivatives in bacteria....
- mechanism of amide hydrolysis. YouTube. [Link]
- OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. [Link]
- Microbial Degradation of Pyridine and Its Derivatives.
- Microbial Degradation of Pyridine and Pyridine Derivatives | Request PDF.
- 2-(Hydroxymethyl)
- Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides.
- Microbial Degradation of Pyridine and Pyridine Deriv
- Forced Degrad
- degradation of pyridine derivatives by soil microorganisms (micrococcus, nocardia). [Link]
- A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. [Link]
- Oxidation of methyl-pyridines.
- Pyridine 1613 | NIOSH. CDC. [Link]
- ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. [Link]
- Analytical Techniques In Stability Testing.
- An Extractive Spectrophotometric Method for the Determination of Pyridine in Air and Environmental Samples.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pp.bme.hu [pp.bme.hu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. fishersci.com [fishersci.com]
- 9. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Investigating the Degradation Pathways of 6-(Hydroxymethyl)pyridine-2-carboxamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for "6-(Hydroxymethyl)pyridine-2-carboxamide." This guide is designed for researchers, scientists, and drug development professionals actively engaged in stability testing and degradation pathway analysis. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and interpret your experimental results effectively. This document is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides, grounded in established scientific principles and regulatory expectations.
Section 1: FAQs - Fundamentals of Forced Degradation Studies
This section addresses foundational questions regarding the principles and execution of forced degradation studies, which are essential for understanding the stability of any active pharmaceutical ingredient (API), including this compound.
Q1: What is the primary purpose of a forced degradation study?
A forced degradation or stress testing study is a critical component of the drug development process.[1] Its primary purposes are multifaceted:
-
Pathway Elucidation: To identify the likely degradation products of a drug substance under harsh conditions, which helps in elucidating the potential degradation pathways.[2][3]
-
Method Development: To generate degradation products for the development and validation of stability-indicating analytical methods. A stability-indicating method is one that can accurately measure the active ingredient's concentration without interference from its degradants.[3][4]
-
Stability Assessment: To understand the intrinsic chemical stability of the molecule. This knowledge informs the selection of proper formulations, packaging, and storage conditions to ensure the drug's safety and efficacy over its shelf life.[1][2]
-
Regulatory Compliance: Forced degradation studies are mandated by regulatory agencies like the FDA and are described in International Conference on Harmonisation (ICH) guidelines (e.g., Q1A).[2]
Q2: What are the typical stress conditions recommended by ICH guidelines?
Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing.[2] The goal is to induce degradation and identify the resulting products. The typical stress conditions include:
-
Acid and Base Hydrolysis: Testing across a wide range of pH values by exposing the API to acids (e.g., HCl) and bases (e.g., NaOH).[5][6]
-
Oxidation: Using oxidizing agents like hydrogen peroxide (H₂O₂) to simulate oxidative stress.[6]
-
Thermal Stress: Exposing the solid or solution form of the API to high temperatures (e.g., 40 to 80 °C).[5]
-
Photolytic Stress: Exposing the API to controlled UV and visible light to assess photosensitivity.[5][6]
-
Humidity: For solid-state studies, exposure to high humidity levels is also critical.[6]
Q3: What is the target degradation level, and why is it important?
The generally accepted target for total degradation is in the range of 10-30%.[7] The rationale behind this target is crucial:
-
Avoiding Secondary Degradation: If degradation is too extensive (>30%), the primary degradation products might themselves degrade, leading to a complex mixture of secondary and tertiary products. This complicates the analysis and makes it difficult to establish the primary degradation pathway.[7]
-
Ensuring Sufficient Degradation: If degradation is too low (<10%), it may not be sufficient to produce all relevant degradation products at a detectable level, which could compromise the validation of the stability-indicating method.[7]
Achieving this target often requires optimizing the stress conditions (e.g., concentration of acid/base, temperature, duration of exposure).
Q4: What are the primary analytical techniques used in these studies?
The cornerstone of degradation analysis is High-Performance Liquid Chromatography (HPLC), typically with a UV or Photodiode Array (PDA) detector.[3]
-
HPLC-UV/PDA: This technique is used to separate the parent drug from its degradation products and quantify them.[1][5] A PDA detector is particularly useful as it can provide spectral information, helping to assess peak purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for identifying and structurally elucidating the unknown degradation products. It provides the molecular weight of the degradants, which is a critical piece of information for proposing their structures.[3][8]
Section 2: Troubleshooting Guide - Degradation of this compound
This section focuses on the specific chemistry of this compound and addresses common questions that may arise during your experiments.
Q5: What are the most likely degradation pathways for this compound based on its structure?
The structure of this compound contains two key functional groups susceptible to degradation: a carboxamide group and a primary hydroxymethyl (alcohol) group attached to a pyridine ring.
-
Hydrolytic Pathway (Acid/Base Stress): The carboxamide group is susceptible to hydrolysis under both acidic and basic conditions. This reaction will cleave the amide bond to form the corresponding carboxylic acid, 6-(Hydroxymethyl)pyridine-2-carboxylic acid , and ammonia.
-
Oxidative Pathway (Peroxide Stress): The primary alcohol (hydroxymethyl group) is a prime target for oxidation. This can occur in a stepwise fashion:
-
First, oxidation to the corresponding aldehyde: 6-Formylpyridine-2-carboxamide .
-
Further oxidation of the aldehyde to the carboxylic acid: Pyridine-2-carboxamide-6-carboxylic acid . It is also possible for the amide to hydrolyze concurrently, leading to Pyridine-2,6-dicarboxylic acid . The selective oxidation of methylpyridines to pyridinecarboxylic acids is a known transformation.[9]
-
The pyridine ring itself is relatively stable but can undergo hydroxylation or ring-opening under very harsh oxidative or specific microbial conditions.[10][11] For typical forced degradation studies, degradation is most likely to initiate at the side chains.
Caption: Predicted primary degradation pathways for this compound.
Q6: I'm observing a new peak in my HPLC after acid/base hydrolysis. What could it be?
Likely Cause: You are most likely observing the product of amide hydrolysis. The primary degradation product under these conditions is expected to be 6-(Hydroxymethyl)pyridine-2-carboxylic acid .
Troubleshooting & Verification Steps:
-
Check Retention Time: A carboxylic acid is generally more polar than its corresponding amide. On a typical reversed-phase C18 column, you would expect the hydrolysis product to have a shorter retention time than the parent compound.
-
LC-MS Analysis: The most definitive way to confirm this is to analyze the stressed sample by LC-MS. Compare the molecular weights of the parent compound and the new peak.
-
Co-injection (if standard is available): If you have a reference standard for 6-(Hydroxymethyl)pyridine-2-carboxylic acid, perform a co-injection with your degraded sample. If the peak corresponds to your degradant, you will see a single, larger peak at that retention time.
Data Summary Table:
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Parent Compound | This compound | C₇H₈N₂O₂ | 152.15 |
| Hydrolysis Product | 6-(Hydroxymethyl)pyridine-2-carboxylic acid | C₇H₇NO₃ | 153.14 |
Q7: My oxidative stress study (using H₂O₂) is showing multiple new peaks. What are the potential products?
Likely Cause: The presence of multiple peaks indicates a more complex degradation pathway, which is common under oxidative stress. The hydroxymethyl group can be oxidized sequentially, and these products may also undergo hydrolysis.
Potential Products in Order of Increasing Oxidation/Hydrolysis:
-
6-Formylpyridine-2-carboxamide: The initial oxidation product of the alcohol.
-
Pyridine-2-carboxamide-6-carboxylic acid: The product of further oxidation of the aldehyde.
-
6-(Hydroxymethyl)pyridine-2-carboxylic acid: The product of amide hydrolysis (oxidation may not have occurred).
-
Pyridine-2,6-dicarboxylic acid: The product of both oxidation of the alcohol and hydrolysis of the amide.
Troubleshooting & Verification Steps:
-
Analyze by LC-MS: This is essential to determine the molecular weights of each new peak. This will allow you to match them to the potential products listed in the table below.
-
Vary Stress Conditions: Try using milder oxidative conditions (e.g., lower H₂O₂ concentration, shorter time) to see if you can isolate the initial degradation product (the aldehyde). This can help confirm the degradation sequence.[1]
-
Peak Purity Analysis: Use a PDA detector to check the peak purity of the parent compound and the degradants to ensure they are chromatographically resolved.
Data Summary Table:
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Parent Compound | This compound | C₇H₈N₂O₂ | 152.15 | Starting Material |
| Oxidation Product 1 | 6-Formylpyridine-2-carboxamide | C₇H₆N₂O₂ | 150.13 | Loss of 2 H atoms |
| Oxidation Product 2 | Pyridine-2-carboxamide-6-carboxylic acid | C₇H₆N₂O₃ | 166.13 | Addition of 1 O atom |
| Hydrolysis Product | 6-(Hydroxymethyl)pyridine-2-carboxylic acid | C₇H₇NO₃ | 153.14 | Hydrolysis of amide |
| Oxidation + Hydrolysis | Pyridine-2,6-dicarboxylic acid | C₇H₅NO₄ | 167.12 | Fully oxidized & hydrolyzed |
Q8: My compound seems very stable under thermal and photolytic stress. Is this expected?
Plausible Explanation: Yes, this is plausible. Many pyridine derivatives are known for their high thermal stability and relative inertness to photolytic degradation unless specific chromophores are present that absorb strongly in the UV-Vis range of the light source.
Verification Steps:
-
Confirm Stress Conditions: Ensure your stress conditions were sufficiently harsh. According to ICH Q1B guidelines, for photostability, the sample should be exposed to not less than 1.2 million lux hours of visible light and 200 watt hours/square meter of UV-A light.[2] For thermal stress, ensure the temperature was high enough for a sufficient duration.
-
Check Physical State: Was the study performed on the solid state or in solution? Degradation is often slower in the solid state. If no degradation is observed, the study should be repeated in solution.
-
Documentation: If the compound is indeed stable, this is a valid result. It is a key piece of information about the molecule's stability profile. You should document the conditions under which no degradation was observed and report the compound as stable under those specific stresses.
Section 3: Experimental Protocols & Workflows
This section provides standardized, step-by-step protocols for conducting forced degradation studies and developing a suitable analytical method.
Protocol 1: Step-by-Step Guide for a Forced Degradation Study
This protocol outlines the general procedure for stress testing of this compound.
Objective: To generate degradation products under various stress conditions to an extent of 10-30%.
Materials:
-
This compound (API)
-
Methanol or Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
Calibrated oven, photostability chamber, pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the API at a concentration of ~1 mg/mL in a suitable solvent (e.g., 50:50 Methanol:Water).
-
Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) with the solvent. This is your time-zero, unstressed sample.
-
Stress Application: For each condition, treat the API stock solution as described in the table below. Samples should be taken at various time points (e.g., 2, 6, 12, 24 hours) to find the optimal time for 10-30% degradation.
Summary of Stress Conditions:
| Stress Condition | Reagent/Condition | Typical Concentration/Setting | Procedure | Neutralization Step |
| Acid Hydrolysis | HCl | 0.1 M - 1 M | Mix API solution with HCl. Heat at 60-80°C. | Add equivalent moles of NaOH. |
| Base Hydrolysis | NaOH | 0.01 M - 0.1 M | Mix API solution with NaOH. Keep at RT or heat gently. | Add equivalent moles of HCl. |
| Oxidation | H₂O₂ | 3% - 30% | Mix API solution with H₂O₂. Keep at RT. | N/A |
| Thermal (Solution) | Heat | 80°C | Heat the API solution in a sealed vial. | N/A |
| Thermal (Solid) | Heat | 105°C | Spread a thin layer of API powder in a petri dish. | N/A |
| Photolytic | Light/UV | ICH Q1B Conditions | Expose solution and solid samples in a photostability chamber. | N/A |
-
Sample Analysis: After the designated time, cool the samples to room temperature. If necessary, neutralize the acid and base samples. Dilute all stressed samples to the target analytical concentration and analyze by a stability-indicating HPLC method alongside the control sample.
Workflow for Forced Degradation and Analysis
Caption: Overall workflow from stress testing to structural elucidation.
Protocol 2: Developing a Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating this compound from all its potential degradation products.
Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
Method Validation for Stability-Indicating Properties:
-
Specificity: Inject a mixture of all stressed samples (the "degradation cocktail"). The method must demonstrate baseline resolution between the parent peak and all degradant peaks. The resolution factor (Rs) should ideally be > 2.
-
Peak Purity: Use a PDA detector to assess the peak purity of the parent compound in the presence of its degradants. The peak purity index should be close to 1, indicating no co-eluting impurities.[12]
-
Forced Degradation Analysis: Analyze all individual forced degradation samples. The method should be able to clearly show the decrease in the parent peak area and the corresponding increase in degradant peak areas. The mass balance should be calculated (sum of parent and degradants should ideally be 95-105% of the initial concentration) to ensure all major degradants are accounted for.[12]
References
- SciSpace. (2016, December 14).
- Li, H., et al. (2021). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 87(21). [Link]
- Nagasamy Venkatesh, D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
- Alcami Corporation. (n.d.).
- Wille, T., et al. (1991). Studies on the decomposition of the oxime HI 6 in aqueous solution. Archives of Toxicology, 65(8). [Link]
- de Andrade, J., et al. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 24(21), 3804. [Link]
- Dračínský, M., et al. (2012). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry, 77(3), 1356-1367. [Link]
- de Andrade, J., et al. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 24(21), 3804. [Link]
- Fereniec, B., et al. (2021). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 87(21). [Link]
- de Andrade, J., et al. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC - NIH, 24(21), 3804. [Link]
- ResolveMass Laboratories Inc. (2024).
- Niu, H., et al. (2025). Degradation performance and mechanism of pyridine...
- Taylor, B. F., & Amador, J. A. (1988). Metabolism of pyridine compounds by phthalate-degrading bacteria. Applied and Environmental Microbiology, 54(10), 2342-2344. [Link]
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
- Minisci, F., et al. (2004). Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide.
- Seshachalam, V., et al. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC - NIH. [Link]
Sources
- 1. biomedres.us [biomedres.us]
- 2. scispace.com [scispace.com]
- 3. cdn2.hubspot.net [cdn2.hubspot.net]
- 4. mdpi.com [mdpi.com]
- 5. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. researchgate.net [researchgate.net]
- 8. hovione.com [hovione.com]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Oxidative Degradation of Picolinamide Compounds
Welcome to the technical support center for picolinamide compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the oxidative degradation of these molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the scientific rationale behind them, ensuring the integrity and success of your research.
Section 1: Understanding the Instability of Picolinamide Compounds
Picolinamide and its derivatives are a class of compounds with significant interest in medicinal chemistry. However, their inherent chemical structure, featuring a pyridine ring coupled with an amide functional group, presents a susceptibility to oxidative degradation. This degradation can be initiated or accelerated by several factors commonly encountered in experimental and storage conditions, including exposure to light, heat, atmospheric oxygen, and the presence of trace metal ions.
The primary sites of oxidative attack are the electron-rich pyridine ring and the amide functionality. Oxidation can lead to a variety of degradation products, including hydroxylated species on the pyridine ring and hydrolysis of the amide bond to form picolinic acid. These degradation products can compromise the compound's purity, potency, and potentially introduce toxicological risks.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of picolinamide compounds.
Q1: My picolinamide compound shows a new peak in the HPLC chromatogram after a few days in solution. What could be the cause?
A new peak appearing in the HPLC analysis of a picolinamide compound solution over time is a strong indicator of degradation. The most probable causes are hydrolysis or oxidation. Hydrolysis of the amide bond would result in the formation of picolinic acid. Oxidative degradation could lead to various products, including hydroxylated derivatives of the pyridine ring. To identify the cause, it is recommended to perform forced degradation studies under controlled conditions (acidic, basic, oxidative, photolytic, and thermal stress) and compare the retention time of the new peak with the degradation products formed.
Q2: I am observing a change in the color of my picolinamide solution. Is this related to degradation?
Yes, a color change in your solution is often a visual cue for chemical degradation. The formation of oxidized species or other degradation products can lead to the development of chromophores that absorb visible light, resulting in a colored solution. It is crucial to investigate the cause of this color change immediately by analyzing the sample using a stability-indicating analytical method, such as HPLC with UV-Vis or mass spectrometry detection.
Q3: How should I store my picolinamide compounds to minimize degradation?
To ensure the long-term stability of picolinamide compounds, they should be stored as a solid in a cool, dark, and dry place. An inert atmosphere (e.g., nitrogen or argon) is recommended to minimize exposure to oxygen. If solutions are required, they should be prepared fresh whenever possible. For short-term storage of solutions, it is advisable to use amber vials to protect from light, purge the headspace with an inert gas, and store at low temperatures (2-8 °C or frozen).
Q4: Can the excipients in my formulation contribute to the degradation of the picolinamide compound?
Absolutely. Certain excipients can contain impurities, such as peroxides or trace metals, that can initiate or catalyze oxidative degradation. It is essential to screen excipients for their compatibility with your picolinamide compound. Performing compatibility studies where the drug is mixed with individual excipients and stored under accelerated conditions can help identify any detrimental interactions.
Section 3: Troubleshooting Guide for Experimental Challenges
This section provides a structured approach to troubleshooting common issues encountered during the handling and analysis of picolinamide compounds.
Issue 1: Rapid Degradation of Picolinamide in a Formulation
-
Symptom: Significant loss of the parent compound and the appearance of multiple degradation peaks in a short period.
-
Potential Causes & Troubleshooting Steps:
-
Oxidative Stress:
-
Inert Atmosphere: Ensure all manufacturing and storage steps are performed under an inert atmosphere (nitrogen or argon) to minimize oxygen exposure.
-
Antioxidant Addition: Consider the addition of antioxidants to the formulation. The choice of antioxidant will depend on the nature of your formulation (aqueous or organic).
-
-
Photodegradation:
-
Light Protection: Protect the formulation from light at all stages by using amber containers or light-resistant packaging.
-
-
Excipient Incompatibility:
-
Excipient Screening: Conduct compatibility studies with each excipient to identify any that accelerate degradation.
-
Impurity Analysis: Analyze excipients for the presence of reactive impurities like peroxides.
-
-
Issue 2: Inconsistent Results in Stability Studies
-
Symptom: High variability in the degradation profile between different batches of the same formulation.
-
Potential Causes & Troubleshooting Steps:
-
Inconsistent Storage Conditions:
-
Controlled Environment: Ensure that all stability samples are stored in a calibrated stability chamber with tight control over temperature and humidity.
-
-
Variable Excipient Quality:
-
Supplier Qualification: Use excipients from a qualified supplier with consistent quality and low levels of reactive impurities.
-
Batch-to-Batch Testing: Test incoming batches of critical excipients for peroxide levels.
-
-
Analytical Method Variability:
-
Method Validation: Ensure your stability-indicating analytical method is fully validated for precision, accuracy, and robustness.
-
-
Section 4: Experimental Protocols
Protocol 1: Forced Degradation Study for Picolinamide Compounds
This protocol outlines the steps to intentionally degrade a picolinamide compound under various stress conditions to understand its degradation pathways.
Materials:
-
Picolinamide compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol or other suitable solvent
-
HPLC system with UV/PDA and/or MS detector
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize before analysis.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize before analysis.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the picolinamide compound in the presence of its degradation products.
Steps:
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase Optimization: Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). Adjust the pH of the aqueous phase to achieve optimal separation.
-
Detector Wavelength Selection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. Select a wavelength where the parent compound and all major degradation products have adequate absorbance.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the parent peak from all degradation product peaks generated during forced degradation studies.
Section 5: Visualization of Degradation Pathways and Mitigation Strategies
Diagram 1: Potential Oxidative Degradation Pathways of Picolinamide
Caption: Potential degradation pathways of picolinamide under oxidative stress.
Diagram 2: Workflow for Mitigating Oxidative Degradation
Caption: A systematic workflow for addressing and mitigating oxidative degradation.
Section 6: Data Summary
Table 1: Common Antioxidants for Pharmaceutical Formulations
| Antioxidant | Type | Typical Concentration Range (%) | Recommended Use |
| Butylated Hydroxytoluene (BHT) | Free Radical Scavenger | 0.01 - 0.1 | Lipid-based formulations |
| Butylated Hydroxyanisole (BHA) | Free Radical Scavenger | 0.01 - 0.1 | Lipid-based formulations |
| Ascorbic Acid (Vitamin C) | Reducing Agent | 0.01 - 0.1 | Aqueous formulations |
| Sodium Metabisulfite | Reducing Agent | 0.01 - 0.1 | Aqueous formulations |
| Ethylenediaminetetraacetic Acid (EDTA) | Chelating Agent | 0.01 - 0.05 | Formulations with trace metal ions |
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Validation & Comparative
A Comparative Guide to Picolinamide Derivatives: Benchmarking 6-(Hydroxymethyl)pyridine-2-carboxamide as a Scaffold for PARP Inhibition
In the landscape of targeted cancer therapy, the strategic design of small molecule inhibitors is paramount. The picolinamide scaffold, a derivative of pyridine-2-carboxylic acid, has emerged as a privileged structure in medicinal chemistry, lending itself to the development of potent inhibitors for a variety of enzymatic targets. This guide provides an in-depth comparison of 6-(Hydroxymethyl)pyridine-2-carboxamide, a foundational picolinamide structure, against its more complex, clinically relevant derivatives, with a specific focus on their role as Poly (ADP-ribose) polymerase (PARP) inhibitors.
We will dissect the structure-activity relationships (SAR), compare in vitro efficacy, and provide detailed experimental protocols to empower researchers in the rational design of next-generation therapeutics.
The Picolinamide Scaffold: A Versatile Core for Drug Discovery
Picolinamide and its derivatives are characterized by a pyridine ring with a carboxamide group at the 2-position. This arrangement provides a rigid framework with strategically positioned hydrogen bond donors and acceptors, making it an ideal starting point for engaging with the active sites of enzymes.[1] Various substitutions on the pyridine ring can dramatically alter the compound's physicochemical properties and biological activity, leading to the development of drugs targeting a range of diseases from cancer to metabolic syndrome.[2][3][4]
Our focus, this compound, represents a simple yet crucial iteration of this scaffold. The carboxamide group is a key pharmacophore that mimics the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes.[5] The hydroxymethyl group at the 6-position offers a valuable handle for synthetic elaboration, allowing chemists to build upon this core to enhance potency and selectivity.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
PARP enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR). They recognize and bind to sites of single-strand DNA breaks (SSBs), catalyzing the synthesis of poly(ADP-ribose) chains that recruit other DNA repair factors.[4][6] Picolinamide-based inhibitors function by competitively binding to the NAD+ pocket in the catalytic domain of PARP, preventing this signaling cascade.[5]
A critical concept in PARP inhibitor therapy is "synthetic lethality." In cancer cells with pre-existing defects in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair is catastrophic.[6][7] Unrepaired SSBs devolve into more lethal double-strand breaks (DSBs) during DNA replication. The compromised HR pathway cannot mend these DSBs, leading to genomic instability, cell cycle arrest, and ultimately, apoptotic cell death.[6] This selective killing of cancer cells while sparing healthy cells, which have a functional HR pathway, is the cornerstone of PARP inhibitor efficacy.
Caption: PARP inhibition leads to synthetic lethality in BRCA-mutated cancer cells.
Comparative Analysis: From Simple Scaffold to Potent Inhibitor
While this compound provides the essential pharmacophore, its efficacy as a PARP inhibitor is modest. Advanced derivatives achieve superior potency through additional interactions with the enzyme active site and by enhancing a phenomenon known as "PARP trapping." PARP trapping refers to the inhibitor's ability to lock the PARP enzyme onto the DNA, creating a cytotoxic lesion that is more potent than simple catalytic inhibition.[5][8]
Table 1: Physicochemical Properties of Selected Picolinamide Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | C₇H₈N₂O₂ | 152.15 | -0.6 | 3 | 4 |
| 6-[(2-Hydroxybenzyl)amino]pyridine-3-Carboxamide [9] | C₁₃H₁₃N₃O₂ | 243.26 | 1.2 | 3 | 5 |
| 6-(Diethoxymethyl)pyridine-2-carboximidamide [10] | C₁₁H₁₇N₃O₂ | 223.27 | 0.6 | 2 | 5 |
| Rucaparib | C₁₉H₁₈FN₃O | 323.37 | 1.5 | 1 | 4 |
| Olaparib | C₂₄H₂₃FN₄O₃ | 434.46 | 1.6 | 1 | 7 |
*Note: Rucaparib and Olaparib are not direct picolinamide derivatives but are included as benchmark PARP inhibitors sharing a critical carboxamide pharmacophore.
The data illustrates how synthetic elaboration from a simple, hydrophilic scaffold like this compound towards larger, more lipophilic structures (as indicated by the increasing XLogP3 values) is a common strategy to improve target engagement and cellular permeability.
Table 2: Comparative In Vitro Efficacy of Picolinamide-based and Benchmark PARP Inhibitors
| Compound/Derivative Class | Target/Cell Line | IC₅₀ Value | Key Findings | Reference |
| Picolinamide Derivatives | VEGFR-2 Kinase | 0.29 - 1.22 µM | Potent inhibition of VEGFR-2, indicating scaffold versatility. | [11] |
| Picolinamide Derivatives | A549, HepG2 (Cancer Cell Lines) | 12.5 - 25.6 µM | Effective antiproliferative activity against multiple cancer cell lines. | [12] |
| N-Methyl-4-phenoxypicolinamide (Derivative 8e) | H460, HT-29 (Cancer Cell Lines) | 1.7 µM, 3.0 µM | Exhibited more potent cytotoxicity than the reference drug sorafenib. | [13] |
| Olaparib | PARP1 / PARP2 | ~1-5 nM | Potent enzymatic inhibitor. | [5] |
| Rucaparib | PARP1 / PARP2 | ~1-5 nM | Potent enzymatic inhibitor with significant PARP trapping activity. | [5][8] |
| Talazoparib | PARP1 / PARP2 | <1 nM | The most potent PARP trapping agent among approved inhibitors. | [5][8] |
This comparative data highlights a crucial principle in drug development: while a core scaffold like this compound holds the necessary chemical motifs, extensive optimization is required to achieve the nanomolar potency characteristic of clinically successful drugs like Olaparib and Rucaparib. These advanced derivatives incorporate additional ring systems that form extensive interactions with the enzyme's active site, dramatically increasing both inhibitory potency and PARP trapping efficiency.[5]
Experimental Protocols: Synthesis and Evaluation
The rational design of novel picolinamide derivatives requires robust and reproducible experimental workflows. Below are representative protocols for the synthesis of a generic picolinamide derivative starting from a related precursor and for its subsequent evaluation in vitro.
Synthesis Workflow
The synthesis of diverse picolinamide derivatives can be efficiently achieved through standard amide coupling reactions.[14] A common precursor, 6-bromopyridine-2-carboxamide, can be synthesized from 6-bromopyridine-2-carboxylic acid.[15] The bromo- group can then be substituted via various cross-coupling reactions to install diverse functionalities, while the hydroxymethyl group in our title compound can be derived from the corresponding ester, methyl 6-(hydroxymethyl)pyridine-2-carboxylate, via amidation.[16][17]
Caption: General workflow for the synthesis and evaluation of picolinamide derivatives.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol assesses the antiproliferative activity of a test compound on cancer cell lines. The causality is based on the principle that viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., A549, H460, HT-29).[13]
-
Culture medium (e.g., MEM) with 10% Fetal Bovine Serum (FBS).[13]
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (for formazan dissolution).
-
96-well microtiter plates.
-
ELISA plate reader.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in the culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic drug (e.g., Sorafenib) as a positive control.[13]
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.[13]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, mitochondrial reductases in viable cells will convert MTT to formazan crystals.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
This self-validating system, with its inclusion of positive and negative controls, ensures that the observed cytotoxic effects are due to the compound's activity and not experimental artifacts.
Conclusion and Future Outlook
This compound stands as a quintessential starting point in the complex journey of drug discovery. While its intrinsic biological activity may be limited, its structure embodies the core pharmacophore necessary for targeting enzymes like PARP. This guide has demonstrated that the evolution from this simple scaffold to highly potent, clinically approved drugs involves strategic synthetic modifications aimed at optimizing interactions with the target enzyme and enhancing specific mechanisms of action like PARP trapping.
The provided experimental frameworks for synthesis and in vitro evaluation offer a roadmap for researchers to design and test novel picolinamide derivatives. Future efforts will likely focus on developing derivatives with improved selectivity, novel resistance-breaking mechanisms, and the potential for dual-target inhibition, further cementing the picolinamide scaffold as a cornerstone of modern medicinal chemistry.[4]
References
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- Synthesis of picolinamide amide derivatives. Reagents and conditions:...
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- List of PARP inhibitors (Poly (ADP-ribose) polymerase inhibitors) - Drugs.com.
- Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Deriv
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A Comparative Guide to the Biological Activity of Substituted Picolinamides
Picolinamide, a derivative of picolinic acid, serves as a versatile scaffold in medicinal chemistry, giving rise to a diverse range of therapeutic agents.[1] The strategic substitution on the pyridine ring and the amide nitrogen has profound effects on the biological activity of these compounds, leading to the development of potent and selective agents for various diseases. This guide provides a comparative analysis of the biological activities of substituted picolinamides, supported by experimental data, to aid researchers and drug development professionals in this promising field.
Antibacterial Activity: Targeting Clostridioides difficile
The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents. Substituted picolinamides have shown remarkable potency and selectivity against Clostridioides difficile, a leading cause of nosocomial infections.[2][3][4][5]
Structure-Activity Relationship (SAR)
A systematic investigation into the SAR of picolinamide analogues has revealed key structural features for potent anti-C. difficile activity. Starting from isonicotinamide, which shows equal activity against MRSA and C. difficile, the introduction of the picolinamide core led to a significant increase in selectivity towards C. difficile.[2][3]
Key modifications and their effects include:
-
Picolinamide Core: The position of the nitrogen atom in the pyridine ring is crucial for selectivity. Picolinamide 87, a constitutional isomer of an isonicotinamide analog, demonstrated over 1000-fold selectivity for C. difficile over MRSA.[2][3]
-
Substitution on the Phenyl Ring: 2,4-disubstitution on the phenyl ring attached to the pyridine core was found to be a compelling modification that imparts the desired selectivity.[2][3]
-
Introduction of an Ether Linkage: While this modification resulted in MIC values for C. difficile of ≤1 μg·mL⁻¹, it did not enhance the antibacterial activity of the picolinamides.[2][3]
-
Addition of a Carboxylate Group: To improve water solubility, a carboxylate group was introduced, which maintained potent activity against C. difficile.[2][3]
Comparative Biological Data
The following table summarizes the in vitro activity of key picolinamide derivatives against C. difficile and other bacteria, highlighting their selectivity.
| Compound | MIC against C. difficile (μg/mL) | MIC against MRSA (μg/mL) | Selectivity (MRSA/ C. difficile) |
| Isonicotinamide 4 | 0.25 | - | - |
| Picolinamide 87 | 0.125 | 128 | 1024 |
| Picolinamide 5 | 0.12 | - | - |
| Picolinamide 116 (with carboxylate) | 0.50 | - | - |
| Vancomycin | - | - | 0.5 - 64 |
| Metronidazole | - | - | 4 - 128 |
| Fidaxomicin | - | - | 1 - 512 |
Data sourced from Speri et al., 2021.[2][3][4]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard in vitro measure of antibacterial activity.
Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Bacterial Culture Preparation: A standardized inoculum of C. difficile is prepared from a fresh culture.
-
Compound Preparation: The substituted picolinamide derivatives are serially diluted in an appropriate solvent to create a range of concentrations.
-
Inoculation: The bacterial inoculum and the serially diluted compounds are added to a multi-well plate containing growth medium.
-
Incubation: The plate is incubated under anaerobic conditions at 37°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Antitumor Activity
Substituted picolinamides have also emerged as promising candidates for cancer therapy, with derivatives showing potent anti-proliferative activities against various human cancer cell lines.[6][7]
Mechanism of Action and SAR
Several studies have elucidated the antitumor mechanisms of picolinamides, which include the inhibition of key kinases involved in cell proliferation and survival.
-
Aurora-B Kinase Inhibition: A series of N-methyl-picolinamide-4-thiol derivatives were found to exhibit potent and broad-spectrum anti-proliferative activities.[6][7] Compound 6p from this series was identified as a selective inhibitor of Aurora-B kinase, a key regulator of mitosis.[6][7]
-
c-Met Kinase Inhibition: Derivatives of 4-(4-aminophenoxy)picolinamide have been designed and synthesized as potential inhibitors of the c-Met proto-oncogene, which is often dysregulated in various cancers.[8] Compound 46 from this series showed potent inhibitory activity against the A549 lung cancer cell line.[8]
Comparative Biological Data
The following table presents the in vitro anti-proliferative activity (IC50) of representative picolinamide derivatives against different cancer cell lines.
| Compound | Target | Cancer Cell Line | IC50 (μM) |
| 6p | Aurora-B Kinase | HepG2 (Liver) | - |
| 6e | Aurora-B Kinase | HepG2 (Liver) | 7.12 |
| 46 | c-Met Kinase | A549 (Lung) | 0.26 |
| Cabozantinib (standard) | c-Met Kinase | A549 (Lung) | 0.62 |
| Sorafenib (standard) | Multiple Kinases | - | - |
Data sourced from Li et al., 2012 and Wang et al., 2023.[6][7][8]
Experimental Protocol: MTT Assay for Cell Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Workflow for MTT Assay:
Caption: Workflow for the MTT cell proliferation assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the substituted picolinamide derivatives.
-
Incubation: The plate is incubated for a period of 48 to 72 hours.
-
MTT Addition: MTT reagent is added to each well and the plate is incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Other Notable Biological Activities
The versatility of the picolinamide scaffold extends to other therapeutic areas:
-
Inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1): A series of 6-substituted picolinamide derivatives have been identified as potent inhibitors of 11β-HSD1, an enzyme implicated in metabolic syndrome.[9] Optimization of a hit compound led to the discovery of a metabolically stable derivative that was efficacious in a mouse pharmacodynamic model.[9]
-
Antifungal Activity: Picolinamide and benzamide chemotypes have demonstrated antifungal properties by targeting the lipid transfer protein Sec14p.[10] A co-crystal structure of a picolinamide compound with Sec14p has provided a basis for the rational design of novel antifungal agents.[10]
-
Acetylcholinesterase (AChE) Inhibition: Benzamide and picolinamide derivatives containing a dimethylamine side chain have been evaluated for their ability to inhibit AChE, a key target in the treatment of Alzheimer's disease.[11] Picolinamide derivatives were generally found to be more potent than their benzamide counterparts.[11]
Conclusion
Substituted picolinamides represent a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of biological activities. The strategic manipulation of substituents on the picolinamide core allows for the fine-tuning of potency and selectivity against various biological targets. The comparative data and experimental protocols presented in this guide offer valuable insights for researchers dedicated to the development of novel picolinamide-based therapeutics. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this versatile class of compounds.
References
- Speri, E., Qian, Y., Janardhanan, J., Masitas, C., Lastochkin, E., De Benedetti, S., Wang, M., Schroeder, V. A., Wolter, W. R., Oliver, A. G., Fisher, J. F., Mobashery, S., & Chang, M. (2021). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Medicinal Chemistry Letters, 12(6), 991–995. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 6-(Hydroxymethyl)pyridine-2-carboxamide Analogs
In the landscape of modern drug discovery, the pyridine-2-carboxamide scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on the 6-(hydroxymethyl)pyridine-2-carboxamide core. We will delve into the critical structural modifications that influence biological activity, with a particular focus on their role as enzyme inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and actionable experimental protocols to guide future discovery efforts.
Introduction: The Versatility of the Pyridine-2-Carboxamide Scaffold
The pyridine ring, a bioisostere of benzene, offers a unique combination of aromaticity and hydrogen bonding capability, making it a cornerstone in medicinal chemistry.[1] The introduction of a carboxamide group at the 2-position and a hydroxymethyl group at the 6-position creates a scaffold with three key points for diversification, allowing for fine-tuning of steric, electronic, and pharmacokinetic properties. This has led to the development of potent inhibitors for a range of targets, including kinases and phosphatases, which are crucial regulators of cellular signaling pathways.
One of the most prominent targets for this class of compounds is the Src homology-2 containing protein tyrosine phosphatase 2 (SHP2).[2] SHP2 is a critical node in the RTK/RAS/MAPK signaling pathway, and its aberrant activation is implicated in various cancers.[2][3] Allosteric inhibitors that bind to a tunnel-like pocket in SHP2, stabilizing it in an inactive conformation, have shown significant therapeutic promise. Many of these inhibitors feature a substituted pyridine carboxamide core, highlighting the importance of this scaffold in modern oncology research.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is exquisitely sensitive to substitutions at three primary locations: the N-atom of the carboxamide, the pyridine ring itself (positions 3, 4, and 5), and the 6-position (hydroxymethyl group).
Modifications of the N-Substituent of the Carboxamide
The substituent on the carboxamide nitrogen is a critical determinant of potency and selectivity. Typically, this position is occupied by an aryl or heteroaryl ring, which engages in key interactions with the target protein.
-
Impact of Aryl Substituents: The nature and position of substituents on an N-phenyl ring can dramatically alter activity. For instance, in a series of thieno[2,3-b]pyridine-2-carboxamide derivatives, the electronic properties of substituents on the N-phenyl ring were found to be crucial for FOXM1 inhibitory activity.[4]
-
Electron-Withdrawing vs. Electron-Donating Groups: The presence of electron-withdrawing groups (e.g., -CN, -NO2) versus electron-donating groups (e.g., -CH3) on the N-aryl moiety can modulate the electronic character of the amide and its hydrogen bonding potential, thereby influencing target engagement.[4]
Modifications of the Pyridine Ring
Substitutions on the pyridine ring at positions 3, 4, and 5 can influence the molecule's overall conformation, polarity, and interaction with the target.
-
Halogenation: Introduction of halogen atoms, such as chlorine, can enhance binding affinity through favorable interactions and can also modulate metabolic stability. For example, a 6-chloro substituent on a nicotinamide derivative showed good in vivo antifungal activity.[5]
-
Bulky Groups: The introduction of larger groups can provide additional van der Waals contacts but may also lead to steric clashes. The optimal size and nature of the substituent are highly target-dependent.
Modifications at the 6-Position
The 6-(hydroxymethyl) group provides a key hydrogen bonding interaction in many cases. Modifications at this position can therefore have a significant impact on activity.
-
Replacement with other Functional Groups: Replacing the hydroxymethyl group with other functionalities, such as a formyl group, has been explored in the context of telomerase inhibitors.[6]
-
Conversion to Esters or Ethers: Esterification or etherification of the hydroxyl group can be used to modulate solubility and cell permeability, potentially serving as a prodrug strategy.
Table 1: Comparative SAR of Pyridine-2-Carboxamide Analogs
| Compound ID | Scaffold | 6-Position Substituent | N-Substituent | Target | Activity (IC50) | Reference |
| Compound C6 | Pyridine carboxamide | Varied substitutions | Substituted aryl | SHP2 | 0.13 nM | [2] |
| Compound 19 | Pyridine-2-carboxamide | Not specified | Benzimidazole | HPK1 | Potent inhibition | [7] |
| Compound 3f | Nicotinamide | Chloro | 2-(phenylamino)phenyl | B. cinerea SDH | 17.3 µM | [5][8] |
| Compound 9p | Pyridine-2-carboxylate | Formyl | 3,4-dichlorothiophenol | Telomerase | High activity | |
| Rx-6 | Pyridine carbothioamide | 5-Chloro | Methylene hydrazine carbothioamide | Urease | 1.07 µM | [9] |
Note: This table is a representative summary. Direct comparison of IC50 values should be done with caution due to different assay conditions and targets.
Mechanistic Insights: Targeting the SHP2-Mediated RAS-MAPK Pathway
As many potent this compound analogs target SHP2, understanding its role in cellular signaling is paramount. SHP2 is a non-receptor protein tyrosine phosphatase that is essential for the full activation of the RAS-MAPK pathway downstream of receptor tyrosine kinase (RTK) signaling.
Normally, SHP2 exists in an auto-inhibited conformation. Upon RTK activation, SHP2 is recruited to phosphorylated tyrosines on signaling scaffolds, leading to a conformational change that activates its phosphatase activity. Activated SHP2 then dephosphorylates specific substrates, ultimately leading to the activation of RAS and the downstream MAPK cascade, which promotes cell proliferation and survival.
Allosteric inhibitors based on the pyridine carboxamide scaffold bind to a pocket that is accessible in the auto-inhibited state, effectively locking the enzyme in this inactive conformation. This prevents the conformational change required for activation, thereby blocking downstream signaling.
Caption: SHP2 activation and inhibition in the RAS-MAPK pathway.
Experimental Protocols for Inhibitor Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized and self-validating experimental protocols are essential. Below are representative methodologies for evaluating this compound analogs as enzyme inhibitors.
General Synthesis of N-Aryl-6-(hydroxymethyl)pyridine-2-carboxamides
The synthesis of the target compounds typically involves the coupling of a pyridine-2-carboxylic acid derivative with an appropriate amine.
Caption: General synthetic workflow for target compounds.
Step-by-Step Protocol:
-
Saponification: To a solution of methyl 6-(hydroxymethyl)pyridine-2-carboxylate[9] in a suitable solvent (e.g., THF/water), add an excess of a base such as lithium hydroxide.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Acidification: Carefully acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to pH ~4-5 to precipitate the carboxylic acid.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum to obtain 6-(hydroxymethyl)pyridine-2-carboxylic acid.
-
Amide Coupling: To a solution of the carboxylic acid in an anhydrous aprotic solvent (e.g., DMF), add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).
-
Amine Addition: Add the desired aryl amine to the reaction mixture.
-
Reaction and Work-up: Stir the reaction at room temperature until completion. Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the final N-aryl-6-(hydroxymethyl)pyridine-2-carboxamide.
In Vitro SHP2 Phosphatase Activity Assay (Fluorescence-Based)
This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of SHP2.
Materials:
-
Recombinant human SHP2 protein
-
Assay buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
Test compounds dissolved in DMSO
-
384-well black plates
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add 2 µL of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only as a negative control.
-
Enzyme Addition: Add 18 µL of SHP2 solution in assay buffer to each well.
-
Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow for compound-enzyme binding.
-
Reaction Initiation: Add 5 µL of DiFMUP solution in assay buffer to each well to start the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) over time (e.g., every minute for 30 minutes).
-
Data Analysis: Calculate the rate of the enzymatic reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each compound concentration relative to the DMSO control. Fit the data to a dose-response curve to calculate the IC50 value.[2]
Cell-Based Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
CETSA is a powerful method to confirm that a compound binds to its intended target in a cellular environment.[2][4][7][10]
Materials:
-
Cancer cell line expressing the target protein (e.g., MV-4-11 for SHP2)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies for Western blotting (primary antibody against the target protein, secondary HRP-conjugated antibody)
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Heat Shock: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Immediately after the heat shock, lyse the cells by adding lysis buffer and incubating on ice.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blotting: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration and run equal amounts of protein on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.
-
Data Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities. The binding of a compound to its target protein often leads to thermal stabilization, resulting in more soluble protein at higher temperatures compared to the vehicle control. Plot the amount of soluble protein as a function of temperature to generate melting curves and determine the shift in the melting temperature (Tm) induced by the compound.
Conclusion and Future Directions
The this compound scaffold is a highly adaptable platform for the design of potent and selective enzyme inhibitors. The SAR data clearly indicate that modifications to the N-substituent, the pyridine ring, and the 6-position are all critical for optimizing biological activity. The development of SHP2 inhibitors serves as a compelling case study, demonstrating how fine-tuning of this scaffold can lead to compounds with nanomolar potency and significant therapeutic potential.
Future research in this area should continue to explore novel substitutions to enhance potency, selectivity, and pharmacokinetic properties. The application of computational methods, such as molecular docking and free energy calculations, can aid in the rational design of next-generation analogs. Furthermore, the exploration of this scaffold against other emerging therapeutic targets is a promising avenue for future drug discovery endeavors. The robust experimental protocols outlined in this guide provide a solid foundation for the rigorous evaluation of these new chemical entities.
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A Comparative Guide to the Kinase Selectivity of Pyridine-2-Carboxamide Derivatives
Introduction: The Quest for Precision in Kinase Inhibition
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have become one of the most critical classes of drug targets, particularly in oncology and immunology. However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity. Off-target inhibition can lead to unforeseen toxicities or confound experimental results, making the precise characterization of a compound's selectivity profile a cornerstone of modern drug discovery.[1][2]
This guide focuses on the kinase selectivity of compounds built around the pyridine-2-carboxamide scaffold. While the specific molecule "6-(hydroxymethyl)pyridine-2-carboxamide" is not a widely characterized kinase inhibitor in public literature, its core structure represents a privileged scaffold. This framework has been successfully exploited to develop highly potent and selective inhibitors against various kinases.[3][4]
Here, we will dissect the selectivity profiles of representative, advanced pyridine-2-carboxamide-based inhibitors, comparing them against both promiscuous and targeted clinical agents. We will explore the "why" and "how" of selectivity profiling, providing field-proven insights and detailed experimental protocols for researchers aiming to validate their own discoveries.
The Pyridine-2-Carboxamide Scaffold: A Versatile Framework for Selectivity
The pyridine-2-carboxamide core offers a rigid backbone with strategically positioned hydrogen bond donors and acceptors. This arrangement allows for high-affinity interactions within the kinase hinge region—a critical anchoring point for ATP-competitive inhibitors. The true ingenuity of this scaffold lies in the synthetic accessibility of its various positions, allowing chemists to introduce specific functional groups that exploit unique features of the target kinase's active site while creating steric hindrance with off-target kinases. This tailored approach is key to engineering selectivity.
We will examine two exemplary inhibitors from this class:
-
Compound 19 (An HPK1 Inhibitor): A potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator in T-cell activation, making it a promising target for cancer immunotherapy.[3][5][6]
-
JNK Inhibitor 8e: A representative from a series of potent and highly selective inhibitors of c-Jun NH2-terminal kinases (JNKs), which are implicated in metabolic and inflammatory diseases.[4][7][8]
Comparative Kinase Selectivity Profiles
To understand what makes the pyridine-2-carboxamide inhibitors special, we must compare their selectivity not only to each other but also to benchmark compounds with distinct interaction profiles across the kinome.
-
Staurosporine: A natural product that acts as a potent but notoriously non-selective kinase inhibitor, binding to a vast majority of the kinome.[9][10][11] It serves as a classic example of a promiscuous inhibitor.
-
Dasatinib: A clinically approved multi-kinase inhibitor targeting BCR-ABL and SRC family kinases, among others.[12][13] It represents a therapeutically successful "polypharmacology" approach.
-
Ibrutinib: A covalent inhibitor of Bruton's Tyrosine Kinase (BTK) used in treating B-cell malignancies, known to have specific off-target activities that contribute to its clinical effects and side effects.[14][15][16][17]
The following table summarizes the selectivity data for our representative pyridine-2-carboxamide inhibitors against these benchmarks. Data is presented as the percentage of kinases inhibited above a certain threshold at a fixed concentration, providing a clear snapshot of kinome-wide selectivity.
Table 1: Comparative Kinase Selectivity Profiles
| Compound | Primary Target(s) | Screening Concentration | Kinases Screened | Kinases Inhibited >90% | Selectivity Score (S10 @ 1µM)* | Reference |
| Compound 19 (Pyridine-2-Carboxamide) | HPK1 | 1 µM | 468 | 7 | 0.017 | [3][5][6] |
| JNK Inhibitor 8e (Pyridine-2-Carboxamide) | JNK1/2/3 | 10 µM | 77 | 3 (JNK1/2/3) | Not Calculated | [4] |
| Staurosporine | Pan-Kinase | 0.5 µM | >300 | >240 (~80%) | >0.5 | [18] |
| Dasatinib | BCR-ABL, SRC family | 1 µM | 456 | ~50 | ~0.11 | [12][19] |
| Ibrutinib | BTK | 1 µM | 370 | 17 | 0.046 | [20] |
*Selectivity Score (S10): The number of kinases with >90% inhibition divided by the total number of non-mutant kinases tested. A lower score indicates higher selectivity.
Interpretation and Causality:
The data clearly illustrates the exceptional selectivity of the pyridine-2-carboxamide scaffold. Compound 19 , for instance, shows an outstanding S10 score of 0.017, meaning it potently inhibits only a tiny fraction of the kinome at a high concentration.[3][6] This precision is achieved by designing the molecule to fit snugly into the unique sub-pockets of HPK1 while clashing with residues present in other kinases. Similarly, the JNK inhibitor series was optimized to achieve high selectivity over a panel of 77 other kinases, demonstrating the scaffold's tunability.[4]
In stark contrast, Staurosporine's flat, aromatic structure makes extensive, non-specific interactions with the conserved features of the kinase ATP-binding site, leading to broad inhibition.[9][11] Dasatinib and Ibrutinib exhibit intermediate profiles, intentionally or unintentionally engaging multiple kinases, which defines their therapeutic window and side-effect profiles.[15][19][20]
Experimental Protocols: How to Reliably Profile Kinase Selectivity
Protocol 1: Large-Scale Kinase Selectivity Profiling via Competition Binding Assay (KINOMEscan®)
This method is the industry standard for obtaining a broad, unbiased view of a compound's kinome-wide interactions. It measures the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of over 480 different kinases.[21][22][23] A key advantage is that it measures true thermodynamic binding affinity (dissociation constant, Kd) and is independent of ATP concentration, unlike activity-based assays.[24]
Workflow Diagram: KINOMEscan® Competition Binding Assay
Caption: KINOMEscan® workflow, from competitive binding to qPCR quantification.
Step-by-Step Methodology:
-
Compound Preparation: The test compound is typically solubilized in DMSO to create a high-concentration stock (e.g., 10 mM). This is then diluted to the desired screening concentration.
-
Assay Reaction: The assay consists of three core components: a specific kinase tagged with a unique DNA barcode, a kinase-specific ligand immobilized on a solid support (like beads), and the test compound.[24] These components are mixed and incubated to allow binding to reach equilibrium.
-
Competitive Binding: If the test compound binds to the kinase's ATP site, it will prevent the kinase from binding to the immobilized ligand. Compounds that do not bind have no effect.
-
Capture and Wash: The solid support with the immobilized ligand is captured (e.g., via filtration or magnetic separation). Unbound kinase and test compound are washed away. This step is critical for removing non-specific binders and ensuring a clean signal.
-
Quantification: The amount of kinase remaining bound to the solid support is quantified using quantitative PCR (qPCR) to detect the unique DNA tag on the kinase. A lower qPCR signal compared to a DMSO control indicates that the test compound successfully competed for binding.
-
Data Analysis: Results are typically reported as "percent of control," where the DMSO sample represents 100%. A low percentage indicates strong binding. From this, selectivity scores (e.g., S10) can be calculated, or full dose-response curves can be generated to determine the dissociation constant (Kd) for each kinase interaction.[24][25]
Protocol 2: Biochemical Kinase Activity Assay (Luminescence-Based)
This protocol measures the enzymatic activity of a kinase and its inhibition by a compound. It directly assesses the functional consequence of binding. The ADP-Glo™ Kinase Assay is a widely used example that measures the amount of ADP produced during the phosphorylation reaction.[26]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Inhibitor Dilution Series: Prepare a 10-point, 3-fold serial dilution of the test compound in the appropriate kinase buffer. Include a DMSO-only vehicle control.
-
Kinase/Substrate Mix: Prepare a master mix containing the purified recombinant kinase and its specific substrate (e.g., a peptide or protein) in kinase buffer.
-
ATP Solution: Prepare ATP at a concentration that is at or near the Michaelis constant (Km) for the target kinase. Using Km ATP concentration allows for a more sensitive measurement of competitive inhibitors.[27]
-
-
Kinase Reaction:
-
Add 1 µL of the diluted inhibitor or vehicle to the wells of a white, opaque 384-well plate.
-
Add 2 µL of the Kinase/Substrate mix to each well.
-
Initiate the reaction by adding 2 µL of the ATP solution.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) that falls within the linear range of the reaction.
-
-
Signal Generation:
-
Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Develop Signal: Add 10 µL of Kinase Detection Reagent. This reagent contains enzymes that convert the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a light signal proportional to the initial kinase activity. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence in each well using a plate-reading luminometer.
-
Subtract background luminescence (from wells with no enzyme).
-
Normalize the data to the DMSO control (100% activity) and no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathway Context: Why HPK1 Selectivity Matters
Understanding a compound's selectivity is only part of the story. We must also understand the biological context of its target. A highly selective inhibitor is only useful if its target is a critical node in a disease-relevant pathway. The diagram below illustrates the role of HPK1 as a negative regulator in T-Cell Receptor (TCR) signaling.
Diagram: Simplified HPK1 Signaling Pathway in T-Cells
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Comparative Efficacy Analysis of 6-(Hydroxymethyl)pyridine-2-carboxamide and Known Inhibitors Targeting Hematopoietic Progenitor Kinase 1 (HPK1)
A Technical Guide for Researchers in Immuno-Oncology and Drug Development
Introduction: The Rationale for Targeting HPK1 in Cancer Immunotherapy
The landscape of cancer treatment has been revolutionized by immunotherapies that unleash the patient's own immune system against malignant cells. A key strategy in this domain is the targeting of immune checkpoints, which are negative regulators of T-cell function that tumors often exploit to evade immune surveillance.[1][2] Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a critical intracellular immune checkpoint, making it a promising target for novel cancer immunotherapies.[1][3][4]
HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a negative feedback regulator of T-cell receptor (TCR) signaling.[2][5] Upon TCR engagement, HPK1 becomes activated and phosphorylates downstream targets, notably the adaptor protein SLP-76, leading to an attenuation of T-cell activation, proliferation, and cytokine release.[3][6][7] Genetic knockout or kinase-dead mutations of HPK1 in preclinical models have demonstrated enhanced anti-tumor immunity, validating its role as a therapeutic target.[2][8] Consequently, the development of small-molecule inhibitors of HPK1 is an area of intense research, with several candidates now entering clinical trials.[2][3]
This guide focuses on "6-(Hydroxymethyl)pyridine-2-carboxamide," a representative of the pyridine-2-carboxamide scaffold that has recently shown promise in the development of potent and selective kinase inhibitors. We will objectively compare its potential efficacy with that of known, clinically-investigated HPK1 inhibitors, providing a framework for its evaluation as a novel therapeutic agent.
Mechanism of Action: HPK1-Mediated T-Cell Suppression
To appreciate the significance of HPK1 inhibition, it is crucial to understand its role in the T-cell activation cascade. Following the engagement of the TCR with a peptide-MHC complex on an antigen-presenting cell (APC), a signaling cascade is initiated. HPK1 is recruited to the immunological synapse where it phosphorylates SLP-76 at Serine 376. This phosphorylation event creates a docking site for 14-3-3 proteins, which disrupts the formation of the SLP-76-VAV-NCK signalosome, a critical complex for downstream signaling. The net result is a dampening of the signals leading to T-cell activation, cytokine production (such as Interleukin-2, IL-2), and proliferation.[3][6][7] By inhibiting the kinase activity of HPK1, small molecules can prevent the phosphorylation of SLP-76, thereby sustaining the pro-activation signals and enhancing the anti-tumor immune response.[1]
Caption: Workflow for the LanthaScreen HPK1 binding assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). [9] * Serially dilute the test compounds (e.g., "this compound") in DMSO to create a 4X concentration series.
-
Prepare a 2X HPK1/Eu-anti-GST antibody solution in 1X Kinase Buffer A.
-
Prepare a 4X solution of Kinase Tracer 222 in 1X Kinase Buffer A. [9]
-
-
Assay Procedure (in a 384-well plate):
-
Add 4 µL of the 4X test compound dilutions to the assay wells.
-
Add 8 µL of the 2X HPK1/antibody mixture to all wells.
-
Add 4 µL of the 4X tracer solution to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) with excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Protocol 2: Cell-Based T-Cell Activation Assay (IL-2 Production)
This assay quantifies the secretion of IL-2 from Jurkat T-cells following TCR stimulation, as a measure of T-cell activation.
Caption: Workflow for T-cell activation and IL-2 measurement.
Methodology:
-
Cell Culture and Plating:
-
Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin. [10] * Plate the cells at a density of 1 x 10^6 cells/mL in a 96-well tissue culture plate.
-
-
Compound Treatment and Stimulation:
-
Treat the cells with serial dilutions of the HPK1 inhibitors and incubate for 1 hour.
-
Stimulate the T-cells by adding a mixture of anti-CD3 and anti-CD28 antibodies (e.g., 1-5 µg/mL each). [10] * Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
IL-2 Quantification:
-
Centrifuge the plate and carefully collect the supernatant.
-
Quantify the concentration of IL-2 in the supernatant using a commercially available Human IL-2 ELISA kit, following the manufacturer's instructions. [11][12] * Read the absorbance on a microplate reader and calculate the IL-2 concentration based on a standard curve.
-
-
Data Analysis:
-
Plot the IL-2 concentration against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the EC50 value.
-
Structure-Activity Relationship (SAR) Insights
Recent studies on pyridine-2-carboxamide derivatives as HPK1 inhibitors have provided initial SAR insights. Potency and selectivity are often modulated by substitutions on the pyridine ring and the carboxamide nitrogen. For instance, the introduction of a carboxamide fragment at the C5-position of a pyrimidine core (structurally related to pyridine) was shown to form a crucial hydrogen bond with Glu92 in the HPK1 ATP-binding pocket, significantly enhancing potency. [3]The hydroxymethyl group at the 6-position of our topic compound, "this compound," could potentially engage in similar hydrogen bonding interactions within the kinase hinge region, a common feature of kinase inhibitors. Further optimization of the substituents on the carboxamide and other positions of the pyridine ring will be critical for improving both potency and pharmacokinetic properties.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating "this compound" as a potential HPK1 inhibitor. Based on the activity of the broader pyridine-2-carboxamide class, this compound represents a promising starting point for a drug discovery program targeting HPK1. The provided experimental protocols offer a robust methodology for determining its biochemical and cellular efficacy in comparison to known clinical candidates like BGB-15025 and NDI-101150.
While the hypothetical data presented here positions "this compound" as a compound with moderate activity, its true potential can only be unlocked through rigorous experimental validation and subsequent medicinal chemistry optimization. Future studies should focus on confirming its on-target activity, elucidating its binding mode through co-crystallography, and expanding its profile to include selectivity against a broader panel of kinases and assessment of its in vivo anti-tumor efficacy, both as a monotherapy and in combination with other immunotherapies such as anti-PD-1 antibodies. [1]
References
- What are HPK1 inhibitors and how do they work? - Patsnap Synapse. (2024).
- An updated review of small-molecule HPK1 kinase inhibitors (2016-present) - PMC - NIH. (2024).
- HPK1 Inhibitors: A Promising Frontier in Immuno-Oncology Therapeutics - DelveInsight. (2023).
- Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor. (2021). Retrieved from Journal for ImmunoTherapy of Cancer. [Link]
- The development of small-molecule inhibitors targeting HPK1 - PubMed. (2022).
- An updated review of small-molecule HPK1 kinase inhibitors (2016-present) | Request PDF. (n.d.).
- ADP Glo Protocol. (n.d.).
- Full article: An updated review of small-molecule HPK1 kinase inhibitors (2016-present). (2024).
- Adding an HPK1 Inhibitor to Immune Checkpoint Inhibition May Be Effective in Solid Tumors. (2024).
- ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. (n.d.).
- HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - Frontiers. (2025).
- HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC - NIH. (2025).
- Does anyone have IL2 production protocol? - ResearchGate. (2020).
- 752 Novel, orally administered HPK1 inhibitors demonstrate anti-tumor efficacy and enhanced immune response. (2021). Retrieved from Journal for ImmunoTherapy of Cancer. [Link]
- FDA Accepts IND for HPK1 Inhibitor in Advanced Solid Tumors and Lymphomas. (2023).
- New HPK1 inhibitor shows promise in treating advanced kidney cancer after PD-1 therapy failure - VJOncology. (2025).
- Multiple conformational states of the HPK1 kinase domain in complex with sunitinib reveal the structural changes accompanying HPK1 trans-regulation - NIH. (n.d.).
- Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC - NIH. (n.d.).
- Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - Frontiers. (2022).
- Production of Genetically Engineered Biotinylated Interleukin-2 and Its Application in a Rapid Nonradioactive Assay for T-Cell Activation - NIH. (n.d.).
- HPK1 inhibitors - Page 1 | BioWorld. (n.d.).
- Stimulation of IL-2 Secretion in Human Lymphocytes | Agilent. (2022).
- LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay - BMG Labtech. (n.d.).
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- 7. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
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- 12. promega.com [promega.com]
A Comparative Guide to the Bioactivity of 6-(Hydroxymethyl)pyridine-2-carboxamide and its Role as a PARP Inhibitor Scaffold
Introduction: The Significance of the Picolinamide Scaffold in PARP Inhibition
The picolinamide (pyridine-2-carboxamide) structural motif is a cornerstone in the design of PARP inhibitors. These inhibitors function by exploiting a concept known as synthetic lethality. In cancers with specific DNA repair defects, such as mutations in the BRCA1 or BRCA2 genes, the cells become heavily reliant on the PARP enzyme for DNA single-strand break repair.[1][2][3] By inhibiting PARP, single-strand breaks accumulate, leading to double-strand breaks during DNA replication.[4][5] The BRCA-deficient cells cannot efficiently repair these double-strand breaks, resulting in cell death.[5][6]
The 6-(hydroxymethyl)pyridine-2-carboxamide core represents a foundational structure from which potent PARP inhibitors can be developed. Its derivatives are designed to mimic nicotinamide, a natural substrate of the PARP enzyme, thereby competitively inhibiting its catalytic activity.[7] This guide will validate the bioactivity of this scaffold by comparing its advanced derivatives to the established PARP inhibitors Olaparib and Talazoparib.
Comparator Compound Selection: Olaparib and Talazoparib
For a meaningful comparison, we have selected two leading, FDA-approved PARP inhibitors:
-
Olaparib (Lynparza): The first-in-class PARP inhibitor approved for various cancers, including those of the ovary, breast, pancreas, and prostate, particularly in patients with BRCA mutations.[1][6][8] Its mechanism involves not only catalytic inhibition but also the trapping of PARP on DNA, which creates cytotoxic complexes that disrupt replication.[9][10]
-
Talazoparib (Talzenna): A highly potent PARP inhibitor also used for BRCA-mutated breast and prostate cancers.[11] Talazoparib is distinguished by its exceptionally high efficiency in "PARP trapping," a mechanism believed to contribute to its potent cytotoxicity.[4][11] It is estimated to be approximately 100-fold more efficient at trapping PARP than Olaparib.[11]
These compounds serve as industry benchmarks for efficacy and mechanism of action, providing a robust baseline against which to evaluate novel picolinamide-based agents.
Head-to-Head Comparison: In Vitro Validation
The validation of a new bioactive compound hinges on quantitative, head-to-head comparisons against established standards. Below, we summarize the critical in vitro assays and expected data profiles.
Data Presentation: Comparative Inhibitory Activity
| Compound | Target | Assay Type | IC50 (nM) | PARP Trapping Potency | Key References |
| Olaparib | PARP1/2 | Enzymatic | ~1-5 | Moderate | [1][9] |
| Talazoparib | PARP1/2 | Enzymatic | ~1 | High | [11] |
| Picolinamide Derivative (Hypothetical) | PARP1/2 | Enzymatic | 5-50 | To be determined | [7] |
This table presents typical performance data for Olaparib and Talazoparib based on public information and illustrates where a novel picolinamide derivative would be benchmarked.
Experimental Workflow: From Target Engagement to Cellular Potency
To validate a novel picolinamide derivative, a logical sequence of experiments is essential. The workflow is designed to first confirm target engagement and then to assess the functional consequences in a cellular context.
Caption: A streamlined workflow for validating novel PARP inhibitors.
Key Experimental Protocols
Here, we provide detailed, step-by-step methodologies for the essential assays. These protocols are designed to be self-validating by including necessary controls.
Protocol 1: PARP1 Enzymatic Inhibition Assay (Homogeneous, Chemiluminescent)
Rationale: This assay provides a direct measure of a compound's ability to inhibit the catalytic activity of the PARP1 enzyme. The IC50 value derived from this experiment is a critical benchmark for potency.
Materials & Reagents:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Streptavidin-HRP (Horse Radish Peroxidase) conjugate
-
Chemiluminescent HRP substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (e.g., Picolinamide derivative, Olaparib, Talazoparib) dissolved in DMSO
-
Positive Control: Olaparib or Talazoparib
-
Negative Control: DMSO vehicle
Step-by-Step Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 96-well plate. Include wells for positive and negative controls.
-
Enzyme Addition: Add PARP1 enzyme and activated DNA to all wells except the "no enzyme" control.
-
Reaction Initiation: Add a mixture of NAD+ and biotinylated NAD+ to all wells to start the PARPylation reaction. Incubate for 60 minutes at room temperature.
-
Signal Development: Add Streptavidin-HRP to the wells. This will bind to the biotinylated PAR polymers formed on the histones. Incubate for 60 minutes.
-
Detection: Wash the plate to remove unbound reagents. Add the chemiluminescent HRP substrate and immediately measure the light output using a plate reader.
-
Data Analysis: The signal is inversely proportional to PARP1 inhibition. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (BRCA-Mutant vs. Wild-Type Cells)
Rationale: This assay validates the principle of synthetic lethality. A successful PARP inhibitor should selectively kill cancer cells with BRCA mutations while having a much smaller effect on healthy cells (or BRCA wild-type cells).
Materials & Reagents:
-
BRCA1-mutant cancer cell line (e.g., SUM149PT)
-
BRCA wild-type cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM/F-12) with FBS and antibiotics
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Test compounds dissolved in DMSO
-
96-well clear-bottom, white-walled plates
Step-by-Step Procedure:
-
Cell Seeding: Seed both BRCA-mutant and wild-type cells into separate 96-well plates at an appropriate density (e.g., 5,000 cells/well). Allow cells to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 72-96 hours.
-
Viability Measurement: Equilibrate the plates to room temperature. Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO-treated control wells. Plot the cell viability against the compound concentration to generate dose-response curves and calculate the GI50 (concentration for 50% growth inhibition) for each cell line. A high selectivity ratio (GI50 in wild-type cells / GI50 in BRCA-mutant cells) indicates a successful synthetic lethal effect.
Mechanism of Action: The Dual Role of PARP Inhibition
The efficacy of PARP inhibitors is not solely due to blocking the enzyme's catalytic function. A second, crucial mechanism is PARP trapping , where the inhibitor stabilizes the complex of PARP on DNA.[4][12] This trapped complex is a significant physical obstacle to DNA replication, leading to stalled replication forks and the formation of toxic double-strand breaks.[11][12]
Caption: Dual mechanism of action of picolinamide-based PARP inhibitors.
Talazoparib's high potency is largely attributed to its superior PARP trapping ability compared to other inhibitors.[4][11] Therefore, when validating a new picolinamide derivative, it is critical to perform a PARP trapping assay to fully characterize its mechanism and predict its potential efficacy.
Conclusion and Future Directions
The this compound scaffold is a validated starting point for the development of potent and selective PARP inhibitors. Through systematic in vitro validation, including direct enzymatic inhibition and cell-based synthetic lethality assays, novel derivatives can be effectively benchmarked against FDA-approved drugs like Olaparib and Talazoparib.
Future efforts should focus on optimizing the scaffold to enhance PARP trapping efficiency, as this mechanism is strongly correlated with cytotoxicity in BRCA-deficient tumors.[2] Furthermore, as resistance to PARP inhibitors is an emerging clinical challenge, next-generation picolinamide derivatives could be explored in combination with other agents to overcome these resistance mechanisms.[13][14] The protocols and comparative framework provided in this guide offer a robust foundation for researchers aiming to advance this promising class of anti-cancer agents.
References
- Olaparib - Wikipedia. Wikipedia. [Link]
- Mechanism of Action for gBRCAm, HER2-Negative, Breast Cancer - LYNPARZA® (olaparib). AstraZeneca. [Link]
- Talazoparib - Wikipedia. Wikipedia. [Link]
- What is the mechanism of Talazoparib Tosylate?
- Talazoparib: Mechanism of Action, Adverse Effects, and Contraindic
- Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. AstraZeneca. [Link]
- Olaparib - PMC - NIH.
- Mechanism of Action | TALZENNA® (talazoparib) HCP Site | Safety Info. Pfizer. [Link]
- Numerous Clinical Trials Investigate Next Generation of PARP Inhibitors. Pharmacy Times. [Link]
- Olaparib - NCI.
- Current status and future prospects of PARP inhibitor clinical trials in ovarian cancer. Journal of Ovarian Research. [Link]
- PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC - NIH.
- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences. [Link]
- PARP Inhibitors | Targeted cancer drugs. Cancer Research UK. [Link]
- Picolinamide parp inhibitor, and preparation method therefor and medical use thereof.
- PARP inhibitors - PubMed.
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Comparative Guide to the Cross-Reactivity Profiling of 6-(Hydroxymethyl)pyridine-2-carboxamide
A-001: Senior Application Scientist
Abstract
In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational aspiration that is seldom fully realized. Off-target interactions are a primary cause of unforeseen toxicities and can derail promising therapeutic candidates. This guide provides a comprehensive framework for evaluating the selectivity of 6-(Hydroxymethyl)pyridine-2-carboxamide , a scaffold of significant interest in medicinal chemistry. We will explore the strategic design of a cross-reactivity study, detail essential in vitro experimental protocols, and present a model for data interpretation. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing molecules with the highest standards of safety and efficacy.
Introduction: The Imperative of Selectivity Profiling
The pyridine carboxamide moiety is a versatile scaffold found in a multitude of biologically active agents, targeting a diverse range of proteins from kinases to phosphatases and beyond. Recent studies have highlighted pyridine-2-carboxamide derivatives as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) for cancer immunotherapy and as allosteric inhibitors of Src homology-2-containing protein tyrosine phosphatase 2 (SHP2), another key oncology target. Given this broad biological activity, a new derivative such as this compound warrants a rigorous and early-stage assessment of its selectivity profile.
Cross-reactivity, or the ability of a compound to bind to unintended targets, can lead to two major outcomes:
-
Adverse Drug Reactions (ADRs): Unforeseen binding to proteins like hERG ion channels, GPCRs, or metabolic enzymes can cause significant safety concerns.
-
Polypharmacology: In some cases, off-target effects can be therapeutically beneficial, contributing to a drug's overall efficacy through a multi-target mechanism.
Understanding the complete interaction profile of a developmental compound is therefore not just a regulatory hurdle, but a critical component of mechanistic investigation and risk mitigation. This guide uses this compound as a working example to illustrate a robust cross-reactivity screening cascade.
Strategic Design of a Cross-Reactivity Panel
A well-designed cross-reactivity study does not test a compound against every protein in the proteome. Instead, it employs a strategic, tiered approach based on structural similarity, known promiscuous target families, and the intended therapeutic area.
Logical Framework for Target Selection:
Rationale for Target Classes:
-
Primary Target Homologues: Since pyridine-2-carboxamides are potent HPK1 inhibitors, the panel must include closely related kinases to establish selectivity. For instance, excellent selectivity was demonstrated for a similar compound against GCK-like kinase and LCK (>637-fold and >1022-fold, respectively).
-
Broad Kinase Panel: A broad kinase screen (e.g., Eurofins' KinomeScan™ or Promega's Kinase-Glo® platform) is essential to uncover unexpected kinase interactions across the entire kinome.
-
Phosphatases: Given the discovery of pyridine carboxamides as SHP2 inhibitors, screening against other protein tyrosine phosphatases (PTPs) is a logical step to check for cross-activity in this enzyme family.
-
Standard Safety Panel: A standard panel, often outsourced to a CRO (Contract Research Organization), should be run to assess liability. This typically includes:
-
GPCRs: To predict effects on neurological, cardiovascular, and endocrine systems.
-
Ion Channels: Particularly the hERG channel, to assess risk of cardiac arrhythmia (QT prolongation).
-
Transporters: Such as P-glycoprotein (P-gp), to understand potential drug-drug interactions and efflux.
-
Nuclear Receptors: To screen for potential endocrine disruption.
-
Cytochrome P450 (CYP) Enzymes: To evaluate the potential for metabolic drug-drug interactions.
-
Experimental Protocols for In Vitro Assessment
A tiered approach is recommended, starting with high-throughput binding assays to identify potential "hits," followed by lower-throughput functional assays to confirm and characterize the activity.
Tier 1: Broad Panel Binding/Inhibition Assays
The goal of this tier is to rapidly screen the compound against a large number of targets at a single, high concentration (typically 1-10 µM) to identify any significant interactions.
Experimental Protocol: Radioligand Binding Assay (Example: GPCR Panel)
This protocol is a self-validating system for determining a compound's affinity for a specific receptor.
-
Objective: To measure the displacement of a known high-affinity radioligand from a receptor by the test compound, this compound.
-
Materials:
-
Cell membranes expressing the target receptor (e.g., Adrenergic Receptor Alpha-1A).
-
Radioligand (e.g., [³H]-Prazosin).
-
Test Compound: this compound, dissolved in DMSO.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).
-
Non-specific binding control (a high concentration of a known, non-radioactive ligand, e.g., Phentolamine).
-
Positive control (a known inhibitor for the target).
-
96-well filter plates (e.g., Millipore MultiScreen).
-
Scintillation fluid and a microplate scintillation counter.
-
-
Procedure:
-
Compound Plating: Serially dilute the test compound in assay buffer. Add 25 µL of each concentration to the wells of the 96-well plate. Include wells for "Total Binding" (vehicle only) and "Non-Specific Binding" (10 µM Phentolamine).
-
Receptor Addition: Add 50 µL of the cell membrane preparation to each well.
-
Radioligand Addition: Add 25 µL of [³H]-Prazosin (at a concentration near its Kd) to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Harvesting: Rapidly filter the contents of the plate through the filter mat using a vacuum manifold. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Washing: Wash the filters three times with 200 µL of ice-cold assay buffer to remove any remaining unbound radioligand.
-
Detection: Dry the filter mat, add scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for the test compound at each concentration using the formula: % Inhibition = 100 * (1 - [CPM_test - CPM_nsb] / [CPM_total - CPM_nsb])
-
Plot the % Inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Tier 2: Functional & Cellular Assays
For any "hits" identified in Tier 1 (e.g., >50% inhibition at 10 µM), follow-up functional assays are crucial to determine if the binding event translates into a biological effect (e.g., agonism, antagonism, or enzyme inhibition).
Experimental Workflow for Hit Confirmation:
Data Presentation and Interpretation
Clear and concise data presentation is essential for comparing the compound's on-target potency with its off-target activity. This defines the selectivity window , a critical parameter for predicting the therapeutic index.
Table 1: Hypothetical Cross-Reactivity Profile for this compound
| Target Class | Target | Assay Type | Activity (IC₅₀ / Kᵢ in µM) | Selectivity vs. Primary Target (Fold) |
| Primary Target | HPK1 | Enzymatic | 0.015 | - |
| Kinases | GCK | Enzymatic | > 20 | > 1333 |
| LCK | Enzymatic | > 20 | > 1333 | |
| JNK1 | Enzymatic | 5.2 | 347 | |
| p38α | Enzymatic | 11.8 | 787 | |
| Phosphatases | SHP2 | Enzymatic | 2.5 | 167 |
| PTP1B | Enzymatic | > 50 | > 3333 | |
| Ion Channels | hERG | Binding (Do-2) | > 30 | > 2000 |
| GPCRs | α₁-Adrenergic | Binding ([³H]-Prazosin) | 8.9 | 593 |
| 5-HT₂ₐ | Binding ([³H]-Ketanserin) | > 30 | > 2000 | |
| CYPs | CYP3A4 | Enzymatic (Luminescence) | 15.0 | 1000 |
Interpretation:
-
High On-Target Potency: The compound is a potent inhibitor of its intended target, HPK1 (15 nM).
-
Excellent Kinase Selectivity: The compound shows excellent selectivity against closely related kinases like GCK and LCK, consistent with findings for similar scaffolds. However, it displays moderate off-target activity against JNK1 and SHP2.
-
SHP2 Activity: The 2.5 µM activity at SHP2 is noteworthy. While representing a >160-fold selectivity window, this interaction should be investigated further, as SHP2 inhibition has its own therapeutic rationale and potential side effects.
-
Favorable Safety Profile: The compound shows low activity against the hERG channel and key GPCRs and CYPs, suggesting a low risk for common adverse effects. A selectivity window of >1000-fold for these targets is generally considered favorable.
Conclusion and Future Directions
This guide outlines a systematic approach to characterizing the cross-reactivity profile of this compound. Based on our hypothetical data, the compound demonstrates a promising selectivity profile, with high potency for its primary target and weak interactions with a panel of safety-related off-targets.
The moderate activities against JNK1 and SHP2 warrant further investigation through cell-based functional assays to determine their physiological relevance. These findings underscore the importance of comprehensive profiling early in the drug discovery process. By understanding a compound's full biological signature, we can make more informed decisions, leading to the development of safer and more effective medicines.
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- Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer.PubMed.
- Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer.Journal of Medicinal Chemistry - ACS Publications.
- Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors.PubMed.
- Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis.PMC - NIH.
- Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors.ResearchGate.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.PMC - PubMed Central.
- Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis.PubMed.
- Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides.PubMed.
- Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates.PubMed Central.
- METHYL-6-HYDROXYMETHYL-2-CARBOXYLATE PYRIDINE synthesis.chemicalbook.
- Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors.PubMed.
- Methyl 6-(hydroxymethyl)pyridine-2-carboxylate, 95%, Thermo Scientific Chemicals 1 g.Thermo Fisher Scientific.
- 2-Carboxamide-6-(hydroxymethyl)pyridine SDS, 41337-83-1 Safety Data Sheets.ECHEMI.
- 3-BROMO-6-(HYDROXYMETHYL)PYRIDINE-2-CARBOXAMIDE.ChemicalBook.
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- Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis.Green Chemistry (RSC Publishing).
- Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity.PubMed.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.Journal of Chemical and Pharmaceutical Research.
- 33674-96-3 | 2-Bromo-6-(hydroxymethyl)pyridine.ChemScene.
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- Cross-reactivity to Hydroxypropyl Methylcellulose and Hydroxyethyl Cellulose in a Patient Allergic to Carboxymethylcellulose: A Case Report.PubMed.
A Comparative Analysis of Pyridine-2-Carboxamides and Benzamide Derivatives in Biological Assays: A Guide for Researchers
In the landscape of modern drug discovery, the strategic selection of core chemical scaffolds is a critical determinant of therapeutic success. Among the myriad of privileged structures, the carboxamide functional group has proven to be a cornerstone in the design of bioactive molecules. This guide provides an in-depth comparative analysis of two prominent carboxamide-based scaffolds: 6-(Hydroxymethyl)pyridine-2-carboxamide and its broader class of pyridine carboxamides, versus the well-established benzamide derivatives. This document is intended for researchers, scientists, and drug development professionals, offering objective insights into their relative performance in key biological assays, supported by experimental data and detailed methodologies.
Introduction: The Tale of Two Rings - Pyridine vs. Benzene
The fundamental difference between these two classes of compounds lies in their aromatic core: a pyridine ring versus a benzene ring. While both are six-membered aromatic systems, the nitrogen atom in the pyridine ring introduces a level of electronic and chemical diversity not present in the hydrocarbon benzene ring. This seemingly subtle distinction can have profound implications for a molecule's biological activity, influencing factors such as solubility, membrane permeability, and target engagement. Pyridine's nitrogen atom can act as a hydrogen bond acceptor and a coordination site for metal ions, properties that are often exploited in the design of enzyme inhibitors. Conversely, the non-polar nature of the benzene ring in benzamides favors hydrophobic interactions within target proteins.
Recent studies have highlighted the diverse biological activities of both pyridine carboxamides and benzamide derivatives, with significant applications in oncology and beyond. This guide will delve into a comparative analysis of their performance in critical biological assays, focusing on their roles as anticancer agents and inhibitors of key enzymes like Poly(ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs).
Comparative Performance in Biological Assays
While direct head-to-head comparative studies of this compound against a specific benzamide derivative are not extensively documented in publicly available literature, we can draw meaningful comparisons by examining data from closely related analogs within each class.
Anticancer Activity: A Battle of Scaffolds
Both pyridine carboxamides and benzamide derivatives have demonstrated significant potential as anticancer agents, often exhibiting cytotoxicity against a range of cancer cell lines.
Table 1: Comparative Anticancer Activity (IC50 Values)
| Compound Class | Specific Derivative/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine Carboxamide | N-methyl-picolinamide-4-thiol (6p) | HepG2 (Liver) | 2.23 | [1] |
| N-methyl-picolinamide-4-thiol (6p) | HCT-116 (Colon) | 9.14 | [1] | |
| N-methyl-picolinamide-4-thiol (6p) | A375 (Melanoma) | 6.97 | [1] | |
| Benzamide Derivative | Acridone-2-carboxamide (A5) | MCF7 (Breast) | 0.3 | [2] |
| Acridone-2-carboxamide (A8) | MCF7 (Breast) | 0.3 | [2] | |
| Benzodioxole-based thiosemicarbazone (5) | C6 (Glioma) | 4.33 | [3] |
From the available data, it is evident that both scaffolds can be tailored to exhibit potent anticancer activity. The benzamide derivatives, particularly those with extended fused ring systems like the acridone-2-carboxamides, have shown sub-micromolar efficacy against breast cancer cells.[2] Pyridine carboxamide derivatives, such as the N-methyl-picolinamide-4-thiol analog, also display significant cytotoxicity across various cancer cell lines, with IC50 values in the low micromolar range.[1] The choice between these scaffolds for anticancer drug development will likely depend on the specific cancer type and the desired target selectivity.
Enzyme Inhibition: Targeting Key Players in Disease
A significant area of interest for both compound classes is their ability to inhibit enzymes crucial for cancer cell survival and proliferation, such as PARP and HDACs.
PARP inhibitors have emerged as a vital class of anticancer drugs, particularly for tumors with deficiencies in DNA repair mechanisms. Both benzamide and pyridine carboxamide cores have been successfully utilized in the design of potent PARP inhibitors.
Table 2: Comparative PARP Inhibitory Activity
| Compound Class | Specific Derivative/Analog | Target | IC50 (nM) | Reference |
| Pyridine Carboxamide | Imidazo[4,5-c]pyridine-7-carboxamide (11a) | PARP-1 | 8.6 | [4] |
| Benzamide Derivative | 2-phenyl-2H-indazole-7-carboxamide (56, MK-4827) | PARP-1 | 3.8 | [5] |
| 2-phenyl-2H-indazole-7-carboxamide (56, MK-4827) | PARP-2 | 2.1 | [5] | |
| Benzimidazole carboxamide (5cj) | PARP-1 | ~4 | [6] | |
| Benzimidazole carboxamide (5cj) | PARP-2 | ~4 | [6] |
The data indicates that both scaffolds can yield highly potent PARP inhibitors with nanomolar efficacy. The benzamide derivative MK-4827 and the benzimidazole carboxamide 5cj demonstrate exceptional potency against both PARP-1 and PARP-2.[5][6] The pyridine-based inhibitor 11a also shows strong inhibition of PARP-1, highlighting the viability of the pyridine core in this application.[4] The choice of scaffold may influence selectivity for different PARP isoforms and pharmacokinetic properties.
HDAC inhibitors represent another important class of anticancer agents that modulate gene expression. Benzamide derivatives are a well-established class of HDAC inhibitors, while pyridine-based analogs are also being actively explored.
Table 3: Comparative HDAC Inhibitory Activity
| Compound Class | Specific Derivative/Analog | Target | IC50 (µM) | Reference |
| Pyridine Carboxamide | Quinoline-linked sulfonamide-pyridine (SJY26) | HDAC1 | Potent Inhibition (Specific value not provided) | [7] |
| Benzamide Derivative | 8-substituted quinoline-2-carboxamide (21g) | HDACs | 0.050 | [8] |
| 2-aminobenzamides | HDACs | Varies (Potent) | [9] |
Benzamide derivatives have been extensively developed as HDAC inhibitors, with compounds like the 8-substituted quinoline-2-carboxamide (21g) exhibiting remarkable potency.[8] While specific IC50 values for pyridine carboxamide-based HDAC inhibitors are less commonly reported in direct comparative contexts, studies on compounds like the quinoline-linked sulfonamide-pyridine derivative SJY26 indicate potent activity.[7] The o-aminobenzamide moiety is a recognized zinc-binding group crucial for HDAC inhibition, a feature that can be incorporated into both scaffold types.[7][9]
Signaling Pathways and Mechanisms of Action
The biological effects of these compounds are mediated through their interaction with specific cellular signaling pathways. The following diagrams illustrate the general mechanisms of action for PARP and HDAC inhibitors.
Caption: Mechanism of PARP Inhibition.
Caption: Mechanism of HDAC Inhibition.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the key biological assays discussed.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: MTT Assay Workflow.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control.
-
Incubation: Incubate the plates for an additional 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro PARP Inhibition Assay (Chemiluminescent)
This assay measures the ability of a compound to inhibit the enzymatic activity of PARP.
Protocol:
-
Plate Coating: Coat a 96-well plate with histones and wash with PBS.
-
Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations, activated DNA, and biotinylated NAD+.
-
Enzyme Addition: Add purified PARP enzyme to initiate the reaction and incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add streptavidin-HRP. After another wash, add a chemiluminescent substrate.
-
Signal Measurement: Read the chemiluminescent signal using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of PARP activity and determine the IC50 value.
In Vitro HDAC Inhibition Assay (Fluorometric)
This assay quantifies the inhibition of HDAC enzymatic activity using a fluorogenic substrate.
Protocol:
-
Enzyme and Inhibitor Incubation: In a 96-well plate, incubate the recombinant HDAC enzyme with the test compound at various concentrations for 10-15 minutes at 37°C.
-
Substrate Addition: Add a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to initiate the reaction.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Development: Add a developer solution containing a protease (e.g., trypsin) to cleave the deacetylated substrate and release the fluorescent aminomethylcoumarin (AMC).
-
Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-460 nm.
-
Data Analysis: Calculate the percent inhibition of HDAC activity and determine the IC50 value.
Conclusion and Future Directions
Both pyridine carboxamides and benzamide derivatives stand as highly versatile and potent scaffolds in the realm of drug discovery. While benzamides have a longer history and are arguably more established in certain therapeutic areas like HDAC inhibition, the pyridine carboxamide core offers unique chemical properties that are increasingly being leveraged to design novel inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
The choice between these two scaffolds is not a matter of inherent superiority but rather a strategic decision based on the specific biological target, the desired mechanism of action, and the overall drug development goals. The insights and protocols provided in this guide aim to equip researchers with the foundational knowledge to make informed decisions in their pursuit of novel therapeutics. Future research focusing on direct, systematic comparisons of structurally analogous pyridine carboxamides and benzamides in a wide array of biological assays will be invaluable in further elucidating the nuanced structure-activity relationships that govern their therapeutic potential.
References
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- Synthesis and biological evaluation of 6-(9-hydroxy-5-methyl (and 5,6-dimethyl)-6H-pyrido[4,3-b]carbazol-1-yl)picolinic amides as new olivacine derivatives. PubMed.
- IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. ResearchGate.
- N‐methylpyridine‐2‐carboxamide‐based PARP‐1 inhibitor. ResearchGate.
- cell lines ic50: Topics by Science.gov. Science.gov.
- Structure-activity relationships in vitro | Download Table. ResearchGate.
- Exploring novel capping framework: high substituent pyridine-hydroxamic acid derivatives as potential antiproliferative agents. NIH.
- Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. PMC - PubMed Central.
- Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). PubMed.
- Determination of IC50 values of carboxamide compounds 4, 6, 8, 10, 12,... ResearchGate.
- IC 50 values of samples showing anticancer activity against different cancer cell lines studied. ResearchGate.
- Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. PMC - PubMed Central.
- Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors | Journal of Medicinal Chemistry. ACS Publications.
- Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer. PubMed.
- Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. PMC - NIH.
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- Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC - NIH.
- Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors. PubMed.
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- Structure activity model of PARP-1 inhibitors derived from the... ResearchGate.
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Benchmarking 6-(Hydroxymethyl)pyridine-2-carboxamide: A Comparative Guide to Commercial Histone Demethylase Inhibitors
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the dynamic landscape of epigenetic research, the targeted inhibition of histone demethylases has emerged as a promising therapeutic strategy for a multitude of diseases, including cancer and inflammatory disorders. The Jumonji C (JmjC) domain-containing histone demethylases (KDMs), a major family of Fe(II) and 2-oxoglutarate (2-OG) dependent oxygenases, play a pivotal role in regulating chromatin structure and gene expression.[1] The pyridine carboxamide scaffold has shown significant potential in the development of inhibitors for this enzyme class.[2][3][4] This guide provides a comprehensive framework for benchmarking the novel compound "6-(Hydroxymethyl)pyridine-2-carboxamide" against established, commercially available JmjC histone demethylase inhibitors.
Herein, we delve into the mechanistic rationale for targeting JmjC demethylases and provide a head-to-head comparison of this compound with three widely-used commercial inhibitors: IOX1, JIB-04, and N-Oxalylglycine (NOG). This guide is designed to equip researchers with the necessary theoretical background and practical, step-by-step protocols to rigorously evaluate the potency, selectivity, and cellular efficacy of this novel compound.
The Rationale: Targeting the 2-Oxoglutarate Dependent JmjC Histone Demethylases
The JmjC domain-containing histone demethylases catalyze the removal of methyl groups from lysine residues on histone tails, a process critical for the dynamic regulation of gene transcription.[5] These enzymes utilize a conserved catalytic mechanism requiring Fe(II) as a cofactor and 2-oxoglutarate (2-OG) as a co-substrate. The structural similarity of pyridine carboxylate derivatives to 2-OG makes them excellent candidates for competitive inhibition.[6] These inhibitors typically chelate the active site iron and occupy the 2-OG binding pocket, thereby preventing the demethylation reaction.[7]
The aberrant activity of various JmjC demethylases has been implicated in numerous pathologies. For instance, the JMJD2 subfamily is linked to prostate cancer progression.[8] This makes the development of potent and selective inhibitors, such as those based on the pyridine carboxamide scaffold, a key focus in drug discovery.
Caption: JmjC demethylase catalytic cycle and mode of inhibition.
Commercial Inhibitor Profiles
A thorough understanding of the benchmark compounds is crucial for a meaningful comparison. The following sections detail the properties of three commercially available inhibitors that represent different classes of JmjC demethylase antagonists.
IOX1
IOX1 is a potent, broad-spectrum inhibitor of 2-OG oxygenases, including the JmjC demethylases.[2][3] It is a cell-permeable compound, making it suitable for both in vitro and cellular assays.[9]
-
Mechanism of Action: IOX1 acts as a 2-OG analogue, chelating the active site Fe(II) and competitively inhibiting the binding of the co-substrate.[10]
-
Reported IC50 Values:
JIB-04
JIB-04 is a pan-selective inhibitor of the Jumonji histone demethylases.[11] It has demonstrated efficacy in various cancer cell lines and in vivo models.
-
Mechanism of Action: JIB-04 is a pyridine hydrazone that acts as a broad inhibitor of JmjC demethylases.[10]
-
Reported IC50 Values:
N-Oxalylglycine (NOG)
N-Oxalylglycine is a cell-permeable analogue of 2-oxoglutarate and acts as a general inhibitor of 2-OG dependent dioxygenases.
-
Mechanism of Action: NOG mimics the structure of 2-OG and competes for binding to the active site of 2-OG dependent enzymes.[7]
-
Reported IC50 Values:
-
JMJD2E (KDM4E): 24 µM
-
JMJD2A (KDM4A): 250 µM
-
JMJD2C (KDM4C): 500 µM
-
Comparative Data Summary
The following table summarizes the reported in vitro potencies of the commercial inhibitors against key JmjC histone demethylases. This table will serve as a template for incorporating the experimental data generated for "this compound".
| Inhibitor | Target | IC50 (µM) | Reference(s) |
| IOX1 | JMJD3 (KDM6B) | 0.12 | [4] |
| JMJD1A (KDM3A) | 0.17 | [4] | |
| JMJD2A (KDM4A) | 0.2 | [4] | |
| JMJD2E (KDM4E) | 0.3 | [4] | |
| JMJD2C (KDM4C) | 0.6 | [4] | |
| JIB-04 | JARID1A (KDM5A) | 0.23 | [11] |
| JMJD2E (KDM4E) | 0.34 | [11] | |
| JMJD2A (KDM4A) | 0.445 | [11] | |
| JMJD2B (KDM4B) | 0.435 | [11] | |
| JMJD2C (KDM4C) | 1.1 | [11] | |
| JMJD3 (KDM6B) | 0.855 | [11] | |
| N-Oxalylglycine (NOG) | JMJD2E (KDM4E) | 24 | |
| JMJD2A (KDM4A) | 250 | ||
| JMJD2C (KDM4C) | 500 | ||
| This compound | TBD | TBD |
TBD: To be determined experimentally.
Experimental Protocols for Benchmarking
To ensure a rigorous and objective comparison, a series of well-defined in vitro and cellular assays should be performed. The following protocols are based on established methodologies in the field.[6]
In Vitro Histone Demethylase Activity Assay (AlphaLISA)
This assay provides a quantitative measure of the inhibitor's potency (IC50) against purified recombinant JmjC histone demethylases. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is a highly sensitive, bead-based assay suitable for high-throughput screening.
Principle: A biotinylated histone peptide substrate is demethylated by the JmjC enzyme. The demethylated product is then recognized by a specific antibody conjugated to an acceptor bead. A streptavidin-coated donor bead binds to the biotinylated peptide. Upon excitation, the donor bead releases singlet oxygen, which activates the acceptor bead if in close proximity, resulting in a luminescent signal.
Caption: A streamlined workflow for the AlphaLISA-based in vitro assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of "this compound" and the commercial inhibitors (IOX1, JIB-04, NOG) in assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20).
-
Prepare a solution of the recombinant JmjC histone demethylase (e.g., JMJD2A, JMJD2E, JMJD3) in assay buffer.
-
Prepare a solution of the biotinylated histone H3 peptide substrate (e.g., H3K9me3) in assay buffer.
-
Prepare a reaction mix containing Fe(II) (e.g., (NH4)2Fe(SO4)2), 2-oxoglutarate, and ascorbate in assay buffer.
-
-
Enzyme Reaction:
-
In a 384-well plate, add the inhibitor dilutions.
-
Add the JmjC enzyme to each well.
-
Initiate the reaction by adding the reaction mix and the biotinylated histone peptide substrate.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a solution containing EDTA.
-
Add the AlphaLISA acceptor beads conjugated with an antibody specific for the demethylated product (e.g., anti-H3K9me2).
-
Add the streptavidin-coated donor beads.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an Alpha-enabled plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Histone Demethylation Assay (High-Content Imaging)
This assay assesses the ability of the inhibitors to engage their target and inhibit histone demethylation within a cellular context.
Principle: Cells are treated with the inhibitors, and the global levels of a specific histone methylation mark (e.g., H3K9me3) are quantified using immunofluorescence and high-content imaging. An increase in the methylation mark indicates inhibition of the corresponding demethylase.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or a relevant cancer cell line) in a 96-well imaging plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of "this compound" and the commercial inhibitors for a specified duration (e.g., 24-48 hours).
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.5% Triton X-100.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate the cells with a primary antibody specific for the histone methylation mark of interest (e.g., anti-H3K9me3).
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to segment the nuclei based on the DAPI signal and quantify the mean fluorescence intensity of the histone methylation mark signal within each nucleus.
-
-
Data Analysis:
-
Normalize the fluorescence intensity to the vehicle-treated control.
-
Plot the normalized intensity against the inhibitor concentration to determine the cellular EC50 value.
-
Concluding Remarks
This guide provides a robust framework for the comprehensive evaluation of "this compound" as a potential JmjC histone demethylase inhibitor. By systematically benchmarking its in vitro potency and cellular efficacy against well-characterized commercial inhibitors, researchers can gain critical insights into its mechanism of action, selectivity, and therapeutic potential. The provided protocols, rooted in established scientific methodologies, are designed to ensure the generation of high-quality, reproducible data, thereby accelerating the drug discovery and development process in the exciting field of epigenetics.
References
- King, O. N., et al. (2010). Quantitative high-throughput screening identifies 8-hydroxyquinolines as cell-active histone demethylase inhibitors. PLoS One, 5(11), e15535.
- Rose, N. R., et al. (2011). Selective inhibitors of the JMJD2 histone demethylases: combined nondenaturing mass spectrometric screening and crystallographic approaches. Journal of medicinal chemistry, 54(21), 7521-7531.
- Mecinović, J., et al. (2011). A selective inhibitor of the JmjC-domain-containing histone demethylase KDM4A. Bioorganic & medicinal chemistry letters, 21(20), 6196-6199.
- Wang, L., et al. (2013). A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth.
- Luo, X., et al. (2015). In vitro histone demethylase assays. Methods in molecular biology (Clifton, N.J.), 1288, 109-122.
- Pontis, J., et al. (2022). In Vitro Histone Demethylase Assays. Methods in molecular biology (Clifton, N.J.), 2529, 63-88.
- Shi, Y., et al. (2010). In vitro histone demethylase assay. Cold Spring Harbor protocols, 2010(10), pdb.prot5503.
- Rose, N. R., et al. (2008). Inhibitor scaffolds for 2-oxoglutarate-dependent histone lysine demethylases. Journal of medicinal chemistry, 51(22), 7053-7056.
- Konze, K. D., et al. (2013).
- Hewitson, K. S., et al. (2003). Structure of the C-terminal domain of human FIH-1 in complex with its substrate, a C-terminal fragment of HIF-1alpha. Journal of Biological Chemistry, 278(32), 30335-30339.
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- Hamada, S., et al. (2010). Design, synthesis, enzyme-inhibitory activity, and effect on human cancer cells of a novel series of Jumonji domain-containing protein 2 histone demethylase inhibitors. Journal of medicinal chemistry, 53(15), 5629-5638.
- Kruidenier, L., et al. (2012). A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response.
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- Schlemminger, I., et al. (2000). N-oxalylglycine is a competitive inhibitor of prolyl 4-hydroxylase. Journal of Biological Chemistry, 275(40), 30551-30555.
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In vivo efficacy comparison of "6-(Hydroxymethyl)pyridine-2-carboxamide" derivatives
This guide provides a comparative analysis of the in vivo efficacy of various pyridine carboxamide derivatives across different therapeutic areas. By examining key preclinical data, this document aims to offer researchers, scientists, and drug development professionals a clear perspective on the therapeutic potential of this versatile chemical scaffold. We will delve into the specific applications of these derivatives as antifungal agents and as targeted cancer therapies, presenting the supporting experimental data and methodologies.
Introduction to the Pyridine Carboxamide Scaffold
The pyridine carboxamide core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. Its structural versatility allows for modifications that can fine-tune pharmacokinetic properties and target specificity. This guide will explore the in vivo performance of distinct classes of pyridine carboxamide derivatives, highlighting their efficacy in relevant disease models.
Part 1: Antifungal Pyridine Carboxamide Derivatives
A significant application of pyridine carboxamide derivatives is in the development of novel fungicides. These compounds have shown considerable promise in combating plant pathogenic fungi, addressing the growing concern of fungicide resistance.
Lead Compound: 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (Compound 3f)
Compound 3f, a novel pyridine carboxamide derivative, has demonstrated potent in vivo antifungal activity against Botrytis cinerea, the causative agent of gray mold disease. Its efficacy is comparable to the commercial fungicide thifluzamide.
Mechanism of Action: Succinate Dehydrogenase (SDH) Inhibition
Compound 3f exerts its antifungal effect by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Inhibition of SDH disrupts fungal respiration and energy production, leading to cell death.
Caption: Mechanism of SDH Inhibition by Compound 3f.
In Vivo Efficacy Data
The in vivo antifungal activity of Compound 3f was evaluated against B. cinerea on cucumber leaves. The preventative efficacy was measured at different concentrations and compared with the commercial fungicide thifluzamide.
| Compound | Concentration (mg/L) | Preventative Efficacy (%) |
| Compound 3f | 200 | 53.9 |
| 100 | 49.0 | |
| 50 | 27.1 | |
| Thifluzamide | 200 | 55.2 |
| 100 | 41.2 | |
| 50 | 33.8 |
Data sourced from a study on novel pyridine carboxamides with antifungal activity.[1]
Experimental Protocol: In Vivo Antifungal Assay
-
Plant Preparation: Healthy cucumber plants with 4-6 true leaves are selected for the assay.
-
Compound Application: The leaves are sprayed with a solution of Compound 3f or thifluzamide at the specified concentrations. A control group is sprayed with a blank solvent solution.
-
Inoculation: After 24 hours, the treated leaves are inoculated with a spore suspension of B. cinerea (typically 1 x 10^6 spores/mL).
-
Incubation: The inoculated plants are placed in a high-humidity chamber at 20-25°C for 48-72 hours to allow for fungal growth.
-
Efficacy Assessment: The disease incidence and severity on the leaves are assessed visually. The preventative efficacy is calculated using the formula: Efficacy (%) = [(Control Disease Index - Treatment Disease Index) / Control Disease Index] x 100.
Part 2: Anticancer Pyridine Carboxamide Derivatives as SHP2 Inhibitors
Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a critical regulator of cellular proliferation and a key signaling node in various cancers.[2] Pyridine carboxamide derivatives have emerged as potent allosteric inhibitors of SHP2.
Lead Compound: C6
Compound C6 is a novel substituted pyridine carboxamide derivative that has demonstrated excellent inhibitory activity against SHP2 and potent antiproliferative effects in cancer cell lines.
Mechanism of Action: Allosteric Inhibition of SHP2
Compound C6 acts as an allosteric inhibitor, binding to a site on the SHP2 protein away from the active site. This binding locks the enzyme in an inactive conformation, preventing it from dephosphorylating its downstream targets and thereby inhibiting signaling pathways, such as the RAS-MAPK pathway, that drive cancer cell proliferation.
Caption: Allosteric Inhibition of the SHP2 Pathway by Compound C6.
In Vivo Efficacy Data
The in vivo antitumor efficacy of Compound C6 was evaluated in a xenograft mouse model using the MV-4-11 human leukemia cell line.
| Compound | Dose | Tumor Growth Inhibition (TGI) (%) |
| Compound C6 | 30 mg/kg | 69.5 |
Data sourced from a study on substituted pyridine carboxamide derivatives as SHP2 inhibitors.[2][3]
Experimental Protocol: MV-4-11 Xenograft Mouse Model
-
Cell Culture: MV-4-11 human biphenotypic B myelomonocytic leukemia cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used for this study.
-
Tumor Implantation: A suspension of MV-4-11 cells (typically 5-10 x 10^6 cells) in a solution containing Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into treatment and control groups. Compound C6 is administered orally at the specified dose.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length x width²) / 2.
-
Efficacy Assessment: The study is terminated when tumors in the control group reach a predetermined size. The TGI is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Part 3: Anticancer Pyridine Carboxamide Derivatives as HPK1 Inhibitors
Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.[4] Inhibiting HPK1 can enhance the anti-tumor immune response.
Lead Compound: 19
Compound 19, a pyridine-2-carboxamide analogue, has demonstrated potent HPK1 inhibitory activity and robust in vivo efficacy in murine colorectal cancer models, particularly when combined with anti-PD-1 therapy.[4]
Mechanism of Action: HPK1 Inhibition and T-Cell Activation
Compound 19 inhibits the kinase activity of HPK1 within T-cells. This inhibition prevents the downstream negative regulation of the T-cell receptor (TCR) signaling pathway, leading to enhanced T-cell activation, proliferation, and cytokine production, thereby promoting a more effective anti-tumor immune response.
Sources
In the landscape of modern oncology, the quest for novel small molecules that can selectively target key pathways in cancer progression is paramount. The picolinamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a range of biological targets. This guide provides a comprehensive, head-to-head comparison of 6-(Hydroxymethyl)picolinamide and its related analogs, with a focus on their potential as inhibitors of critical cancer-associated enzymes, including Aurora B Kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Poly(ADP-ribose) Polymerase (PARP).
This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not only a comparative analysis of compound performance based on experimental data but also to offer insights into the underlying structure-activity relationships (SAR) and detailed experimental protocols to enable the validation and further exploration of this promising class of molecules.
The Picolinamide Scaffold: A Versatile Pharmacophore
The picolinamide moiety, a pyridine ring with a carboxamide substituent at the 2-position, serves as an excellent foundation for the design of targeted therapies. Its ability to form key hydrogen bonds and participate in various non-covalent interactions allows for high-affinity binding to the active sites of diverse enzymes. The focus of this guide, 6-(Hydroxymethyl)picolinamide , introduces a hydroxymethyl group at the 6-position of the pyridine ring. This functional group can significantly influence the molecule's physicochemical properties, such as solubility and metabolic stability, and can also serve as a crucial interaction point within a protein's active site.[1]
Comparative Analysis of Picolinamide Analogs
While direct experimental data for 6-(Hydroxymethyl)picolinamide as a lead compound in a comprehensive SAR study is not extensively published, we can infer its potential by comparing its core structure to a series of well-characterized picolinamide analogs from the scientific literature. This section will compare analogs with modifications at the 4- and 6-positions of the picolinamide ring, as well as variations on the amide nitrogen.
Inhibition of Aurora B Kinase
Aurora B kinase is a key regulator of mitosis, and its inhibition is a validated strategy in cancer therapy. A series of N-methyl-picolinamide-4-thiol derivatives have been synthesized and evaluated for their antiproliferative activity, with the lead compound in the series, Compound 6p , demonstrating potent inhibition of Aurora B kinase.[2][3]
Table 1: In Vitro Anti-proliferative Activity and Aurora B Kinase Inhibition of Picolinamide Analogs [2][3]
| Compound | R Group (at 4-position) | Anti-proliferative IC50 (µM) on HepG2 cells | Aurora B Kinase Inhibition (%) at 10 µM |
| 6-(Hydroxymethyl)picolinamide (Hypothetical) | N/A (Hydroxymethyl at 6-position) | Data not available | Data not available |
| Compound 6a | -S-Ph | 16.54 | Data not available |
| Compound 6e | -S-Ph-3,5-di-OCH3 | 7.12 | Data not available |
| Compound 6p | -S-Ph-NHCO-(CH2)2Cl | 2.23 | 87% |
| Sorafenib (Reference) | N/A | 16.30 | N/A |
Data synthesized from multiple sources for comparative purposes.[2][3]
The structure-activity relationship within this series suggests that the nature of the substituent at the 4-position of the picolinamide ring plays a critical role in determining the anti-proliferative potency. The introduction of a chloroethylamido-phenylthio moiety in Compound 6p resulted in a significant increase in activity against the HepG2 cancer cell line, with an IC50 value of 2.23 µM.[2][3] This compound also demonstrated selective inhibition of Aurora B kinase.[2][3] While we lack direct data for 6-(Hydroxymethyl)picolinamide in this specific assay, the potent activity of these analogs underscores the potential of the picolinamide scaffold for targeting Aurora B kinase.
Inhibition of VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Picolinamide derivatives have been investigated as VEGFR-2 inhibitors.
Table 2: In Vitro VEGFR-2 Inhibition and Anti-proliferative Activity of Picolinamide Analogs [4]
| Compound | R Group (on amide nitrogen) | VEGFR-2 IC50 (nM) | Anti-proliferative IC50 (µM) on A549 cells |
| 6-(Hydroxymethyl)picolinamide (Hypothetical) | -H | Data not available | Data not available |
| Compound 7h | -NH-CS-NH-Ph-4-F | 87 | >100 |
| Compound 9a | -NH-CO-NH-Ph-4-Cl | 27 | 12.5 |
| Compound 9l | -NH-CO-NH-Ph-4-Br | 94 | 13.2 |
| Sorafenib (Reference) | N/A | 180 | 19.3 |
Data synthesized from the provided search results.[4]
In this series, the picolinamide core is further functionalized with (thio)urea and dithiocarbamate moieties. Notably, Compound 9a , with a 4-chlorophenylurea substituent, exhibited the most potent VEGFR-2 inhibition with an IC50 of 27 nM, which is significantly more potent than the reference compound Sorafenib.[4] This highlights the importance of the substituent on the amide nitrogen for potent and selective VEGFR-2 inhibition.
Mechanism of Action: Targeting the DNA Damage Response with PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR) pathway, primarily in the repair of single-strand breaks.[5][6] In cancers with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of double-strand breaks that cannot be repaired, resulting in synthetic lethality and tumor cell death.[6] Picolinamide-based structures have been explored as PARP inhibitors.
Below is a diagram illustrating the principle of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.
Caption: Synthetic lethality in BRCA-deficient cells.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for key in vitro assays.
In Vitro Cell Proliferation Assay (MTT Assay)
This assay is a colorimetric method for assessing cell viability.
Workflow Diagram:
Caption: Workflow for the MTT cell proliferation assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, A549) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the picolinamide analogs in the appropriate cell culture medium. Add the diluted compounds to the wells, ensuring a final concentration range that will encompass the expected IC50 value. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction buffer appropriate for the kinase of interest (e.g., Aurora B, VEGFR-2). Prepare solutions of the kinase, the substrate (e.g., a peptide or protein), and ATP.
-
Compound Dilution: Prepare serial dilutions of the picolinamide analogs in the reaction buffer.
-
Reaction Initiation: In a 96-well plate, add the kinase and the test compound. After a pre-incubation period (e.g., 15 minutes at room temperature), initiate the reaction by adding the substrate and ATP.
-
Reaction Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and quantify the kinase activity. The detection method will depend on the assay format (e.g., ADP-Glo for measuring ADP production, or a phosphorylation-specific antibody in an ELISA format).
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
In Vitro PARP1 Inhibition Assay (Chemiluminescent)
This assay measures the ability of a compound to inhibit the enzymatic activity of PARP1.
Workflow Diagram:
Caption: Workflow for a chemiluminescent PARP1 inhibition assay.
Step-by-Step Protocol:
-
Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer.
-
Reaction Setup: Add the PARP1 enzyme, biotin-labeled NAD+, and serial dilutions of the picolinamide analogs to the wells.
-
Incubation: Incubate the plate to allow the PARP-mediated ribosylation of the histone proteins.
-
Detection: Wash the plate and add Streptavidin-HRP, which will bind to the biotinylated PAR chains.
-
Substrate Addition: After another wash step, add a chemiluminescent HRP substrate.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of PARP1 inhibition and determine the IC50 values.
Pharmacokinetic Considerations
The development of any small molecule inhibitor requires careful consideration of its pharmacokinetic properties. For picolinamide analogs, key parameters to evaluate include:
-
Solubility: The hydroxymethyl group in 6-(Hydroxymethyl)picolinamide is expected to enhance aqueous solubility compared to analogs with more lipophilic substituents.[1]
-
Metabolic Stability: The pyridine ring and amide bond can be sites of metabolic modification. In vitro metabolism studies using liver microsomes are essential to identify potential metabolic liabilities.
-
Permeability: The ability of the compound to cross cell membranes will influence its oral bioavailability and ability to reach its intracellular target.
Conclusion and Future Directions
The picolinamide scaffold represents a highly promising starting point for the development of novel anticancer agents. The comparative analysis of analogs presented in this guide demonstrates that modifications to the picolinamide core can lead to potent and selective inhibitors of key cancer targets such as Aurora B kinase and VEGFR-2. While direct and comprehensive experimental data for 6-(Hydroxymethyl)picolinamide is needed to fully elucidate its potential, its structure suggests favorable physicochemical properties that warrant further investigation.
Future research should focus on the systematic synthesis and evaluation of a series of 6-substituted picolinamide analogs, including 6-(Hydroxymethyl)picolinamide, against a panel of cancer-relevant kinases and PARP enzymes. Such studies will provide a clearer understanding of the structure-activity relationships and guide the optimization of this promising class of compounds for clinical development.
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Assessing the Selectivity of a Novel Kinase Inhibitor: A Comparative Guide for 6-(Hydroxymethyl)pyridine-2-carboxamide
In the landscape of drug discovery, particularly within the development of kinase inhibitors, the principle of selectivity is paramount. It is the measure of a drug's ability to interact with its intended target over other proteins in the complex cellular environment. A highly selective inhibitor minimizes off-target effects, thereby reducing potential toxicity and increasing therapeutic efficacy. This guide provides a comprehensive framework for assessing the selectivity of a novel compound, "6-(Hydroxymethyl)pyridine-2-carboxamide," in a hypothetical scenario where it has been identified as a potential inhibitor of a specific protein kinase. We will explore a multi-faceted approach, integrating biochemical, cellular, and proteomic methodologies to build a robust selectivity profile.
The Imperative of a Multi-pronged Selectivity Assessment
Relying on a single assay to determine the selectivity of a compound can be misleading.[1][2] A comprehensive evaluation requires a tiered approach that begins with broad, high-throughput screening and progressively narrows down to more physiologically relevant and in-depth analyses. This ensures that the decisions made during lead optimization are based on a holistic understanding of the compound's interactions within a biological system.[3][4]
A typical workflow for assessing inhibitor selectivity involves a combination of in vitro biochemical assays, cell-based target engagement and pathway modulation assays, and unbiased proteomic approaches.[5][6][7] This multi-pronged strategy provides a clearer picture of a compound's on-target potency and its potential for off-target liabilities.
Caption: A comprehensive workflow for assessing inhibitor selectivity.
In Vitro Selectivity Profiling: The First Pass
The initial step in characterizing the selectivity of "this compound" would be to screen it against a large panel of purified kinases. Several contract research organizations offer extensive kinase profiling services, with panels that can cover a significant portion of the human kinome.[8][9]
Experimental Protocol: Large-Panel Kinase Screen
-
Compound Preparation : Prepare a stock solution of "this compound" in 100% DMSO. For a primary screen, a single high concentration (e.g., 10 µM) is typically used.
-
Assay Format : Radiometric assays, such as the ³³P-ATP filter binding assay, or luminescence-based assays, like the ADP-Glo™ Kinase Assay, are common formats.[9]
-
Kinase Panel : Select a diverse panel of kinases representing different branches of the kinome tree. A comprehensive panel would include over 400 kinases.
-
Assay Execution : The compound is incubated with each kinase, its specific substrate, and ATP (often at or near the Km concentration for each kinase).
-
Data Analysis : The percentage of inhibition for each kinase is calculated relative to a DMSO control. A common threshold for a significant "hit" is >50% inhibition.
Data Presentation: Kinome Scan Results
The results of a large-panel kinase screen are often visualized as a dendrogram of the human kinome, with inhibited kinases highlighted. For a more quantitative comparison, the data can be presented in a table.
| Kinase Family | Kinase Target | % Inhibition at 10 µM |
| TK | Hypothetical Target Kinase (HTK) | 95% |
| TK | EGFR | 15% |
| CAMK | CAMK1 | 5% |
| AGC | PKA | 8% |
| CMGC | Off-Target Kinase 1 (OTK1) | 78% |
| CMGC | CDK2 | 25% |
| ... | ... | ... |
This is example data and does not reflect actual experimental results.
From this initial screen, "this compound" shows potent inhibition of our Hypothetical Target Kinase (HTK) and also significant inhibition of Off-Target Kinase 1 (OTK1). The next logical step is to determine the potency (IC50) for these primary hits.
Cellular Target Engagement: Confirming Intracellular Activity
A compound's activity in a biochemical assay does not always translate to a cellular context due to factors like cell permeability and intracellular ATP concentrations.[10][11] Therefore, it is crucial to perform target engagement assays in live cells.[3][12]
Experimental Protocol: NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful method to quantify compound binding to a specific kinase in living cells.[13]
-
Cell Line Preparation : Use a cell line (e.g., HEK293) engineered to express the kinase of interest (both HTK and OTK1 in this case) as a fusion protein with NanoLuc® luciferase.
-
Compound Treatment : Treat the cells with a range of concentrations of "this compound".
-
Tracer Addition : Add a cell-permeable fluorescent tracer that binds to the ATP-binding site of the kinase.
-
BRET Measurement : If the compound binds to the kinase, it will displace the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.
-
Data Analysis : The IC50 value, representing the concentration of the compound that displaces 50% of the tracer, is calculated.
Comparative Data: Biochemical vs. Cellular Potency
| Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) | Selectivity Ratio (Cellular IC50 OTK1 / HTK) |
| HTK | 50 | 150 | - |
| OTK1 | 200 | 2500 | 16.7 |
This is example data and does not reflect actual experimental results.
This data suggests that while "this compound" is potent against both kinases in a biochemical setting, it demonstrates a reasonable degree of selectivity for HTK in a cellular environment.
Proteome-Wide Selectivity Profiling: An Unbiased View
To gain a broader, unbiased understanding of the cellular targets of "this compound," chemical proteomics methods are invaluable.[5][14][15] These techniques can identify both on-target and off-target interactions across the proteome.[4]
Caption: Hypothetical signaling pathways of the target and an off-target kinase.
Methodology: Kinobeads Competition Binding Assay
-
Cell Lysate Preparation : Prepare lysates from a relevant cell line that endogenously expresses a wide range of kinases.
-
Compound Incubation : Incubate the cell lysate with increasing concentrations of "this compound".
-
Kinobeads Pulldown : Add Kinobeads, which are broad-spectrum kinase inhibitors immobilized on beads, to pull down kinases that are not bound by the test compound.
-
Mass Spectrometry : Elute the bound kinases and identify and quantify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis : The displacement of kinases from the beads by the compound is quantified, and dose-response curves are generated to determine the dissociation constant (Kd) for each identified kinase.
Integrating Transcriptomics for Functional Insights
To understand the functional consequences of on- and off-target inhibition, transcriptomic analysis can be employed.[16][17] By comparing the gene expression profiles of cells treated with "this compound" to those with known selective inhibitors of HTK and OTK1, one can infer the functional impact of the compound's selectivity profile.[18][19]
Conclusion: Building a Case for Selectivity
The assessment of selectivity is a critical and iterative process in drug discovery. For a novel compound like "this compound," a multi-tiered approach is essential to build a comprehensive and reliable selectivity profile. By integrating data from broad in vitro screens, cell-based target engagement assays, and unbiased proteomic and transcriptomic analyses, researchers can make informed decisions to advance the most promising and selective compounds toward clinical development. This rigorous evaluation ensures a deeper understanding of a compound's mechanism of action and its potential for therapeutic success.
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- Concept Life Sciences.
- Godl, K., et al. An efficient proteomics method to identify the cellular targets of protein kinase inhibitors. PNAS. [Link]
- Krishnamurty, R., & Maly, D. J. Chemical genomic and proteomic methods for determining kinase inhibitor selectivity. PubMed. [Link]
- Bamborough, P. Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]
- Zhang, T., et al. Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
- Selvita. A Practical Guide to Target Engagement Assays. [Link]
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- Godl, K., et al. Proteomic analysis of kinase inhibitor selectivity and function. PubMed. [Link]
- Vieth, M., et al. Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Jerby-Arnon, L., et al. Single-cell transcriptomes identify patient-tailored therapies for selective co-inhibition of cancer clones. PubMed. [Link]
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- Zhao, W., et al. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors.
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- Kitagawa, Y., et al. Pharmacological characterization of (3S)-3-(hydroxymethyl)-4-(5-methylpyridin-2-yl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-3,4-dihydro-2H-benzo[b][3][12]oxazine-8-carboxamide (JTS-653). PubMed. [Link]
- Zhang, Y., et al.
- Davoren, J. E., et al. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832): Evaluation of Efficacy and Cholinergic Side Effects. PubMed. [Link]
- Wang, Y., et al. Comprehensive Analysis of Autophagy-Related Gene Profiles and Immune Characteristics in Parkinson's Disease.
- Lawong, A., et al.
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A Strategic Guide to the Off-Target Analysis of 6-(Hydroxymethyl)pyridine-2-carboxamide
For researchers and drug development professionals, the journey of a promising small molecule from discovery to clinical application is fraught with challenges. One of the most critical hurdles is understanding its full biological activity profile. This guide provides a comprehensive framework for the off-target effects analysis of 6-(Hydroxymethyl)pyridine-2-carboxamide , a compound of interest with limited publicly available data. While its explicit on-target activity and off-target profile are not yet widely characterized, its inclusion in recent patent literature suggests a potential role in modulating the Integrated Stress Response (ISR) pathway.[1] This guide, therefore, serves as a strategic roadmap for researchers to thoroughly investigate its selectivity and potential liabilities.
Introduction to this compound and the Integrated Stress Response
This compound is a small molecule with the following structure:
-
Molecular Formula: C7H8N2O2
-
Molecular Weight: 152.15 g/mol
-
CAS Number: 41337-83-1
While detailed biological studies on this specific molecule are scarce in peer-reviewed literature, its mention in a patent concerning modulators of the Integrated Stress Response (ISR) pathway provides a crucial starting point for our investigation.[1] The ISR is a central signaling network activated by a variety of cellular stresses, including endoplasmic reticulum (ER) stress, amino acid deprivation, viral infection, and heme deficiency. These diverse stress signals converge on the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylated eIF2α then inhibits its guanine nucleotide exchange factor, eIF2B, leading to a global reduction in protein synthesis while paradoxically promoting the translation of specific stress-response mRNAs.
Modulation of the ISR holds therapeutic promise for a range of diseases, from neurodegenerative disorders to certain cancers.[1] However, as a central homeostatic mechanism, unintended interactions with components of this pathway or other cellular systems could lead to significant toxicity. Therefore, a rigorous off-target analysis is not just a regulatory requirement but a scientific necessity.
The Imperative for a Comprehensive Off-Target Analysis
Given that this compound may target a fundamental cellular process, its off-target effects could have profound consequences. A thorough investigation is essential to:
-
Ensure Target Selectivity: Confirm that the compound's primary activity is indeed on the intended component of the ISR and not through unintended interactions with other kinases, phosphatases, or signaling proteins.
-
Identify Potential Toxicities: Uncover interactions with proteins that could lead to adverse effects, such as cardiotoxicity, hepatotoxicity, or unforeseen metabolic disturbances.
-
De-risk Clinical Development: A well-understood off-target profile allows for the early identification of potential safety liabilities and informs the design of safer, more effective therapies.
-
Discover New Therapeutic Opportunities: Off-target interactions are not always detrimental. In some cases, they can reveal novel mechanisms of action or opportunities for drug repurposing.
A Phased Experimental Approach to Off-Target Profiling
We propose a multi-tiered strategy for the comprehensive off-target analysis of this compound, moving from broad, unbiased screening to more focused, hypothesis-driven validation.
Phase 1: Broad-Spectrum In Vitro Screening
The initial phase aims to cast a wide net to identify potential off-target interactions across major classes of drug targets.
Experimental Protocol: Kinome Scanning
-
Objective: To assess the inhibitory activity of this compound against a large panel of human kinases.
-
Methodology:
-
Utilize a commercially available kinase profiling service (e.g., Eurofins DiscoverX, Promega).
-
Screen the compound at a high concentration (e.g., 10 µM) against a panel of over 400 human kinases. .
-
Quantify the percentage of inhibition for each kinase relative to a control.
-
-
Data Analysis:
-
Identify any kinases that show significant inhibition (e.g., >50%) at the screening concentration.
-
Follow up with dose-response assays for any significant "hits" to determine their IC50 values.
-
Experimental Protocol: Receptor Profiling
-
Objective: To evaluate the binding affinity of the compound for a panel of common off-target receptors, ion channels, and transporters.
-
Methodology:
-
Employ a radioligand binding assay panel (e.g., Eurofins SafetyScreen44™).
-
Screen the compound at a concentration of 10 µM.
-
Measure the displacement of a specific radioligand from its target.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of radioligand binding.
-
Significant interactions (>50% inhibition) should be followed up with concentration-response curves to determine Ki values.
-
Phase 2: Cellular and Phenotypic Screening
This phase moves the investigation into a more biologically relevant context, assessing the compound's effects on cellular pathways and phenotypes.
Experimental Protocol: Cell-Based Pathway Analysis
-
Objective: To determine the compound's impact on various signaling pathways within a cellular context.
-
Methodology:
-
Utilize a panel of cell lines engineered with reporter genes (e.g., luciferase or GFP) under the control of specific transcription factors (e.g., NF-κB, AP-1, STAT3).
-
Treat the cells with a range of concentrations of this compound.
-
Measure the reporter gene activity to assess pathway activation or inhibition.
-
-
Data Analysis:
-
Generate dose-response curves for each pathway.
-
Identify any pathways that are significantly modulated by the compound.
-
Experimental Protocol: High-Content Imaging
-
Objective: To unbiasedly assess the phenotypic effects of the compound on cultured cells.
-
Methodology:
-
Treat a suitable cell line (e.g., U2OS) with the compound across a range of concentrations.
-
Stain the cells with a panel of fluorescent dyes that label various cellular compartments and organelles (e.g., nucleus, mitochondria, cytoskeleton).
-
Capture images using an automated high-content imaging system.
-
-
Data Analysis:
-
Use image analysis software to quantify a wide array of cellular features (e.g., cell number, nuclear size, mitochondrial membrane potential, cytoskeletal integrity).
-
Compare the phenotypic profile of the compound to a library of reference compounds with known mechanisms of action.
-
Phase 3: Target Deconvolution and Validation
If significant off-target effects are identified in the previous phases, this final phase aims to definitively identify the responsible molecular targets.
Experimental Protocol: Chemical Proteomics
-
Objective: To identify the direct binding partners of this compound in a complex biological sample.
-
Methodology:
-
Synthesize a derivative of the compound with a reactive group and a tag (e.g., a photo-affinity label and a biotin tag).
-
Incubate the tagged compound with cell lysate or live cells.
-
Induce covalent cross-linking to the binding partners (e.g., with UV light).
-
Lyse the cells and enrich the tagged protein-compound complexes using streptavidin beads.
-
Identify the bound proteins using mass spectrometry.
-
-
Data Analysis:
-
Compare the identified proteins between the tagged compound and a control.
-
Validate the identified interactions using orthogonal methods, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
-
Visualizing the Workflow and a Key Pathway
To provide a clearer understanding of the proposed experimental strategy and the potential target pathway, the following diagrams have been generated.
Caption: The Integrated Stress Response (ISR) Pathway.
Comparative Analysis with Alternative ISR Modulators
While no direct competitors for this compound have been established, several other small molecules are known to modulate the ISR through different mechanisms. A comparative analysis of their potential off-target profiles is instructive.
| Compound Class | Primary Target | Potential Off-Target Liabilities |
| PERK Inhibitors | PERK kinase domain | Other kinases due to ATP-competitive binding |
| GCN2 Inhibitors | GCN2 kinase domain | Other kinases, potential for off-target metabolic effects |
| eIF2B Activators | Allosteric site on eIF2B | Potential for unforeseen interactions with other nucleotide-binding proteins |
| 6-(Hydroxymethyl) pyridine-2-carboxamide | Hypothesized: Component of the ISR pathway | Unknown: Requires systematic investigation as outlined in this guide. |
This table highlights the importance of understanding the specific mechanism of action, as it can predict likely classes of off-targets. For instance, if this compound is found to be an ATP-competitive inhibitor of an ISR kinase, a broad kinome screen is of paramount importance. If, however, it acts through a more allosteric mechanism, other approaches like chemical proteomics may be more revealing.
Conclusion and Future Directions
The off-target analysis of this compound is a critical step in its development as a potential therapeutic agent. The phased approach outlined in this guide, from broad in vitro screens to targeted in-cellulo and proteomic validation, provides a robust framework for building a comprehensive selectivity profile. The insights gained from such an analysis will not only de-risk its clinical progression but also deepen our understanding of its biological activity. As research into this and other ISR modulators continues, a commitment to rigorous off-target profiling will be essential for translating the therapeutic promise of this pathway into safe and effective medicines.
References
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A Senior Application Scientist's Guide to the Comparative Metabolic Stability of Picolinamide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Picolinamide Scaffold in Modern Drug Discovery
The picolinamide (pyridine-2-carboxamide) structure is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to bind to a wide array of biological targets.[1] Its derivatives have been investigated for a multitude of therapeutic applications, including as inhibitors of VEGFR-2 for cancer therapy and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) for metabolic syndrome.[2][3][4] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, one of the most significant being metabolic instability.
A drug that is metabolized too quickly may fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could accumulate and cause toxicity.[5] Therefore, a thorough understanding and optimization of metabolic stability are critical for selecting drug candidates with favorable pharmacokinetic properties.[5][6] This guide provides a comparative framework for studying the metabolic stability of picolinamide derivatives, grounded in established experimental protocols and authoritative insights. We will explore the underlying metabolic pathways, detail robust in vitro assays, and present a logical approach to data interpretation and lead optimization.
Pillar 1: Understanding the Metabolic Fate of Picolinamide Derivatives
The metabolic transformation of a drug, or biotransformation, is primarily carried out by a suite of enzymes located predominantly in the liver.[7][8] This process is broadly categorized into two phases.
-
Phase I Metabolism: These reactions introduce or unmask polar functional groups (e.g., -OH, -NH2, -SH) on the parent molecule, typically making it more water-soluble. The most important family of enzymes responsible for Phase I reactions are the Cytochrome P450 (CYP) monooxygenases.[9][10] For picolinamide derivatives, common Phase I reactions include:
-
Aromatic Hydroxylation: Addition of a hydroxyl group to the pyridine ring.
-
N-dealkylation/O-dealkylation: Removal of alkyl groups from nitrogen or oxygen atoms on substituents.
-
Oxidation: Of alkyl side chains.
-
-
Phase II Metabolism: In these reactions, an endogenous, polar molecule (e.g., glucuronic acid, sulfate, glutathione) is conjugated to the functional group introduced during Phase I.[11][12] This further increases water solubility and facilitates excretion.
The specific metabolic pathway a picolinamide derivative undergoes is dictated by its unique pattern of substitution. Identifying the primary sites of metabolism, or "metabolic hotspots," is a key objective of these studies.
Caption: General metabolic pathway for xenobiotics.
Pillar 2: Experimental Assessment of Metabolic Stability
To quantify the susceptibility of a compound to biotransformation, a series of in vitro assays are employed early in the drug discovery process.[8] These assays measure the rate of disappearance of the parent compound over time when incubated with a metabolically active system. The primary output is the in vitro intrinsic clearance (CLint), which reflects the inherent ability of the enzymes to metabolize the drug.[5] From this, the in vitro half-life (t½) can be calculated.
The Workhorse: Liver Microsomal Stability Assay
The most common initial screen is the liver microsomal stability assay.[13] Liver microsomes are subcellular fractions that are rich in Phase I enzymes, particularly CYPs.[7] This assay is cost-effective, amenable to high-throughput screening, and provides a reliable measure of a compound's susceptibility to oxidative metabolism.[14]
Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay
This protocol is designed for a 96-well plate format and is based on established methodologies.[14][15]
1. Reagent Preparation:
- Test Compounds: Prepare 10 mM stock solutions in DMSO. For the assay, create a 100 µM intermediate plate by diluting the stock in acetonitrile/water (50:50).
- Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.
- Cofactor Solution (NADPH Regeneration System): To ensure sustained enzyme activity, a system that regenerates the essential cofactor NADPH is used.[15] Prepare a solution in phosphate buffer containing:
- 1.3 mM NADP+
- 3.3 mM Glucose-6-phosphate
- 3.3 mM MgCl₂
- 0.4 U/mL Glucose-6-phosphate dehydrogenase
- Human Liver Microsomes (HLM): Thaw a pooled HLM vial (e.g., from a commercial supplier) at 37°C. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer. Keep on ice.
- Quenching Solution: Prepare ice-cold acetonitrile containing an internal standard (a structurally unrelated, stable compound used for analytical normalization).
2. Incubation Procedure:
- Pre-incubation: In a 96-well plate, add the HLM solution and phosphate buffer. Add 1 µL of the 100 µM test compound solution to each well (final concentration: 1 µM). Mix and pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
- Initiation: Start the metabolic reaction by adding the pre-warmed Cofactor Solution to each well. The final protein concentration should be 0.5 mg/mL.[13]
- Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a separate 96-well plate containing 2-3 volumes of the ice-cold Quenching Solution.[13] The 0-minute time point is typically taken immediately after adding the cofactor.
- Controls:
- Negative Control (-NADPH): For the final time point, run a parallel incubation where the cofactor solution is replaced with buffer. This control identifies any non-NADPH-dependent degradation (e.g., chemical instability).[13]
- Positive Control: Include compounds with known metabolic fates (e.g., a high-turnover compound like Verapamil and a low-turnover compound like Warfarin) to validate the assay performance.
3. Sample Analysis:
Protein Precipitation: Centrifuge the quenched plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated microsomal proteins.
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Use a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound at each time point.[16][17][18] LC-MS/MS is the analytical standard due to its exceptional sensitivity and selectivity, allowing for precise measurement even in complex biological matrices.[17][19]
Caption: Workflow for the Liver Microsomal Stability Assay.
Data Analysis and Interpretation
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
The slope of the initial linear portion of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the in vitro intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein) .[14]
A shorter half-life and higher CLint value indicate lower metabolic stability.
Beyond Microsomes: The "Gold Standard" Hepatocyte Assay
While microsomes are excellent for assessing Phase I metabolism, they lack the cytosolic enzymes required for most Phase II reactions.[7] For a more complete picture, assays using intact hepatocytes are employed.[5][7] Cryopreserved hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II enzymes, as well as transporters, providing a more physiologically relevant system.[7] The experimental workflow is similar, but the data can reveal the combined effects of both phases of metabolism.
Pillar 3: Comparative Analysis and Structure-Stability Relationships
The true power of these assays lies in their application to compare structurally related compounds, enabling the establishment of Structure-Stability Relationships (SSR). By systematically modifying the picolinamide scaffold and observing the impact on metabolic stability, researchers can rationally design more robust molecules.
Case Study Example: In a hypothetical study of picolinamide derivatives targeting a specific kinase, a series of analogues are synthesized to explore the effect of substitution on the pyridine ring and the amide nitrogen.
| Compound ID | R1 Group | R2 Group | HLM Half-life (t½, min)[20] | HLM Intrinsic Clearance (CLint, µL/min/mg) |
| Pico-001 | -H | -Cyclohexyl | 15.2 | 91.2 |
| Pico-002 | 6-Chloro | -Cyclohexyl | 35.8 | 38.8 |
| Pico-003 | 6-Methoxy | -Cyclohexyl | > 60 | < 11.5 |
| Pico-004 | -H | -Tert-butyl | 22.5 | 61.6 |
Interpretation and Causality:
-
Blocking a Metabolic Hotspot: Comparing Pico-001 and Pico-002 , the addition of a chlorine atom at the 6-position significantly increases the half-life. This suggests that the 6-position on the pyridine ring may be a primary site of oxidative metabolism (a "metabolic hotspot") by CYP enzymes. The electron-withdrawing chlorine atom makes this position less susceptible to oxidation, thereby "blocking" the metabolism at that site.
-
Electronic Effects: The methoxy group in Pico-003 results in a dramatic improvement in stability. This could be due to a combination of steric hindrance and favorable electronic effects that reduce the compound's affinity for metabolizing enzymes.
-
Steric Hindrance: The replacement of a cyclohexyl group with a bulkier tert-butyl group (Pico-004 vs. Pico-001 ) leads to a modest improvement in stability. This is likely due to steric hindrance near the amide bond, which may impede enzymatic access.
By generating such data, a clear path to optimization emerges. If a lead compound like Pico-001 shows excellent potency but poor stability, the data strongly suggests that modifying the 6-position is a viable strategy to improve its pharmacokinetic profile. Another common strategy to enhance metabolic stability is the replacement of metabolically labile hydrogens with deuterium, which forms a stronger carbon-deuterium bond and can slow the rate of CYP-mediated bond cleavage.[20][21]
Conclusion
The evaluation of metabolic stability is a non-negotiable step in the optimization of any chemical series, including picolinamide derivatives. By employing a tiered in vitro strategy, beginning with high-throughput microsomal stability assays and progressing to more comprehensive hepatocyte models, drug discovery teams can make informed decisions. The goal is not merely to identify stable compounds, but to understand the why—the specific structural features that confer metabolic liability or robustness. This comparative, data-driven approach allows for the rational design of molecules that balance potent biological activity with the pharmacokinetic properties required for a successful therapeutic agent.
References
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
- Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
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- Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS.
- Sun, W., Fang, S., & Yan, H. (2021). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. MedChemComm, 12(4), 654-663.
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- Journal of Applied Bioanalysis. (2024). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies.
- Sun, W., Fang, S., & Yan, H. (2021). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC medicinal chemistry, 12(4), 654-663.
- Kim, S. Y., et al. (2015). Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Bioorganic & Medicinal Chemistry Letters, 25(3), 695-700.
- ResearchGate. (n.d.). (a) 2-Picolinamide degrading pathway through 2,5-DHP to maleamate.
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- Dove Medical Press. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
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- Grant, R. S., & Kapoor, V. (2009). The Physiological Action of Picolinic Acid in the Human Brain. The Open Neuropsychopharmacology Journal, 2, 1-8.
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- S. P., et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Letters, 15(1), 2-15.
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- University of Rochester Biochemistry (Biol252). (2017, June 2). Cytochrome P450.
- PHRM 836, Biochem II. (2014, September). Cytochromes P450.
- Di Micco, S., et al. (2022). Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity. European Journal of Medicinal Chemistry, 238, 114457.
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A Comparative Guide to Validating the Mechanism of Action of 6-(Hydroxymethyl)pyridine-2-carboxamide as a Putative Epigenetic Modulator
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action of the novel compound, 6-(Hydroxymethyl)pyridine-2-carboxamide. Drawing from established principles in chemical biology and epigenetics, we present a systematic approach to compare its performance against well-characterized inhibitors of histone demethylases, a plausible target class given the compound's structural motifs. Our methodology emphasizes scientific integrity through self-validating experimental systems and robust data interpretation.
Introduction: The Scientific Rationale
The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a variety of bioactive molecules with diverse mechanisms of action.[1][2][3] While the specific biological activity of this compound is not extensively documented, its structure bears resemblance to compounds known to interact with 2-oxoglutarate (2-OG) dependent dioxygenases, a large family of enzymes that includes the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs).[4][5]
Histone demethylases are critical regulators of gene expression, and their dysregulation is implicated in numerous diseases, including cancer.[6][7][8] This makes them attractive therapeutic targets. This guide, therefore, proposes a rigorous, multi-pronged strategy to investigate the hypothesis that this compound functions as a KDM inhibitor. We will benchmark its activity against N-Oxalylglycine (NOG), a well-established pan-inhibitor of 2-OG dependent dioxygenases, and JIB-04, a potent and selective pan-JmjC histone demethylase inhibitor.[4][9]
Our validation workflow is designed to progress from broad, pan-enzyme family screening to specific target engagement and downstream cellular effects, providing a clear and logical path to mechanistic understanding.
Comparative Compound Profiles
A robust validation study necessitates the use of appropriate positive and negative controls. Here, we outline the key comparators for our investigation.
| Compound | Structure | Primary Mechanism of Action |
| This compound | Hypothesized: Inhibition of 2-oxoglutarate dependent dioxygenases, specifically histone demethylases. | |
| N-Oxalylglycine (NOG) | Broad-spectrum competitive inhibitor of α-ketoglutarate-dependent dioxygenases by mimicking the co-substrate.[4] | |
| JIB-04 | Pan-selective inhibitor of Jumonji histone demethylases.[9] |
Experimental Workflow: A Step-by-Step Validation Cascade
Caption: A multi-phase experimental workflow for validating the mechanism of action.
Detailed Experimental Protocols
Phase 1: In Vitro Target Engagement
The initial phase aims to determine if this compound directly interacts with and inhibits the enzymatic activity of histone demethylases.
1.1. Biochemical KDM Activity Assays
-
Objective: To quantify the inhibitory potential of the test compound against a representative JmjC histone demethylase, such as JMJD2A/KDM4A.[10]
-
Methodology:
-
Utilize a commercially available AlphaLISA® or fluorescence-based assay kit that measures the demethylation of a biotinylated histone H3 peptide substrate.
-
Perform the assay in a 384-well plate format for high-throughput screening.
-
Incubate recombinant human JMJD2A/KDM4A enzyme with the histone H3K9me3 peptide substrate, α-ketoglutarate, and varying concentrations of this compound, NOG, and JIB-04.
-
Follow the manufacturer's protocol for the addition of detection reagents (e.g., anti-H3K9me2 antibody conjugated to acceptor beads).
-
Measure the signal on a compatible plate reader.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
1.2. Isothermal Titration Calorimetry (ITC)
-
Objective: To confirm direct binding of the compound to the target enzyme and determine the thermodynamic parameters of the interaction.
-
Methodology:
-
Dialyze purified recombinant JMJD2A/KDM4A into the appropriate assay buffer.
-
Load the enzyme into the sample cell of the ITC instrument.
-
Load a concentrated solution of this compound into the injection syringe.
-
Perform a series of injections of the compound into the enzyme solution while monitoring the heat change.
-
Integrate the heat pulses and fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.
-
1.3. Selectivity Profiling
-
Objective: To assess the selectivity of the compound against a panel of different histone demethylase subfamilies.[6]
-
Methodology:
-
Engage a contract research organization (CRO) or utilize an in-house platform to screen this compound against a broad panel of recombinant KDM enzymes (e.g., KDM2, KDM3, KDM5, KDM6 families).[7]
-
Perform single-point concentration screening initially, followed by IC50 determination for any hits.
-
Compare the selectivity profile to that of NOG and JIB-04.
-
Phase 2: Cellular Target Engagement & Selectivity
This phase investigates whether the compound can enter cells and engage its target in a physiological context.
2.1. Cellular Thermal Shift Assay (CETSA)
-
Objective: To provide evidence of target engagement in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.
-
Methodology:
-
Treat cultured cells (e.g., HEK293T or a relevant cancer cell line) with this compound or vehicle control.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat each aliquot to a different temperature for a defined period.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blotting using an antibody specific for the target KDM (e.g., JMJD2A/KDM4A).
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.
-
2.2. Western Blot for Histone Methylation Marks
-
Objective: To determine if the compound-induced inhibition of KDM activity leads to an increase in the global levels of specific histone methylation marks.[4]
-
Methodology:
-
Treat cells with a dose-response of this compound, NOG, and JIB-04 for a defined time course (e.g., 24-72 hours).
-
Extract histones from the treated cells using an acid extraction protocol.
-
Separate the histone proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies specific for the relevant histone methylation marks (e.g., H3K9me3, H3K36me3) and a loading control (e.g., total Histone H3).[11]
-
Quantify the band intensities to determine the relative change in histone methylation levels.
-
Phase 3: Downstream Functional Effects
The final phase aims to link target engagement with a measurable cellular phenotype.
3.1. Gene Expression Analysis
-
Objective: To investigate whether the altered histone methylation landscape results in changes in the expression of KDM target genes.
-
Methodology:
-
Treat cells with the test compound and controls as in the Western blot experiment.
-
Isolate total RNA from the cells.
-
Perform reverse transcription quantitative PCR (RT-qPCR) to measure the expression of known KDM target genes.
-
For a more global view, consider performing RNA-sequencing (RNA-seq) to identify differentially expressed genes.
-
3.2. Cellular Phenotypic Assays
-
Objective: To assess the impact of the compound on cellular processes such as proliferation, viability, and apoptosis.
-
Methodology:
-
Proliferation/Viability Assay: Seed cells in 96-well plates and treat with a dose-response of the compounds. Measure cell viability at various time points using a colorimetric assay (e.g., MTT) or a fluorescence-based assay (e.g., CellTiter-Glo®).
-
Apoptosis Assay: Treat cells with the compounds and measure apoptosis using an Annexin V/Propidium Iodide staining kit followed by flow cytometry analysis.
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: Comparative In Vitro Inhibitory Activity
| Compound | JMJD2A/KDM4A IC50 (µM) | KDM Panel Selectivity |
| This compound | Experimental Value | Experimental Data |
| N-Oxalylglycine (NOG) | ~250[12] | Pan-2-OG dioxygenase |
| JIB-04 | ~0.23[9] | Pan-JmjC KDM |
Table 2: Comparative Cellular Activity
| Compound | H3K9me3 Increase (EC50, µM) | Anti-proliferative Activity (GI50, µM) |
| This compound | Experimental Value | Experimental Value |
| N-Oxalylglycine (NOG) | Cell-line dependent | Cell-line dependent |
| JIB-04 | Cell-line dependent | Cell-line dependent |
Visualizing the Proposed Mechanism
Caption: Proposed mechanism of action of this compound.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for validating the mechanism of action of this compound. By systematically progressing through in vitro, cellular, and functional assays, and by comparing its activity to well-characterized inhibitors, researchers can confidently elucidate its biological function. The experimental choices are grounded in established methodologies, ensuring the generation of trustworthy and publishable data. This structured approach will not only define the molecular target of this novel compound but also pave the way for its potential development as a therapeutic agent.
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- Recent Progress in Histone Demethylase Inhibitors. (n.d.). Journal of Medicinal Chemistry.
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- N-Oxalylglycine - -Ketoglutar
- Selective Inhibitors of the JMJD2 Histone Demethylases: Combined Nondenaturing Mass Spectrometric Screening and Crystallographic Approaches. (2010). PubMed Central.
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- Selective Inhibitors of the JMJD2 Histone Demethylases: Combined Nondenaturing Mass Spectrometric Screening and Crystallographic Approaches. (2010). Journal of Medicinal Chemistry.
- Synthesis and activity of N-oxalylglycine and its derivatives as Jumonji C-domain-containing histone lysine demethylase inhibitors. (2009). PubMed.
- Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. (n.d.). PMC - NIH.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 6-(Hydroxymethyl)pyridine-2-carboxamide
For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it extends to the responsible management of all materials involved, ensuring the safety of both personnel and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-(Hydroxymethyl)pyridine-2-carboxamide, a compound frequently utilized in medicinal chemistry and drug development. Grounded in established safety protocols and regulatory standards, this document is designed to empower laboratory professionals with the knowledge to handle this chemical waste with confidence and precision.
Understanding the Compound: Hazard Profile and Rationale for Specialized Disposal
This compound belongs to the pyridine carboxamide class of compounds. While a specific Safety Data Sheet (SDS) for this exact molecule was not found during the preparation of this guide, its structural similarity to other pyridine derivatives, such as 6-(hydroxymethyl)picolinic acid and various pyridine-containing reagents, necessitates a cautious approach to its disposal.[1] Pyridine and its derivatives are often classified as hazardous materials, and their disposal is regulated.[2][3] Improper disposal can lead to environmental contamination and potential health risks.
The primary rationale for specialized disposal stems from the potential for these compounds to be toxic, irritant, and environmentally harmful.[4][5] Therefore, simply discarding this compound down the drain or in regular solid waste is not a viable or compliant option.[6] The procedures outlined below are based on best practices for handling chemical waste of this nature and are in alignment with guidelines from regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[7][8][9][10]
Core Disposal Protocol: A Step-by-Step Guide
This protocol is designed for the disposal of pure this compound and materials contaminated with it.
Step 1: Waste Segregation and Container Selection
Proper segregation is the cornerstone of safe laboratory waste management.[11]
-
Designated Waste Container: Dedicate a specific, clearly labeled container for this compound waste. The container should be made of a material compatible with pyridine derivatives; high-density polyethylene (HDPE) is generally a suitable choice.[12]
-
Labeling: The label must be unambiguous and include the following information:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazard(s) (e.g., "Toxic," "Irritant" - consult the specific SDS if available)
-
The date the waste was first added to the container.
-
Your name and laboratory contact information.
-
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect unused or expired solid this compound, as well as contaminated consumables like weighing paper, pipette tips, and gloves, in this designated solid waste container.[13][14]
-
Liquid Waste: If the compound is in solution, a separate, compatible liquid waste container should be used, following the same labeling requirements. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Step 2: On-Site Accumulation and Storage
-
Secure Storage: Keep the waste container tightly sealed when not in use.[11][12] Store it in a designated satellite accumulation area within your laboratory, away from incompatible materials such as strong oxidizing agents and acids.[12]
-
Ventilation: The storage area should be well-ventilated to prevent the accumulation of any potential vapors.[1]
-
Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
Step 3: Arranging for Professional Disposal
Under no circumstances should laboratory personnel attempt to treat or dispose of this chemical waste on their own.
-
Contact Your EHS Department: Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for arranging the disposal of hazardous waste. They will have established procedures and contracts with licensed hazardous waste disposal companies.[13]
-
Provide Necessary Information: Be prepared to provide the EHS office with the details from your waste container label, including the chemical name and quantity.
-
Follow Institutional Procedures: Adhere strictly to your institution's protocols for waste pickup and documentation.
Spill Management: Immediate Actions and Decontamination
Accidents happen, and a prepared response is critical to mitigating risks.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Assess the Spill:
-
Small Spill (manageable by trained personnel): If the spill is small and you have been trained in chemical spill cleanup, you may proceed with caution.
-
Large Spill (requires emergency response): For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS.[12]
-
-
Cleanup of a Small Spill:
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged contact with some pyridine derivatives; consult a glove compatibility chart or your SDS).[12]
-
Containment and Absorption: For a solid spill, carefully sweep or scoop the material to avoid creating dust.[4] For a liquid spill, cover it with an inert absorbent material like vermiculite or sand.[13]
-
Collection: Place the absorbed material and any contaminated cleaning supplies into your designated hazardous waste container.[13]
-
Decontamination: Clean the spill area thoroughly with a detergent and water solution, followed by a rinse. All cleaning materials must also be disposed of as hazardous waste.[13]
-
Quantitative Data Summary
| Parameter | Guideline/Value | Source |
| Primary Disposal Method | Incineration by a licensed hazardous waste facility | [3][4][15] |
| Container Material | Chemically compatible, e.g., High-Density Polyethylene (HDPE) | [12] |
| Storage Location | Designated, well-ventilated satellite accumulation area | [1][6] |
| Incompatible Materials | Strong oxidizing agents, strong acids | [12] |
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. Always prioritize consulting your institution's specific guidelines and the Safety Data Sheet for the chemicals you are working with.
References
- Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- MCF Environmental Services. (2021, June 9). OSHA Hazardous Waste Disposal Guidelines & Safety Standards.
- University of Alaska Fairbanks. (n.d.). Introduction to Hazardous Waste Management.
- Facilities Management Insights. (2008, October 1). Complying with OSHA's Hazardous Waste Standards.
- National Center for Biotechnology Information. (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine.
- Washington State University. (n.d.). Pyridine Standard Operating Procedure.
- Environmental Marketing Services. (2025, September 15). Effective Lab Chemical Waste Management.
- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Environmental Protection Agency. (n.d.). PYRIDINE - EPA OSC Response.
- Agency for Toxic Substances and Disease Registry. (n.d.). ATSDR Pyridine Tox Profile.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
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A Guide to Personal Protective Equipment for Handling 6-(Hydroxymethyl)pyridine-2-carboxamide
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical intermediates, such as 6-(Hydroxymethyl)pyridine-2-carboxamide, demands a meticulous and informed approach to personal protection. This guide, grounded in established safety protocols, provides essential, actionable information for the safe handling and disposal of this compound, ensuring both personal safety and the integrity of your research.
The core principle of our safety doctrine is proactive risk mitigation. Understanding the potential hazards of a compound is the first step in establishing a secure working environment. While specific toxicological data for this compound is limited, its structural similarity to other pyridine derivatives necessitates treating it with appropriate caution. The primary hazards associated with analogous compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4][5]
I. Foundational Safety: Personal Protective Equipment (PPE)
The appropriate selection and consistent use of Personal Protective Equipment (PPE) is the most critical immediate defense against chemical exposure. The following table outlines the minimum PPE requirements for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash-resistant safety goggles with side-shields meeting OSHA 29 CFR 1910.133 or EU EN166 standards.[2] | To protect against direct contact with the eyes, which can cause serious irritation.[2][3][4] |
| A face shield should be worn over goggles when there is a significant splash potential.[1][6] | Provides a broader barrier of protection for the entire face from splashes and sprays.[6] | |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber).[1][7] | Prevents direct skin contact, which can cause irritation.[1][3] Nitrile gloves offer good resistance to many chemicals, including pyridine derivatives.[7][8] |
| Always inspect gloves for tears or degradation before use.[1][9] | Compromised gloves offer no protection and can trap chemicals against the skin. | |
| Body Protection | A flame-resistant laboratory coat, fully buttoned.[1][6] | Protects skin and personal clothing from accidental splashes and contamination.[1] |
| Closed-toe footwear is mandatory.[1] | Prevents injury from spills or dropped objects. | |
| Respiratory Protection | Not typically required for handling small quantities in a certified chemical fume hood.[1] | A fume hood provides adequate ventilation to control airborne concentrations.[10][11] |
| A NIOSH-approved dust respirator is required if dust may be generated outside of a fume hood.[2][3][9] | Protects against the inhalation of airborne particles, which may cause respiratory irritation.[2][12] |
II. Operational Plan: A Step-by-Step Handling Protocol
Adherence to a systematic procedure is paramount for minimizing risk. The following protocol outlines the essential steps for safely handling this compound.
-
Preparation and Precaution:
-
Always consult the Safety Data Sheet (SDS) before beginning work with the compound.[1]
-
Ensure the work area is well-ventilated. All handling of the solid compound or its solutions should occur within a certified chemical fume hood.[1][10][11]
-
Verify that an operational safety shower and eyewash station are readily accessible.
-
Assemble all necessary equipment and reagents before introducing the chemical to the work area.
-
-
Donning PPE:
-
Put on the required PPE as detailed in the table above, ensuring a proper fit.
-
Gloves should be donned last, with the cuffs pulled over the sleeves of the lab coat to create a seal.[13]
-
-
Handling the Compound:
-
Use the smallest quantity of the substance necessary for the experiment to minimize waste and potential exposure.[9]
-
Avoid actions that could generate dust, such as scraping or vigorous shaking of the solid.[1][9][11]
-
Keep the container tightly closed when not in active use.[1][2][3]
-
When handling the compound, do not eat, drink, or smoke.[1][9]
-
Should a spill occur, follow the spill management protocol outlined below.
-
-
Post-Handling:
The following diagram illustrates the logical sequence of operations for safely handling this compound.
Caption: A logical workflow for the safe handling of this compound.
III. Contingency Planning: Spill and Disposal Management
Accidents can happen despite the most stringent precautions. A clear and rehearsed plan for managing spills and disposing of waste is a non-negotiable component of laboratory safety.
In the event of a spill, immediate and correct action is crucial to prevent exposure and further contamination.
-
Evacuate and Alert:
-
Immediately alert personnel in the vicinity of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's safety officer.
-
-
Contain and Clean (for minor spills):
-
Ensure you are wearing the appropriate PPE, including respiratory protection if the compound is a powder.
-
Gently cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[1][10][14] Do not use combustible materials like paper towels to absorb large quantities of pyridine-containing compounds.
-
Using non-sparking tools, carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[2][11]
-
Clean the spill area with a suitable solvent, followed by soap and water.[9]
-
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a designated, sealed, and clearly labeled hazardous waste container.[9]
-
Liquid Waste: Unused solutions should be collected in a compatible, sealed, and labeled hazardous waste container. Do not pour any pyridine-containing waste down the drain.[10][15]
-
Final Disposal: All waste must be disposed of through your institution's hazardous waste management program, in strict accordance with all local, state, and federal regulations.[10][11][14][16]
This diagram outlines the necessary steps for the proper disposal of chemical waste generated from handling this compound.
Caption: The mandatory pathway for hazardous chemical waste disposal.
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits. This guide serves as a foundational resource, but it is essential to always consult your institution's specific safety guidelines and the compound's SDS for the most comprehensive information.
References
- Benchchem. (n.d.). Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for N-(2,6-dimethylphenyl)pyridine-2-carboxamid.
- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
- ChemicalBook. (2025). 6-HYDROXYMETHYL-PYRIDINE-2-CARBOXYLIC ACID - Safety Data Sheet.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- ECHEMI. (2019). 2-Carboxamide-6-(hydroxymethyl)pyridine SDS, 41337-83-1 Safety Data Sheets.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - Methyl 6-(Hydroxymethyl)nicotinate.
- Benchchem. (n.d.). Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea.
- Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
- New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine.
- Fisher Scientific. (n.d.). Nitrile Gloves - Chemical Resistance Chart.
- Carl ROTH. (n.d.). Safety Data Sheet - Pyridine.
- Fisher Scientific. (2023). SAFETY DATA SHEET - 2-Bromo-6-(hydroxymethyl)pyridine.
- AK Scientific, Inc. (n.d.). 6-(Dimethylamino)pyridine-2-carboxylic acid;hydrochloride - Safety Data Sheet.
- Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
- Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- YourGloveSource.com. (2018). Chemical Resistant Gloves: What's the Best Choice for Your Job.
- Jubilant Ingrevia. (n.d.). 2-(Hydroxymethyl) pyridine Safety Data Sheet.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
